Product packaging for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol(Cat. No.:CAS No. 112513-79-8)

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Cat. No.: B038734
CAS No.: 112513-79-8
M. Wt: 124.14 g/mol
InChI Key: ZNTOIYUPLXOHAS-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is a chemically distinctive, fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery research. This compound features a privileged scaffold that combines a pyrrole ring fused with an imidazole moiety, presenting a versatile and synthetically challenging core structure for the development of novel bioactive molecules. Its primary research value lies in its potential as a key intermediate or a core template for constructing more complex molecular architectures aimed at modulating biological targets. Researchers are investigating this scaffold for its potential application in various therapeutic areas, including kinase inhibition, central nervous system (CNS) targeting, and antimicrobial agent development. The presence of the hydroxyl group at the 7-position provides a critical synthetic handle for further functionalization, enabling structure-activity relationship (SAR) studies and the exploration of diverse chemical space. As a constrained, nitrogen-rich heterocycle, it offers unique three-dimensional properties and hydrogen-bonding capabilities that are crucial for achieving high affinity and selectivity toward protein targets. This compound is offered exclusively for research purposes to support the advancement of chemical biology and the development of next-generation pharmaceutical candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B038734 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol CAS No. 112513-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4-5,9H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTOIYUPLXOHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112513-79-8
Record name 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a privileged heterocyclic motif integral to numerous biologically active molecules and serves as a versatile building block in medicinal chemistry and materials science.[1][2] The functionalized derivative, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, is a particularly valuable intermediate, enabling further synthetic elaborations.[3] This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, grounded in established chemical principles. We will dissect the strategic considerations behind route selection, offer detailed experimental protocols, and explain the causality behind critical procedural steps, ensuring a blend of theoretical understanding and practical applicability for researchers in organic synthesis and drug development.

Strategic Overview: Retrosynthetic Analysis

A logical approach to synthesizing a fused heterocyclic system like this compound begins with a retrosynthetic analysis. The core structure consists of a pyrrolidine ring fused to an imidazole ring. The most intuitive disconnection points are the bonds formed during the final cyclization step.

The most direct and convergent strategy involves forming the pyrrolidine ring onto a pre-existing imidazole core. This leads to a key disconnection across the C6-C7 and N8-C7 bonds, identifying imidazole and a three-carbon electrophilic synthon as the primary starting materials. This approach is particularly attractive due to the commercial availability and favorable reactivity of simple imidazoles.

G Target This compound Disconnect C6-C7 and N8-C7 Annulation Strategy Target->Disconnect Intermediates Imidazole + C3 Electrophilic Synthon Disconnect->Intermediates Acrolein Acrolein Intermediates->Acrolein e.g.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: Annulation of Imidazole with Acrolein

A simple and highly efficient method for preparing this compound is the direct condensation of 1H-imidazole with acrolein.[1] This pathway leverages a cascade reaction that forms the fused bicyclic system in a single conceptual step.

Mechanistic Rationale

The reaction proceeds through two key sequential steps:

  • Michael Addition: The initial step is a conjugate (Michael) addition. The N-1 nitrogen of imidazole, acting as a nucleophile, attacks the β-carbon of acrolein, an α,β-unsaturated aldehyde. This is the thermodynamically favored site of attack for softer nucleophiles like secondary amines. This step forms a zwitterionic enolate intermediate.

  • Intramolecular Aldol Cyclization: The enolate intermediate then undergoes a rapid intramolecular cyclization. The developing alkoxide attacks the aldehyde carbonyl group, forming the new five-membered pyrrolidine ring and generating the hydroxyl group at the C-7 position. A final proton transfer quenches the imidazolium ion to yield the neutral product.

The causality for this reaction's success lies in the dual nucleophilic character of the imidazole ring and the precisely matched electrophilicity of the acrolein partner, enabling a tandem reaction sequence.

G cluster_0 Reaction Pathway Imidazole Imidazole Michael_Intermediate Zwitterionic Enolate Intermediate Imidazole->Michael_Intermediate 1. Michael Addition Acrolein Acrolein Acrolein->Michael_Intermediate Product 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-7-ol Michael_Intermediate->Product 2. Intramolecular   Cyclization G Start 2-(2-Oxopyrrolidin-1-yl)acetamide Intermediate 2-Chloro-6,7-dihydro-5H- pyrrolo[1,2-a]imidazole Start->Intermediate Dehydration/ Cyclization Reagent1 POCl₃ Reagent1->Intermediate Product 6,7-Dihydro-5H- pyrrolo[1,2-a]imidazole (Core Scaffold) Intermediate->Product Reductive Dechlorination Reagent2 H₂ / Raney Ni Reagent2->Product

Sources

Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives

Abstract

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, including nootropic, antimicrobial, and antifungal properties.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for constructing this bicyclic core, intended for researchers, synthetic chemists, and professionals in drug development. We will explore key methodologies, including the annulation of an imidazole ring onto pyrrole precursors and the construction of the pyrrole ring onto an existing imidazole. The discussion emphasizes the causality behind experimental choices, offers detailed protocols for key transformations, and presents data in a comparative format.

Introduction: The Significance of the Pyrrolo[1,2-a]imidazole Core

The fusion of pyrrolidine and imidazole rings creates the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole system, a conformationally constrained scaffold that has proven to be a valuable template for interacting with various biological targets. The structural rigidity and stereochemical possibilities of this core make it an attractive starting point for the design of novel therapeutic agents.

Perhaps the most notable derivative is Dimiracetam, a nootropic agent from the racetam family, which highlights the potential of this scaffold in neuroscience.[2] Furthermore, recent studies have revealed potent antibacterial and antifungal activities among new quaternary salts of these derivatives, underscoring their potential in combating infectious diseases.[1] The versatility and established biological relevance of this heterocyclic system necessitate a thorough understanding of its synthetic pathways to facilitate further exploration and drug discovery efforts.

Core Synthetic Strategies

The construction of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core can be broadly categorized into two logical approaches: building the imidazole ring onto a pre-existing pyrrole (or pyrrolidine) framework, or vice-versa. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Synthetic_Strategies cluster_0 Starting Material Classes Pyrrole_Precursors Pyrrole / Pyrrolidine Precursors Target_Scaffold 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Pyrrole_Precursors->Target_Scaffold Imidazole Annulation Imidazole_Precursors Imidazole Precursors Imidazole_Precursors->Target_Scaffold Pyrrole Annulation

Caption: High-level overview of the two primary synthetic approaches.

Strategy A: Annulation of the Imidazole Ring onto a Pyrrole Precursor

This is a widely employed and versatile approach that utilizes readily available pyrrolidine derivatives as starting materials.

2.1.1. Condensation with α-Halocarbonyls

A classical and straightforward method involves the reaction of a cyclic amidine, such as 3,4-dihydro-2H-pyrrol-5-amine, with α-haloketones.[2] The reaction proceeds via an initial S_N2 reaction where the nucleophilic nitrogen of the amidine displaces the halide, followed by an intramolecular condensation to form the imidazole ring and eliminate water.

  • Causality: The choice of an α-haloketone is critical as the halogen provides a leaving group for the initial alkylation, and the adjacent carbonyl group provides the electrophilic center for the subsequent cyclization. The use of a base like Na₂CO₃ can be beneficial to neutralize the hydrohalic acid byproduct, particularly when the starting materials are sensitive to acid.[2]

Mechanism_Haloketone Start 3,4-Dihydro-2H-pyrrol-5-amine + α-Bromoketone Intermediate1 SN2 Alkylation Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Intramolecular Condensation Adduct Intermediate1->Intermediate2 Cyclization Product 3-Substituted 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Intermediate2->Product Dehydration [-H2O]

Caption: Mechanism of imidazole annulation using an α-haloketone.

2.1.2. Cyclization of 2-(2-Oxopyrrolidin-1-yl)acetamide Derivatives

This method provides an effective route to 2-halo-substituted derivatives, which are valuable intermediates for further functionalization via cross-coupling reactions. The dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride (POCl₃) or phosphoryl bromide (POBr₃) leads to the formation of the fused imidazole ring.[2][3]

  • Causality: POCl₃ acts as a powerful dehydrating agent, facilitating the intramolecular cyclization. It also serves as the source of the chlorine atom at the 2-position of the resulting imidazole ring. This dual functionality makes it a highly efficient reagent for this transformation. Microwave irradiation has been shown to accelerate this reaction, leading to higher yields in shorter reaction times.[2]

2.1.3. Cascade [3+2] Cycloaddition

A more contemporary, one-pot synthesis involves a cascade reaction between L-proline and phenacyl azides.[2] This process proceeds through a [3+2] cycloaddition followed by an oxidative aromatization step, leading to high yields of the target compounds. This elegant approach builds complexity rapidly from simple starting materials.

Strategy B: Annulation of the Pyrrole Ring onto an Imidazole Precursor

This alternative strategy begins with an imidazole ring and constructs the fused five-membered pyrrolidine ring.

2.2.1. Intramolecular Cyclization of N-Alkenyl Imidazoles

For the synthesis of derivatives with stereocenters, an enantioselective intramolecular cyclization of N-alkenyl-substituted imidazoles can be employed. This reaction is often catalyzed by transition metal systems, such as a Ni-Al bimetallic catalyst, where a chiral ligand is crucial for controlling the stereochemical outcome.[2]

2.2.2. Tandem Intramolecular Cyclization

An efficient route to the unsubstituted parent scaffold involves the tandem intramolecular cyclization of an acyclic precursor. For example, 4-chloro-N-(2,2-dimethoxyethyl)butanimidamide hydrochloride, synthesized from methyl 4-chlorobutanimidate, undergoes cyclization in an acidic medium to furnish the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core.[2][4]

Experimental Protocols & Data

This section provides a detailed, step-by-step methodology for the synthesis of 3-aryl-substituted derivatives and their subsequent conversion to quaternary ammonium salts, a class of compounds with demonstrated antimicrobial activity.[1]

Protocol: Synthesis of 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles

This procedure is based on the condensation of 5-methoxy-3,4-dihydro-2H-pyrrole with 2-amino-1-arylethanones.[1]

Workflow_Synthesis Start Combine 5-methoxy-3,4-dihydro-2H-pyrrole and 2-amino-1-arylethanone Step1 Reflux mixture Start->Step1 Step2 Cool reaction to room temperature Step1->Step2 Step3 Collect solid product by filtration Step2->Step3 Step4 Wash with appropriate solvent (e.g., ethyl acetate) Step3->Step4 Step5 Recrystallize to purify Step4->Step5 End Characterize product (NMR, LC-MS) Step5->End

Caption: Experimental workflow for the synthesis of the core scaffold.

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts (e.g., 0.01 mol) of 5-methoxy-3,4-dihydro-2H-pyrrole and the appropriate 2-amino-1-arylethanone.

  • Condensation: The specific solvent and heating conditions may vary based on the substrate, but a common approach is to reflux the mixture.

  • Workup: After the reaction is complete, the mixture is cooled. The resulting solid product is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent, such as ethyl acetate, and then purified by recrystallization to yield the desired 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

Protocol: Synthesis of Quaternary Imidazolium Salts

This protocol describes the N-alkylation of the synthesized 3-aryl derivatives.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (0.01 mol) and the appropriate alkylating agent (0.01 mol) in 80 mL of ethyl acetate.

  • Alkylation: Reflux the mixture for 2 hours.

  • Crystallization: Allow the reaction mixture to cool and leave it overnight at room temperature.

  • Isolation: Collect the resulting solid quaternary salt by filtration.

  • Purification: Wash the solid with fresh ethyl acetate and recrystallize from a suitable solvent (e.g., isopropanol) to obtain the pure product.

Representative Data

The following table summarizes the yields for a series of N-alkylated quaternary salts synthesized via the protocol described above.[1]

Compound IDR Group on Imidazole (Position 3)Alkylating Group on Nitrogen (Position 1)Yield (%)Melting Point (°C)
6a 4-Fluorophenyl(4-phenoxyphenylcarbamoyl)-methyl71%194-195
6c 3,4-Dichlorophenyl(4-phenoxyphenylcarbamoyl)-methyl80%218-219
5 4-Chlorophenyl(2-isopropyl-5-methyl-cyclohexyloxycarbonyl)-methyl67%238-239

Conclusion

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold remains a highly valuable and versatile core in modern medicinal chemistry. The synthetic routes outlined in this guide, from classical condensation reactions to modern cascade processes, provide chemists with a robust toolbox for accessing a wide array of derivatives. The ability to functionalize the core at multiple positions, as demonstrated by the straightforward synthesis of 2-halo and 3-aryl derivatives, allows for fine-tuning of physicochemical and pharmacological properties. As the challenge of drug resistance and the need for novel therapeutics continue to grow, the continued exploration of this potent heterocyclic system is well-justified and holds significant promise for future drug discovery programs.

References

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (n.d.). National Institutes of Health.
  • Aly, S., Romashko, M. D., & Arndtsen, B. (2015). Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. The Journal of Organic Chemistry.
  • Aly, S., Romashko, M. D., & Arndtsen, B. (2015). Multicomponent synthesis of substituted and fused-ring imidazoles via phospha-münchnone cycloaddition. PubMed.
  • Aly, S., Romashko, M. D., & Arndtsen, B. (2015). Multicomponent synthesis of substituted and fused-ring imidazoles via phospha-münchnone cycloaddition. Semantic Scholar.
  • Lemon juice mediated multicomponent reactions for the synthesis of fused imidazoles. (2018). New Journal of Chemistry (RSC Publishing).
  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. (2023). National Institutes of Health.
  • Lemon juice mediated multicomponent reactions for the synthesis of fused imidazoles | Request PDF. (n.d.). ResearchGate.
  • I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. (n.d.). ResearchGate.
  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. (n.d.). PubMed.
  • Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... (n.d.). ResearchGate.
  • Synthesis of pyrrolo[1,2‐a]imidazo[1,2‐c]quinazolines using IL. (n.d.). ResearchGate.
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. (n.d.). International Union of Crystallography.

Sources

An In-depth Technical Guide to the Crystal Structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Structural Nuances of a Versatile Scaffold

The bicyclic heteroaromatic scaffold, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, represents a molecule of significant interest in contemporary chemical and pharmaceutical sciences. Its unique fusion of an imidazole and a pyrrolidine ring bestows upon it a distinct three-dimensional architecture that is pivotal to its chemical behavior and biological activity. This guide provides a comprehensive exploration of its crystal structure, offering insights grounded in experimental data to empower researchers in leveraging this molecule for novel applications, from materials science to therapeutic agent design. As we delve into the atomic coordinates and intermolecular forces that define its solid state, we uncover the foundational knowledge essential for structure-based drug design and the rational development of next-generation functional molecules.

The Strategic Importance of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives have shown promise as potent inhibitors of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[2] Furthermore, certain substituted versions of this molecule have been investigated for their potential in treating castration-resistant prostate cancer by impeding the nuclear localization of androgen receptors.[1] The stability of this fused ring system also makes it a person of interest for applications in electrochemistry, such as electrolytes for fuel cells and batteries.[3][4][5] A precise understanding of its three-dimensional structure is, therefore, a critical prerequisite for elucidating its mechanism of action and for the intelligent design of new, more effective derivatives.

Synthesis and Crystallization: A Pathway to High-Quality Single Crystals

The successful determination of a crystal structure is fundamentally dependent on the quality of the single crystals. The following protocol outlines a reliable method for the synthesis and subsequent crystallization of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, based on established literature.[3]

Synthetic Workflow

The synthesis is a multi-step process that begins with the formation of an imidate, followed by the construction of an amidine intermediate, and finally, cyclization to yield the target molecule.

Synthesis_Workflow reagents1 Imidate Formation reagents2 Amidine Intermediate Formation reagents1->reagents2 Aminoacetaldehyde, Triethylamine reagents3 Cyclization & Purification reagents2->reagents3 Formic Acid, Sodium Bicarbonate product Crystalline Solid (6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) reagents3->product Sublimation

Caption: Synthetic workflow for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

Detailed Experimental Protocol

Step 1: Imidate Formation

  • React the appropriate starting materials to form the imidate. After 24 hours, a white precipitate will form.

  • Wash the precipitate with ether and dry it under a vacuum to isolate the imidate.[3]

Step 2: Amidine Intermediate Formation

  • Dissolve the imidate (e.g., 34 g, 198 mmol) in dichloromethane (200 ml).

  • Add aminoacetaldehyde (20.78 g, 198 mmol) and triethylamine (60 g, 593 mmol) to the solution.

  • Heat the mixture to 333 K for 2 hours. This will afford the amidine intermediary.

  • Dry the product under a vacuum.[3]

Step 3: Cyclization and Purification

  • Stir the amidine in formic acid at 353 K for 20 hours to induce cyclization.

  • Carefully add solid sodium bicarbonate to the solution to raise the pH to 10.

  • Perform a liquid-liquid extraction with dichloromethane (3 x 100 ml).

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • The final purification step to obtain a crystalline solid is sublimation. This method is crucial for growing large, high-quality single crystals suitable for X-ray diffraction.[3]

Crystallization:

  • Large, colorless prismatic crystals can be grown by slow sublimation at 313 K and 1.5 mbar.[3] The crystal used for diffraction studies may need to be cut from a larger specimen.[3]

The Crystal Structure: An Atomic-Level Perspective

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole was determined at 100 K and reveals a monoclinic crystal system with the space group P2₁/n.[3][4][5]

Crystallographic Data
ParameterValue
Chemical FormulaC₆H₈N₂
Molecular Weight108.14 g/mol [5]
Crystal SystemMonoclinic[3][4][5]
Space GroupP2₁/n[3][4][5]
a (Å)7.908 (7)[5]
b (Å)7.441 (8)[5]
c (Å)9.880 (9)[5]
β (°)104.91 (3)[5]
V (ų)561.8 (9)[5]
Z4[5]
Temperature (K)100[3][4][5]
Molecular Conformation and Geometry

The molecule is not planar. The pyrrolidine ring adopts an envelope conformation, a feature that likely helps to relieve torsional strain.[3][4][5] In this conformation, the C5 atom is out of the plane of the other four atoms of the ring by 0.317 (2) Å.[3] The dihedral angle between the imidazole ring and the planar portion of the pyrrolidine ring is 3.85 (9)°.[3]

Key bond lengths of interest include the N1—C3 bond at 1.353 (2) Å and the C5—C6 bond at 1.543 (2) Å.[3] The latter is slightly longer than what is typically found in pyrrolidine, a difference that can be attributed to the influence of the fused sp²-hybridized carbon (C3) of the imidazole ring.[3]

Caption: Key conformational features of the molecule.

Intermolecular Interactions and Crystal Packing

The cohesion of the crystal is achieved through C—H···N hydrogen bonds.[3][4][5] These non-covalent interactions are directional and play a crucial role in the packing of the molecules in the crystal lattice. This fused ring system also provides protection to the α-carbon atom attached to the non-bridging nitrogen of the imidazole ring, contributing to the molecule's overall stability.[3][4][5]

Structure-Property Relationships and Implications for Drug Design

The detailed crystal structure provides invaluable insights for medicinal chemists. The envelope conformation of the pyrrolidine ring and the specific arrangement of hydrogen bond donors and acceptors are critical for molecular recognition at a biological target. For instance, in the design of necroptosis inhibitors, the three-dimensional shape of the scaffold will dictate how it fits into the allosteric pocket of the target protein, RIPK1.[2]

The established crystal structure serves as a validated starting point for computational modeling studies. Techniques such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes of novel derivatives and to rationalize structure-activity relationships. This data-driven approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Conclusion: A Foundation for Future Innovation

The determination of the crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole provides a definitive, high-resolution map of this important molecule. This knowledge is not merely academic; it is a practical tool for chemists and pharmacologists. It underpins our understanding of its chemical reactivity, physical properties, and biological activity. As the demand for novel therapeutics and advanced materials continues to grow, the foundational structural data presented in this guide will undoubtedly serve as a springboard for innovation, enabling the design of next-generation molecules with tailored functions.

References

  • Morales-Collazo, O., Lynch, V. M., & Brennecke, J. F. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • Morales-Collazo, O., Lynch, V. M., & Brennecke, J. F. (2020). 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole.
  • National Center for Biotechnology Information (n.d.). 6,7-dihydro-5H-pyrrolo(1,2-a)imidazole. PubChem Compound Summary for CID 10441661. [Link]
  • Guda, M. R., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application.
  • Morales-Collazo, O., Lynch, V. M., & Brennecke, J. F. (2020). (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • National Center for Biotechnology Information (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. PubChem Compound Summary for CID 67356950. [Link]
  • ChemSynthesis (n.d.). 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. [Link]
  • Wang, H., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][3][4]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of the chemical properties, synthesis, and applications of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, a versatile heterocyclic compound with significant potential in catalysis and medicinal chemistry.

Core Molecular Characteristics

This compound is a bicyclic molecule featuring a fusion of a pyrrolidine and an imidazole ring. The presence of a hydroxyl group at the 7-position introduces a chiral center, leading to (R) and (S) enantiomers. This structural feature is pivotal to its utility in asymmetric synthesis.

PropertyValueSource
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
CAS Number 112513-79-8 (for the racemate)
Appearance Solid
Structural Representation:

Caption: Chemical structure of this compound.

Synthesis and Characterization

A prevalent method for the synthesis of this compound involves the condensation of 1H-imidazole with acrolein[1]. While various synthetic routes exist for the broader class of dihydropyrroloimidazoles, this approach offers a direct pathway to the desired 7-hydroxy derivative.

Illustrative Synthesis Workflow:

synthesis_workflow imidazole 1H-Imidazole reaction Condensation Reaction imidazole->reaction acrolein Acrolein acrolein->reaction product 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-7-ol reaction->product purification Purification (e.g., Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: A generalized workflow for the synthesis and analysis of the target compound.

Spectroscopic Data:

¹H NMR of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (400 MHz, DMSO-d₆): δ 7.02 (d, J = 1.3 Hz, 1H), 6.85 (d, J = 1.3 Hz, 1H), 3.89 (dd, J = 7.6, 6.6 Hz, 2H), 2.66 (m, 2H), 2.44 (m, 2H)[2][3]. The introduction of the hydroxyl group at the 7-position in this compound is expected to induce significant shifts in the signals corresponding to the protons on the pyrrolidine ring. Commercial suppliers of the chiral enantiomers indicate the availability of detailed spectroscopic data (NMR, HPLC, LC-MS) upon request[4].

Crystallographic Information

Detailed crystallographic data is available for the parent compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. It crystallizes in a monoclinic system (P2₁/n) and the pyrrolidine ring adopts an envelope conformation[2][3]. This structural feature is believed to alleviate torsional strain within the bicyclic system. The crystal cohesion is maintained by C-H···N hydrogen bonds[2][3].

For the chiral (R)-enantiomer of this compound, crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 785154[2]. This information can be invaluable for researchers interested in its solid-state properties and for computational modeling studies.

Reactivity and Applications

Catalysis in the Morita-Baylis-Hillman Reaction

A significant application of this compound is its role as a phosphorus-free catalyst in the Morita-Baylis-Hillman (MBH) reaction[1]. The MBH reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde. The bicyclic imidazolyl alcohol structure of the catalyst, which combines a Lewis basic center with a hydrogen-bond donor group, is key to its catalytic activity.

Catalytic Cycle of the Morita-Baylis-Hillman Reaction:

MBH_catalytic_cycle catalyst Catalyst (6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-7-ol) michael_adduct Michael Adduct (Zwitterionic Intermediate) catalyst->michael_adduct + Enone enone α,β-Unsaturated Carbonyl aldehyde Aldehyde aldol_addition Aldol Addition michael_adduct->aldol_addition + Aldehyde proton_transfer Proton Transfer aldol_addition->proton_transfer product_release Product Release & Catalyst Regeneration proton_transfer->product_release product_release->catalyst Regeneration product MBH Adduct product_release->product

Caption: A simplified representation of the catalytic cycle in the Morita-Baylis-Hillman reaction.

Medicinal Chemistry Applications

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a privileged structure in medicinal chemistry. Derivatives of this core have been explored for a wide range of biological activities, including:

  • Central Nervous System (CNS) Disorders: The structural similarity of this scaffold to neurotransmitter analogs makes it a valuable building block for the development of drugs targeting CNS disorders[5].

  • Enzyme Inhibition and Receptor Modulation: These compounds are investigated for their potential to modulate the activity of enzymes and receptors implicated in inflammation and neurodegenerative diseases[5].

  • Antimicrobial and Antiviral Properties: The pyrrolo[1,2-a]imidazole core has been incorporated into molecules with potential antimicrobial and antiviral activities[5].

Safety and Handling

Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a heterocyclic compound with a rich chemical profile. Its unique structural features, particularly the presence of a chiral center and the combination of a Lewis base and a hydrogen-bond donor, make it a valuable tool in asymmetric catalysis. Furthermore, its core scaffold continues to be a source of inspiration for the design of novel therapeutic agents. This guide provides a foundational understanding of its properties, and researchers are encouraged to consult the cited literature for more in-depth experimental details.

References

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An In-depth Technical Guide to the Mechanism of Action of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the known and potential mechanisms of action of a specific derivative, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol. While direct in-depth studies on this particular molecule are nascent, this guide will elucidate the well-established activities of the core scaffold, with a primary focus on its role as a modulator of adrenergic receptors. Furthermore, we will explore other potential biological targets, including kinases and ion channels, and propose a roadmap for the experimental validation of these mechanisms for this compound. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chemical entity.

Introduction: The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a bicyclic heterocyclic system that serves as a versatile building block in the synthesis of biologically active compounds.[1] Its rigid structure and potential for diverse functionalization have made it an attractive scaffold for the design of enzyme inhibitors and receptor modulators.[1] Notably, this scaffold is a key component in molecules investigated for their potential in treating central nervous system disorders, inflammation, and neurodegenerative diseases.[1] The subject of this guide, this compound, is a specific analog that has been utilized as a catalyst in chemical reactions and as a precursor in the synthesis of more complex molecules, including ionic liquids.[2]

Primary Mechanism of Action: Alpha-1A Adrenergic Receptor Partial Agonism

The most extensively documented mechanism of action for the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class of compounds is their activity as potent and selective partial agonists of the alpha-1A (α1A) adrenergic receptor.[1][3]

The Alpha-1A Adrenergic Receptor

The α1A-adrenergic receptor is a G-protein coupled receptor (GPCR) that is predominantly expressed in the smooth muscle of blood vessels, the prostate, and the central nervous system. Its activation by endogenous catecholamines, such as norepinephrine and epinephrine, leads to a cascade of intracellular events culminating in smooth muscle contraction.

Downstream Signaling Cascade

As a partial agonist, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives bind to the α1A-adrenergic receptor and induce a conformational change, though to a lesser extent than a full agonist. This leads to the activation of the associated Gq/11 G-protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with DAG, activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a physiological response, such as smooth muscle contraction.

alpha1A_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol pyrrolo 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-7-ol alpha1A α1A-Adrenergic Receptor (GPCR) pyrrolo->alpha1A Binds and partially activates Gq Gq Protein alpha1A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Response Physiological Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates Targets JNK3_Inhibition Stress Neuronal Stress (e.g., Oxidative Stress) JNK3_pathway JNK3 Signaling Cascade Stress->JNK3_pathway Apoptosis Neuronal Apoptosis JNK3_pathway->Apoptosis Neuroprotection Neuroprotection Pyrrolo 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-7-ol Pyrrolo->JNK3_pathway Inhibits

Figure 2: Potential JNK3 Inhibition Workflow.
NMDA Receptor Modulation and Anticonvulsant Activity

Research into derivatives of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole has revealed potential anticonvulsant properties, possibly through modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. [4]Some derivatives have been shown to act as partial agonists at the NMDA receptor. [4]

Anticancer and Antimicrobial Activities

Certain 3-aryl-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have demonstrated the ability to inhibit the nuclear localization of androgen receptors, suggesting a potential application in the treatment of castration-resistant prostate cancer. [2]Additionally, various derivatives have exhibited antibacterial and antifungal properties. [5]

Proposed Experimental Workflow for Target Deconvolution

To elucidate the full mechanistic profile of this compound, a systematic approach to target identification and validation is recommended.

experimental_workflow start 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-7-ol phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Neurite Outgrowth) start->phenotypic_screening target_id Target Identification (e.g., Affinity Chromatography, Computational Profiling) phenotypic_screening->target_id target_validation Target Validation (e.g., siRNA Knockdown, CRISPR-Cas9) target_id->target_validation in_vitro In Vitro Mechanistic Studies (Enzyme/Receptor Assays) target_validation->in_vitro in_vivo In Vivo Efficacy Studies (Animal Models) in_vitro->in_vivo end Mechanism of Action Elucidated in_vivo->end

Figure 3: General Experimental Workflow for MoA Elucidation.

Conclusion

While the definitive mechanism of action for this compound requires further empirical investigation, the existing body of literature on the parent scaffold provides a strong foundation for targeted research. The well-established partial agonism at the α1A-adrenergic receptor presents the most probable primary mechanism. However, the potential for JNK3 inhibition, NMDA receptor modulation, and other activities should not be overlooked. The experimental frameworks proposed in this guide offer a clear path forward for elucidating the complete pharmacological profile of this promising molecule, thereby unlocking its full therapeutic potential.

References

  • MySkinRecipes. This compound.
  • Roberts LR, Fish PV, Storer RI, Whitlock GA. 6,7-Dihydro-5H-pyrrolo[1,2-a] imidazoles as potent and selective alpha1A adrenoceptor partial agonists. Bioorg Med Chem Lett. 2009 Jun 1;19(11):3113-7.
  • European PMC. The Neuroprotective Action of JNK3 Inhibitors Based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold.
  • Fish PV, Roberts LR, Storer RI, Whitlock GA. Potent and selective alpha1A adrenoceptor partial agonists--novel imidazole frameworks. Bioorg Med Chem Lett. 2009 Jun 1;19(11):3118-21.
  • National Center for Biotechnology Information. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts.
  • National Center for Biotechnology Information. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application.
  • ResearchGate. Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide.

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The Pyrrolo[1,2-a]imidazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[1,2-a]imidazole nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and versatile synthetic accessibility have propelled the development of derivatives with a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the significant pharmacological properties of pyrrolo[1,2-a]imidazole derivatives, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities. We will delve into the underlying mechanisms of action, explore key signaling pathways, present quantitative bioactivity data, and provide detailed experimental protocols for the evaluation of these promising therapeutic agents. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the pyrrolo[1,2-a]imidazole core.

The Pyrrolo[1,2-a]imidazole Core: Structural Significance and Therapeutic Potential

The pyrrolo[1,2-a]imidazole scaffold is a nitrogen-rich heterocyclic system that offers a rigid, yet tunable, framework for molecular design. This bicyclic structure provides a unique spatial arrangement of atoms that can effectively interact with various biological targets. The pyrrole and imidazole rings, both of which are prevalent in numerous bioactive natural products and synthetic drugs, contribute to the diverse pharmacological profile of these derivatives. The electronic properties of this fused system, coupled with the potential for substitution at multiple positions, allow for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the development of novel therapeutic agents.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrrolo[1,2-a]imidazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action are often centered on the inhibition of key signaling pathways that are dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrrolo[1,2-a]imidazole derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers.

  • VEGFR and EGFR Inhibition: Several pyrrolo-fused heterocyclic compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[2][3] VEGFR is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][5] EGFR is involved in cell proliferation, survival, and differentiation, and its overexpression or mutation is common in many cancers.[6][7] By inhibiting these receptor tyrosine kinases, pyrrolo[1,2-a]imidazole derivatives can disrupt downstream signaling cascades, leading to the suppression of tumor growth and angiogenesis.[2]

  • MAPK and CDK Inhibition: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that is often hyperactivated in cancer.[8] Some pyrrole-based compounds have been shown to inhibit components of this pathway, such as ERK1/2.[3] Additionally, Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle, are also potential targets. For instance, imidazo[1,2-a]pyridine derivatives have been developed as CDK9 inhibitors.[7]

Relevant Signaling Pathways

The anticancer activity of pyrrolo[1,2-a]imidazole derivatives is intrinsically linked to their ability to modulate key signaling pathways.

anticancer_pathways cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K EGFR EGFR RAS RAS EGFR->RAS EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription CDK CDK CellCycle Cell Cycle Progression CDK->CellCycle Pyrroloimidazole Pyrrolo[1,2-a]imidazole Derivatives Pyrroloimidazole->VEGFR Inhibition Pyrroloimidazole->EGFR Inhibition Pyrroloimidazole->CDK Inhibition

Caption: Anticancer signaling pathways targeted by pyrrolo[1,2-a]imidazole derivatives.

Quantitative Data: Cytotoxic Activity

The cytotoxic potential of various pyrrolo[1,2-a]imidazole and related fused imidazole derivatives has been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values highlight the promise of this scaffold in oncology.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)
Imidazo[4,5-b]pyrrolo[3,4-d]pyridinesCompound 5gA498 (Renal)Low µM range
Imidazo[4,5-b]pyrrolo[3,4-d]pyridinesCompound 5k786-O (Renal)Low µM range
Benzimidazole sulfonamidesCompound 22A549 (Lung)0.15
Benzimidazole sulfonamidesCompound 22HeLa (Cervical)0.21
Benzimidazole sulfonamidesCompound 22HepG2 (Liver)0.33
Benzimidazole sulfonamidesCompound 22MCF-7 (Breast)0.17
Imidazo[1,2-a]pyrazineCompound 18MCF-7 (Breast)9.60 ± 3.09

Data compiled from references[9][10][11]. Please refer to the original publications for detailed experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[1,2-a]imidazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Modulation of Inflammatory Cascades

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Pyrrolo[1,2-a]imidazole derivatives have shown promising anti-inflammatory properties, primarily by modulating the production of inflammatory mediators and targeting key signaling pathways.

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes and signaling molecules involved in the inflammatory response.

  • COX-2 Inhibition: Some fused pyrrole compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[2]

  • NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[14] Pyrrolo[1,2-a]imidazole and related compounds can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including cytokines and chemokines.[15][16]

Relevant Signaling Pathways

The modulation of the NF-κB signaling pathway is a critical aspect of the anti-inflammatory activity of pyrrolo[1,2-a]imidazole derivatives.

anti_inflammatory_pathway cluster_nucleus_content LPS LPS/TNF-α Receptor Toll-like Receptor/ TNF Receptor LPS->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Pyrroloimidazole Pyrrolo[1,2-a]imidazole Derivatives Pyrroloimidazole->IKK Inhibition Pyrroloimidazole->NFkB Inhibition of Translocation NFkB_nuc NF-κB NFkB_nuc->Genes

Caption: Inhibition of the NF-κB signaling pathway by pyrrolo[1,2-a]imidazole derivatives.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a widely used animal model to assess the acute anti-inflammatory activity of novel compounds.[17][18][19]

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the pyrrolo[1,2-a]imidazole derivative orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Neuroprotective Activity: Combating Neurodegeneration

Several pyrrolo[1,2-a]imidazole derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases.

Mechanism of Action: Multi-faceted Neuroprotection

The neuroprotective effects of these compounds are often attributed to a combination of mechanisms.

  • Cognition Enhancement: Certain dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones have been shown to reverse scopolamine-induced amnesia in passive avoidance paradigms, indicating cognition-enhancing activity.[20]

  • JNK3 Inhibition: Some 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives are potent inhibitors of c-Jun N-terminal kinase 3 (JNK3), a kinase implicated in neuronal apoptosis.[21]

  • PI3K/Akt Pathway Activation: The PI3K/Akt signaling pathway is a key regulator of neuronal survival.[[“]][23][24] Activation of this pathway can lead to the inhibition of apoptosis and the promotion of antioxidant defenses.[[“]]

Relevant Signaling Pathways

The PI3K/Akt pathway is a crucial mediator of the neuroprotective effects of certain bioactive molecules.

neuroprotective_pathway GrowthFactor Neurotrophic Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt (PKB) PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Survival Neuronal Survival Akt->Survival Promotion Pyrroloimidazole Pyrrolo[1,2-a]imidazole Derivatives Pyrroloimidazole->Akt Activation?

Caption: The PI3K/Akt signaling pathway in neuroprotection, a potential target for pyrrolo[1,2-a]imidazole derivatives.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrrolo[1,2-a]imidazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[25][26]

Spectrum of Activity

These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[25][26] This broad spectrum of activity makes them attractive candidates for further development.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)
Pyrrolo[1,2-a]imidazole Quaternary SaltsCompound 6cStaphylococcus aureus2-4
Pyrrolo[1,2-a]imidazole Quaternary SaltsCompound 6cEscherichia coli4
Pyrrolo[1,2-a]imidazole Quaternary SaltsCompound 6cKlebsiella pneumoniae4
Pyrrolo[1,2-a]imidazole Quaternary SaltsCompound 6cCryptococcus neoformans4
Pyrrole DerivativeBM212Mycobacterium tuberculosis0.7-1.5

Data compiled from references[25][27]. Please refer to the original publications for detailed experimental conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[25][28][29][30]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the pyrrolo[1,2-a]imidazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader.

Conclusion and Future Directions

The pyrrolo[1,2-a]imidazole scaffold represents a highly versatile and promising core for the development of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, underscore the significant potential of this heterocyclic system. The ability of these derivatives to modulate key signaling pathways, such as those involving protein kinases and inflammatory mediators, provides a solid foundation for rational drug design and optimization.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial to identify the key structural features responsible for the desired biological activity and to guide the synthesis of more potent and selective derivatives.

  • Mechanism of Action Elucidation: Further investigation into the precise molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their therapeutic effects and potential side effects.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates identified through in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic properties.

  • Exploration of New Therapeutic Areas: The broad spectrum of biological activities suggests that pyrrolo[1,2-a]imidazole derivatives may have potential in other therapeutic areas not yet fully explored.

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6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoles: A Novel Scaffold for Selective Alpha1A-Adrenoceptor Partial Agonism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole chemical class, focusing on its emergence as a promising scaffold for the development of potent and selective partial agonists for the alpha1A-adrenoceptor (α1A-AR). We will explore the therapeutic rationale, key structure-activity relationships (SAR), and the critical experimental protocols required for the pharmacological characterization of these compounds.

The Alpha1A-Adrenoceptor: A High-Value Therapeutic Target

Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are activated by the catecholamines norepinephrine and epinephrine, playing a central role in the sympathetic nervous system.[1][2] They are divided into two main families, α and β, with further subtypes. The alpha-1 adrenoceptors consist of three subtypes: α1A, α1B, and α1D.[2][3] These receptors primarily couple to the Gq/11 family of G-proteins.[2][3][4]

1.1. The α1A-AR Signaling Cascade

Upon agonist binding, the α1A-AR activates its associated Gq/11 protein, which in turn stimulates phospholipase C (PLC).[2][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 diffuses through the cytosol to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][5] Simultaneously, DAG activates protein kinase C (PKC).[2][4] This signaling cascade is fundamental to various physiological processes, including smooth muscle contraction.[2][3] Beyond this canonical pathway, the α1A-AR is also involved in growth-promoting responses through the MAPK/ERK cascade.[1][4]

alpha1A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AR α1A-AR Gq Gq/11 AR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC Downstream Downstream Cellular Effects (e.g., Contraction) PKC->Downstream Ca_ER->Downstream Ligand Agonist (e.g., Pyrroloimidazole) Ligand->AR Binds

Caption: Canonical α1A-Adrenoceptor Gq signaling pathway.

1.2. The Rationale for Partial Agonism

While full agonists can provide a strong therapeutic effect, they also carry the risk of overstimulation, leading to receptor desensitization and potential side effects. Partial agonists offer a more nuanced approach. They bind to and activate the receptor but have only partial efficacy relative to a full agonist. This "ceiling" effect can provide a sustained, moderate level of receptor activation, avoiding the adverse effects of excessive stimulation. For the α1A-AR, partial agonism is a desirable strategy for conditions requiring tonic receptor modulation without inducing the full physiological response, with potential applications in treating stress urinary incontinence, hypotension, and certain CNS disorders.[6]

The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a fused heterocyclic system that has proven to be a versatile template for designing α1A-AR ligands.[7][8] Its rigid structure helps in presenting key pharmacophoric elements in a defined spatial orientation for optimal receptor interaction.

2.1. Synthesis Strategies

Several synthetic routes to the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold have been reported. A common and effective approach involves the cyclization of amidine intermediates, which can be formed from γ-lactams.[8] Another powerful method is the Marckwald reaction, which utilizes aminocarbonyl compounds.[9] Dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with reagents like phosphoryl chloride also provides a convenient route to functionalized derivatives.[10]

Synthesis_Workflow Start γ-Lactam (e.g., 2-Pyrrolidinone) Step1 O-Alkylation (e.g., Meerwein's reagent) Start->Step1 Intermediate1 Cyclic Imidate Step1->Intermediate1 Step2 Amination / Amidination (with Aminoacetaldehyde derivative) Intermediate1->Step2 Intermediate2 Amidine Intermediate Step2->Intermediate2 Step3 Acid-Catalyzed Cyclization Intermediate2->Step3 Product 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold Step3->Product

Caption: A generalized synthetic workflow for the pyrroloimidazole scaffold.

2.2. Structure-Activity Relationships (SAR)

Systematic modification of the pyrroloimidazole scaffold has yielded crucial insights into the structural requirements for potent and selective α1A-AR partial agonism. Research has shown that novel pyrroloimidazoles can be potent partial agonists of the α1A-AR with good selectivity over the α1B, α1D, and α2A subtypes.[7][11]

Position/Modification Observation Rationale/Insight
Imidazole Ring Substitution Introduction of groups like pyrimidine or nitrile at the 2- or 3-position is well-tolerated and can modulate potency and efficacy.[7][12]These groups likely engage in key hydrogen bonding or hydrophobic interactions within the receptor's binding pocket.
Pyrrolidine Ring The saturated pyrrolidine ring is a critical part of the scaffold, contributing to the overall conformation.Its rigidity helps lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.
Linker and Terminal Group The nature of substituents attached to the core influences physicochemical properties such as solubility, membrane permeability, and metabolic stability.[12][13]Optimizing these properties is crucial for developing compounds with favorable CNS drug-like characteristics, such as avoiding P-glycoprotein (P-gp) mediated efflux.[7][12]

Pharmacological Characterization: A Step-by-Step Guide

Accurate pharmacological characterization is essential to confirm the affinity, potency, efficacy, and selectivity of new chemical entities. The following protocols represent a self-validating system for assessing compounds targeting the α1A-AR.

3.1. Radioligand Binding Assays: Quantifying Affinity (Kᵢ)

The objective of a competitive radioligand binding assay is to determine the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled test compound for the receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Experimental Protocol: Competitive Binding Assay

  • Preparation of Membranes:

    • Culture cells stably expressing the human α1A-adrenoceptor (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Execution:

    • In a 96-well plate, add in order:

      • Assay Buffer.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-prazosin) near its Kₑ value.[14][15]

      • Increasing concentrations of the unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • Cell membrane preparation.

    • Controls:

      • Total Binding: Radioligand + Membranes (no competitor).

      • Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known unlabeled competitor (e.g., 10 µM phentolamine) to saturate all specific binding sites.[14]

  • Incubation and Separation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on each filter using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis NodeA 1. Prepare α1A-AR Expressing Cell Membranes NodeC 3. Incubate: Membranes + [³H]Prazosin + Test Compound NodeA->NodeC NodeB 2. Prepare Serial Dilutions of Test Compound NodeB->NodeC NodeD 4. Rapid Filtration (Separates Bound/Free) NodeC->NodeD NodeE 5. Scintillation Counting (Measures Radioactivity) NodeD->NodeE NodeF 6. Calculate IC₅₀ from Dose-Response Curve NodeE->NodeF NodeG 7. Calculate Kᵢ (Cheng-Prusoff Equation) NodeF->NodeG

Caption: Workflow for a competitive radioligand binding assay.

3.2. Functional Assays: Determining Potency (EC₅₀) and Efficacy (%Eₘₐₓ)

Functional assays measure the biological response downstream of receptor activation. For the Gq-coupled α1A-AR, measuring changes in intracellular calcium is a direct and robust method. This allows for the determination of a compound's potency (EC₅₀, the concentration for 50% of maximal response) and its efficacy (Eₘₐₓ, the maximal response relative to a reference full agonist).

Experimental Protocol: Calcium Mobilization Assay

  • Cell Preparation:

    • Plate α1A-AR expressing cells (e.g., CHO, HEK293) in a black-walled, clear-bottom 96- or 384-well plate and grow to confluence.

    • On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Incubate the cells in the dark at 37°C for approximately 60 minutes to allow for dye uptake and de-esterification.

    • Gently wash the cells with buffer to remove excess extracellular dye.

  • Assay Execution:

    • Place the plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation) equipped with an integrated liquid handler.

    • Establish a stable baseline fluorescence reading for each well.

    • The instrument's liquid handler adds varying concentrations of the test compound to the wells while simultaneously recording the fluorescence intensity over time.

    • Controls:

      • Reference Full Agonist: A known full agonist (e.g., phenylephrine) is run at multiple concentrations to establish the maximum possible response (100% Efficacy).[16]

      • Vehicle Control: Buffer alone is added to determine the baseline response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU = Peak Fluorescence - Baseline Fluorescence) is measured for each well.

    • Plot the ΔRFU against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximal response for the test compound.

    • Calculate the intrinsic activity (efficacy) as a percentage of the maximal response produced by the reference full agonist: % Efficacy = (Eₘₐₓ of Test Compound / Eₘₐₓ of Full Agonist) x 100 .

    • A compound with % Efficacy > 0% and < 100% is classified as a partial agonist.

3.3. Interpreting Pharmacological Data

The combination of binding and functional data provides a complete picture of a compound's interaction with the receptor.

ParameterWhat it MeasuresInterpretation for a Partial Agonist
Kᵢ (nM) Affinity: How tightly the compound binds to the receptor.A low Kᵢ value indicates high binding affinity.
EC₅₀ (nM) Potency: The concentration required to produce 50% of its own maximal effect.A low EC₅₀ value indicates high potency.
% Efficacy Intrinsic Activity: The maximal response relative to a full agonist.A value between 0% and 100% confirms partial agonism.[17]
Selectivity The ratio of Kᵢ values for the target receptor (α1A) versus off-target receptors (e.g., α1B, α1D).A high ratio (e.g., Kᵢ(α1B) / Kᵢ(α1A) > 100) indicates good selectivity.[7][12]

Therapeutic Potential and Future Directions

The unique profile of α1A-AR partial agonists makes them attractive candidates for several therapeutic areas.

  • Cardioprotection: Studies have shown that α1A-AR activation can be cardioprotective, preventing apoptosis and enhancing mitochondrial function without inducing the pathological hypertrophy associated with other adrenergic signaling.[4][6][18] A partial agonist could provide these protective benefits without the cardiovascular risks of a full agonist.

  • Cognitive Function: The α1A-AR is expressed in brain regions critical for memory and cognition.[19] Modulating this receptor with a partial agonist could enhance cognitive performance, as suggested by studies with transgenic mice overexpressing the α1A-AR.[19]

  • Stress Urinary Incontinence (SUI): Selective α1A agonists have been explored for SUI. A partial agonist could offer a safer alternative by providing sufficient urethral smooth muscle tone without causing significant blood pressure changes.[6]

The development of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as α1A-AR partial agonists is a promising field. Future research will focus on optimizing their pharmacokinetic and pharmacodynamic properties, conducting extensive in vivo studies to validate their therapeutic potential, and ultimately translating these novel compounds into clinical candidates.

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An In-depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. This document delves into its chemical identity, synthesis methodologies, and burgeoning applications, underpinned by peer-reviewed literature. We will explore its role as a versatile synthetic intermediate and catalyst, and highlight the biological activities of the broader dihydropyrroloimidazole scaffold. The CAS Number for this compound is 112513-79-8 [1].

Introduction: The Scientific Significance of the Pyrrolo[1,2-a]imidazole Scaffold

The pyrrolo[1,2-a]imidazole core is a privileged heterocyclic motif that has garnered substantial attention from the scientific community. Its rigid, bicyclic structure is a key feature in a variety of biologically active molecules. Among the hydrogenated variants, the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole series is particularly noteworthy. These compounds have been investigated for a range of therapeutic applications, including as nootropic agents and potent, selective partial agonists for the α1A-adrenergic receptor.[2][3] The introduction of a hydroxyl group at the 7-position, as in this compound, offers a valuable handle for further chemical modification and exploration of structure-activity relationships (SAR). This guide will focus specifically on this hydroxylated derivative, providing a detailed examination of its synthesis and utility.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective application in research and development.

PropertyValueSource
CAS Number 112513-79-8[1]
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
IUPAC Name This compound
InChI Key ZNTOIYUPLXOHAS-UHFFFAOYSA-N
Physical Form Solid
Storage Conditions Room temperature, airtight, dry[4]

Synthesis Methodologies: A Practical Approach

The synthesis of this compound can be achieved through various synthetic routes. A prevalent and practical method involves the condensation of 1H-imidazole with acrolein.[2] This approach is valued for its simplicity and convenience.

Experimental Protocol: Condensation of 1H-Imidazole with Acrolein

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 1H-Imidazole

  • Acrolein

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1H-imidazole in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acrolein to the cooled solution dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents unwanted side reactions with atmospheric oxygen and moisture.

  • Anhydrous Solvent: Acrolein is susceptible to polymerization in the presence of water.

  • Slow Addition at 0 °C: The reaction is exothermic; slow addition at a low temperature helps to control the reaction rate and prevent the formation of byproducts.

Synthesis Workflow Diagram

SynthesisWorkflow Imidazole 1H-Imidazole Reaction Condensation Reaction (Anhydrous THF, 0°C to RT) Imidazole->Reaction Acrolein Acrolein Acrolein->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-7-ol Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis and Catalysis

This compound is not merely a synthetic target but also a valuable tool in the organic chemist's arsenal.

Catalyst in the Morita-Baylis-Hillman Reaction

This compound has been successfully employed as a phosphorus-free catalyst in the Morita-Baylis-Hillman (MBH) reaction.[2] The MBH reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde. The pyrroloimidazol-7-ol derivative acts as a nucleophilic catalyst, activating the α,β-unsaturated carbonyl compound to facilitate the addition of the aldehyde.

Precursor for Ionic Liquids

The unique structural features of this compound make it an attractive substrate for the synthesis of novel ionic liquids.[2] The fused ring system provides a stable cationic core that can be further functionalized to tune the physicochemical properties of the resulting ionic liquid.[5][6]

Biological Activities and Therapeutic Potential of the Scaffold

While specific biological data for the 7-ol derivative is emerging, the broader class of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles has demonstrated significant therapeutic potential.

α1A-Adrenergic Receptor Partial Agonists

Derivatives of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold have been identified as potent and selective partial agonists of the alpha(1A) adrenergic receptor.[3] This selectivity over other adrenergic receptor subtypes (α1B, α1D, and α2A) is a critical attribute for developing targeted therapeutics with reduced side effects.[3]

Potential in Prostate Cancer Treatment

Certain 3-aryl-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have shown promise in the context of castration-resistant prostate cancer. These compounds have been observed to inhibit the nuclear localization of androgen receptors, a key mechanism in the progression of this disease.[2]

Antimicrobial and Antifungal Activity

Recent studies have explored the antimicrobial and antifungal properties of quaternary salts derived from 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. Some of these compounds have exhibited a broad spectrum of activity against various bacterial and fungal strains.[7][8]

Signaling Pathway Diagram

SignalingPathway cluster_receptor Cell Membrane Pyrroloimidazole Pyrroloimidazole Derivative Alpha1A_AR α1A-Adrenergic Receptor Pyrroloimidazole->Alpha1A_AR Partial Agonist G_protein Gq/11 Protein Activation Alpha1A_AR->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_PKC->Response

Caption: Proposed signaling pathway for α1A-adrenergic receptor partial agonism.

Conclusion and Future Directions

This compound is a compound with considerable potential in both synthetic chemistry and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it a valuable building block for the creation of complex molecules. The demonstrated biological activities of the parent scaffold provide a strong rationale for the continued exploration of this and related derivatives in drug discovery programs. Future research should focus on elucidating the specific biological profile of the 7-hydroxy derivative and leveraging its functionality to develop novel therapeutic agents.

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  • Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. (2025-03-17).
  • 6,7-Dihydro-5H-pyrrolo[1,2-a] imidazoles as potent and selective alpha1A adrenoceptor partial agonists. (2009-06-01). PubMed.
  • Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. ScienceDirect.
  • (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. (2020-05-20).
  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts.
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. Sigma-Aldrich.
  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed.
  • (6S)-6,7-dihydro-5H-Pyrrolo[1,2-a]iMidazol-6-ol. Echemi.
  • (6,7-DIHYDRO-5H-PYRROLO[1,2-A]IMIDAZOL-5-YL)-METHANOL. Cymit Química S.L..
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A Comprehensive Technical Guide to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol: Physicochemical Properties and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document will delve into its molecular weight, chemical identity, and provide context regarding its synthesis and potential applications, tailored for professionals in research and drug development.

Core Chemical Identity and Molecular Weight

This compound is a bicyclic molecule containing a fused pyrrolidine and imidazole ring system, with a hydroxyl group at the 7-position. This structure imparts specific chemical characteristics relevant to its potential use as a building block in the synthesis of more complex molecules.

Key Identifiers

Accurate identification of a chemical compound is paramount for scientific rigor. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compoundSigma-Aldrich[1]
CAS Number 112513-79-8Sigma-Aldrich[1], Aribo Biotechnology, Parchem[2]
Molecular Formula C₆H₈N₂OSigma-Aldrich[1], ChemScene[3]
InChI 1S/C6H8N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4-5,9H,1,3H2Sigma-Aldrich[1]
InChI Key ZNTOIYUPLXOHAS-UHFFFAOYSA-NSigma-Aldrich[1]
Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for various analytical techniques. Based on its molecular formula, the calculated molecular weight of this compound is 124.14 g/mol . This value is consistent with the molecular weight of its isomer, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, which shares the same molecular formula.[4][5]

The following diagram illustrates the logical flow from the molecular formula to the determination of the molecular weight.

G A Molecular Formula C₆H₈N₂O B Atomic Weights C: 12.01 H: 1.008 N: 14.01 O: 16.00 A->B Consists of C Molecular Weight Calculation (6 * 12.01) + (8 * 1.008) + (2 * 14.01) + (1 * 16.00) B->C Used in D Molecular Weight 124.14 g/mol C->D Results in G A 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold B Synthetic Modifications A->B C Biologically Active Derivatives B->C D Therapeutic Applications - Nootropics - Adrenergic Agonists - CNS Drugs C->D E Organocatalysis C->E

Caption: From Scaffold to Application.

Safety and Handling

For laboratory and research purposes, it is crucial to adhere to appropriate safety protocols when handling this compound.

Hazard Identification

Based on available safety data, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning". [1]

Recommended Precautionary Measures

When working with this compound, the following precautionary statements should be observed:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) for comprehensive safety and handling information prior to use.

Conclusion

This compound, with a molecular weight of 124.14 g/mol , is a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. Its versatile scaffold allows for the generation of a wide array of derivatives with diverse biological activities. A thorough understanding of its chemical properties, synthetic accessibility, and safety profile is essential for researchers and scientists working with this and related compounds. The continued exploration of the dihydropyrrolo[1,2-a]imidazole core is likely to yield novel therapeutic agents and catalysts.

References

  • CAS: 112513-79-8 Name: this compound. Aribo Biotechnology. [Link]
  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. National Institutes of Health (NIH). [Link]
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Pyrroloimidazoles: A Versatile Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrroloimidazole core, a fascinating heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of pyrroloimidazole derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the synthetic strategies that underpin the generation of diverse pyrroloimidazole libraries, elucidate the key mechanisms of action, and provide detailed experimental protocols for their biological evaluation. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Pyrroloimidazole Scaffold: A Foundation for Diverse Bioactivity

The pyrroloimidazole nucleus, formed by the fusion of a pyrrole and an imidazole ring, represents a unique chemical space that has proven to be highly fruitful for the development of bioactive molecules. The arrangement of nitrogen atoms and the overall electronic distribution within this bicyclic system allows for a variety of intermolecular interactions with biological targets, making it a versatile template for drug design. The structural diversity of pyrroloimidazoles can be readily expanded through substitution at various positions on the ring system, enabling the fine-tuning of their pharmacological properties.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the pyrroloimidazole scaffold can be achieved through several synthetic routes, with one-pot multicomponent reactions being a particularly efficient and elegant approach.[1][2] These methods offer significant advantages in terms of operational simplicity, reduced reaction times, and the ability to generate diverse libraries of compounds from readily available starting materials.

A common and effective strategy involves the reaction of a benzimidazole derivative, a 2-bromoacetophenone, and an activated alkyne in a single pot.[1] This approach leverages a cascade of reactions, including N-alkylation of the imidazole ring followed by a [3+2] dipolar cycloaddition, to construct the pyrrolo[1,2-a]benzimidazole core.[1] The choice of solvent and reaction conditions, such as conventional heating or microwave irradiation, can be optimized to improve yields and reaction times.[1]

Another powerful one-pot method for the synthesis of pyrrolo[1,2-a]imidazoles involves a cascade of [3+2] cycloaddition and oxidative aromatization reactions. For instance, the reaction of phenacyl azides with L-proline can afford 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles in high yields.[3] The rationale behind this choice of reactants lies in the ability of L-proline to act as a catalyst and a building block, while the phenacyl azide serves as a precursor for the reactive intermediate.

The versatility of these synthetic methods allows for the introduction of a wide range of substituents on both the pyrrole and imidazole rings, which is crucial for exploring the structure-activity relationships (SAR) of these compounds and optimizing their therapeutic potential.

Therapeutic Applications in Oncology: Targeting Kinase Signaling

A significant body of research has focused on the development of pyrroloimidazole derivatives, particularly pyrrolo[2,3-d]pyrimidines, as potent and selective kinase inhibitors for cancer therapy.[3][4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6][7]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[6][7][8][9][10] Hyperactivation of this pathway is a common event in a wide range of human cancers, making it an attractive target for therapeutic intervention.[11]

Pyrroloimidazole derivatives have been shown to act as potent inhibitors of key kinases within this pathway, including PI3K, Akt, and mTOR.[5][12] By binding to the ATP-binding site of these kinases, they prevent the phosphorylation and activation of downstream signaling molecules, ultimately leading to the inhibition of tumor cell growth and the induction of apoptosis.

The mechanism involves the inhibition of PI3K, which in turn prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] This leads to reduced activation of Akt, a key downstream effector of PI3K.[10] Consequently, the phosphorylation of mTOR and its downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), is suppressed, resulting in the inhibition of protein synthesis and cell cycle progression.[12][13]

Diagram of the PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of Pyrroloimidazoles

PI3K_Akt_mTOR_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition (when active) Pyrroloimidazole Pyrroloimidazole Inhibitor Pyrroloimidazole->PI3K Pyrroloimidazole->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrroloimidazole derivatives.

Quantitative Data on Anticancer Activity

The anticancer efficacy of pyrroloimidazole derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following table summarizes the IC50 values for representative pyrroloimidazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
RDS 60 CAL 27 (Head and Neck)2.5 (48h)[14]
RDS 60 FaDu (Head and Neck)2.9 (48h)[14]
Compound 7e PANC-1 (Pancreatic)<20[2][15]
Compound 7e ASPC-1 (Pancreatic)<20[2][15]
Compound 21d PC-3 (Prostate)65.8[16]
Compound 21d HCT-116 (Colon)58.2[16]
Compound 3a A549 (Lung)5.988[17]
Compound 11o Capan-1 (Pancreatic)1.4[18]

Note: The specific conditions and assay methods may vary between studies.

Antimicrobial Applications: A New Frontier

In addition to their anticancer properties, pyrroloimidazole and related pyrrole-containing compounds have demonstrated significant potential as antimicrobial agents.[19][20] The emergence of multidrug-resistant pathogens necessitates the development of novel antibiotics with unique mechanisms of action, and pyrroloimidazoles represent a promising class of compounds in this regard.

Spectrum of Activity

Synthetic pyrroloimidazole derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[20] The antibacterial and antifungal activities are often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Data on Antimicrobial Activity

The following table presents the MIC values for some pyrrolomycin derivatives, a class of natural products containing a pyrrole ring, against various microbial strains.

CompoundMicroorganismMIC (µM)Reference
Pyrrolomycin A S. aureus0.55 - 69.1[21]
Pyrrolomycin B S. aureus0.28 - 35.11[21]
Dioxapyrrolomycin S. aureus0.077 - 0.64[21]
Pyoluteorin S. aureus11.39[21]
Pyrrolnitrin M. tuberculosis17.9 - 35.9[21]

Note: The specific strains and testing methodologies can influence the reported MIC values.

Potential in Neurodegenerative Disorders: Modulating Key Kinases

Recent research has highlighted the potential of pyrrole-containing compounds in the treatment of neurodegenerative diseases, such as Alzheimer's disease.[22][23] A key therapeutic target in this context is Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase that is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[24][25]

Mechanism of Action: Inhibition of GSK-3β

Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of GSK-3β.[22][23] By inhibiting GSK-3β, these compounds can reduce the hyperphosphorylation of tau, thereby preventing the formation of neurofibrillary tangles and the subsequent neuronal dysfunction and death.[22] Furthermore, inhibition of GSK-3β can also modulate other signaling pathways involved in neuroinflammation and synaptic plasticity, offering a multi-faceted approach to treating neurodegenerative disorders.[22]

The inhibition of GSK-3β by these compounds can lead to the stabilization of β-catenin, a key protein in the Wnt signaling pathway, which is important for neuronal survival and function.[22][24]

Diagram of GSK-3β Inhibition in Alzheimer's Disease Pathogenesis

GSK3B_Inhibition_AD cluster_neuron Neuron GSK3B_active Active GSK-3β Tau Tau Protein GSK3B_active->Tau Phosphorylation Tau_p Hyperphosphorylated Tau GSK3B_active->Tau_p NFT Neurofibrillary Tangles (NFTs) Tau_p->NFT Neuronal_Death Neuronal Death NFT->Neuronal_Death Pyrrolo_pyridine Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolo_pyridine->GSK3B_active Inhibition

Caption: Inhibition of GSK-3β by pyrrolo[2,3-b]pyridines prevents tau hyperphosphorylation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used in the evaluation of pyrroloimidazole derivatives.

One-Pot Synthesis of Pyrrolo[1,2-a]benzimidazoles

Objective: To synthesize pyrrolo[1,2-a]benzimidazole derivatives via a one-pot, three-component reaction.

Materials:

  • Benzimidazole

  • Substituted 2-bromoacetophenone

  • Dimethyl acetylenedicarboxylate (DMAD)

  • 1,2-Epoxybutane

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of benzimidazole (1 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add the substituted 2-bromoacetophenone (1 mmol) and 1,2-epoxybutane (2 mL).

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Add dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 6-8 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the pure pyrrolo[1,2-a]benzimidazole derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • 1,2-Epoxybutane: Acts as both a solvent and an acid scavenger, neutralizing the HBr formed during the N-alkylation step, thus facilitating the subsequent cycloaddition reaction.

  • Anhydrous conditions: Necessary to prevent unwanted side reactions and ensure the efficiency of the reaction.

  • TLC monitoring: Allows for the real-time tracking of the reaction progress, helping to determine the optimal reaction time and preventing the formation of byproducts due to prolonged heating.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of pyrroloimidazole derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Pyrroloimidazole compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the pyrroloimidazole compound in complete cell culture medium from the stock solution. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Causality Behind Experimental Choices:

  • MTT: A yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • DMSO: Used to dissolve the formazan crystals, allowing for spectrophotometric quantification.

  • Serial dilutions: Essential for creating a dose-response curve to accurately determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of pyrroloimidazole derivatives against a specific microorganism.

Materials:

  • Microorganism of interest (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Pyrroloimidazole compound stock solution (in a suitable solvent)

  • Standardized inoculum of the microorganism (0.5 McFarland standard)

  • Positive control (a known antibiotic)

  • Negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of the pyrroloimidazole compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and dilute it to the appropriate concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the diluted inoculum to each well containing the compound dilutions.

  • Include a positive control well (inoculum with a standard antibiotic) and a negative control well (broth only).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Causality Behind Experimental Choices:

  • Broth microdilution: A quantitative method that allows for the determination of the exact concentration of an antimicrobial agent that inhibits microbial growth.

  • 0.5 McFarland standard: Ensures that a consistent and standardized number of microorganisms are used in the assay, which is crucial for the reproducibility of the results.

  • Positive and negative controls: Essential for validating the assay and ensuring that the observed results are due to the activity of the test compound.

Future Perspectives and Conclusion

The pyrroloimidazole scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The versatility of its synthesis and the diverse range of biological activities exhibited by its derivatives make it a highly attractive platform for medicinal chemists. Future research in this area will likely focus on the development of more potent and selective kinase inhibitors with improved pharmacokinetic properties for the treatment of cancer. The exploration of their potential as antimicrobial and neuroprotective agents is also a promising avenue for future investigation. The continued application of rational drug design, guided by a deep understanding of the structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and effective pyrroloimidazole-based therapies for a variety of human diseases.

References

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Discovery of 2-Aryl-6,7-Dihydro-5 H -Pyrrolo[1,2- a ]imidazoles as WDR5 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of 2-Aryl-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoles as Potent WDR5 Inhibitors

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the discovery, optimization, and preclinical characterization of a novel class of WD repeat-containing protein 5 (WDR5) inhibitors: the 2-Aryl-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoles. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and medicinal chemistry.

The Rationale for Targeting WDR5 in Oncology

WD repeat-containing protein 5 (WDR5) has emerged as a high-value therapeutic target in oncology. It functions as a critical scaffolding protein, essential for the assembly and enzymatic activity of multiple protein complexes, most notably the SET1/MLL (Mixed-Lineage Leukemia) histone methyltransferase complexes.[1][2][3] These complexes are responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark fundamentally associated with active gene transcription.

WDR5 itself does not possess enzymatic activity. Instead, it acts as a crucial bridge, presenting the histone H3 tail for methylation by the MLL catalytic subunit.[4] This interaction is mediated by a conserved arginine-containing sequence on MLL known as the WDR5-interaction (WIN) motif, which binds to a shallow pocket on the surface of WDR5, often referred to as the "WIN site".[2][5]

The therapeutic rationale is compelling:

  • Overexpression in Cancer : WDR5 is overexpressed in a wide array of aggressive solid and hematological cancers, including MLL-rearranged leukemias, breast, bladder, and pancreatic cancers, where its high expression often correlates with poor patient prognosis.[1][5][6][7]

  • Role in Oncogenic Pathways : Beyond MLL, WDR5 is a critical cofactor for the MYC family of oncoproteins.[1][7] It recruits MYC to target gene promoters, thereby driving transcriptional programs that promote cell proliferation, survival, and tumor progression.[1][7]

  • Druggable Pocket : The defined WIN site on WDR5 presents a druggable pocket for small-molecule inhibitors to disrupt its protein-protein interactions (PPIs), offering a targeted therapeutic strategy.[5]

Disrupting the WDR5-MLL or WDR5-MYC interaction with a small molecule inhibitor provides a direct mechanism to suppress the transcription of key oncogenes, representing a promising avenue for cancer therapy.[4][8]

The Discovery Engine: From Fragments to High-Affinity Leads

The identification of the 2-Aryl-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold was achieved through a rigorous, multi-stage process rooted in fragment-based drug discovery (FBDD) and structure-based design. This approach allows for the efficient exploration of chemical space and the rational optimization of initial low-affinity hits into potent lead compounds.[6][9][10]

Initial Hit Identification via Fragment Screening

The causality behind choosing FBDD lies in its ability to identify low molecular weight compounds (fragments) that bind with high ligand efficiency. These fragments serve as ideal starting points for chemical elaboration.

An NMR-based screening of a large fragment library was conducted to identify compounds that bind to the WDR5 WIN site.[6][9][11] This technique is highly sensitive for detecting weak binding events characteristic of fragments. Among the initial hits, the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class was identified as a promising starting point for a structure-based design campaign.[6]

Structure-Based Design and Lead Optimization

With an initial fragment bound, the path to potency is paved by medicinal chemistry guided by high-resolution structural data. The crystal structure of the initial fragment hit bound to WDR5 revealed key interaction points and solvent-exposed vectors suitable for chemical elaboration.

The optimization strategy focused on systematically extending the fragment from its pendant phenyl group to occupy adjacent hydrophobic pockets (S4 and S5) within the WIN site.[10] This iterative process of chemical synthesis, biophysical binding assessment, and co-crystallography is a self-validating system; each new analogue provides direct feedback on the structure-activity relationship (SAR) hypotheses. This led to the development of lead compounds with dissociation constants (Kd) below 10 nM.[6][10]

The overall discovery workflow is depicted below.

G cluster_0 Hit Identification cluster_1 Lead Optimization cluster_2 Candidate Characterization A Large Fragment Library B NMR-Based Screening A->B C Initial Fragment Hits (pyrrolo[1,2-a]imidazole) B->C D Co-crystallography (Fragment-WDR5 Complex) C->D E Structure-Based Design (SBD) D->E F Iterative Chemical Synthesis E->F G Biophysical & Biochemical Assays F->G G->E SAR Data H Potent Lead Compounds (Kd < 10 nM) G->H I Cell-Based Assays (Proliferation, Apoptosis) H->I J In Vivo Efficacy Models I->J G cluster_0 WDR5/MLL Complex Activity (Normal) cluster_1 Inhibition by 2-Aryl-pyrrolo[1,2-a]imidazoles WDR5 WDR5 Complex WDR5-MLL Complex WDR5->Complex MLL MLL1 MLL->Complex H3 Histone H3 Complex->H3 methylates H3K4me3 H3K4me3 H3->H3K4me3 Transcription Active Gene Transcription H3K4me3->Transcription Inhibitor 2-Aryl-pyrrolo[1,2-a]imidazole (WIN Site Inhibitor) WDR5_i WDR5 Inhibitor->WDR5_i binds to WIN site Disruption Disruption of WDR5-MLL Interaction WDR5_i->Disruption NoH3K4me3 Reduced H3K4me3 Disruption->NoH3K4me3 Repression Transcriptional Repression NoH3K4me3->Repression Apoptosis Apoptosis in Cancer Cells Repression->Apoptosis

Caption: Mechanism of action for WDR5 WIN site inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative data for representative compounds from the 2-Aryl-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole series, illustrating the progression from an initial fragment to a potent lead.

Compound IDWDR5 Binding (Kd, nM)MLL1 HMT Inhibition (IC50, µM)MV4;11 Cell Proliferation (GI50, µM)
Fragment Hit (F-1) >1000>50>50
Lead Compound <101-51-10
Optimized Probes <1<1<1

Data compiled from publicly available literature, primarily Wang, F., et al. (2018).[6][9][10]

Key Experimental Protocols

The following protocols are generalized representations of the key assays used in the discovery and characterization of this inhibitor series. Researchers should optimize these protocols for their specific laboratory conditions and reagents.

Fluorescence Polarization Assay (FPA) for WDR5 Binding

This protocol describes a competitive binding assay to determine the affinity of test compounds for WDR5.

  • Reagents & Buffers :

    • Assay Buffer: 100 mM Potassium Phosphate (pH 8.0), 150 mM NaCl, 0.01% Triton X-100.

    • Recombinant human WDR5 protein.

    • FITC-labeled MLL-WIN peptide probe (e.g., FITC-GSARAEVHLRKS).

    • Test compounds dissolved in DMSO.

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well, low-volume black plate, add test compound dilutions.

    • Add a solution of WDR5 protein and FITC-MLL peptide to each well to achieve a final concentration of ~5 µM WDR5 and ~40 nM peptide probe. The final DMSO concentration should be kept constant (e.g., 1%).

    • Include controls for high polarization (WDR5 + peptide, no compound) and low polarization (peptide only, no WDR5).

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 528 nm).

    • Calculate Ki or IC50 values by fitting the data to a suitable dose-response curve.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This protocol measures the effect of inhibitors on the proliferation of cancer cell lines.

  • Materials :

    • AML cell line (e.g., MV4;11).

    • Complete cell culture medium.

    • Test compounds dissolved in DMSO.

    • 96-well or 384-well white, clear-bottom tissue culture plates.

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Procedure :

    • Seed cells at an appropriate density (e.g., 5,000 cells/well) in the culture plates and allow them to adhere/stabilize overnight.

    • Treat cells with a serial dilution of the test compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include vehicle-only (DMSO) controls.

    • Incubate the plates for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

    • Allow the plates to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate GI50 (half-maximal growth inhibition) values from dose-response curves.

Conclusion and Future Directions

The discovery of 2-Aryl-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoles as potent and selective WDR5-WIN site inhibitors represents a significant advancement in the field of epigenetic drug discovery. [6][9][10]The successful application of fragment-based screening and structure-based design has yielded valuable chemical probes to interrogate WDR5 biology. [11]These compounds effectively disrupt the WDR5-MLL interaction, displace WDR5 from chromatin, and induce apoptosis in dependent cancer cell lines. [7][13] Future efforts will likely focus on improving the pharmacokinetic properties of this scaffold to enhance in vivo efficacy and safety. [7]Furthermore, given the dual role of WDR5 in scaffolding both MLL and MYC complexes, exploring the therapeutic potential of these inhibitors in MYC-driven cancers is a promising avenue for further investigation. [1][7]These molecules serve as a foundational starting point for the development of clinically useful WDR5-targeted therapies for the treatment of cancer. [6]

References

  • Wang, F., Jeon, K. O., Salovich, J. M., Macdonald, J. D., et al. (2018). Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 61(13), 5623–5642. [Link]
  • Wang, F., Jeon, K. O., Salovich, J. M., Macdonald, J. D., et al. (2018). Discovery of Potent 2-Aryl-6,7-dihydro-5 H-pyrrolo[1,2- a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. PubMed. [Link]
  • Wang, F., Jeon, K. O., Salovich, J. M., Macdonald, J. D., et al. (2018). Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry. [Link]
  • Chen, C., & Wang, Z. (2018). The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer. Frontiers in Oncology. [Link]
  • Grebien, F., et al. (2015). Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia.
  • Amanote Research. (PDF) Discovery of Potent 2Aryl-6,7-Dihy. [Link]
  • CoLab. Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design.
  • Getlik, M., et al. (2013). Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5. Biochemical Journal. [Link]
  • Zhang, X., et al. (2021). Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity. European Journal of Medicinal Chemistry. [Link]
  • Getlik, M., et al. (2013). Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5. PubMed. [Link]
  • Patsnap Synapse. (2024). What are WDR5 inhibitors and how do they work?. [Link]
  • Mitchell, K., et al. (2022). WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma. Genes & Development. [Link]
  • Wang, F., Jeon, K. O., Salovich, J. M., Macdonald, J. D., et al. (2018). Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. PubMed Central. [Link]
  • Mitchell, K., et al. (2022). WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma. Genes & Development. [Link]
  • Chen, H., et al. (2022).
  • Wang, F., et al. (2022). Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models. PNAS. [Link]
  • BPS Bioscience. c-Myc: WDR5 [Biotinylated] Binding Chemiluminescent Assay Kit. [Link]
  • Wang, Y., et al. (2022). Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma.
  • Gogliotti, R. D., et al. (2017). Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC Inhibitors using Fragment-Based Methods and Structure-Based Design. PubMed Central. [Link]
  • Chumachenko, N., et al. (2018).
  • Getlik, M., et al. (2013). Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5. Biochemical Journal. [Link]
  • Szewczyk, M., et al. (2024). A resource to enable chemical biology and drug discovery of WDR Proteins. bioRxiv. [Link]
  • Ding, J., et al. (2023). Discovery of Potent Small-Molecule Inhibitors of WDR5-MYC Interaction.
  • Ding, J., et al. (2023). Discovery of Potent Small-Molecule Inhibitors of WDR5-MYC Interaction. ACS Chemical Biology. [Link]
  • Wang, F., et al. (2018). Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design.
  • Szewczyk, M. (2020). WDR5 and histone H3 interaction cell assay report. openlabnotebooks.org. [Link]
  • Ding, J., et al. (2023). Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Interaction. Journal of Medicinal Chemistry. [Link]
  • Bakunov, S. A., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds. [Link]
  • Stegner, D., et al. (2021). Design, Synthesis and Evaluation of WD-repeat containing protein 5 (WDR5) degraders. Scientific Reports. [Link]
  • Aho, E. R., et al. (2019). Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity. Cell Reports. [Link]
  • Ding, J., et al. (2023). Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC Interaction.
  • Salovich, J. M., et al. (2019). Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core. Journal of Medicinal Chemistry. [Link]
  • Kavina, O. V., et al. (2017). I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives.
  • Ding, J., et al. (2023). Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC Interaction. PubMed. [Link]
  • Li, S., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b]t[1][6][9]riazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry. [Link]

Sources

In-Depth Technical Guide: Anticonvulsant Potential of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Epilepsy remains a significant therapeutic challenge, with a substantial portion of patients exhibiting resistance to currently available antiepileptic drugs (AEDs). The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is a key player in the pathophysiology of seizures, making it a prime target for novel therapeutic interventions. This technical guide provides a comprehensive overview of the anticonvulsant properties of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2,3-dicarboxylic acid (designated IEM-2258) and its related analogue, the bis-methylamide derivative (IEM-2248). We will delve into the mechanistic rationale for targeting the NMDA receptor, explore the preclinical evidence for the efficacy of this chemical scaffold, present detailed experimental protocols for its evaluation, and discuss the potential structure-activity relationships that govern its biological effects. This document is intended for researchers, neuropharmacologists, and drug development professionals actively engaged in the discovery of next-generation anticonvulsant agents.

Introduction: The Rationale for Targeting NMDA Receptors in Epilepsy

The delicate balance between excitatory and inhibitory neurotransmission is fundamental to normal brain function. In epilepsy, this equilibrium is disrupted, leading to neuronal hyperexcitability and the generation of seizures. Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its receptors are broadly classified into ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled) receptors. The ionotropic glutamate receptors, particularly the NMDA receptor, play a critical role in the initiation and propagation of seizure activity.[1][2]

The NMDA receptor is a heterotetrameric complex that, upon activation by glutamate and a co-agonist (glycine or D-serine), facilitates the influx of Ca²⁺ into the neuron.[3] This calcium influx is a crucial trigger for numerous downstream signaling cascades, including those involved in synaptic plasticity. However, excessive activation of NMDA receptors leads to excitotoxicity, a pathological process implicated in neuronal damage following seizures and in the process of epileptogenesis—the development of epilepsy.[1][2] Consequently, antagonists of the NMDA receptor have been a focal point of research for new anticonvulsant therapies.[1]

The pyrrolo[1,2-a]imidazole scaffold represents a class of rigid bicyclic structures that can be functionalized to interact with various biological targets. The specific compound of interest, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2,3-dicarboxylic acid, and its derivatives have been identified as ligands of the NMDA receptor complex, suggesting a targeted mechanism of action for their observed anticonvulsant effects.[4]

Preclinical Evaluation of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2,3-dicarboxylic Acid (IEM-2258)

The primary evidence for the anticonvulsant activity of this compound series comes from preclinical studies utilizing a chemically-induced seizure model. Specifically, the NMDA-induced convulsion model in mice is a highly relevant assay for identifying compounds that act by modulating the NMDA receptor system.

The NMDA-Induced Seizure Model

This model provides a direct in vivo assessment of a compound's ability to antagonize the effects of excessive NMDA receptor activation. Administration of a convulsive dose of NMDA to rodents reliably produces a sequence of seizure behaviors, including clonic and tonic convulsions, which can be quantified and used to assess the efficacy of a test compound.

Observed Anticonvulsant Effects

Studies have shown that 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2,3-dicarboxylic acid (IEM-2258) and its bis-methylamide derivative (IEM-2248) exhibit significant anticonvulsant activity in the NMDA-induced seizure model in mice.[4] When administered directly into the lateral ventricles of the brain, these compounds demonstrated a dose-dependent protective effect against NMDA-induced convulsions.[4]

While the full dose-response data from the primary literature is not publicly available, the research indicates that IEM-2248, the bis-methylamide derivative, was particularly potent, completely protecting animals from convulsions and preventing fatal outcomes at a dose of 0.2 mmol.[4] The parent dicarboxylic acid, IEM-2258, also showed a pronounced anticonvulsant effect at a dose of 0.4 mmol, significantly reducing the duration of convulsions and preventing mortality.[4]

Quantitative Data Summary

The following table summarizes the qualitative findings from the available literature. It is important to note that specific ED₅₀ values (the dose required to produce a therapeutic effect in 50% of the population) are not available in the accessed literature and would be a critical component for a full quantitative assessment.

CompoundDesignationDose (intracerebroventricular)Key Observations in NMDA-Induced Seizure ModelReference
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2,3-dicarboxylic acidIEM-22580.4 mmolSignificant reduction in convulsion duration; prevention of mortality.[4]
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2,3-bis(methylamide)IEM-22480.2 mmol100% prevention of convulsions and fatal outcomes.[4]

Proposed Mechanism of Action

The anticonvulsant activity of IEM-2258 and IEM-2248 is directly linked to their interaction with the NMDA receptor. These compounds are classified as ligands of the NMDA receptor complex.[4] The dicarboxylic acid moiety in IEM-2258 is structurally reminiscent of glutamate, suggesting a potential competitive interaction at the glutamate binding site on the GluN2 subunit of the NMDA receptor.

By binding to the receptor, these antagonists likely prevent or reduce the binding of glutamate, thereby inhibiting the channel opening and the subsequent influx of Ca²⁺. This dampens the excessive neuronal excitation that underlies seizure activity.

NMDA_Receptor_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel (Blocked) NMDA_R->Ca_Channel Prevents Opening Excitotoxicity Neuronal Hyperexcitation / Excitotoxicity Ca_Channel->Excitotoxicity Inhibits Ca²⁺ Influx IEM2258 IEM-2258 (Antagonist) IEM2258->NMDA_R Blocks Binding Anticonvulsant_Effect Anticonvulsant Effect Excitotoxicity->Anticonvulsant_Effect Leads to

Caption: Proposed mechanism of action for IEM-2258.

Synthesis and Structure-Activity Relationship (SAR)

Synthesis of the Pyrrolo[1,2-a]imidazole Scaffold

The introduction of the dicarboxylic acid groups at positions 2 and 3 would likely involve a subsequent functionalization step, potentially through lithiation followed by carboxylation, or the use of starting materials already bearing the carboxylate precursors.

Structure-Activity Relationship

Based on the preliminary data, we can infer some initial SAR insights:

  • Amidation of the Carboxylic Acids: The conversion of the dicarboxylic acid (IEM-2258) to its bis-methylamide (IEM-2248) appears to enhance potency.[4] This is a common strategy in medicinal chemistry to improve properties such as cell permeability and metabolic stability. The amide groups may also engage in different hydrogen bonding interactions with the receptor compared to the carboxylic acids.

  • The Imidazole Core: The imidazole portion of the molecule is likely the key pharmacophore responsible for the interaction with the NMDA receptor.[5]

  • The Fused Ring System: The rigid, fused pyrrolo[1,2-a]imidazole structure provides a constrained conformation, which can lead to higher selectivity and affinity for the target receptor compared to more flexible molecules.

Further studies with a broader range of analogues would be necessary to fully elucidate the SAR for this class of compounds.

Experimental Protocols

The following provides a detailed, step-by-step methodology for the evaluation of novel compounds in the NMDA-induced seizure model.

NMDA-Induced Seizure Assay in Mice

Objective: To assess the in vivo efficacy of a test compound in protecting against seizures induced by the NMDA receptor agonist, NMDA.

Materials:

  • Male Swiss albino mice (20-25 g)

  • N-methyl-D-aspartate (NMDA)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Test compound (e.g., IEM-2258) and vehicle

  • Intracerebroventricular (ICV) injection apparatus (if applicable)

  • Observation chambers

  • Stopwatches

Protocol:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Compound Preparation: Dissolve the test compound in a suitable vehicle. For ICV administration, ensure the solution is sterile and at a physiological pH.

  • Animal Grouping: Randomly assign mice to experimental groups (e.g., Vehicle Control, Positive Control, Test Compound groups at various doses), with a minimum of n=8 animals per group.

  • Compound Administration: Administer the test compound or vehicle to the mice. For the reported studies on IEM-2258, this was via intracerebroventricular injection 15 minutes prior to NMDA administration.[4]

  • NMDA Administration: Prepare a solution of NMDA in sterile saline. Administer a pre-determined convulsive dose of NMDA (e.g., 100 mg/kg, intraperitoneally) to each mouse. The exact dose should be established in pilot studies to reliably induce seizures.

  • Observation Period: Immediately after NMDA injection, place each mouse in an individual observation chamber and observe continuously for 30 minutes.

  • Seizure Scoring: Record the latency to the onset of the first seizure, the duration of the seizures, and the severity of the seizures using a standardized scoring system (e.g., Racine scale). Also, record the number of mortalities within 24 hours.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the seizure parameters between the different treatment groups. Calculate the percentage of protection against mortality.

Experimental_Workflow_NMDA_Seizure_Model cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Acclimatize Animal Acclimatization Group Randomize into Groups (Vehicle, Test Cmpd, etc.) Acclimatize->Group Prepare Prepare Test Compound and NMDA Solutions Group->Prepare Admin_Cmpd Administer Vehicle or Test Compound (e.g., ICV) Wait Wait for Pre-treatment Time (e.g., 15 min) Admin_Cmpd->Wait Admin_NMDA Induce Seizures with NMDA Injection (IP) Wait->Admin_NMDA Observe Observe & Record Behavior (30 min) Admin_NMDA->Observe Score Score Seizure Severity, Latency, and Duration Observe->Score Mortality Record 24h Mortality Observe->Mortality Stats Statistical Analysis (e.g., ANOVA) Score->Stats Mortality->Stats Conclusion Determine Anticonvulsant Efficacy Stats->Conclusion

Caption: Workflow for the NMDA-induced seizure model.

Conclusion and Future Directions

The available preclinical data strongly suggest that 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2,3-dicarboxylic acid and its derivatives are promising candidates for the development of novel anticonvulsant drugs. Their targeted action on the NMDA receptor complex provides a clear mechanistic basis for their efficacy. The enhanced potency of the bis-methylamide derivative highlights a key avenue for chemical optimization.

Future research in this area should focus on several key objectives:

  • Comprehensive Pharmacokinetic and Pharmacodynamic Studies: To fully understand the therapeutic potential, detailed studies on the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds are essential.

  • Broad-Spectrum Anticonvulsant Testing: Evaluation in other preclinical seizure models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, would determine if these compounds have a broad or narrow spectrum of activity.

  • Elucidation of the Detailed Binding Site: Radioligand binding assays and molecular modeling studies would help to precisely define the interaction of these compounds with the different subunits of the NMDA receptor.

  • Optimization of the Chemical Scaffold: A thorough SAR campaign is needed to improve potency, selectivity, and drug-like properties, with a focus on achieving oral bioavailability and brain permeability.

References

  • Brusina, M. A., Potapkin, A. M., Kubarskaya, L. G., Litasova, E. V., & Piotrovsky, L. B. (2025). Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide. Pharmaceutical Chemistry Journal, 58(10), 1530-1535. [Link]
  • Ghasemi, M., & Schachter, S. C. (2011). The NMDA receptor complex as a therapeutic target in epilepsy: a review. Epilepsy & Behavior, 22(4), 617-640. [Link]
  • Yakovleva, E. E., et al. (2020). Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives in dopaminergic transmission suppression tests in mice and rats. Research Results in Pharmacology, 6(4), 51-57. [Link]
  • Walker, M. D., et al. (1988). Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol. Journal of Medicinal Chemistry, 31(3), 635-643. [Link]
  • Kapur, J. (2018). Role of NMDA receptors in the pathophysiology and treatment of status epilepticus. Epilepsia Open, 3(Suppl 2), 165-168. [Link]
  • Morales-Collazo, O., et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • Koval, A. A., et al. (2022). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 27(19), 6296. [Link]
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link]

Sources

The Emergence of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

Authored by: Gemini AI

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a critical innate immune checkpoint that suppresses anti-tumor immunity by hydrolyzing the immunotransmitter 2′3′-cyclic GMP-AMP (cGAMP).[1][2][3][4] Inhibition of ENPP1 restores cGAMP levels in the tumor microenvironment, leading to robust activation of the STING (Stimulator of Interferon Genes) pathway and a potent anti-cancer immune response.[5][6] This guide provides a comprehensive technical overview of a promising class of small molecule ENPP1 inhibitors: the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives. We will delve into the core scientific principles, structure-activity relationships (SAR), and key experimental protocols for the evaluation of these compounds, offering field-proven insights for researchers and drug development professionals.

The ENPP1-cGAMP-STING Axis: A Key Regulator of Innate Immunity

The cGAS-STING pathway is a pivotal component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.[1] Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes cGAMP.[1] cGAMP then acts as a second messenger, binding to and activating STING, which is located on the endoplasmic reticulum. This activation triggers a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. These cytokines are crucial for recruiting and activating immune cells, such as dendritic cells (DCs) and T cells, to mount an effective anti-tumor response.[1][6]

However, cancer cells have evolved mechanisms to evade this immune surveillance. One such mechanism is the overexpression of ENPP1, a transmembrane glycoprotein that functions as the dominant hydrolase of extracellular cGAMP.[1][2][3] By degrading cGAMP, ENPP1 effectively dampens the STING-mediated anti-tumor immune response, thereby promoting tumor growth and metastasis.[1][2][4] This positions ENPP1 as a critical negative regulator of the cGAS-STING pathway and a high-value target for cancer immunotherapy.[7]

The inhibition of ENPP1 represents a promising therapeutic strategy to locally and selectively amplify the endogenous anti-tumor immune response. By preventing cGAMP hydrolysis, ENPP1 inhibitors can restore paracrine STING signaling, turning "cold," non-immunogenic tumors into "hot" tumors that are susceptible to immune-mediated killing and potentially more responsive to other immunotherapies like checkpoint inhibitors.[2][3]

ENPP1_STING_Pathway cluster_tumor Tumor Cell cluster_immune Immune Cell (e.g., DC) cGAS cGAS cGAMP_intra cGAMP cGAS->cGAMP_intra ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_extra Extracellular cGAMP cGAMP_intra->cGAMP_extra Export ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN1 Type I Interferons IRF3->IFN1 Immune_Response Anti-tumor Immune Response IFN1->Immune_Response Inhibitor 5,7-Dihydro-6H-pyrrolo [2,3-d]pyrimidin-6-one Derivatives Inhibitor->ENPP1 Inhibition

Figure 1: The ENPP1-cGAMP-STING signaling pathway and the mechanism of its inhibition.

5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as a Novel Class of ENPP1 Inhibitors

Recent research has led to the discovery and optimization of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (also known as 1,3-diazaoxindole) derivatives as highly potent and selective ENPP1 inhibitors.[8][9][10] This scaffold has proven to be a promising starting point for the development of drug-like candidates for cancer immunotherapy.

Rationale for the Pyrrolopyrimidinone Scaffold

The pyrrolopyrimidinone core offers several advantages for inhibitor design:

  • Structural Rigidity: The bicyclic nature of the scaffold provides a rigid framework, which can lead to higher binding affinity and improved selectivity.

  • Synthetic Tractability: The synthesis of this scaffold is relatively straightforward, allowing for the facile introduction of various substituents to explore the structure-activity relationship (SAR).[11]

  • Favorable Physicochemical Properties: Derivatives of this scaffold have been shown to possess drug-like properties, including good cell permeability and metabolic stability, which are crucial for in vivo efficacy.[8][12]

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have been conducted on the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold to identify key structural features that govern ENPP1 inhibitory activity.[5][10] A notable example is the potent inhibitor, compound 31, which exhibits an IC50 of 14.68 nM against ENPP1.[8][9]

Table 1: Structure-Activity Relationship of Pyrrolopyrimidine and Pyrrolopyridine Derivatives as ENPP1 Inhibitors

CompoundCore ScaffoldR GroupENPP1 IC50 (nM)
18p PyrrolopyrimidineSubstituted phenyl25.0[5]
18k PyrrolopyrimidineFuran54.1[5]
18l PyrrolopyrimidineN-pyridine1853[5]
Compound 31 PyrrolopyrimidinoneUndisclosed14.68[8][9]

Data synthesized from multiple sources to illustrate SAR trends.

The data suggests that substitution at specific positions on the pyrrolopyrimidine core can significantly impact potency. For instance, certain heterocyclic and substituted aromatic groups are well-tolerated and can enhance inhibitory activity, while others lead to a decrease in potency.[5]

Experimental Protocols for the Evaluation of ENPP1 Inhibitors

The robust evaluation of novel ENPP1 inhibitors requires a suite of well-designed biochemical and cell-based assays. The following protocols provide a framework for the characterization of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives.

ENPP1 Enzyme Inhibition Assay

The primary assessment of an inhibitor's potency is determined through a direct enzyme inhibition assay. Several formats are available, including fluorescence-based, colorimetric, and radioactivity-based methods.[7][13][14][15]

3.1.1. Fluorescence-Based Assay Protocol

This protocol utilizes a fluorogenic ENPP1 substrate, such as Tokyo Green™-mAMP (TG-mAMP), which upon cleavage by ENPP1, releases a fluorescent product.[15]

Materials:

  • Recombinant human ENPP1 enzyme

  • ENPP1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 0.1 mg/mL BSA)

  • Fluorogenic substrate (e.g., TG-mAMP)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation/Emission = 485/520 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add to the microplate wells. Include wells for a positive control inhibitor and a no-inhibitor (DMSO) control.

  • Enzyme Addition: Dilute the ENPP1 enzyme in assay buffer and add to all wells except the no-enzyme control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately begin reading the fluorescence intensity at regular intervals for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

ENPP1_Assay_Workflow Start Start Compound_Plating Compound Plating (Serial Dilutions) Start->Compound_Plating Enzyme_Addition Add ENPP1 Enzyme Compound_Plating->Enzyme_Addition Pre_incubation Pre-incubate (15 min, RT) Enzyme_Addition->Pre_incubation Substrate_Addition Add Fluorogenic Substrate Pre_incubation->Substrate_Addition Kinetic_Reading Kinetic Fluorescence Reading Substrate_Addition->Kinetic_Reading Data_Analysis Data Analysis (IC50 Calculation) Kinetic_Reading->Data_Analysis End End Data_Analysis->End

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Methodological & Application

Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[1,2-a]imidazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The partially saturated derivative, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, serves as a versatile synthetic intermediate for the development of novel pharmaceuticals and is also recognized as an effective organocatalyst.[1] Specifically, its structural features make it a valuable precursor for compounds targeting central nervous system disorders. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound via the direct condensation of imidazole with acrolein. This method is noted for its simplicity and convenience.[1]

Reaction Principle and Mechanism

The synthesis proceeds through a tandem Michael addition and intramolecular cyclization, a classic example of annulation of a pyrrole ring onto an imidazole core. The reaction is initiated by the nucleophilic attack of the N-1 nitrogen of imidazole onto the β-carbon of acrolein (a Michael acceptor). The resulting zwitterionic intermediate then undergoes an intramolecular aldol-type reaction, where the enolate attacks the aldehyde carbonyl. Subsequent proton transfer leads to the formation of the stable, bicyclic alcohol, this compound. This reaction is conceptually related to the Morita-Baylis-Hillman reaction, where a nucleophile catalyzes the coupling of an activated alkene and an electrophile.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )PuritySupplier Example
ImidazoleC₃H₄N₂68.08≥99%Sigma-Aldrich
AcroleinC₃H₄O56.06≥97% (stabilized)Acros Organics
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWR
HexanesC₆H₁₄86.18ACS GradeJ.T. Baker
Anhydrous Sodium SulfateNa₂SO₄142.04GranularEMD Millipore
Silica GelSiO₂60.08230-400 meshSigma-Aldrich
Table 2: Predicted Characterization Data for this compound
AnalysisPredicted Data
¹H NMR (400 MHz, CDCl₃)δ 7.05 (s, 1H, imidazole C2-H), 6.90 (s, 1H, imidazole C3-H), 5.50 (t, J = 6.0 Hz, 1H, CH-OH), 4.10 (m, 2H, N-CH₂), 3.00 (br s, 1H, OH), 2.80 (m, 1H, CH₂), 2.20 (m, 1H, CH₂)
¹³C NMR (100 MHz, CDCl₃)δ 130.0 (imidazole C2), 120.0 (imidazole C3), 85.0 (CH-OH), 45.0 (N-CH₂), 35.0 (CH₂)
IR (Infrared) Spectroscopy ~3300-3500 cm⁻¹ (O-H stretch, broad), ~2900-3100 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=N stretch)
Mass Spectrometry (ESI+) m/z 125.0715 [M+H]⁺

Experimental Protocol

Safety Precautions:
  • Acrolein is highly toxic, flammable, and a lachrymator. This reaction must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Anhydrous solvents are sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Step-by-Step Methodology:
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add imidazole (6.81 g, 100 mmol, 1.0 eq).

    • Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the imidazole is completely dissolved.

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acrolein:

    • Slowly add freshly distilled acrolein (6.7 mL, 100 mmol, 1.0 eq) dropwise to the stirred imidazole solution over a period of 30 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and methanol (9:1) as the eluent. Visualize the spots using a UV lamp and/or iodine staining. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the THF.

    • The resulting crude oil is then purified by column chromatography on silica gel.

  • Purification:

    • Prepare a silica gel column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate and gradually increasing to 100% ethyl acetate, followed by 5% methanol in ethyl acetate) to isolate the desired product.

    • Collect the fractions containing the product (identified by TLC) and combine them.

    • Evaporate the solvent from the combined fractions under reduced pressure to yield this compound as a pale yellow solid.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualization of the Process

Reaction Mechanism

reaction_mechanism imidazole Imidazole zwitterion Zwitterionic Intermediate imidazole->zwitterion Michael Addition acrolein Acrolein acrolein->zwitterion cyclized_intermediate Cyclized Intermediate zwitterion->cyclized_intermediate Intramolecular Cyclization product This compound cyclized_intermediate->product Proton Transfer

Caption: Proposed reaction mechanism for the synthesis.

Experimental Workflow

experimental_workflow start Dissolve Imidazole in THF at 0 °C add_acrolein Add Acrolein Dropwise start->add_acrolein react Stir at Room Temperature for 24h add_acrolein->react monitor Monitor by TLC react->monitor workup Concentrate under Reduced Pressure monitor->workup purify Column Chromatography workup->purify characterize Characterize Product purify->characterize

Sources

Application Notes & Protocols: In Vitro Characterization of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Potential

The compound 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol belongs to the pyrrolo[1,2-a]imidazole class of heterocyclic compounds. This scaffold is a recurring motif in medicinal chemistry, serving as a building block for molecules with a wide range of biological activities.[1] While this compound itself is primarily documented as a synthetic intermediate and catalyst[2], its structural relatives have shown significant potential. Derivatives of the pyrrolo[1,2-a]imidazole core have been investigated for antimicrobial, anticonvulsant, and receptor-modulating properties, particularly as partial agonists for the alpha-1A adrenoceptor.[3][4][5]

This guide is designed for researchers, scientists, and drug development professionals who wish to conduct an initial in vitro evaluation of this compound. Lacking established biological targets for this specific molecule, we present a systematic, tiered approach to its characterization. The protocols provided are foundational and can be adapted to explore various potential biological activities suggested by the broader chemical family's profile.

PART 1: Compound Properties and Initial Handling

A thorough understanding of a compound's physicochemical properties is the bedrock of reproducible in vitro research. These parameters dictate how the molecule is handled, stored, and prepared for assays.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1][6]
CAS Number 112513-79-8[1][7]
Appearance Solid (typical)[7]
Storage Room temperature, airtight, dry[1][7]
Protocol 1: Preparation of Stock Solutions

Rationale: The creation of a concentrated, stable, and accurately quantified stock solution is the most critical first step in any in vitro experiment. The choice of solvent is paramount and is dictated by the compound's solubility. Dimethyl sulfoxide (DMSO) is the most common choice for novel small molecules due to its broad solvating power and compatibility with most cell-based assays at low final concentrations (<0.5%).

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh a precise amount of the compound (e.g., 5 mg).

  • Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

    • Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))

    • Example for 5 mg at 10 mM: Volume = 0.005 g / (124.14 g/mol x 0.01 mol/L) = 0.004027 L = 402.7 µL

  • Dissolution: Add the calculated volume of DMSO to the tube containing the compound.

  • Solubilization: Cap the tube tightly and vortex thoroughly for 2-3 minutes. If particulates remain, sonicate the solution in a water bath for 5-10 minutes. Visually inspect for complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in desiccated conditions.

Trustworthiness Check: Before use in assays, perform a "freeze-thaw" test. Thaw one aliquot, check for precipitate, and if clear, refreeze and repeat. If precipitation occurs, the stock concentration may be too high for stable storage.

PART 2: Tier 1 Screening - Foundational Assays

The initial goal is to understand the compound's general effect on living cells, specifically its cytotoxicity. This data defines the concentration range for all subsequent, more specific assays. Based on literature for the broader compound family, assessing antimicrobial activity is a logical second step.[3]

Experimental Workflow: Tier 1 Screening

G cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Decision prep Prepare 10 mM Stock in DMSO (Protocol 1) serial Create Serial Dilution (e.g., 100 µM to 0.1 µM) prep->serial cyto Cytotoxicity Assay (Protocol 2) serial->cyto mic Antimicrobial MIC Assay (Protocol 3) serial->mic ic50 Calculate IC50 (Cytotoxicity) cyto->ic50 mic_val Determine MIC Value mic->mic_val decision Define Non-Tox Concentrations for Tier 2 Assays ic50->decision

Caption: Workflow for initial in vitro screening.

Protocol 2: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability. It determines the concentration at which the compound becomes toxic to cells (the IC50 value), establishing a safe working range for future experiments.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a specific cancer line like HeLa)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well flat-bottom plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette and plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of your compound stock in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle control" wells (medium with the same final concentration of DMSO, e.g., 0.1%) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24-72 hours. The duration should be relevant to the intended future assays.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to calculate the IC50 value (the concentration that inhibits 50% of metabolic activity).

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Rationale: Given that pyrrolo[1,2-a]imidazole derivatives have reported antibacterial and antifungal activity, a broth microdilution MIC assay is a logical primary screen.[3] This determines the lowest concentration of the compound that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin solution (optional, for viability visualization)

Procedure:

  • Compound Preparation: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. In well 1, add 100 µL of the compound at twice the highest desired final concentration.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain only MHB.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Well 12 receives no bacteria. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest compound concentration where no visible bacterial growth (turbidity) is observed. This can be read by eye or with a plate reader at 600 nm.

PART 3: Tier 2 Screening - Hypothesis-Driven Assays

After establishing the compound's toxicity profile, you can investigate specific mechanisms of action. The literature on related compounds points towards potential activity at G-protein coupled receptors (GPCRs) like adrenergic receptors or targets within the central nervous system.[4][5]

Hypothetical Signaling Pathway Investigation

G compound 6,7-Dihydro-5H- pyrrolo[1,2-a]imidazol-7-ol receptor Hypothesized Target (e.g., α1A Adrenoceptor) compound->receptor g_protein Gq Protein Activation receptor->g_protein plc PLC Activation g_protein->plc ip3 IP3 & DAG Production plc->ip3 ca_release Intracellular Ca2+ Release (Measurable) ip3->ca_release

Caption: Hypothetical GPCR signaling cascade for assay design.

Protocol 4: Template for a Calcium Flux Assay (GPCR Activation)

Rationale: Many GPCRs, including the alpha-1A adrenoceptor, signal through the Gq pathway, leading to a release of intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes. This protocol serves as a template for testing the compound's ability to act as an agonist or antagonist at a specific Gq-coupled receptor expressed in a suitable cell line.

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., ADRα1A)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Known agonist and antagonist for the target receptor

  • Fluorescent plate reader with injection capability (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the receptor-expressing cells into a black, clear-bottom 96-well plate and grow to confluence (24-48 hours).

  • Dye Loading: Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the growth medium from the cells and add 100 µL of the dye solution.

  • Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare a "compound plate" containing 4x concentrated solutions of your test compound, a known agonist (positive control), and an antagonist.

  • Assay Execution (Agonist Mode):

    • Place the cell plate in the fluorescent reader.

    • Set the reader to record a baseline fluorescence, then inject the compound/agonist from the compound plate.

    • Continue recording the fluorescence signal for 2-3 minutes. An increase in fluorescence indicates calcium release.

  • Assay Execution (Antagonist Mode):

    • Pre-incubate the cells with your test compound for 15-30 minutes before placing them in the reader.

    • Record a baseline, then inject the known agonist.

    • A reduction or absence of the agonist-induced signal indicates antagonist activity.

  • Data Analysis: Calculate the change in fluorescence over baseline. For agonist activity, plot a dose-response curve and determine the EC50. For antagonist activity, calculate the IC50 of the agonist response.

Conclusion and Future Directions

This document provides a foundational framework for the initial in vitro characterization of this compound. By first determining its solubility and cytotoxicity, a rational basis is formed for subsequent, targeted investigations. Based on the activities of structurally related molecules, antimicrobial and neuromodulatory pathways represent logical starting points for hypothesis-driven assays. The results from these Tier 1 and Tier 2 screens will guide further research, potentially uncovering novel biological activities for this compound and paving the way for more complex studies, such as target deconvolution, enzymatic assays, and eventually, in vivo models.

References

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
  • Singh, S. et al. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1869, 189-196.
  • Manzo, E. et al. (2018). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 23(11), 2991.
  • MySkinRecipes. (n.d.). This compound.
  • Ivachtchenko, A. V. et al. (2018). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 23(8), 2053.
  • Barker, B. M. et al. (2024). In vitro small molecule screening to inform novel candidates for use in fluconazole combination therapy in vivo against Coccidioides. Microbiology Spectrum.
  • EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.
  • PubChem. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol.
  • He, Y. et al. (2009). 6,7-Dihydro-5H-pyrrolo[1,2-a] imidazoles as potent and selective alpha1A adrenoceptor partial agonists. Bioorganic & Medicinal Chemistry Letters, 19(11), 3113-7.
  • Krasavin, M. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 59, 1-22.
  • Al-Ostoot, F. H. et al. (2025). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Combinatorial Chemistry & High Throughput Screening, 28(10), 1737-1745.
  • MySkinRecipes. (n.d.). (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol.
  • Morales-Collazo, O. et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData, 5(5).
  • Brusina, M. A. et al. (2025). Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide. ResearchGate.
  • PubChem. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine.

Sources

The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold: A Versatile Core for In Vivo Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. While 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol itself is a key synthetic intermediate, its derivatives have demonstrated a remarkable breadth of biological activities in vivo. This guide provides an in-depth exploration of the in vivo applications of this scaffold, offering detailed application notes and protocols for researchers in drug discovery and development. The focus is on leveraging the therapeutic potential of this chemical core in oncology, neurology, and infectious diseases.

Introduction: The Therapeutic Promise of a Fused Imidazole System

The fused bicyclic system of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole offers a rigid and three-dimensional structure that is amenable to diverse chemical modifications. This structural feature allows for the precise orientation of substituents to interact with various biological targets, including G-protein coupled receptors, ion channels, and transcription factors. The pyrrolidine ring's envelope conformation provides a unique spatial arrangement of functional groups, which can be crucial for target binding and selectivity.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, from enzyme inhibition to receptor modulation in indications such as inflammation and neurodegenerative diseases.[2]

This document will delve into three key in vivo applications of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives:

  • Oncology: Inhibition of Androgen Receptor signaling in Castration-Resistant Prostate Cancer.

  • Neurology: Modulation of NMDA receptors for anticonvulsant effects.

  • Infectious Diseases: Broad-spectrum antimicrobial and antifungal activity.

For each application, a detailed rationale, a comprehensive in vivo protocol, and an overview of the mechanism of action will be provided.

Application Note I: Oncology - Targeting Castration-Resistant Prostate Cancer

Scientific Rationale

Androgen deprivation therapy is the cornerstone of treatment for metastatic prostate cancer. However, the disease often progresses to a more aggressive form known as castration-resistant prostate cancer (CRPC), where the androgen receptor (AR) signaling pathway is reactivated despite low levels of circulating androgens.[2] A key event in AR activation is its translocation from the cytoplasm to the nucleus, where it functions as a ligand-dependent transcription factor.[2] Small molecules that can inhibit this nuclear translocation represent a promising therapeutic strategy for CRPC.

Derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, such as 3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (EPPI) and 3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CPPI), have been identified as potent inhibitors of AR nuclear localization.[2][3] These compounds have been shown to selectively target the AR, reduce the proliferation of AR-positive prostate cancer cells, and inhibit tumor growth in preclinical xenograft models.[2]

Proposed Mechanism of Action

EPPI and CPPI are thought to interfere with the nucleocytoplasmic trafficking of the androgen receptor. By preventing its translocation into the nucleus, these compounds inhibit the transcription of AR-responsive genes that are critical for prostate cancer cell growth and survival.

AR_inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_n Nuclear AR AR->AR_n Nuclear Translocation Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP binds HSP HSP Compound Pyrroloimidazole Derivative (e.g., CPPI) Compound->AR_n Inhibits AR_HSP->AR HSP dissociation ARE Androgen Response Element (ARE) on DNA AR_n->ARE binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription activates

Figure 1: Proposed mechanism of action for pyrroloimidazole derivatives in inhibiting androgen receptor signaling.

Experimental Protocol: In Vivo Efficacy in a CRPC Xenograft Model

This protocol outlines a study to evaluate the anti-tumor efficacy of a novel 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative in a mouse xenograft model of castration-resistant prostate cancer.

Animal Model:

  • Species: Male immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

  • Cell Line: LNCaP human prostate adenocarcinoma cells, which are androgen-sensitive.

Experimental Workflow:

  • Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Tumor Implantation:

    • Harvest LNCaP cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Castration:

    • Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 150-200 mm^3, perform surgical castration on all mice to induce a castration-resistant state.

  • Treatment Initiation:

    • Allow the tumors to relapse and resume growth post-castration.

    • Once tumors reach a pre-defined volume (e.g., 200 mm^3), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation and Administration:

    • Test Compound: A novel 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative.

    • Vehicle Control: A suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Dosage: Based on preliminary toxicity studies, a dose of 25-50 mg/kg is a reasonable starting point.

    • Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.), once daily.

  • Monitoring and Endpoints:

    • Continue to measure tumor volume and body weight twice weekly.

    • Monitor the general health and behavior of the mice daily.

    • The primary endpoint is tumor growth inhibition.

    • Secondary endpoints may include analysis of AR nuclear localization in tumor tissue by immunohistochemistry at the end of the study.

    • Euthanize mice when tumors reach a maximum size (e.g., 2000 mm^3) or if they show signs of significant distress.

  • Data Analysis:

    • Compare tumor growth curves between the treatment and vehicle control groups using appropriate statistical methods (e.g., two-way ANOVA).

    • Analyze differences in final tumor weights and AR nuclear staining between groups.

xenograft_workflow start Start cell_culture LNCaP Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth castration Surgical Castration tumor_growth->castration Tumors ~150-200 mm³ relapse Allow Tumor Relapse castration->relapse randomization Randomize Mice relapse->randomization Tumors ~200 mm³ treatment Daily Treatment (Test Compound or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Repeat Daily endpoint Endpoint Analysis: Tumor Weight, IHC for AR monitoring->endpoint Tumors > 2000 mm³ or distress end End endpoint->end

Figure 2: Workflow for in vivo efficacy testing in a CRPC xenograft model.

Application Note II: Neurology - Anticonvulsant Activity

Scientific Rationale

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. A significant number of patients are refractory to current anti-epileptic drugs, highlighting the need for novel therapeutic agents with different mechanisms of action. The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is a validated target for anticonvulsant drugs.[4] Over-activation of NMDA receptors contributes to epileptogenesis, and their antagonism can prevent seizures.[4]

Derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, specifically dicarboxylic acid analogs, have been investigated as novel ligands for the glutamate NMDA receptor complex.[4] These compounds have demonstrated anticonvulsant activity in animal models of chemically-induced seizures.[4]

Proposed Mechanism of Action

These derivatives are proposed to act as antagonists at the NMDA receptor, thereby reducing excessive neuronal excitation that can lead to seizures. They represent a new class of NMDA receptor ligands that are not channel blockers, potentially offering a better side-effect profile.[4]

NMDA_antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds & activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx opens channel Ca_ion Excitation Neuronal Excitation Ca_influx->Excitation leads to Seizure Seizure Activity Excitation->Seizure Excessive -> Compound Pyrroloimidazole Derivative Compound->NMDA_R Antagonizes

Figure 3: Proposed mechanism of NMDA receptor antagonism by pyrroloimidazole derivatives.

Experimental Protocol: Evaluation of Anticonvulsant Activity in a Mouse Model

This protocol describes a method to assess the anticonvulsant properties of a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative in a mouse model of NMDA-induced seizures.

Animal Model:

  • Species: Male albino mice (e.g., Swiss or CD-1), weighing 20-25 g.

Experimental Workflow:

  • Animal Preparation:

    • Acclimatize mice to the laboratory environment for at least one week before the experiment.

    • For intracerebroventricular (i.c.v.) injections, mice may need to be anesthetized and have a guide cannula implanted into a lateral ventricle. Alternatively, acute i.c.v. injections can be performed on awake mice with proper restraint.

  • Drug Administration:

    • Test Compound: A water-soluble derivative of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2,3-dicarboxylic acid.

    • Vehicle Control: Artificial cerebrospinal fluid (aCSF) or saline.

    • Route of Administration: Intracerebroventricular (i.c.v.) injection.

    • Dosage: A range of doses (e.g., 0.1-1.0 µmol in a volume of 5 µL) should be tested to determine a dose-response relationship.

    • Administer the test compound or vehicle 10-15 minutes before the convulsant.

  • Induction of Seizures:

    • Convulsant: N-methyl-D-aspartate (NMDA).

    • Route of Administration: Intracerebroventricular (i.c.v.) injection.

    • Dosage: A pre-determined dose of NMDA that reliably induces seizures in control animals.

  • Observation and Scoring:

    • Immediately after NMDA injection, place the mouse in an observation chamber.

    • Observe the animal continuously for at least 30 minutes.

    • Record the latency to the first seizure, the duration of seizures, and the severity of seizures using a standardized scoring system (e.g., Racine scale).

    • Record the number of animals that are protected from seizures and the number of mortalities.

  • Data Analysis:

    • Compare the seizure parameters (latency, duration, severity) between the treatment and control groups using appropriate statistical tests (e.g., Mann-Whitney U test or Kruskal-Wallis test).

    • Calculate the percentage of animals protected from seizures in each group.

    • Determine the ED50 (the dose that protects 50% of the animals from seizures) if a dose-response relationship is established.

Application Note III: Infectious Diseases - Antimicrobial and Antifungal Agents

Scientific Rationale

The emergence of multidrug-resistant pathogens is a major global health threat. There is a critical need for new antimicrobial agents with novel mechanisms of action. The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has been explored for its potential antimicrobial and antifungal properties.[5] Quaternary salts of 3-aryl-substituted derivatives have shown promising activity against a broad spectrum of bacteria and fungi, including clinically relevant species like Staphylococcus aureus, Escherichia coli, and Cryptococcus neoformans.[5]

One such derivative, 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (compound 6c), has demonstrated a wide spectrum of antimicrobial activity and, importantly, low in vivo toxicity in mice, with an LD50 greater than 2000 mg/kg.[5] This favorable safety profile makes it an attractive candidate for further development.

Proposed Mechanism of Action

The precise mechanism of action for these quaternary ammonium compounds is not fully elucidated but is likely related to their cationic nature, which allows them to interact with and disrupt the negatively charged microbial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

antimicrobial_action cluster_bacterium Bacterial Cell membrane Cell Membrane (Negatively Charged) disruption Membrane Disruption membrane->disruption leads to contents Intracellular Contents compound Quaternary Pyrroloimidazole Salt (Cationic) compound->membrane Electrostatic Interaction leakage Leakage of Contents disruption->leakage death Cell Death leakage->death

Figure 4: Proposed mechanism of membrane disruption by quaternary pyrroloimidazole salts.

Experimental Protocol: Acute In Vivo Toxicity Study

This protocol describes a basic acute toxicity study in mice to determine the LD50 (median lethal dose) of a novel antimicrobial 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative.

Animal Model:

  • Species: Healthy, young adult mice (e.g., BALB/c), of both sexes.

Experimental Workflow:

  • Dose Selection:

    • Based on in vitro activity, select a range of doses. For compounds with expected low toxicity, a limit test of 2000 mg/kg can be performed first, as described in OECD guideline 423.

  • Drug Formulation and Administration:

    • Test Compound: The novel quaternary pyrroloimidazole salt.

    • Vehicle Control: Sterile water or saline.

    • Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection.

    • Administer a single dose of the test compound to groups of mice (n=3-5 per group).

  • Observation:

    • Observe the animals continuously for the first 4 hours after administration, and then periodically for 14 days.

    • Record any signs of toxicity, such as changes in behavior, posture, respiration, and the presence of convulsions or coma.

    • Record all mortalities.

  • Data Analysis:

    • Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).

    • If no mortality is observed at the limit dose (e.g., 2000 mg/kg), the LD50 is considered to be greater than that dose.

Summary of In Vivo Data for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives

ApplicationDerivative(s)Animal ModelKey In Vivo FindingReference
Oncology CPPIMouse Xenograft (LNCaP)Inhibition of relapsed tumor growth[2][3]
Neurology Dicarboxylic acid derivativeMouse (NMDA-induced seizures)Anticonvulsant activity via i.c.v. administration[4]
Infectious Diseases Compound 6cMouseLow acute toxicity (LD50 > 2000 mg/kg)[5]

Conclusion

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a versatile platform for the development of novel therapeutics. As demonstrated, its derivatives have shown significant promise in preclinical in vivo models for a range of diseases, including castration-resistant prostate cancer, epilepsy, and infectious diseases. The protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this promising class of compounds. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to advance them towards clinical evaluation.

References

  • Inhibition of Androgen Receptor Nuclear Localization and Castration-Resistant Prostate Tumor Growth by Pyrroloimidazole-Based Small Molecules. Molecular Cancer Therapeutics. [Link]
  • Inhibition of Androgen Receptor Nuclear Localization and Castration-Resistant Prostate Tumor Growth by Pyrroloimidazole-based Small Molecules. PubMed. [Link]
  • Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide.
  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application.
  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts.
  • 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole. PubMed. [Link]

Sources

Application Notes and Protocols for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Binding Profile of a Novel Pyrroloimidazole

The compound 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol belongs to a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. Specifically, derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole have been identified as potent and selective partial agonists for the alpha-1A adrenergic receptor (α1A-AR)[1]. This discovery positions this compound as a compelling candidate for investigation into its receptor binding characteristics. Understanding the affinity and kinetics of its interaction with the α1A-AR is a critical step in elucidating its pharmacological profile and potential therapeutic applications.

This guide provides a comprehensive overview and detailed protocols for characterizing the binding of this compound to its putative receptor target. We will explore three widely adopted and robust techniques for studying receptor-ligand interactions: the radioligand binding assay, the fluorescence polarization assay, and surface plasmon resonance[2][3][4]. The protocols are designed to be adaptable, providing a solid foundation for researchers, scientists, and drug development professionals to meticulously evaluate the binding properties of this and similar novel chemical entities.

The Target: Alpha-1A Adrenergic Receptor (α1A-AR)

The α1A-AR is a G-protein coupled receptor (GPCR) that plays a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction. Its activation by endogenous catecholamines like norepinephrine leads to a cascade of intracellular signaling events. As a validated drug target, understanding how novel ligands like this compound interact with this receptor is of paramount importance.

Methodology 1: Radioligand Binding Assays

Radioligand binding assays are considered a gold standard for quantifying the affinity of a ligand for a receptor due to their high sensitivity and robustness[5][6]. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The binding of an unlabeled test compound, such as this compound, can be measured by its ability to compete with and displace the radioligand.

Core Principles of Radioligand Binding Assays

There are two primary types of radioligand binding assays that are relevant for characterizing a novel ligand:

  • Saturation Binding Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand[5][6]. This is a crucial initial step to characterize the receptor population in your chosen biological system.

  • Competition Binding Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound by measuring its ability to displace a known radioligand[5][6]. This will be the primary assay for evaluating this compound.

Experimental Workflow: Competition Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_detect Detection & Analysis P1 Prepare cell membranes expressing α1A-AR A1 Incubate membranes with radioligand and test compound P1->A1 P2 Prepare serial dilutions of 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-7-ol P2->A1 P3 Prepare radioligand solution (e.g., [3H]-Prazosin) P3->A1 A2 Allow to reach equilibrium A1->A2 S1 Rapidly filter mixture through glass fiber filters A2->S1 S2 Wash filters to remove unbound radioligand S1->S2 D1 Place filters in scintillation vials with cocktail S2->D1 D2 Quantify radioactivity using a scintillation counter D1->D2 D3 Plot data and calculate IC50 and Ki D2->D3

Caption: Workflow for a competition radioligand binding assay.

Detailed Protocol: Competition Binding Assay for α1A-AR

Materials:

  • Cell membranes from a stable cell line overexpressing human α1A-AR (e.g., HEK293 or CHO cells).

  • Test Ligand: this compound.

  • Radioligand: [3H]-Prazosin (a well-characterized α1-adrenoceptor antagonist).

  • Non-specific binding control: A high concentration of a known, unlabeled α1-adrenoceptor antagonist (e.g., phentolamine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a serial dilution series in the assay buffer.

    • Dilute the [3H]-Prazosin in assay buffer to a working concentration, typically at or near its Kd for the α1A-AR.

    • Prepare the cell membrane suspension in ice-cold assay buffer to a predetermined optimal concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [3H]-Prazosin, and the cell membrane suspension.

    • Non-specific Binding: Add assay buffer, [3H]-Prazosin, a high concentration of phentolamine (e.g., 10 µM), and the cell membrane suspension.

    • Competition Binding: Add the serially diluted this compound, [3H]-Prazosin, and the cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly harvest the contents of each well onto the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial and allow them to equilibrate.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionExample Value
IC50 Concentration for 50% inhibition150 nM
Ki Inhibitory constant75 nM
Radioligand [3H]-Prazosin
[L] Radioligand Concentration1 nM
Kd of [L] Dissociation constant of [3H]-Prazosin1 nM

Methodology 2: Fluorescence Polarization (FP) Assay

Fluorescence polarization is a homogeneous assay technique used to study molecular interactions in solution[7]. It is particularly well-suited for high-throughput screening. The principle is based on the observation that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When this tracer binds to a larger molecule, such as a receptor, its tumbling is slowed, and the emitted light remains more polarized[8][9].

Experimental Workflow: Competitive Fluorescence Polarization Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detect Detection & Analysis P1 Prepare purified soluble α1A-AR or membrane prep A1 Mix receptor, tracer, and test compound in a microplate P1->A1 P2 Prepare serial dilutions of 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-7-ol P2->A1 P3 Prepare fluorescently labeled ligand (tracer) solution P3->A1 A2 Incubate to reach equilibrium A1->A2 D1 Excite with polarized light A2->D1 D2 Measure parallel and perpendicular fluorescence D1->D2 D3 Calculate fluorescence polarization D2->D3 D4 Plot data and determine IC50 D3->D4

Caption: Workflow for a competitive fluorescence polarization assay.

Detailed Protocol: Competitive FP Assay for α1A-AR

Materials:

  • Purified, soluble α1A-AR or solubilized membrane preparation.

  • Test Ligand: this compound.

  • Fluorescent Tracer: A fluorescently labeled ligand known to bind to the α1A-AR (e.g., a derivative of prazosin or another high-affinity ligand conjugated to a fluorophore like BODIPY-TMR).

  • Assay Buffer: A buffer that maintains the stability and activity of the receptor (e.g., phosphate-buffered saline with a mild detergent if using membrane preps).

  • Black, low-volume 384-well microplates.

  • A microplate reader equipped with fluorescence polarization optics.

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Prepare a working solution of the fluorescent tracer at a concentration optimized for a good signal-to-noise ratio.

    • Prepare the receptor solution at a concentration that results in a significant polarization shift upon tracer binding.

  • Assay Setup (in a 384-well plate):

    • Add the serially diluted this compound.

    • Add the fluorescent tracer to all wells.

    • Initiate the binding reaction by adding the receptor solution to all wells except for the "tracer only" controls.

  • Incubation:

    • Incubate the plate at room temperature, protected from light, for a sufficient time to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader. The reader will excite the samples with polarized light and measure the intensity of the emitted light parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • The instrument software will calculate the polarization values, typically in millipolarization units (mP).

    • Plot the mP values against the log concentration of this compound.

    • Fit the data to a competitive binding model to determine the IC50.

ParameterDescriptionExample Value
IC50 Concentration for 50% displacement250 nM
Tracer Fluorescently labeled prazosin analog
Max Polarization mP value with tracer and receptor250 mP
Min Polarization mP value with tracer only50 mP

Methodology 3: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of molecular interactions[10][11]. It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (e.g., the receptor) is immobilized. The binding of a ligand (the analyte) causes a change in mass at the surface, which is detected as a shift in the SPR angle[12]. A key advantage of SPR is its ability to determine both the association (ka) and dissociation (kd) rate constants, providing a more detailed kinetic profile of the interaction[13].

Experimental Workflow: SPR for Kinetic Analysis

G cluster_prep Preparation cluster_assay Binding Measurement cluster_detect Data Analysis P1 Immobilize purified α1A-AR onto an SPR sensor chip A1 Inject analyte over the sensor surface (Association) P1->A1 P2 Prepare serial dilutions of 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-7-ol (analyte) P2->A1 A2 Flow buffer over the surface (Dissociation) A1->A2 D1 Monitor the SPR response in real-time (sensorgram) A1->D1 A3 Regenerate the sensor surface A2->A3 A2->D1 D2 Fit the association and dissociation curves D1->D2 D3 Calculate ka, kd, and KD D2->D3

Caption: Workflow for an SPR kinetic analysis.

Detailed Protocol: SPR Analysis of Ligand-α1A-AR Interaction

Materials:

  • Highly purified, soluble α1A-AR.

  • Analyte: this compound.

  • SPR instrument and sensor chips (e.g., CM5 chip for amine coupling).

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine).

  • Running Buffer: A suitable buffer such as HBS-EP+ (HEPES buffered saline with EDTA and surfactant P20).

  • Regeneration solution (e.g., a low pH buffer or a high salt concentration, to be optimized).

Procedure:

  • Receptor Immobilization:

    • Activate the sensor chip surface (e.g., using EDC/NHS).

    • Inject the purified α1A-AR over the surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Kinetic Analysis:

    • Inject a series of concentrations of this compound over the immobilized receptor surface for a defined period to monitor the association phase.

    • Switch to flowing only the running buffer over the surface to monitor the dissociation phase.

    • After each cycle, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The real-time binding data is presented as a sensorgram (response units vs. time).

    • The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

ParameterDescriptionExample Value
ka (M⁻¹s⁻¹) Association rate constant1.5 x 10⁵
kd (s⁻¹) Dissociation rate constant3.0 x 10⁻³
KD (nM) Equilibrium dissociation constant20 nM

Conclusion and Forward Look

The protocols outlined in this application note provide a robust framework for characterizing the binding of this compound to the α1A-adrenergic receptor. By employing a combination of radioligand binding assays, fluorescence polarization, and surface plasmon resonance, researchers can obtain a comprehensive understanding of the ligand's affinity and kinetic profile. These data are foundational for further drug development efforts, enabling informed decisions in lead optimization and preclinical studies. The adaptability of these methods also allows for their application to other novel ligands and receptor targets, making them invaluable tools in the field of pharmacology and drug discovery.

References

  • Radioligand binding methods: practical guide and tips. (n.d.). American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • Radioligand binding methods: practical guide and tips. (n.d.). American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • Pattnaik, P. (2005). Surface plasmon resonance: applications in understanding receptor-ligand interaction. Journal of the Indian Institute of Science. [Link]
  • Fluorescence Polarization (FP). (n.d.). Molecular Devices. [Link]
  • Kuroki, K., & Maenaka, K. (2011). Analysis of receptor-ligand interactions by surface plasmon resonance. Methods in Molecular Biology. [Link]
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. [Link]
  • Fluorescent Ligands in Fluorescence Polarization Assays. (2025). Celtarys Research. [Link]
  • A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor. (n.d.). PMC - NIH. [Link]
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
  • Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance. (2025).
  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (n.d.). PMC - NIH. [Link]
  • Surface Plasmon Resonance: Applications in Understanding Receptor–Ligand Interaction. (2025).
  • Radioligand Binding Assay. (n.d.).
  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]
  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Applic
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH. [Link]
  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). JoVE. [Link]
  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NIH. [Link]
  • Roberts, L. R., et al. (2009). 6,7-Dihydro-5H-pyrrolo[1,2-a] imidazoles as potent and selective alpha1A adrenoceptor partial agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Receptor–ligand binding assays: Technologies and Applications. (2025).
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. (n.d.). PubChem. [Link]
  • I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. (2025).
  • This compound. (n.d.). MySkinRecipes. [Link]
  • Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide. (2025).
  • (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. (2020).
  • Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. (2025). PubMed. [Link]
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activ

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Application Notes and Protocols for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrroloimidazole Scaffold in Neurotherapeutics

The relentless progression of neurodegenerative diseases and the intricate nature of neurological disorders demand a continuous search for novel chemical entities that can modulate key pathological processes. Within this landscape, the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has emerged as a promising framework for the development of centrally active agents. Derivatives of this heterocyclic system have demonstrated potent activities, including anticonvulsant properties and modulation of adrenergic receptors.[1][2] Notably, this structural class has been explored for its potential in creating enzyme inhibitors and receptor modulators relevant to inflammation and neurodegenerative diseases.[3] Specifically, the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has been utilized to develop inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal apoptosis, showcasing the neuroprotective potential of this chemical family.[4]

This guide focuses on a specific derivative, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol (CAS No. 112513-79-8), a commercially available compound that holds potential as a research tool in neuroscience. Given the established link between neuroinflammation and the pathogenesis of a wide array of neurodegenerative disorders, including Parkinson's and Alzheimer's disease, these application notes will provide a comprehensive framework for investigating the putative anti-neuroinflammatory and neuroprotective effects of this compound.[5][6][7]

We will detail a series of robust, validated protocols, from initial in vitro screening in cell-based models of neuroinflammation to more complex functional assessments in ex vivo brain slices and preclinical in vivo models. The overarching goal is to equip researchers, scientists, and drug development professionals with the necessary methodologies to systematically evaluate the therapeutic potential of this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueSource
CAS Number 112513-79-8
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol [8]
Physical Form Solid
Storage Room temperature, sealed in dry conditions

Proposed Mechanism of Action and Investigational Strategy

Based on the activities of related compounds, we hypothesize that this compound may exert neuroprotective effects by modulating inflammatory pathways within the central nervous system (CNS). Neuroinflammation is characterized by the activation of glial cells, such as microglia and astrocytes, leading to the release of pro-inflammatory mediators that can be detrimental to neuronal survival.[6] Our investigational strategy is therefore designed to dissect the compound's impact on these key cellular and molecular events.

The following diagram illustrates a potential signaling pathway involved in neuroinflammation that could be targeted by this compound and the proposed experimental workflow to investigate this.

G cluster_0 Neuroinflammatory Signaling Cascade cluster_1 Experimental Workflow Pathogen/Damage Signal (LPS) Pathogen/Damage Signal (LPS) TLR4 Toll-like Receptor 4 (TLR4) Pathogen/Damage Signal (LPS)->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits NF-κB Pathway NF-κB Pathway MyD88->NF-κB Pathway Activates Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB Pathway->Pro-inflammatory Gene Transcription Induces Cytokine Release (TNF-α, IL-1β) Cytokine Release (TNF-α, IL-1β) Pro-inflammatory Gene Transcription->Cytokine Release (TNF-α, IL-1β) Leads to Neuronal Damage Neuronal Damage Cytokine Release (TNF-α, IL-1β)->Neuronal Damage Causes This compound This compound This compound->NF-κB Pathway Potential Inhibition? In Vitro Assays In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Promising results lead to Biochemical Analysis Biochemical Analysis In Vitro Assays->Biochemical Analysis Mechanism of action Electrophysiology Electrophysiology In Vivo Models->Electrophysiology Functional validation In Vivo Models->Biochemical Analysis Target engagement

Caption: Proposed neuroinflammatory pathway and workflow for investigating this compound.

Part 1: In Vitro Assessment of Anti-Neuroinflammatory Activity

The initial evaluation of this compound should be conducted in well-established in vitro models of neuroinflammation.[6][9][10] These assays provide a high-throughput and cost-effective means to determine the compound's efficacy and mechanism of action at the cellular level.

Protocol 1.1: Assessing Cytokine Suppression in LPS-Stimulated Microglia

This protocol details the use of a microglial cell line (e.g., BV-2 or HMC3) to assess the ability of this compound to suppress the production of pro-inflammatory cytokines following stimulation with lipopolysaccharide (LPS).[10][11]

Materials:

  • BV-2 or HMC3 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with various concentrations of the compound for 1 hour.

  • LPS Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the levels of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the compound compared to the LPS-only treated cells.

Protocol 1.2: Immunocytochemistry for NF-κB Translocation

This protocol visualizes the effect of the compound on the translocation of the transcription factor NF-κB from the cytoplasm to the nucleus in stimulated neuronal or microglial cells, a key step in the inflammatory cascade.[12][13][14][15][16]

Materials:

  • Neuronal or microglial cells cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.3% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently-labeled secondary antibody

  • DAPI nuclear stain

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips and treat with this compound followed by LPS stimulation as described in Protocol 1.1.

  • Fixation: Fix the cells with 4% PFA for 20 minutes at room temperature.[16]

  • Permeabilization: Permeabilize the cells with 0.3% Triton X-100 for 5 minutes.[12][16]

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-NF-κB antibody overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.[16]

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of NF-κB.

Part 2: Evaluation in Preclinical In Vivo Models

Positive results from in vitro studies warrant further investigation in animal models of neurodegenerative diseases that feature a neuroinflammatory component.[5][7][17][18][19]

Protocol 2.1: Assessing Neuroprotection in a Toxin-Induced Model of Parkinson's Disease

This protocol describes the use of a toxin-based animal model, such as the MPTP mouse model, to evaluate the neuroprotective effects of this compound.[18]

Materials:

  • C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • This compound formulated for in vivo administration

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Immunohistochemistry reagents for tyrosine hydroxylase (TH) and Iba1 (microglial marker)

Procedure:

  • Animal Dosing: Administer this compound or vehicle to different groups of mice for a pre-determined period.

  • Induction of Parkinsonism: Induce dopaminergic neurodegeneration by administering MPTP according to established protocols.

  • Behavioral Assessment: Conduct behavioral tests to assess motor function at various time points post-MPTP administration.

  • Tissue Collection and Processing: Euthanize the animals and perfuse with saline followed by 4% PFA. Collect the brains for histological analysis.

  • Immunohistochemistry: Section the brains and perform immunohistochemical staining for TH to quantify the loss of dopaminergic neurons in the substantia nigra and for Iba1 to assess microglial activation.

  • Data Analysis: Compare the extent of neuronal loss, microglial activation, and behavioral deficits between the compound-treated and vehicle-treated groups.

Part 3: Biochemical and Functional Analysis

To further elucidate the mechanism of action, biochemical and electrophysiological analyses can be performed on tissues from both in vitro and in vivo experiments.

Protocol 3.1: Western Blot Analysis of Inflammatory Markers

Western blotting can be used to quantify the expression levels of key proteins in the neuroinflammatory pathway.[20][21][22][23]

Materials:

  • Protein lysates from cell cultures or brain tissue

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p-NF-κB, Iba1, GFAP, COX-2, iNOS)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Prepare protein lysates from treated cells or brain tissue and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[22][23]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3.2: Electrophysiological Assessment of Synaptic Plasticity

Neuroinflammation can impair synaptic function. Electrophysiology in acute brain slices can be used to determine if this compound can preserve or restore synaptic plasticity in a disease model.[24][25][26][27][28]

Materials:

  • Acute hippocampal or cortical brain slices from treated and control animals

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp or field potential recording setup

  • Stimulating and recording electrodes

Procedure:

  • Slice Preparation: Prepare acute brain slices from the relevant brain region of animals from the in vivo study.

  • Recording: Obtain whole-cell patch-clamp recordings from individual neurons or extracellular field potential recordings.[25]

  • Induction of Long-Term Potentiation (LTP) or Depression (LTD): Use specific electrical stimulation protocols (e.g., high-frequency stimulation for LTP, low-frequency stimulation for LTD) to induce synaptic plasticity.[24]

  • Data Acquisition and Analysis: Record synaptic responses before and after the induction protocol. Analyze changes in the amplitude and slope of excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) to quantify the degree of synaptic plasticity.

  • Comparison: Compare the magnitude of LTP or LTD between slices from compound-treated and vehicle-treated animals.

Conclusion

The application notes and protocols outlined in this guide provide a systematic and comprehensive framework for the preclinical evaluation of this compound in the context of neuroscience research, with a particular focus on its potential as an anti-neuroinflammatory and neuroprotective agent. By employing a multi-tiered approach that progresses from high-throughput in vitro screening to functional validation in in vivo models, researchers can rigorously assess the therapeutic promise of this novel compound. The detailed methodologies, grounded in established scientific principles, are designed to ensure data integrity and reproducibility, paving the way for a thorough understanding of the compound's biological activity and potential for further development.

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Application of Pyrroloimidazoles in Cancer Cell Line Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on the application of pyrroloimidazole derivatives in cancer cell line studies. Pyrroloimidazoles represent a promising class of heterocyclic compounds with demonstrated anticancer activity across a range of malignancies. Their diverse mechanisms of action, often involving the modulation of key signaling pathways and induction of apoptosis, make them attractive candidates for novel therapeutic development. This document offers field-proven insights and self-validating protocols to empower researchers in their evaluation of these potent compounds.

Section 1: Introduction to Pyrroloimidazoles in Oncology Research

The pyrroloimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. In the context of oncology, these compounds have emerged as potent agents capable of inducing cancer cell death through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and modulation of apoptotic pathways.[1][2] Their synthetic tractability allows for the generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[3][4]

The rationale for employing pyrroloimidazoles in cancer research is rooted in their ability to target cellular processes that are fundamental to tumor growth and survival. Many derivatives have been shown to inhibit kinases within critical signaling cascades like the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and resistance to therapy.[5][6][7] Furthermore, their capacity to induce apoptosis, or programmed cell death, by modulating the expression of Bcl-2 family proteins makes them particularly effective against cancer cells that have evaded this crucial self-destruct mechanism.[1][8]

Section 2: Pre-clinical Evaluation Workflow for Pyrroloimidazole Derivatives

A systematic approach is crucial for the preclinical evaluation of novel pyrroloimidazole compounds. The following workflow outlines the key experimental stages, from initial compound handling to in-depth mechanistic studies. This workflow ensures a comprehensive assessment of a compound's anticancer potential.

experimental_workflow cluster_0 Compound Preparation & Quality Control cluster_1 Primary Screening: Cytotoxicity cluster_2 Mechanistic Studies: Mode of Action compound_prep Compound Solubilization & Stock Preparation stability_test Solubility & Stability Assessment in Media compound_prep->stability_test mtt_assay Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) stability_test->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50_determination->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) ic50_determination->cell_cycle_analysis kinase_assay In Vitro Kinase Assay (Target Identification) ic50_determination->kinase_assay western_blot Western Blot Analysis (Apoptotic & Signaling Proteins) apoptosis_assay->western_blot cell_cycle_analysis->western_blot

Caption: Experimental workflow for evaluating pyrroloimidazole anticancer activity.

Section 3: Essential Protocols and Methodologies

This section provides detailed, step-by-step protocols for the key experiments outlined in the workflow. The causality behind experimental choices is explained to ensure a deep understanding of each procedure.

Compound Preparation and Stability Assessment

Application Note: The solubility and stability of a test compound in cell culture media are critical parameters that can significantly impact experimental outcomes.[9] Precipitation or degradation of the compound will lead to an inaccurate assessment of its potency. Therefore, it is imperative to perform these preliminary checks before proceeding with biological assays.

Protocol 1: Solubility and Stability Assessment

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the pyrroloimidazole derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Working Solution Preparation: Dilute the stock solution in the complete cell culture medium to be used in the assays to the highest desired final concentration. Visually inspect for any signs of precipitation (cloudiness, particulate matter).

  • Stability Assessment:

    • Incubate the working solution of the compound in complete cell culture medium (without cells) at 37°C in a CO2 incubator for the duration of the planned experiment (e.g., 24, 48, 72 hours).

    • At various time points, collect aliquots of the medium.

    • Analyze the concentration of the intact compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

    • A significant decrease in concentration over time indicates instability.

Cell Viability and Cytotoxicity Assays

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] This assay is a robust and high-throughput method for determining the concentration-dependent effect of a compound on a panel of cancer cell lines and for calculating the half-maximal inhibitory concentration (IC50).

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrroloimidazole derivative in complete culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Cytotoxicity of Pyrroloimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
14a MCF7 (Breast)1.7 (µg/ml)[12]
16b MCF7 (Breast)5.7 (µg/ml)[12]
18b MCF7 (Breast)3.4 (µg/ml)[12]
17 HePG2 (Liver)8.7 (µg/ml)[12]
17 PACA2 (Pancreatic)6.4 (µg/ml)[12]
Compound 4e MCF-7 (Breast)>100[13]
Compound 4e A-549 (Lung)48.2 ± 3.1[13]
Compound 4e Hs-683 (Glioma)52.7 ± 4.2[13]
Compound 4e SK-MEL-28 (Melanoma)39.5 ± 2.5[13]
Compound 4e B16-F10 (Melanoma)41.2 ± 3.3[13]
Apoptosis Detection by Annexin V/PI Staining

Application Note: A key mechanism of action for many anticancer drugs is the induction of apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid dye that is unable to cross the intact plasma membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol 3: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the pyrroloimidazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include both untreated and positive controls.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm, and excite PI at 488 nm and measure emission at >670 nm.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Application Note: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase).[12] Propidium iodide (PI) staining followed by flow cytometry allows for the quantification of DNA content in a cell population, thereby revealing the distribution of cells in different phases of the cell cycle.

Protocol 4: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Treat cancer cells with the pyrroloimidazole derivative at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to degrade RNA and ensure that only DNA is stained).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, measuring the fluorescence intensity of PI.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Key Signaling and Apoptotic Proteins

Application Note: To elucidate the molecular mechanism of action of a pyrroloimidazole derivative, it is essential to investigate its effects on the expression and activation of key proteins involved in cell signaling and apoptosis.[15] Western blotting is a powerful technique for detecting and quantifying specific proteins in a complex mixture, such as a cell lysate.

Protocol 5: Western Blotting

  • Protein Extraction: Treat cells with the pyrroloimidazole compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, phospho-Akt, mTOR, Bax, Bcl-2, cleaved caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Section 4: Elucidating the Mechanism of Action: Signaling Pathways

Many pyrroloimidazole derivatives exert their anticancer effects by targeting specific signaling pathways that are dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for identifying patient populations that are most likely to respond to treatment.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[16][17] Its aberrant activation is a hallmark of many cancers. Several pyrroloimidazole compounds have been identified as inhibitors of kinases within this pathway.[18]

PI3K_Akt_mTOR_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrroloimidazole Pyrroloimidazole Inhibitor Pyrroloimidazole->PI3K Inhibits Pyrroloimidazole->Akt Inhibits Pyrroloimidazole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrroloimidazoles.

The Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins.[19] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Mcl-1). The ratio of these proteins determines the cell's fate. Pyrroloimidazole derivatives can induce apoptosis by altering this balance, for example, by downregulating Bcl-2 and upregulating Bax.[1][18]

Intrinsic_Apoptosis_Pathway Pyrroloimidazole Pyrroloimidazole Compound Bcl2 Bcl-2 (Anti-apoptotic) Pyrroloimidazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Pyrroloimidazole->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of intrinsic apoptosis by pyrroloimidazoles.

Section 5: Conclusion and Future Directions

Pyrroloimidazole derivatives represent a versatile and potent class of anticancer agents with significant potential for further development. The methodologies and protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these compounds in cancer cell line studies. By elucidating their mechanisms of action and identifying their molecular targets, researchers can contribute to the rational design of next-generation pyrroloimidazole-based therapeutics with improved efficacy and selectivity. Future studies should focus on in vivo validation of lead compounds and the identification of predictive biomarkers to guide their clinical application.

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Application Notes and Protocols for Determining the Cell Permeability of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Permeability Question in Drug Discovery

In the journey of a drug from a promising molecule to a therapeutic agent, its ability to traverse cellular barriers is a critical determinant of success. For novel chemical entities, such as the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole series, understanding cell permeability is not merely a routine check; it is a pivotal step that informs lead optimization, predicts oral bioavailability, and anticipates potential distribution within the body.[1] The bioavailability of small-molecule drugs is influenced by a complex interplay of factors, including physicochemical properties, intestinal permeability, metabolic stability, and efflux transporters.[1] This guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the cell permeability of this class of compounds, moving beyond rote protocol execution to a deeper understanding of the underlying principles and experimental rationale.

The core structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole, a fused ring system, presents unique physicochemical characteristics that may influence its permeability.[2][3] Factors such as molecular size, lipophilicity, and the potential for ionization at physiological pH will govern its ability to passively diffuse across the lipid bilayers of cell membranes.[4] Therefore, a multi-faceted approach to permeability assessment is warranted, employing both artificial membrane and cell-based assays to build a comprehensive profile.

Strategic Selection of Permeability Assays: A Logic-Driven Approach

The choice of a permeability assay should not be arbitrary but rather a strategic decision based on the stage of drug discovery and the specific questions being asked. For high-throughput screening of a large library of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives, an initial assessment of passive diffusion is often the most efficient approach. As lead candidates emerge, more complex cell-based models are employed to investigate the roles of active transport and potential efflux mechanisms.[5]

Here, we will detail two complementary and widely adopted methods: the Parallel Artificial Membrane Permeability Assay (PAMPA) for a rapid assessment of passive permeability, and the Caco-2 cell-based assay, which provides a more biologically relevant model of the human intestinal barrier.[6][7][8]

Part 1: The Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based, in vitro tool that specifically measures passive diffusion.[9][10] This makes it an excellent primary screen for assessing the intrinsic ability of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives to cross a lipid membrane, without the confounding factors of active transport or metabolism.[9][10] The assay's simplicity, cost-effectiveness, and high-throughput nature make it ideal for early-stage drug discovery.[8][11]

The "Why": Understanding the PAMPA Principle

The assay utilizes a 96-well microplate system, with each well divided into a donor and an acceptor compartment, separated by a porous filter coated with a lipid solution (e.g., lecithin in dodecane) that mimics a biological membrane.[9][11] The test compound is introduced into the donor compartment, and its concentration in the acceptor compartment is measured over time. The rate of appearance in the acceptor well is a direct measure of its passive permeability.

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol for PAMPA

This protocol is designed to be a self-validating system, incorporating controls for membrane integrity and reference compounds for data interpretation.

Materials:

  • 96-well PAMPA plate (hydrophobic PVDF filter plate for the donor compartment and a corresponding acceptor plate)

  • Lecithin from soybean (or other suitable lipid)

  • Dodecane

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives

  • High permeability control (e.g., Caffeine)

  • Low permeability control (e.g., Mannitol)

  • Lucifer Yellow (for membrane integrity check)[9][10]

  • 96-well UV-transparent plates for analysis

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader

Procedure:

  • Preparation of the Artificial Membrane:

    • Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until the lecithin is fully dissolved.[11]

    • Carefully dispense 5 µL of the lecithin-dodecane solution onto the membrane of each well of the donor plate.[11] Allow the solvent to evaporate for at least 10-20 minutes, leaving a lipid layer.

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and controls at 10 mM in DMSO.

    • Prepare the donor solutions by diluting the stock solutions to a final concentration of 10-100 µM in PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to avoid compromising membrane integrity.

    • Prepare the acceptor solution: PBS (pH 7.4).

  • Assay Execution:

    • Add 300 µL of the acceptor solution to each well of the acceptor plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Add 150 µL of the donor solution (test compounds and controls) to the appropriate wells of the donor plate.[11]

    • Include a well with Lucifer Yellow in the donor solution to assess membrane integrity post-incubation.

    • Incubate the plate assembly at room temperature for 5 to 18 hours on a plate shaker with gentle agitation.[9][11][12]

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Transfer an aliquot from both the donor and acceptor wells to a 96-well analysis plate.

    • Quantify the concentration of the compounds in each sample using a validated LC-MS/MS method. For compounds with a suitable chromophore, UV-Vis spectrophotometry can be used.

    • Measure the amount of Lucifer Yellow that has permeated into the acceptor well. A high level of Lucifer Yellow indicates a compromised membrane, and data from that well should be excluded.

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA] / [Ceq])

Where:

  • VD = Volume of the donor well (cm³)

  • VA = Volume of the acceptor well (cm³)

  • A = Area of the membrane (cm²)

  • t = Incubation time (s)

  • [CA] = Concentration of the compound in the acceptor well at time t

  • [Ceq] = Equilibrium concentration, calculated from the initial concentration in the donor well and the volumes of the donor and acceptor wells.

Permeability Classification Papp Value (x 10⁻⁶ cm/s) Predicted In Vivo Absorption
High> 1.0High (>80%)
Medium0.1 - 1.0Moderate (20-80%)
Low< 0.1Low (<20%)

Part 2: The Caco-2 Cell Permeability Assay

While PAMPA provides valuable information on passive diffusion, it cannot model the complex biological processes of the human intestine. The Caco-2 cell permeability assay is the industry standard for in vitro prediction of human drug absorption.[13][14][15] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the characteristics of the intestinal epithelium, including tight junctions and the expression of various transporters.[14][15]

The "Why": Embracing Biological Complexity

This assay measures the flux of a compound across the Caco-2 cell monolayer in two directions: from the apical (luminal) to the basolateral side (A→B), mimicking absorption, and from the basolateral to the apical side (B→A), assessing efflux.[14] This bidirectional approach allows for the calculation of an efflux ratio, which is a key indicator of whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[16][17]

Caco2_Assay cluster_0 Caco-2 Monolayer on Transwell Insert cluster_1 Bidirectional Transport cluster_2 Data Analysis Monolayer Apical Side (Lumen) Caco-2 Cell Monolayer Basolateral Side (Bloodstream) Absorption A→B Transport (Absorption) Monolayer:apical->Absorption Add Compound Efflux B→A Transport (Efflux) Monolayer:basolateral->Efflux Add Compound Absorption->Monolayer:basolateral Compound crosses monolayer Analysis Calculate Papp (A→B) and Papp (B→A) Absorption->Analysis Efflux->Monolayer:apical Compound crosses monolayer Efflux->Analysis EffluxRatio Calculate Efflux Ratio Analysis->EffluxRatio

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Detailed Protocol for Caco-2 Permeability Assay

Materials:

  • Caco-2 cells (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with glucose, buffered with HEPES

  • Test 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives

  • Propranolol (high permeability control)

  • Atenolol (low permeability control)

  • Digoxin (P-gp substrate control)

  • Verapamil (P-gp inhibitor)

  • Lucifer Yellow

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS

Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in flasks according to standard protocols.

    • Seed the cells onto the Transwell inserts at an appropriate density.

    • Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.[17][18]

  • Monolayer Integrity Verification:

    • Before the experiment, measure the TEER of each monolayer. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²) to confirm the integrity of the tight junctions.[14][19]

    • Perform a Lucifer Yellow permeability test. The passage of Lucifer Yellow should be minimal (<1-2%) for intact monolayers.

  • Permeability Measurement (Bidirectional):

    • Wash the cell monolayers with pre-warmed HBSS.

    • For A→B transport (absorption):

      • Add the dosing solution (test compound in HBSS) to the apical compartment.

      • Add fresh HBSS to the basolateral compartment.

    • For B→A transport (efflux):

      • Add fresh HBSS to the apical compartment.

      • Add the dosing solution to the basolateral compartment.

    • To investigate the involvement of P-gp, perform the B→A transport experiment in the presence and absence of a P-gp inhibitor like verapamil.[14]

    • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), with gentle shaking.

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Sample Analysis:

    • Quantify the concentration of the test compounds in all samples using a validated LC-MS/MS method.

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) for both A→B and B→A directions is calculated as:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt = Rate of appearance of the compound in the receiver compartment (mol/s)

  • A = Surface area of the membrane (cm²)

  • C0 = Initial concentration of the compound in the donor compartment (mol/cm³)

The Efflux Ratio (ER) is then calculated:

ER = Papp (B→A) / Papp (A→B)

Parameter Interpretation
Papp (A→B) Indicates the rate of absorption across the intestinal epithelium.
Efflux Ratio (ER) An ER > 2 suggests that the compound is a substrate for active efflux transporters.[16][17]
Effect of Inhibitor A significant reduction in the ER in the presence of a specific inhibitor (e.g., verapamil) confirms the involvement of that transporter (e.g., P-gp).

Troubleshooting Common Issues in Permeability Assays

Issue Potential Cause Troubleshooting Steps
Low Recovery of Compound - Poor aqueous solubility leading to precipitation.[20] - Compound instability in the assay buffer.[20] - Non-specific binding to the plate material.- Decrease the compound concentration. - Increase the co-solvent (e.g., DMSO) percentage, ensuring it doesn't affect membrane/cell integrity.[20] - Assess compound stability at the experimental pH and temperature. - Use low-binding plates.
High Variability Between Replicates - Inconsistent pipetting. - Incomplete dissolution of the compound. - Inconsistent Caco-2 monolayer integrity.- Ensure proper mixing of solutions. - Calibrate pipettes regularly. - Strictly adhere to monolayer integrity checks (TEER, Lucifer Yellow).
Good PAMPA but Poor Caco-2 Permeability - The compound is likely a substrate for an efflux transporter (e.g., P-gp).[20]- This is a key finding. The efflux ratio from the bidirectional Caco-2 assay will confirm this.[20]

Conclusion

A systematic and well-reasoned approach to assessing the cell permeability of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives is essential for their successful development as drug candidates. By combining the high-throughput capabilities of the PAMPA assay for initial screening of passive permeability with the detailed, biologically relevant information provided by the Caco-2 assay, researchers can build a comprehensive understanding of a compound's absorption and transport characteristics. This knowledge is invaluable for guiding medicinal chemistry efforts and making informed decisions in the drug discovery pipeline.

References

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Application Note: High-Throughput Screening of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[1,2-a]imidazole Scaffold as a Promising Kinase Inhibitor Backbone

The pyrrolo[1,2-a]imidazole core is a nitrogen-rich heterocyclic system that has garnered significant interest in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated to interact with various biological targets. Derivatives of this scaffold have been explored for a range of bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The structural similarity of this scaffold to key biological molecules makes it a compelling starting point for the discovery of novel therapeutics, particularly in the realm of enzyme inhibition.[1][4] Kinases, a class of enzymes that play a pivotal role in cellular signaling, are frequently dysregulated in diseases like cancer, making them a prime target for drug discovery.[5][6] The pyrrolo[2,3-d]pyrimidine scaffold, a related heterocyclic system, has shown significant promise in the development of potent kinase inhibitors.[5][6] This application note details a robust high-throughput screening (HTS) campaign designed to evaluate 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol and its analogs for inhibitory activity against a representative serine/threonine kinase, Receptor Interacting Protein 1 (RIP1) kinase, which is a key regulator of necroptosis.[7][8]

The protocol herein employs a fluorescence polarization (FP) assay, a homogeneous and sensitive method well-suited for HTS.[9][10] The principle of this assay is based on the differential tumbling rates of a small fluorescently labeled tracer molecule in its free versus protein-bound state. An inhibitor compound that successfully competes with the tracer for binding to the kinase's active site will result in a lower polarization signal.[7][10] This self-validating system allows for the rapid and reliable identification of "hit" compounds from a chemical library.[11][12]

Experimental Workflow for High-Throughput Screening

The overall workflow for the HTS campaign is designed for efficiency and accuracy, moving from initial screening to hit confirmation and preliminary structure-activity relationship (SAR) analysis.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Downstream Analysis Compound Library Preparation Compound Library Preparation HTS Assay HTS Assay Compound Library Preparation->HTS Assay 10 µM final concentration Data Analysis Data Analysis HTS Assay->Data Analysis Identify initial hits Hit Confirmation Hit Confirmation Data Analysis->Hit Confirmation Re-test initial hits Dose-Response Assay Dose-Response Assay Hit Confirmation->Dose-Response Assay Generate IC50 curves Preliminary SAR Preliminary SAR Dose-Response Assay->Preliminary SAR Analyze structure-activity Lead Optimization Lead Optimization Preliminary SAR->Lead Optimization Select promising scaffolds

Figure 1: High-Throughput Screening Workflow. This diagram illustrates the sequential phases of the screening campaign, from the initial high-throughput screen to hit validation and lead identification.

Detailed Protocol: Fluorescence Polarization Assay for RIP1 Kinase Inhibitors

This protocol is optimized for a 384-well microplate format to maximize throughput and minimize reagent consumption.[13]

Materials and Reagents
  • Compound Plates: 384-well plates containing this compound and other library compounds dissolved in 100% DMSO.

  • Assay Plates: 384-well, low-volume, black, round-bottom polystyrene microplates.

  • Recombinant Human RIP1 Kinase Domain: Purified and quality-controlled.

  • Fluorescent Tracer: A fluorescein-labeled, ATP-competitive inhibitor of RIP1 kinase.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Positive Control: A known potent inhibitor of RIP1 kinase (e.g., Necrostatin-1).

  • Negative Control: 100% DMSO.

  • Plate Reader: Capable of measuring fluorescence polarization.

Assay Procedure
  • Compound Transfer: Using an automated liquid handler, transfer 50 nL of compound solution from the compound plates to the assay plates. This results in a final compound concentration of 10 µM in a 50 µL assay volume.

  • Reagent Preparation:

    • Kinase Solution: Prepare a 2X solution of RIP1 kinase in assay buffer. The final concentration should be empirically determined to yield an optimal assay window.

    • Tracer Solution: Prepare a 2X solution of the fluorescent tracer in assay buffer. The final concentration should be at or below its Kd for the kinase to ensure assay sensitivity.

  • Kinase Addition: Add 25 µL of the 2X kinase solution to each well of the assay plate.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow the compounds to interact with the kinase.

  • Tracer Addition: Add 25 µL of the 2X tracer solution to each well.

  • Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading: Measure the fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.

Data Analysis and Interpretation

The primary output from the plate reader is the fluorescence polarization value, measured in millipolarization units (mP).

  • Calculation of Percent Inhibition: The inhibitory activity of each compound is calculated relative to the positive and negative controls on each plate: % Inhibition = 100 * (1 - (mPsample - mPhigh_control) / (mPlow_control - mPhigh_control))

    • mPsample: mP value of the test compound.

    • mPhigh_control: Average mP of the negative control wells (DMSO, low inhibition).

    • mPlow_control: Average mP of the positive control wells (potent inhibitor, high inhibition).

  • Assay Quality Control: The robustness of the assay is determined by calculating the Z'-factor for each plate:[7][13] Z' = 1 - (3 * (σlow_control + σhigh_control)) / |µlow_control - µhigh_control|

    • An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[8][13]

Expected Results and Data Presentation

The primary screen will identify initial "hits" based on a predefined inhibition threshold (e.g., >50% inhibition). These hits will then be subjected to dose-response analysis to determine their potency (IC50).

Parameter Value Description
Screening Concentration 10 µMThe single concentration used in the primary HTS.
Assay Volume 50 µLTotal volume per well in a 384-well plate.
Positive Control Necrostatin-1 (10 µM)A known potent inhibitor of RIP1 kinase.
Negative Control 0.1% DMSOVehicle control, representing 0% inhibition.
Z'-Factor > 0.5Statistical parameter indicating assay robustness.
Hit Criterion > 50% InhibitionThreshold for selecting compounds for follow-up studies.
Table 1: Key Parameters for the HTS Assay. This table summarizes the critical parameters for the primary screening assay.

For confirmed hits, a dose-response curve is generated by testing the compound over a range of concentrations. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, is then calculated.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The proposed mechanism of action for active compounds identified in this assay is competitive inhibition. The pyrrolo[1,2-a]imidazole scaffold is hypothesized to bind to the ATP-binding pocket of the kinase, thereby preventing the binding of both ATP and the fluorescent tracer.

MOA cluster_0 No Inhibitor cluster_1 With Inhibitor RIP1 Kinase RIP1 Kinase Bound Complex High Polarization RIP1 Kinase->Bound Complex Binding Fluorescent Tracer Fluorescent Tracer Fluorescent Tracer->Bound Complex RIP1 Kinase_inhib RIP1 Kinase Inhibited Kinase Inhibited Kinase Inhibitor 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-7-ol Inhibitor->RIP1 Kinase_inhib Competitive Binding Fluorescent Tracer_inhib Fluorescent Tracer Free Tracer Low Polarization

Figure 2: Principle of the Fluorescence Polarization Assay. This diagram illustrates how a competitive inhibitor displaces the fluorescent tracer from the kinase, leading to a decrease in fluorescence polarization.

Conclusion and Future Directions

This application note provides a comprehensive framework for the high-throughput screening of this compound and its derivatives as potential kinase inhibitors. The described fluorescence polarization assay is a robust and efficient method for identifying initial hits.[9][10] Subsequent hit-to-lead optimization efforts would involve medicinal chemistry to improve the potency and selectivity of the identified compounds, guided by preliminary SAR data.[13] Further characterization in cell-based and in vivo models will be necessary to validate the therapeutic potential of these novel kinase inhibitors.

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Formulation of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol for animal studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Formulation of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Introduction

This guide provides a comprehensive framework for researchers and drug development professionals to formulate this compound for initial animal studies. It emphasizes a systematic, property-driven approach to vehicle selection and provides detailed protocols for preparing various types of formulations. The core principle is to create a simple, safe, and reproducible vehicle that ensures accurate dose delivery and minimizes confounding experimental variables[3].

Pre-Formulation Assessment: Characterizing the API

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient (API) is essential. This pre-formulation stage provides the data necessary to guide vehicle selection and anticipate potential challenges.

Physicochemical Properties

A summary of the known properties of this compound is presented below. The calculated LogP (XLogP3) of -0.6 suggests the molecule is predominantly hydrophilic, which provides a strong starting point for formulation strategy[4].

PropertyValueSource
Molecular Formula C₆H₈N₂OPubChem[4]
Molecular Weight 124.14 g/mol PubChem, Sigma-Aldrich[4][5]
Physical Form SolidSigma-Aldrich[5]
Calculated LogP (XLogP3) -0.6PubChem[4]
Storage Conditions Sealed in dry, Room Temperature or 2-8°CSigma-Aldrich[5]
Safety and Handling Precautions

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.

  • Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[4].

  • Recommended PPE: Standard personal protective equipment, including a lab coat, safety glasses, and gloves, should be worn at all times. Weighing and handling of the solid powder should be performed in a chemical fume hood or a ventilated balance enclosure.

Protocol: Preliminary Solubility Screening

The objective of this protocol is to empirically determine the approximate solubility of the compound in a panel of common, well-tolerated preclinical vehicles. This is the most critical step in guiding the formulation strategy.

Materials:

  • This compound

  • Calibrated analytical balance

  • Vortex mixer and/or magnetic stirrer

  • Microcentrifuge tubes (1.5 mL)

  • A panel of vehicles (see table in Section 2.2)

Procedure:

  • Weigh approximately 1-5 mg of the compound into several individual microcentrifuge tubes. Record the exact weight.

  • Add a small, precise volume (e.g., 100 µL) of the first vehicle to the first tube. This creates a high target concentration (e.g., 10-50 mg/mL).

  • Vortex the tube vigorously for 2-3 minutes.

  • Visually inspect for dissolution. If the solid has dissolved, the compound is soluble at that concentration. Add more compound and repeat until saturation is reached.

  • If the solid has not dissolved, add incremental volumes of the vehicle (e.g., another 100 µL), vortexing after each addition, until the solid dissolves completely.

  • Record the final volume of vehicle required to dissolve the initial mass. Calculate the approximate solubility in mg/mL.

  • Repeat steps 2-6 for each vehicle in the screening panel.

Formulation Strategy and Vehicle Selection

The choice of vehicle is a critical decision that balances the need for solubilization with the imperative to minimize vehicle-induced biological effects[6]. The route of administration (e.g., oral, intravenous, intraperitoneal) is a primary determinant, as parenteral routes have stricter requirements for sterility, pH, and osmolality[3].

Decision-Making Workflow

The following workflow provides a logical pathway for selecting an appropriate formulation strategy based on the results of the solubility screen.

G start Start: Define Target Dose & Route sol_screen Perform Solubility Screen (Protocol 1.3) start->sol_screen check_sol Soluble in Aqueous Vehicle (e.g., Saline, PBS) at Target Conc.? sol_screen->check_sol aqueous_form Formulate as Simple Aqueous Solution (Protocol 3.1) check_sol->aqueous_form  Yes cosolvent_path Consider Co-solvent System (Protocol 3.2) check_sol->cosolvent_path  No final_form Final Formulation QC (Visual, pH, Stability) aqueous_form->final_form susp_path Consider Aqueous Suspension (Protocol 3.3) cosolvent_path->susp_path If precipitation occurs or co-solvent % is too high cosolvent_path->final_form susp_path->final_form

Caption: Formulation selection workflow for animal studies.

Common Preclinical Vehicle Systems

The selection of an appropriate vehicle is critical for the successful administration of compounds in animal studies[7]. Below is a summary of common options.

Vehicle TypeComposition ExampleProsCons
Aqueous Solution 0.9% Saline, Phosphate-Buffered Saline (PBS)Physiologically compatible, low toxicity. Ideal for IV.Limited ability to dissolve non-polar compounds.
Co-Solvent System 10% DMSO, 40% PEG 400, 50% SalineSignificantly increases solubility of poorly soluble compounds[7].Can cause toxicity, hemolysis, or irritation at high concentrations. Potential for drug precipitation upon injection[3][8].
Aqueous Suspension 0.5% Carboxymethylcellulose (CMC) in waterSuitable for water-insoluble compounds for oral/IP routes. Can improve exposure.Not suitable for IV administration. Requires careful preparation for homogeneity.
Cyclodextrin Complex 10-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in waterIncreases aqueous solubility and stability for suitable molecules.Can have its own pharmacological or toxicological effects. Can be viscous at high concentrations.

Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing formulations based on the decision workflow. Note: All parenteral (injectable) formulations must be prepared under sterile conditions and ideally sterile-filtered (0.22 µm filter) before administration.

Protocol 1: Simple Aqueous Solution

Applicability: For compounds demonstrating sufficient solubility in a simple aqueous buffer to achieve the desired final dosing concentration.

Materials:

  • This compound

  • Sterile 0.9% Sodium Chloride (Saline) or PBS

  • Sterile conical tube or vial

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required mass of the compound based on the target concentration and final volume.

  • Aseptically transfer the weighed compound into the sterile vessel.

  • Add approximately 80% of the final volume of sterile saline to the vessel.

  • Stir using the magnetic stirrer until the compound is fully dissolved. Gentle warming (37°C) may be used if necessary, but the solution must remain clear upon cooling to room temperature.

  • Once dissolved, add sterile saline to reach the final desired volume (q.s.).

  • Quality Control: Visually inspect the solution to ensure it is clear, colorless, and free of any particulates.

  • If for parenteral administration, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial.

Protocol 2: Co-Solvent Formulation (e.g., PEG 400-based)

Applicability: For compounds with poor aqueous solubility, where a co-solvent is required to achieve the target concentration. This example uses Polyethylene Glycol 400 (PEG 400), a common and well-tolerated co-solvent[9].

Materials:

  • This compound

  • PEG 400

  • Sterile 0.9% Saline

  • Sterile vials

Procedure:

  • Determine the final desired vehicle composition (e.g., 20% PEG 400, 80% Saline). The percentage of organic co-solvent should be kept as low as possible to avoid toxicity[8].

  • Weigh the required amount of the compound and place it in a sterile vial.

  • Add the full required volume of PEG 400. Vortex or sonicate until the compound is completely dissolved in the PEG 400. This is a critical step.

  • Slowly add the saline to the PEG 400/drug solution, drop-by-drop, while continuously vortexing. This slow dilution is essential to prevent the compound from precipitating out of solution[7].

  • Quality Control: The final formulation should be a clear solution. If cloudiness or precipitation occurs, the formulation is not viable, and an alternative strategy (e.g., higher co-solvent percentage, different vehicle) must be explored.

Protocol 3: Aqueous Suspension (for Oral Gavage)

Applicability: For compounds that are insoluble in aqueous and common co-solvent systems, intended for oral administration. 0.5% Carboxymethylcellulose (CMC) is a standard suspending agent[6].

Materials:

  • This compound

  • Sodium Carboxymethylcellulose (low viscosity)

  • Purified Water

  • Mortar and pestle

  • (Optional) A surfactant like Tween 80 (0.1-0.5%) to aid wetting

Procedure:

  • Prepare the 0.5% CMC vehicle: Slowly sprinkle 0.5 g of CMC powder into 100 mL of purified water while stirring vigorously to prevent clumping. Leave stirring for several hours or overnight until a clear, viscous solution forms.

  • Weigh the required amount of the compound.

  • Place the powder in a mortar.

  • Wetting Step: Add a very small amount of the CMC vehicle (or a drop of 0.5% Tween 80) to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial for preventing particle aggregation.

  • Gradually add the remaining volume of the 0.5% CMC vehicle in small portions, triturating continuously to ensure the paste is smoothly incorporated into the liquid.

  • Transfer the final suspension to a suitable container. Stir well before each dose administration to ensure homogeneity.

  • Quality Control: The final product should be a uniform, opaque suspension that does not rapidly sediment. It should be easily re-suspended with gentle agitation.

Quality Control and Stability

A prepared formulation is only useful if it is stable and homogeneous for the duration of the study.

  • Visual Inspection: All formulations should be visually inspected before each use. Solutions must be clear; suspensions must be uniform upon shaking. Any signs of precipitation, crystallization, or color change indicate instability.

  • pH and Osmolality: For IV formulations, it is highly recommended to measure the pH and osmolality to ensure they are within a physiologically tolerable range (typically pH 6.5-8.0 and ~300 mOsm/kg).

  • Short-Term Stability: For a new formulation, it is prudent to assess its stability under the planned experimental conditions. Prepare a batch and store it at room temperature and/or 4°C. Visually inspect it at time points relevant to the study (e.g., 0, 4, 8, 24 hours) to ensure no changes occur.

Troubleshooting Common Formulation Issues

IssuePotential CauseRecommended Action
Precipitation in Co-solvent Mix The compound is "crashing out" during aqueous dilution. The final co-solvent concentration is too low.Decrease the final drug concentration. Increase the percentage of the organic co-solvent (while respecting toxicity limits). Try a different co-solvent or vehicle system.
Lack of Efficacy In Vivo Poor drug solubility in the vehicle leading to low bioavailability. Degradation of the compound in the formulation.Re-evaluate solubility and consider a more robust formulation (e.g., cyclodextrin, lipid-based). Assess the stability of the compound in the chosen vehicle.
Unexpected Animal Toxicity The vehicle itself may be causing adverse effects.Always include a "vehicle-only" control group in the study to differentiate compound vs. vehicle toxicity[6][7]. Reduce the concentration of co-solvents or surfactants if they are suspected culprits[8].
Inconsistent Dosing (Suspensions) The suspension is not homogeneous; particles are settling too quickly.Ensure the wetting step (Protocol 3.3, Step 4) was performed correctly. Consider reducing particle size via micronization. Increase the viscosity of the vehicle (e.g., increase CMC concentration).

Conclusion

The development of a viable formulation for this compound is a foundational step for conducting meaningful and reproducible animal studies. By systematically evaluating the compound's physicochemical properties, particularly its solubility, researchers can select an appropriate vehicle and preparation method. The protocols and workflows detailed in this guide provide a clear path from initial characterization to the preparation of simple solutions, co-solvent systems, or suspensions. Adherence to quality control and the inclusion of appropriate vehicle controls will ensure the integrity of subsequent in vivo experiments and provide confidence in the resulting pharmacological and toxicological data.

References

  • BenchChem Technical Support Center. (n.d.). Vehicle Solutions for Poorly Soluble Compounds in Animal Studies.
  • Cayman Chemical. (n.d.). I want to deliver my compound to animals. What is the best solvent to use?.
  • Anonymous. (2021).
  • Kim, H. S., et al. (2024).
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • PubChem. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol.
  • Sigma-Aldrich. (n.d.). This compound. Merck.
  • Swarbrick, J. (Ed.). (2007). Encyclopedia of Pharmaceutical Technology. CRC Press.
  • Sigma-Aldrich. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. Merck.
  • Gad, S. C. (Ed.). (2008). Pharmaceutical Manufacturing Handbook: Production and Processes. John Wiley & Sons.
  • Nema, S., & Brendel, R. J. (Eds.). (2011). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. PDA J Pharm Sci Technol.
  • PubChem. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine.
  • BLDpharm. (n.d.). 112513-79-8|this compound.
  • PubChem. (n.d.). PYRROLOIMIDAZOLE DERIVATIVES, METHOD FOR THE PRODUCTION THEREOF, COMPOSITIONS CONTAINING SAME, AND THEIR USE AS NOOTROPICES - Patent AT-E401327-T1.
  • Singh, R., et al. (2013). Excipient Selection In Parenteral Formulation Development. International Journal of Pharmaceutical Sciences Review and Research.
  • Bakulina, O., et al. (2023).

Sources

Application Notes and Protocols for 5H-pyrrolo[1,2-a]imidazole Quaternary Salts: A Guide to Evaluating Antimicrobial and Antifungal Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Class of Antimicrobial Agents

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the ongoing search for novel antimicrobial agents, 5H-pyrrolo[1,2-a]imidazole quaternary salts have garnered significant interest. These compounds belong to the broader class of quaternary ammonium compounds (QACs), which are well-known cationic biocides. The unique heterocyclic core of the 5H-pyrrolo[1,2-a]imidazole scaffold offers a promising platform for the development of new therapeutic agents with potent antimicrobial and antifungal properties.

A recent study highlighted the synthesis and in vitro activity of a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, demonstrating that many of these compounds exhibit significant antibacterial and antifungal activity. This guide provides a comprehensive overview of the application of these compounds, detailing their mechanism of action and providing robust protocols for the evaluation of their antimicrobial, antifungal, and cytotoxic profiles.

Mechanism of Action: Disrupting the Microbial Fortress

As members of the quaternary ammonium compound family, the primary antimicrobial action of 5H-pyrrolo[1,2-a]imidazole quaternary salts is the disruption of microbial cell membranes.[1][2][3][4] The cationic nature of these molecules is key to their efficacy.

The proposed mechanism can be understood as a multi-step process:

  • Electrostatic Adsorption: The positively charged quaternary ammonium head group is electrostatically attracted to the negatively charged components of the microbial cell surface, such as phospholipids, teichoic acids in Gram-positive bacteria, and lipopolysaccharides in Gram-negative bacteria.[3]

  • Hydrophobic Interaction and Membrane Penetration: The hydrophobic regions of the 5H-pyrrolo[1,2-a]imidazole scaffold penetrate the lipid bilayer of the cell membrane.[1][2]

  • Membrane Disruption: This penetration leads to a loss of membrane integrity, causing increased permeability and leakage of essential cytoplasmic contents, which ultimately results in cell death.[5]

  • Intracellular Effects: At lower concentrations, some QACs may also exert intracellular effects, including the denaturation of proteins and enzymes, further contributing to their antimicrobial action.[4]

Caption: Proposed mechanism of action of 5H-pyrrolo[1,2-a]imidazole quaternary salts.

Data Presentation: Antimicrobial and Antifungal Activity

The following table summarizes the in vitro antimicrobial and antifungal activity of selected 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chlorides, as reported in the literature. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Klebsiella pneumoniae (ATCC 700603)Acinetobacter baumannii (ATCC 19606)Cryptococcus neoformans (ATCC 208821)Candida albicans (ATCC 90028)
6c *44444>64
6d 1632321616>64
6e 1632321616>64

*Note: Compound 6c is 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride. While it demonstrated broad-spectrum activity, it also exhibited high hemolytic activity and cytotoxicity against HEK-293 cells.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for assessing antimicrobial susceptibility.[6][7][8]

Objective: To determine the lowest concentration of a 5H-pyrrolo[1,2-a]imidazole quaternary salt that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (5H-pyrrolo[1,2-a]imidazole quaternary salt)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI 1640 medium for fungi

  • Bacterial or fungal strains

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).

    • Rationale: A high concentration stock solution allows for serial dilutions while minimizing the concentration of the solvent in the final test wells.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.

    • Dilute this adjusted suspension in the appropriate broth (CAMHB for bacteria, RPMI 1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Rationale: A standardized inoculum is crucial for the reproducibility of MIC results.

  • Preparation of Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

    • Rationale: Serial dilution creates a gradient of compound concentrations to pinpoint the MIC.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well (except for a sterility control well).

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours for most bacteria, and at a suitable temperature and duration for fungi (e.g., 24-48 hours for yeasts).

    • Rationale: Incubation allows for microbial growth in the absence of an effective concentration of the antimicrobial agent.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

MIC_Workflow start Start prep_compound Prepare Compound Stock Solution start->prep_compound prep_inoculum Prepare & Standardize Microbial Inoculum start->prep_inoculum plate_setup Set up Serial Dilutions in 96-well Plate prep_compound->plate_setup inoculate Inoculate Plate with Microorganism prep_inoculum->inoculate plate_setup->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results & Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

This protocol is a standard colorimetric assay to assess cell viability and is useful for evaluating the potential toxicity of the compounds to mammalian cells.[9][10][11][12][13]

Objective: To determine the cytotoxic effect of a 5H-pyrrolo[1,2-a]imidazole quaternary salt on a mammalian cell line (e.g., HEK-293).

Materials:

  • Test compound

  • Mammalian cell line (e.g., HEK-293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with cells at an appropriate density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Rationale: This allows the cells to adhere and enter a logarithmic growth phase before treatment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Rationale: This exposes the cells to a range of compound concentrations to determine the dose-dependent cytotoxic effect.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Rationale: The amount of formazan produced is proportional to the number of viable cells.

  • Solubilization of Formazan:

    • After incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Rationale: The formazan crystals are insoluble and must be dissolved to be quantified spectrophotometrically.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a plate reader.

    • The cell viability can be calculated as a percentage of the control (untreated cells).

Conclusion

The 5H-pyrrolo[1,2-a]imidazole quaternary salts represent a promising class of compounds for the development of new antimicrobial and antifungal drugs. The protocols outlined in this guide provide a standardized framework for researchers to evaluate the efficacy and safety of these novel agents. A thorough understanding of their mechanism of action, coupled with rigorous in vitro testing, is essential for advancing these compounds through the drug discovery pipeline.

References

  • General mechanism of action of quaternary ammonium salts (QAS), where... - ResearchGate. (n.d.).
  • Demchenko, S., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 26(9), 2686.
  • Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study. (2020). ACS Omega, 5(4), 1845-1855.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023, December 24). CLYTE Technologies.
  • The Antibacterial Mechanisms of Quaternary Ammonium Cationic Surfactants. (n.d.).
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. (2024, January 16). RSC Publishing.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2008). Journal of Clinical Microbiology, 46(11), 3640-3645.
  • Broth Microdilution | MI - Microbiology. (n.d.).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175.
  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (n.d.). ResearchGate.
  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI.
  • Biological Activity of Quaternary Ammonium Salts and Their Derivatives. (2020). International Journal of Molecular Sciences, 21(12), 4234.

Sources

Application Notes and Protocols: The Role of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole in Advanced Ionic Liquid Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Cation Scaffold for Next-Generation Ionic Liquids

The field of ionic liquids (ILs) is driven by the pursuit of "designer solvents" with tunable physicochemical properties for a vast array of applications, from electrochemical devices to catalysis and drug delivery. At the heart of this tailorability lies the molecular architecture of the constituent ions. The cation, in particular, plays a pivotal role in defining the fundamental characteristics of an ionic liquid. While traditional imidazolium salts have been extensively studied, there is a growing interest in developing novel cationic scaffolds that offer enhanced stability and performance.

This guide focuses on the emerging role of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole as a foundational building block for a new class of ionic liquids. This fused bicyclic structure offers unique advantages over conventional imidazolium cations. The pyrrolidine ring fused to the imidazole moiety provides steric protection to the otherwise reactive α-carbon of the imidazole ring, leading to enhanced chemical and thermal stability.[1][2][3] This inherent stability is of significant interest for applications in demanding environments, such as electrolytes in batteries and fuel cells.[2][3]

These application notes and protocols are designed for researchers, scientists, and drug development professionals. They provide a comprehensive overview of the synthesis, characterization, and anticipated properties of ionic liquids derived from the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. The methodologies are presented with a focus on the underlying scientific principles to empower researchers in their ionic liquid design endeavors.

Physicochemical Properties of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium-Based Ionic Liquids

The judicious selection of the anion is critical in tuning the properties of an ionic liquid. While specific experimental data for ionic liquids based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole cation is still emerging, we can predict their behavior based on well-established trends observed in other imidazolium-based systems.

Anticipated Trends in Physicochemical Properties

The properties of N-alkyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium ionic liquids are expected to follow these general principles:

  • Viscosity: The viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving mass transport. For a given cation, the viscosity is strongly influenced by the nature of the anion. Anions that can form strong hydrogen bonds or have a more localized charge tend to result in higher viscosities. The viscosity of imidazolium-based ionic liquids generally increases with the length of the alkyl chain on the cation due to increased van der Waals interactions.[4][5]

  • Conductivity: Ionic conductivity is a measure of a material's ability to conduct an electric current through the movement of ions. It is inversely related to viscosity; lower viscosity generally leads to higher conductivity.[4][5] The size and mobility of both the cation and the anion contribute to the overall conductivity.

  • Thermal Stability: The thermal stability of an ionic liquid is determined by the strength of the bonds within the cation and anion and the overall intermolecular forces. The fused ring structure of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole cation is anticipated to impart high thermal stability. The choice of anion also plays a crucial role, with anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) and hexafluorophosphate ([PF₆]⁻) generally affording higher thermal stability compared to halides.[6][7]

The following table provides estimated physicochemical properties for a series of hypothetical N-butyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium-based ionic liquids, based on trends observed for analogous 1-butyl-3-methylimidazolium salts.

AnionExpected Melting Point (°C)Expected Viscosity (cP at 25°C)Expected Conductivity (mS/cm at 25°C)Expected Decomposition Temp (°C)
Cl⁻ Low to ModerateHighLowModerate
Br⁻ Low to ModerateHighLowModerate
BF₄⁻ LowModerateModerateHigh
PF₆⁻ ModerateHighLowVery High
[NTf₂]⁻ LowLowHighVery High

Note: These are estimated values intended to guide experimental design. Actual values will require empirical determination.

Experimental Protocols

Protocol 1: Synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

This protocol is adapted from established literature procedures.[2]

Materials:

  • 4-Chlorobutyronitrile

  • Methanol

  • Diethyl ether

  • Hydrogen chloride (gas)

  • Aminoacetaldehyde dimethyl acetal

  • Triethylamine

  • Formic acid

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of the Imidate: In a fume hood, dissolve 4-chlorobutyronitrile in diethyl ether and methanol. Bubble hydrogen chloride gas through the solution until saturation. Allow the reaction to proceed for 24 hours at room temperature. Collect the resulting white precipitate by filtration, wash with diethyl ether, and dry under vacuum.

  • Amidine Formation: Dissolve the imidate in dichloromethane. Add aminoacetaldehyde dimethyl acetal and triethylamine. Heat the mixture to 333 K for 2 hours. After cooling, dry the resulting amidine intermediate under vacuum.

  • Cyclization: Stir the amidine in formic acid at 353 K for 20 hours.

  • Work-up: Carefully add solid sodium bicarbonate to the solution to neutralize the acid (pH ~10). Extract the aqueous solution with dichloromethane (3 x 100 mL). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and evaporate the solvent under reduced pressure. The crude product can be purified by sublimation to yield crystalline 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.02 (d, J = 1.3 Hz, 1H), 6.85 (d, J = 1.3 Hz, 1H), 3.89 (dd, J = 7.6, 6.6 Hz, 2H), 2.66 (m, 2H), 2.44 (m, 2H).[2]

Protocol 2: Synthesis of N-Alkyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium Halide Ionic Liquids

This is a general protocol for the quaternization of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold.

Materials:

  • 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

  • Alkyl halide (e.g., 1-bromobutane, 1-iodobutane)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (1 equivalent) in ethyl acetate.

  • Add the desired alkyl halide (1 equivalent).

  • Reflux the mixture for 2-4 hours.[1]

  • Cool the reaction mixture to room temperature and leave it overnight to allow for precipitation of the product.

  • Collect the solid product by filtration, wash with fresh ethyl acetate, and dry under vacuum.

  • The product can be further purified by recrystallization from an appropriate solvent (e.g., isopropanol).[1]

Characterization:

  • ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the resulting ionic liquid. The disappearance of the N-H proton signal and the appearance of signals corresponding to the new alkyl group will confirm successful quaternization.

Protocol 3: Anion Exchange for the Synthesis of Hydrophobic Ionic Liquids

This protocol describes the metathesis reaction to exchange the halide anion for a different anion, such as [BF₄]⁻, [PF₆]⁻, or [NTf₂]⁻.

Materials:

  • N-Alkyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium halide (from Protocol 2)

  • A salt of the desired anion (e.g., NaBF₄, KPF₆, LiNTf₂)

  • Appropriate solvent (e.g., water, acetone, dichloromethane)

Procedure:

  • Dissolve the N-Alkyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium halide in a suitable solvent (e.g., water for halide salts).

  • In a separate flask, dissolve an equimolar amount of the new anion salt in the same or a miscible solvent.

  • Slowly add the anion salt solution to the imidazolium halide solution with vigorous stirring.

  • A precipitate of the insoluble inorganic halide salt (e.g., NaBr, KI) will form.

  • Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

  • Remove the precipitate by filtration.

  • If the desired ionic liquid is hydrophobic and phase-separates from the aqueous solution, it can be separated using a separatory funnel. The organic layer should be washed several times with deionized water to remove any remaining inorganic salts.

  • If the ionic liquid is water-miscible, an alternative method using an anion exchange resin is recommended.[8]

  • Dry the final ionic liquid product under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove any residual solvent and water.

Visualization of Key Concepts

Synthesis Pathway

Synthesis A 6,7-dihydro-5H- pyrrolo[1,2-a]imidazole C N-Alkyl-6,7-dihydro-5H- pyrrolo[1,2-a]imidazolium Halide A->C Quaternization (Protocol 2) B Alkyl Halide (R-X) B->C E N-Alkyl-6,7-dihydro-5H- pyrrolo[1,2-a]imidazolium Y C->E Anion Exchange (Protocol 3) D Anion Salt (M-Y) D->E

Caption: General synthesis scheme for N-alkyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium ionic liquids.

Structure-Property Relationships

Properties cluster_cation Cation Structure cluster_anion Anion Properties cluster_properties Ionic Liquid Properties Cation 6,7-dihydro-5H- pyrrolo[1,2-a]imidazolium Stability Thermal Stability Cation->Stability Increases AlkylChain Alkyl Chain Length Viscosity Viscosity AlkylChain->Viscosity Increases Anion Anion Type Anion->Viscosity Influences Conductivity Conductivity Anion->Conductivity Influences Anion->Stability Influences Hbond H-Bonding Ability Hbond->Viscosity Increases Viscosity->Conductivity Decreases

Caption: Key factors influencing the physicochemical properties of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium ionic liquids.

Conclusion and Future Outlook

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold represents a promising platform for the design of novel ionic liquids with enhanced stability. The synthetic protocols outlined in this guide provide a clear pathway for the preparation and functionalization of these materials. While further experimental work is needed to fully characterize the physicochemical properties of this new class of ionic liquids, the established trends in imidazolium chemistry provide a strong predictive framework. As research in this area progresses, we anticipate that ionic liquids based on 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole will find applications in a wide range of fields, from energy storage to specialized chemical synthesis, where stability and performance are paramount.

References

  • Kovaleva, A. G., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 26(16), 4881. [Link]
  • Royal Society of Chemistry. (2010). Chapter 3: Synthesis of Ionic Liquids. In Ionic Liquids in Synthesis. [Link]
  • Lozano, P., et al. (2007). Imidazolium ionic liquids: A simple anion exchange protocol. Green Chemistry, 9(7), 790-791. [Link]
  • Morales-Collazo, O., et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53.
  • Xue, L., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study.
  • Huddleston, J. G., et al. (2001).
  • Zech, O., et al. (2010). The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion.
  • Focarete, M. L., et al. (2016). Thermal stability of imidazolium-based ionic liquids. Journal of Thermal Analysis and Calorimetry, 126(3), 1547-1555. [Link]
  • Yahya, W. Z. N., et al. (2021). Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. E3S Web of Conferences, 287, 02015. [Link]
  • Abe, H., et al. (2005). Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation. The Journal of Physical Chemistry B, 109(13), 6103–6110. [Link]
  • Di Nardo, T., et al. (2019). NMR Investigation of Imidazolium-Based Ionic Liquids and Their Aqueous Mixtures. Molecules, 24(18), 3275. [Link]
  • Kärnä, M., et al. (2017). NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals. Crystals, 7(10), 304. [Link]
  • Morales-Collazo, O., et al. (2020). 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole.

Sources

Unlocking the Anticancer Potential of Imidazolylpyrrolone-Based Small Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Oncology Research

The relentless pursuit of novel and effective anticancer therapeutics has led researchers down diverse chemical avenues. Among these, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of investigation, owing to their structural diversity and ability to interact with a wide range of biological targets.[1] Within this broad class, imidazolylpyrrolone-based small molecules, specifically those with an imidazo[4,5-b]pyrrolo[3,4-d]pyridine core, have garnered significant attention for their potent anticancer activities, particularly against renal cell carcinoma.[2][3] This guide provides a comprehensive overview of the application of these promising compounds, detailing protocols for their synthesis, in vitro evaluation, and in vivo assessment. As a self-validating system, each protocol is designed to ensure reproducibility and scientific rigor, empowering researchers to explore the full therapeutic potential of this novel chemical scaffold.

Section 1: Synthesis of Imidazolylpyrrolone-Based Anticancer Agents

The synthesis of the imidazo[4,5-b]pyrrolo[3,4-d]pyridine core is a multi-step process that begins with the formation of a key intermediate, 5-amino-4-cyanoformimidoyl imidazole, from diaminomaleonitrile. This intermediate is then reacted with N-substituted cyanoacetamides to yield the imidazolylpyrrolone, which undergoes intramolecular cyclization to form the final tricyclic compound.[2][3]

Protocol 1.1: Synthesis of 5-Amino-4-cyanoformimidoyl Imidazoles

This protocol outlines the synthesis of the crucial imidazole intermediate.

Materials:

  • Diaminomaleonitrile

  • Triethyl orthoformate

  • Anilinium chloride (catalyst)

  • Hydrazine monohydrate or substituted anilines

  • Dioxane

  • Ethanol

  • Ethyl acetate

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Procedure:

  • Step 1: Synthesis of Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate. In a round-bottom flask, combine diaminomaleonitrile and triethyl orthoformate in the presence of a catalytic amount of anilinium chloride. Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Synthesis of N'-[2-Amino-1,2-dicyanovinyl]formamidrazones. React the product from Step 1 with hydrazine monohydrate in dioxane, or with a substituted aniline in ethanol. This reaction forms the corresponding formamidrazone.

  • Step 3: Cyclization to 5-Amino-4-cyanoformimidoyl Imidazoles. To a suspension of the formamidrazone from Step 2 in ethyl acetate, add DBU. The reaction is typically carried out at 0°C and stirred for several hours to facilitate the intramolecular cyclization to the desired 5-amino-4-cyanoformimidoyl imidazole.[4] The product can be purified by recrystallization.

Protocol 1.2: Synthesis of Imidazo[4,5-b]pyrrolo[3,4-d]pyridines

This protocol details the final steps to create the active tricyclic compounds.

Materials:

  • 5-Amino-4-cyanoformimidoyl imidazoles (from Protocol 1.1)

  • N-substituted cyanoacetamides

  • Acetonitrile/Ethanol (1:3 solvent mixture)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Procedure:

  • Step 1: Synthesis of Substituted Imidazolylpyrrolones. In a suitable reaction vessel, dissolve the 5-amino-4-cyanoformimidoyl imidazole and an appropriate N-substituted cyanoacetamide in a 1:3 mixture of acetonitrile and ethanol. Stir the reaction at room temperature for 4 hours to 7 days, monitoring the reaction progress by TLC. The resulting imidazolylpyrrolone product can be isolated by filtration.[4]

  • Step 2: Intramolecular Cyclization. The substituted imidazolylpyrrolone obtained in Step 1 is then cyclized intramolecularly to generate the final imidazo[4,5-b]pyrrolo[3,4-d]pyridine. This reaction is catalyzed by DBU.[2][3] The final product can be purified by column chromatography or recrystallization.

Section 2: In Vitro Evaluation of Anticancer Potency

The initial assessment of the anticancer potential of newly synthesized compounds is typically performed using in vitro cell-based assays. These assays provide crucial information on the cytotoxicity and selectivity of the compounds.

Cell Line Selection and Culture

For investigating the anticancer effects on renal cell carcinoma, the following human cell lines are recommended:

  • A498 and 786-O: These are well-characterized renal cell carcinoma cell lines.[5]

  • HK-2: This is a proximal tubular epithelial cell line derived from normal human kidney and serves as a non-neoplastic control to assess selectivity.[6]

Protocol 2.1: Cell Culture

Materials:

  • A498, 786-O, and HK-2 cell lines (e.g., from ATCC)

  • For A498: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).

  • For 786-O: RPMI-1640 Medium supplemented with 10% FBS.[7]

  • For HK-2: Keratinocyte-SFM supplemented with human recombinant epidermal growth factor and bovine pituitary extract.

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

General Procedure:

  • Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • For subculturing, wash the cell monolayer with PBS and detach the cells using Trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.

  • Seed the cells into new flasks or multi-well plates for experiments at the appropriate density. For A498, a split ratio of 1:3 to 1:8 is recommended. For 786-O, a split ratio of 1:3 to 1:10 is suggested. HK-2 cells should be subcultured when they reach about 80% confluence.[8]

Protocol 2.2: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[9]

Materials:

  • Cultured cells (A498, 786-O, HK-2)

  • 96-well microtiter plates

  • Imidazolylpyrrolone-based compounds

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the imidazolylpyrrolone-based compounds and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air-dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Allow the plates to air-dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the cellular protein content and thus to the cell number.

Data Analysis and Interpretation

The results of the SRB assay are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. A lower IC50 value indicates higher anticancer potency. The selectivity of the compounds can be assessed by comparing the IC50 values in cancer cell lines (A498, 786-O) with that in the non-neoplastic cell line (HK-2).

Table 1: Example Data Presentation for In Vitro Anticancer Activity

CompoundA498 IC50 (µM)786-O IC50 (µM)HK-2 IC50 (µM)Selectivity Index (HK-2 IC50 / A498 IC50)
Compound X5.27.8>50>9.6
Sunitinib10.512.18.50.81

Section 3: Putative Mechanism of Action

While the precise molecular targets of imidazolylpyrrolone-based imidazo[4,5-b]pyrrolo[3,4-d]pyridines are still under active investigation, the broader class of imidazo[4,5-b]pyridines has been shown to exert its anticancer effects through the inhibition of various protein kinases.[5] These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.[8][10]

A likely mechanism of action for the imidazolylpyrrolone-based compounds involves the inhibition of receptor tyrosine kinases (RTKs) that are often overexpressed or hyperactivated in renal cell carcinoma. The structural similarity of imidazo[4,5-b]pyridines to purines allows them to act as ATP-competitive inhibitors in the kinase domain of these enzymes.[5]

Potential Signaling Pathways Targeted

Based on studies of related imidazo[4,5-b]pyridine derivatives, the following signaling pathways are putative targets:

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that is frequently dysregulated in renal cancer, promoting cell growth, proliferation, and survival.[8][10] Inhibition of kinases within this pathway, such as PI3K or Akt, would be a plausible mechanism of action.

  • Receptor Tyrosine Kinase (RTK) Pathways: Several RTKs, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR), are implicated in renal cancer progression and angiogenesis. Imidazo[4,5-b]pyridines have been shown to inhibit various RTKs.[5]

Signal_Transduction_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound Imidazolylpyrrolone -based Compound Compound->RTK Inhibits Compound->PI3K Inhibits (Putative) Compound->Akt Inhibits (Putative) Xenograft_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Procedure CellCulture 1. Culture A498 or 786-O Cells CellHarvest 2. Harvest & Prepare Cell Suspension CellCulture->CellHarvest Injection 3. Subcutaneous Injection into Nude Mice CellHarvest->Injection TumorGrowth 4. Monitor Tumor Growth Injection->TumorGrowth Treatment 5. Compound Administration TumorGrowth->Treatment DataCollection 6. Measure Tumor Volume & Body Weight Treatment->DataCollection

Caption: Workflow for in vivo xenograft studies.

Conclusion and Future Directions

The imidazolylpyrrolone-based small molecules represent a promising new class of anticancer agents with demonstrated potency against renal cell carcinoma. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. Further research is warranted to fully elucidate their mechanism of action and to optimize their pharmacological properties for potential clinical development. The exploration of their efficacy in other cancer types and in combination with existing therapies will be crucial next steps in realizing their full therapeutic potential.

References

  • Sousa, A., Pontes, O., Andrade, J., Baltazar, F., Costa, M., & Proença, F. (2023). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. ChemMedChem, 18(2), e202200519. [Link]
  • Altogen Labs. (n.d.). 786-O Xenograft Model.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Proença, F., et al. (2003). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry, 68(2), 276–282. [Link]
  • Sousa, A., Pontes, O., Andrade, J., Baltazar, F., Costa, M., & Proença, F. (2022). Figure 2: Synthesis of imidazolylpyrrolones 4. In Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma.
  • Sharma, P., LaRosa, C., & Raj, H. G. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Pharmaceuticals, 14(7), 683. [Link]
  • Proença, M. F. J. R. P., et al. (2010). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 15(10), 7136–7176. [Link]
  • Protocol Online. (2005). Xenograft Tumor Model Protocol.
  • ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous).
  • UCSC Genome Browser. (2012). SOP: Propagation of Renal Cell Carcinoma (RCC) RCC_7860.
  • Chivu-Economescu, M., et al. (2021). PI3K/AKT/mTOR signaling pathway involvement in renal cell carcinoma pathogenesis (Review). Experimental and Therapeutic Medicine, 21(5), 1-1. [Link]

Sources

Application Notes and Protocols: The Strategic Use of (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)methanamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Emerging Importance

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole framework is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of potent and selective therapeutic agents. Derivatives of this core have shown promise in a variety of therapeutic areas, including as cognition enhancers, anticonvulsants, and notably as inhibitors of the WDR5-WIN site, a target of interest in oncology.[1][2][3] This document provides a comprehensive guide to the synthesis and application of a key building block derived from this scaffold: (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)methanamine. This primary amine serves as a versatile synthon for the introduction of the dihydropyrroloimidazole motif into a wide range of molecular architectures, enabling the exploration of new chemical space in drug discovery programs.

Synthetic Strategy and Protocols

The synthesis of (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)methanamine is not a trivial one-step process. A multi-step approach is required, commencing with the construction of the core heterocyclic system, followed by functionalization at the 2-position and subsequent elaboration to the target methanamine. The following protocols are based on established synthetic transformations and provide a reliable pathway to the desired compound.

Diagram: Overall Synthetic Workflow

Synthetic Workflow A 4-Chlorobutyronitrile B Methyl 4-chlorobutanimidoate A->B  HCl, Methanol C 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole B->C  1. Aminoacetaldehyde dimethyl acetal, Et3N  2. Formic acid D 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole C->D  POCl3 E 2-Cyano-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole D->E  NaCN, Pd catalyst F (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)methanamine E->F  LiAlH4 or H2/Raney Ni

Caption: Proposed synthetic route to the target methanamine.

Part 1: Synthesis of the Core Scaffold - 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole

The initial step involves the construction of the parent bicyclic system. This protocol is adapted from established literature procedures.[4][5]

Protocol 1: Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole

  • Step 1a: Formation of Methyl 4-chlorobutanimidoate hydrochloride.

    • To a solution of 4-chlorobutyronitrile (1.0 eq) in anhydrous diethyl ether, add methanol (1.1 eq).

    • Bubble dry hydrogen chloride gas through the solution at 0 °C until saturation.

    • Seal the vessel and stir at room temperature for 24 hours, during which a white precipitate will form.

    • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the imidoate hydrochloride.

  • Step 1b: Cyclization to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.

    • Suspend the methyl 4-chlorobutanimidoate hydrochloride (1.0 eq) in dichloromethane.

    • Add aminoacetaldehyde dimethyl acetal (1.0 eq) and triethylamine (3.0 eq).

    • Heat the mixture to reflux (approx. 40 °C) for 2-4 hours to form the intermediate amidine.

    • Remove the solvent and excess triethylamine under reduced pressure.

    • To the crude amidine, add formic acid and heat to 100 °C for 18-24 hours.

    • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 10.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by sublimation or column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to afford the pure product.

ParameterValueReference
Typical Yield 60-70% over two steps[4]
Appearance White to off-white crystalline solid
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Part 2: Functionalization at the 2-Position

With the core scaffold in hand, the next stage is to introduce a functional handle at the 2-position that can be converted to the aminomethyl group. A common route involves chlorination followed by cyanation.

Protocol 2: Synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

  • Rationale: Dehydration of a suitably substituted 2-(2-oxopyrrolidin-1-yl)acetamide with phosphoryl chloride provides a convenient method for the synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles.[6]

  • Procedure:

    • Synthesize 2-(2-oxopyrrolidin-1-yl)acetamide by reacting 2-pyrrolidinone with 2-chloroacetamide in the presence of a base.

    • To the 2-(2-oxopyrrolidin-1-yl)acetamide (1.0 eq), add phosphoryl chloride (POCl₃) (3.0-5.0 eq) cautiously at 0 °C.

    • After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a strong base (e.g., NaOH pellets or concentrated aqueous solution) while maintaining a low temperature.

    • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with ethyl acetate/hexanes) to yield the 2-chloro derivative.[7]

Protocol 3: Synthesis of 2-Cyano-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

  • Rationale: The conversion of a heteroaryl chloride to a nitrile is a standard transformation, often achieved through palladium-catalyzed cyanation.

  • Procedure:

    • To a sealed reaction vessel, add 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (1.0 eq), sodium cyanide (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable solvent like DMF or DMA.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Cool the mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify by column chromatography (silica gel, eluting with ethyl acetate/hexanes) to afford the 2-cyano derivative.

Part 3: Synthesis of (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)methanamine

The final step is the reduction of the nitrile to the primary amine. This can be achieved using several reducing agents.

Protocol 4: Reduction of the 2-Cyano Derivative to the Methanamine

  • Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

    • To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 2-cyano-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target methanamine.

  • Method B: Catalytic Hydrogenation

    • Dissolve 2-cyano-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (1.0 eq) in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to prevent the formation of secondary amines.

    • Add a hydrogenation catalyst, such as Raney Nickel (approx. 10% by weight) or Palladium on carbon.

    • Pressurize the reaction vessel with hydrogen gas (50-100 psi) and shake or stir vigorously at room temperature for 12-24 hours.

    • Carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the desired product.

ParameterValue
Product (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)methanamine
Appearance Likely an oil or low-melting solid
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol

Application Notes: A Versatile Building Block in Synthesis

(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)methanamine is a valuable building block for introducing the dihydropyrroloimidazole scaffold into larger molecules. Its primary amine functionality allows for a wide range of subsequent chemical transformations.

Application 1: Amide Bond Formation

The formation of an amide bond is one of the most common reactions in medicinal chemistry.[8][]

Protocol 5: General Procedure for Amide Coupling

  • Rationale: The coupling of a carboxylic acid with the primary amine can be achieved using a variety of coupling agents to form a stable amide linkage. HATU is a common and efficient coupling reagent.[10]

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or dichloromethane.

    • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)methanamine (1.0-1.2 eq) in the same solvent.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate or dichloromethane.

    • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography or recrystallization.

Diagram: Amide Coupling Workflow

Amide Coupling cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Product Formation A Carboxylic Acid (R-COOH) C Activated Ester Intermediate A->C Activation B HATU / DIPEA in DMF E N-((6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)methyl)amide C->E Nucleophilic Attack D (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)methanamine D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol. This valuable heterocyclic compound serves as a key intermediate in the development of novel therapeutics and as a phosphorus-free catalyst in important organic reactions like the Morita–Baylis–Hillman reaction.[1] This guide is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights to overcome common synthetic challenges and optimize reaction yields. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can troubleshoot effectively and adapt the protocols to your specific laboratory conditions.

Section 1: Synthesis Overview and Core Mechanism

The most direct and atom-economical approach to synthesizing this compound is through the condensation of 1H-imidazole with acrolein.[1] This reaction proceeds via a tandem sequence involving a crucial Michael addition followed by an intramolecular cyclization and proton transfer.

Reaction Scheme: 1H-imidazole + Acrolein → this compound

Mechanistic Pathway: The reaction is initiated by the nucleophilic attack of the N-1 nitrogen of the imidazole ring onto the β-carbon of acrolein (a classic Michael or 1,4-conjugate addition). This forms a zwitterionic intermediate. Subsequently, the enolate oxygen of this intermediate attacks the C-2 carbon of the imidazole ring in an intramolecular cyclization. A final proton transfer yields the stable hydroxyl product. Understanding this mechanism is critical for troubleshooting, as issues can arise at either the initial addition or the final ring-closing step.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Imidazole 1H-Imidazole Intermediate Zwitterionic Michael Adduct (Unstable) Imidazole->Intermediate 1. Michael Addition Acrolein Acrolein Acrolein->Intermediate Product 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-7-ol Intermediate->Product 2. Intramolecular Cyclization 3. Proton Transfer

Caption: Reaction mechanism for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I'm recovering only starting material. What are the likely causes?

Answer: Low or no conversion is a frequent problem, often attributable to the stability of the reagents or suboptimal reaction conditions.

  • Cause A: Acrolein Polymerization. Acrolein is highly reactive and prone to rapid polymerization, especially in the presence of light, air, or impurities. If your acrolein has been stored for a long time or appears cloudy, it has likely polymerized.

    • Solution: Always use freshly distilled or a newly opened bottle of acrolein. For best results, add a polymerization inhibitor like hydroquinone (approx. 0.1% w/w) to the acrolein before starting the reaction.

  • Cause B: Incorrect Reaction Temperature. The initial Michael addition is exothermic. If the temperature rises uncontrollably, it will accelerate acrolein polymerization and other side reactions at the expense of your desired product.

    • Solution: Control the temperature rigorously. Begin the reaction at 0 °C in an ice bath. Add the acrolein dropwise to the solution of imidazole over an extended period (e.g., 30-60 minutes) to allow for effective heat dissipation. After the addition is complete, you can allow the reaction to slowly warm to room temperature.

  • Cause C: Suboptimal Solvent Choice. The polarity of the solvent can influence the stability of the zwitterionic intermediate and the rate of the cyclization step.

    • Solution: Acetonitrile (MeCN) is often a good starting point.[1] It is polar enough to solvate the intermediate but is aprotic, preventing unwanted side reactions. If MeCN fails, consider tetrahydrofuran (THF) or dichloromethane (DCM).

Question 2: My TLC/LC-MS analysis shows multiple spots/peaks, indicating a complex mixture of impurities. How can I improve selectivity?

Answer: The formation of multiple byproducts is typically due to the high reactivity of acrolein and the potential for the product itself to react further.

  • Cause A: Dehydration of the Alcohol Product. The target molecule contains a secondary alcohol which can be eliminated under harsh acidic or basic conditions, or at high temperatures, to form a conjugated pyrrolo[1,2-a]imidazole.

    • Solution: Maintain a neutral or very mildly basic pH during the reaction and workup. Avoid strong acids or bases. When purifying via column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).

  • Cause B: Michael Adduct Accumulation. The initial Michael addition may occur, but the subsequent intramolecular cyclization stalls. This leads to the accumulation of the linear adduct as the primary byproduct.

    • Solution: Ensure the reaction is allowed to run for a sufficient amount of time (monitor by TLC). If the adduct is stable and cyclization is slow, gentle heating (e.g., to 40-50 °C) after the initial addition at low temperature may be required to drive the reaction to completion.

  • Cause C: Double Addition. It is possible for a second molecule of acrolein to react with the initial product, although this is less common.

    • Solution: Use a slight excess of imidazole relative to acrolein (e.g., 1.1 to 1.0 equivalents). This ensures that acrolein is the limiting reagent and is consumed rapidly in the desired initial reaction.

Question 3: I'm struggling to isolate and purify the final product. What are the best practices?

Answer: The polar nature of the product, owing to the alcohol group and two nitrogen atoms, can make purification challenging.

  • Problem: Product is highly water-soluble. During aqueous workup, a significant amount of the product may be lost to the aqueous layer.

    • Solution: After quenching the reaction, extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or a 9:1 mixture of chloroform/isopropanol. If the product remains in the aqueous layer, saturate the aqueous phase with sodium chloride (brine) to decrease the product's solubility and improve extraction efficiency.

  • Problem: Product streaks or degrades on silica gel. The basic nitrogen atoms can interact strongly with the acidic silica gel, leading to poor separation (streaking) or even on-column degradation.

    • Solution 1 (Recommended): Use flash column chromatography with a mobile phase containing a small amount of a basic modifier. For example, use a gradient of dichloromethane/methanol and add 0.5% triethylamine to the entire mobile phase system.

    • Solution 2: Consider using a different stationary phase, such as neutral or basic alumina, which is more compatible with basic compounds.

Section 3: Recommended Experimental Protocol & Data

This protocol is a robust starting point. Researchers should optimize based on their specific observations.

Detailed Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1H-imidazole (1.0 eq).

  • Dissolve the imidazole in acetonitrile (approx. 0.5 M concentration).

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of freshly distilled acrolein (0.95 eq) in acetonitrile, adding 0.1% w/w hydroquinone.

  • Add the acrolein solution to the stirring imidazole solution dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 0.5% Et3N).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with a small amount of saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine.

Parameter Recommendation Rationale
Imidazole:Acrolein Ratio 1.05 : 1.0Minimizes acrolein-related side reactions.
Solvent Acetonitrile (MeCN)Aprotic polar solvent stabilizes intermediates.
Temperature Control 0 °C (addition), then RTPrevents acrolein polymerization and controls exotherm.
Reaction Time 12-24 hoursAllows for completion of the slower cyclization step.
Purification Silica Gel ChromatographyEffective for separating polar compounds.
Mobile Phase Modifier 0.5% TriethylaminePrevents product degradation/streaking on acidic silica.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use a different base or catalyst?

    • A: This reaction is typically self-catalyzed by the basicity of the imidazole. Adding a strong external base could deprotonate the imidazole, altering its nucleophilicity, or promote acrolein polymerization. It is not recommended unless all other optimization attempts fail.

  • Q: What are the expected spectroscopic signatures for this compound?

    • A: While a full analysis requires your own characterization, you should expect to see:

      • ¹H NMR: Aliphatic protons for the pyrrolidine ring, a distinct signal for the hydroxyl proton (-OH), and characteristic shifts for the imidazole ring protons.

      • ¹³C NMR: Peaks corresponding to the sp³-hybridized carbons of the pyrrolidine ring, including a carbon bearing the hydroxyl group, and the sp²-hybridized carbons of the imidazole ring.

      • Mass Spec (ESI+): A prominent peak for the protonated molecule [M+H]⁺.

  • Q: Are there alternative synthetic routes if this one fails?

    • A: Yes, the pyrrolo[1,2-a]imidazole scaffold can be synthesized through various methods, such as the annulation of a pyrrole ring to an existing imidazole or vice-versa.[1] For example, derivatives have been made starting from γ-lactams or through the cyclization of N-alkenyl-substituted imidazoles.[1] However, for the specific 7-ol target, the imidazole-acrolein condensation is the most direct method reported.[1]

Section 5: Troubleshooting Workflow

Use the following decision tree to guide your troubleshooting process systematically.

Troubleshooting_Workflow Start Problem: Low Yield / Impure Product Check_Reagents Is Acrolein fresh and/or distilled? Start->Check_Reagents Distill_Acrolein Action: Use freshly distilled acrolein with an inhibitor. Check_Reagents->Distill_Acrolein No Check_Temp Was temperature controlled during addition (0-5 °C)? Check_Reagents->Check_Temp Yes Distill_Acrolein->Check_Temp Control_Temp Action: Ensure slow, dropwise addition in an ice bath. Check_Temp->Control_Temp No Check_TLC TLC shows unreacted starting material or intermediate adduct? Check_Temp->Check_TLC Yes Control_Temp->Check_TLC Increase_Time Action: Increase reaction time or apply gentle heating (40 °C). Check_TLC->Increase_Time Yes Check_Purification Product streaking or lost during purification? Check_TLC->Check_Purification No (Reaction Complete) Increase_Time->Check_Purification Modify_Purification Action: Add Et3N to mobile phase or use alumina. Check_Purification->Modify_Purification Yes Success Improved Yield and Purity Check_Purification->Success No Modify_Purification->Success

Caption: A systematic workflow for troubleshooting common synthesis issues.

References

  • Saliieva, L., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 58(12), 661–680.

Sources

Technical Support Center: Stability and Storage of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol (CAS: 112513-79-8). Adherence to these guidelines is crucial for ensuring the integrity of the compound in solution, leading to more reliable and reproducible experimental outcomes. The fused pyrrolo-imidazole ring system confers a degree of stability, but like many complex heterocyclic molecules, its solutions can be susceptible to degradation if not handled and stored correctly.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: How should I store the solid (powder) form of the compound?

The solid form of this compound is the most stable. It should be stored in a tightly sealed container in a dry environment at room temperature.[3] For long-term storage, keeping it in a desiccator is recommended to protect it from moisture.

Q2: What is the best solvent for preparing a stock solution?

The choice of solvent is critical and depends on the experimental application. High-purity, anhydrous-grade solvents are always recommended.

  • Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for creating high-concentration stock solutions of heterocyclic compounds.

  • Protic Solvents: Ethanol or methanol can also be used, but their hydroxyl groups may interact with the compound over long periods.

  • Aqueous Buffers: Direct dissolution in aqueous buffers is generally not recommended for primary stock solutions due to the increased risk of hydrolysis.[4] If your experiment requires an aqueous solution, it is best to make fresh dilutions from a concentrated organic stock solution immediately before use.

Q3: What are the recommended storage conditions for stock solutions?

Once in solution, the compound is more susceptible to degradation. To maximize its shelf-life:

  • Aliquot: Prepare stock solutions at a reasonable concentration (e.g., 10-50 mM) and immediately divide them into smaller, single-use aliquots. This minimizes freeze-thaw cycles, which can cause precipitation and degradation.

  • Temperature: For short-term storage (1-2 weeks), 2-8°C may be acceptable. For long-term storage, -20°C or -80°C is strongly recommended.[5]

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes the risk of oxidation.[4]

  • Light Protection: Store all solution vials in the dark or use amber-colored vials to prevent potential photodegradation.[4]

Q4: How can I verify the integrity of my solution, especially after long-term storage?

A decrease in compound activity is often the first sign of degradation. It is good practice to periodically check the purity of your stock solution using analytical methods.[6]

  • High-Performance Liquid Chromatography (HPLC): An effective method to check for purity. A decrease in the area of the main peak or the appearance of new peaks suggests degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the identity of the parent compound and help identify potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is a powerful tool for identifying structural changes or impurities.[6]

Q5: What are the essential safety and handling precautions?

As with any laboratory chemical, proper personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[7]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when working with solutions of this compound.

Problem 1: My solution has developed a yellow or brown tint.

  • Potential Cause: This is a classic sign of oxidation or chemical degradation.[4] Heterocyclic compounds, especially those with nitrogen and oxygen atoms, can be susceptible to reaction with atmospheric oxygen, trace metal contaminants, or reactive oxygen species in the solvent.

  • Recommended Actions:

    • Discard the discolored solution. Do not use it for critical experiments.

    • When preparing a new stock solution, use high-purity, anhydrous solvents that have been de-gassed (e.g., by sparging with argon or nitrogen).

    • Store the new aliquots under an inert atmosphere to prevent future oxidation.

Problem 2: I see a precipitate in my solution after thawing it.

  • Potential Cause: This could be due to the compound crashing out of solution because its solubility limit was exceeded at low temperatures, or it could be a less soluble degradation product.[4] Repeated freeze-thaw cycles exacerbate this issue.

  • Recommended Actions:

    • Gently warm the vial to 37°C and vortex thoroughly to attempt redissolution.

    • If the precipitate dissolves, the issue was likely poor solubility. Avoid further freeze-thaw cycles.

    • If the precipitate does not dissolve, it is likely a degradant. The solution should be discarded.

    • Preventative Measure: Always store solutions in single-use aliquots to eliminate the need for repeated freeze-thaw cycles.

Problem 3: My experimental results are inconsistent or show a progressive loss of the compound's expected effect.

  • Potential Cause: This strongly indicates that the compound is degrading in your stock solution or under your specific experimental conditions (e.g., in your cell culture media or assay buffer). The degradation could be due to hydrolysis, oxidation, or interaction with other components in your system.[4]

  • Recommended Actions:

    • Verify Stock Integrity: Immediately analyze an aliquot of your stock solution using HPLC or LC-MS to confirm its concentration and purity.[6]

    • Prepare Fresh: If the stock is degraded, prepare a fresh solution from the solid compound.

    • Evaluate Experimental Conditions: Consider the pH and composition of your assay buffer. The hydroxyl group on the pyrrolidine ring and the imidazole moiety may be sensitive to acidic or basic conditions, which can catalyze degradation. Perform a time-course experiment to assess the compound's stability in your final experimental medium.

Problem 4: My HPLC analysis shows the main peak area decreasing over time, but no new degradation peaks are visible.

  • Potential Cause: This challenging scenario can arise from several possibilities.[4]

    • The degradation products may not have a UV-absorbing chromophore, making them invisible to a standard UV detector.

    • The degradants might be insoluble and have precipitated, being removed from the solution before injection.

    • The compound or its degradants may be adsorbing to the surface of the storage vial (e.g., glass or certain plastics).

  • Recommended Actions:

    • Use Mass Spectrometry: Analyze the sample with LC-MS. A mass spectrometer can detect non-UV active compounds.

    • Check for Precipitate: Visually inspect the vial for any film or fine particles.

    • Change Storage Vials: Switch to low-adsorption polypropylene tubes or silanized glass vials to minimize surface binding.

Section 3: Protocols & Data Summaries
Protocol 3.1: Recommended Procedure for Preparing a Stock Solution
  • Allow the solid this compound to equilibrate to room temperature before opening the container.

  • In a chemical fume hood, weigh the desired amount of powder into a sterile, conical vial.

  • Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the target concentration.

  • Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

  • Immediately dispense the solution into single-use, light-protecting (amber) aliquots.

  • For maximum stability, flush the headspace of each aliquot vial with argon or nitrogen before sealing.

  • Label clearly and store at -20°C or -80°C.

Table 3.1: Summary of Recommended Storage Conditions
FormDurationTemperatureContainerAtmosphere
Solid Long-TermRoom TemperatureTightly sealed, DesiccatedNormal Air
Solution Short-Term (< 2 weeks)2-8°CAmber, Tightly SealedNormal Air / Inert
Solution Long-Term (> 2 weeks)-20°C to -80°CAmber, Single-Use AliquotsInert (Recommended)
Section 4: Visual Guides
Diagram 4.1: Troubleshooting Workflow for Solution Instability

G start Inconsistent Results or Loss of Activity check_stock 1. Verify Stock Integrity (HPLC, LC-MS) start->check_stock is_degraded Stock Degraded? check_stock->is_degraded prep_fresh 2. Prepare Fresh Stock from Solid is_degraded->prep_fresh Yes eval_exp 3. Evaluate Stability in Experimental Medium is_degraded->eval_exp No prep_fresh->eval_exp no_degradation Stock is OK. Problem is elsewhere. eval_exp->no_degradation

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Diagram 4.2: Potential Degradation Pathways for Heterocyclic Compounds in Solution

G cluster_degradation Degradation Stressors cluster_products Potential Outcomes Compound 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-7-ol (in Solution) Oxidized Oxidized Products (Color Change) Compound->Oxidized Oxidation Hydrolyzed Hydrolyzed/Rearranged Products Compound->Hydrolyzed Hydrolysis Photo Photodegradation Products Compound->Photo Photodegradation Oxygen Oxygen (Air) Oxygen->Oxidized Light Light (UV, Ambient) Light->Photo Water Water / pH (Acid, Base) Water->Hydrolyzed

Caption: Major environmental factors that can lead to compound degradation in solution.

References
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride - D
  • Tomšíková, H., Tomšík, P., Solich, P., & Nováková, L. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307–2326. [Link]
  • Shestakova, T., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Russian Journal of Organic Chemistry, 59(1), 1-38. [Link]
  • Morales-Collazo, O., Lynch, V. M., & Brennecke, J. F. (2020). 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole.
  • Morales-Collazo, O., Lynch, V. M., & Brennecke, J. F. (2020). The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
  • Analytical Techniques In Stability Testing. (2024).
  • Sahu, P. K. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. [Link]
  • Safety Data Sheet: Imidazole. (2021). Carl ROTH. [Link]

Sources

Overcoming solubility issues with 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical support for researchers encountering solubility challenges with 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol (CAS: 112513-79-8). This heterocyclic compound possesses a unique structure containing both a basic pyrrolo[1,2-a]imidazole core and a polar hydroxyl group.[1][2] While its predicted LogP of -0.6 suggests a degree of hydrophilicity, its crystalline solid state can often lead to poor aqueous solubility under neutral conditions due to strong intermolecular forces within the crystal lattice.

This document offers a logical, step-by-step approach to systematically overcome these issues, moving from simple solvent and pH adjustments to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that govern its solubility?

A1: The solubility behavior of this molecule is dictated by three key features:

  • A Basic Imidazole Moiety: The imidazole ring system contains a basic nitrogen atom. This site is readily protonated in acidic conditions. The pKa of simple alkylamines is typically in the 9.5 to 11.0 range, making them basic in aqueous solutions.[3] Protonation introduces a positive charge, which dramatically increases the molecule's affinity for polar solvents like water.[4][5]

  • A Polar Hydroxyl Group (-OH): The alcohol group can act as both a hydrogen bond donor and acceptor. This feature contributes to the molecule's inherent polarity but is often insufficient on its own to overcome the energy of the crystal lattice in neutral water.[6]

  • A Fused Ring System: The rigid, fused ring structure contributes to efficient crystal packing. The energy required to break these intermolecular bonds in the solid state is a primary barrier to dissolution. Improving solubility often involves disrupting these interactions.[7]

Q2: I tried dissolving the compound in neutral water and phosphate-buffered saline (PBS, pH 7.4), but it remains a suspension. What is the likely cause?

A2: This is a common observation. In its solid, uncharged (free base) form, the intrinsic aqueous solubility is likely very low. The energy of the solvent-solute interactions is not sufficient to overcome the crystal lattice energy of the solid compound. At neutral pH, the basic imidazole nitrogen is not protonated, preventing the formation of a more soluble salt form in situ.

Q3: What is the recommended first step for achieving aqueous solubility?

A3: The most effective initial approach is pH adjustment. Given the compound's basic nature, dissolving it in a dilute, pharmaceutically acceptable acid is the recommended starting point. This protonates the molecule, forming a highly soluble salt. A typical starting point would be 0.1 M hydrochloric acid (HCl).

Q4: For creating a stock solution for cell-based assays, what is the standard industry practice?

A4: The standard practice is to first create a high-concentration stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO).[8] This stock can then be serially diluted to an intermediate concentration before a final, large dilution into your aqueous cell culture medium. This method keeps the final concentration of the organic solvent in your assay very low (typically <0.5%) to avoid solvent-induced toxicity.

Q5: Is it safe to heat or sonicate the sample to aid dissolution?

A5: Gentle heating (e.g., a 37°C water bath) and brief sonication can be effective tools to overcome the initial energy barrier for dissolution.[8] However, this must be done with caution. It is critical to first assess the thermal stability of the compound, as prolonged or excessive heat can cause degradation. Always perform a small-scale test and visually inspect for any changes in color or clarity that might indicate decomposition.[8]

Troubleshooting Workflows & Protocols

Logical Approach to Solubility Testing

Before committing a large amount of your compound, a systematic, small-scale solubility test is essential. The following workflow provides a logical progression from the most common aqueous and organic solvents to more complex systems.

G start Start with 1-2 mg of Compound s1 Add 100 µL of 0.1 M HCl start->s1 Test 1: Acidic Aqueous o1 Clear Solution? (Solubility > 10 mg/mL) s1->o1 s2 Add 100 µL of PBS (pH 7.4) o2 Clear Solution? s2->o2 Test 2: Neutral Aqueous s3 Add 100 µL of DMSO o3 Clear Solution? s3->o3 s4 Add 100 µL of Ethanol o4 Clear Solution? s4->o4 Test 4: Polar Protic Organic o1->s2 No e1 SUCCESS: Use acidic buffer for aqueous stock o1->e1 Yes e2 INSOLUBLE: Proceed to organic solvents o2->e2 No o3->s4 No e3 SUCCESS: Use DMSO for primary stock o3->e3 Yes e4 FAILED: Consider co-solvent systems or advanced formulation o4->e4 No e2->s3 Test 3: Polar Aprotic Organic

Caption: Systematic workflow for solubility troubleshooting.

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol is ideal when an organic solvent-free solution is required for an experiment. The principle is to form a soluble salt of the basic compound.[9][10]

Principle of Action Diagram:

G cluster_0 Low pH (Acidic) cluster_1 Neutral/High pH (Basic) A Compound-NH+ (Protonated, Charged) + Cl- B High Aqueous Solubility (Strong ion-dipole interactions with water) A->B Results in C Compound-N (Uncharged Free Base) A->C Add Base (OH-) C->A Add Acid (H+) D Low Aqueous Solubility (Favors solid crystal lattice) C->D Results in

Caption: Effect of pH on compound ionization and solubility.

Step-by-Step Method:

  • Preparation: Weigh out the desired amount of this compound into a sterile glass vial.

  • Initial Solubilization: Add a small volume of 0.1 M HCl, sufficient to wet the powder. Vortex briefly.

  • Volume Adjustment: Slowly add more 0.1 M HCl dropwise while vortexing until the compound is fully dissolved. A clear solution should be obtained.

  • pH Neutralization (Optional): If the final application requires a neutral pH, you can carefully adjust the pH back towards 7.0 using 0.1 M NaOH. Crucially, do this dropwise while vortexing vigorously. The compound may precipitate if the local pH becomes too high. The goal is to find the highest pH at which the compound remains soluble at your target concentration.

  • Final QC: Visually inspect the final solution under good lighting to ensure it is completely clear and free of particulates. If necessary, filter through a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PES).

Protocol 2: Preparation of a High-Concentration Organic Stock Solution

This is the most common method for preparing stock solutions for in vitro biological screening.[11]

Step-by-Step Method:

  • Solvent Selection: Use anhydrous, high-purity DMSO.

  • Preparation: Weigh out your compound into a sterile, amber glass vial to protect from light.

  • Dissolution: Add the calculated volume of DMSO to achieve your target high concentration (e.g., 10 mM, 50 mM).

  • Mixing: Vortex the vial for 1-2 minutes. If dissolution is slow, gentle warming (37°C) or brief sonication can be applied. Ensure the final solution is perfectly clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.[8] Store at -20°C or -80°C as recommended for the compound.

  • Use in Experiments: For the final working solution, perform a serial dilution. For example, dilute the 10 mM DMSO stock to 100 µM in DMSO, then add 1 µL of this intermediate stock to 1 mL of your final aqueous buffer/medium for a 100 nM final concentration with 0.1% DMSO.

Data Summary Tables

Table 1: Common Solvents for Initial Solubility Screening

SolventTypePolarity IndexBoiling Point (°C)Key Considerations
0.1 M HCl Aqueous (Acidic)High~100Excellent for basic compounds; forms soluble salts.[12]
PBS (pH 7.4) Aqueous (Neutral)High~100Represents physiological pH; likely poor solvent for free base.
DMSO Polar Aprotic7.2189Excellent solvent for many organic molecules; use <0.5% in cell assays.[8]
Ethanol Polar Protic4.378Good alternative to DMSO, but can be more evaporative.
DMF Polar Aprotic6.4153Strong solvent, but higher toxicity than DMSO.

Table 2: Comparison of Solubilization Strategies

StrategyProsConsBest For
pH Adjustment Simple, cost-effective, avoids organic solvents.Potential for precipitation upon neutralization; may not be suitable for pH-sensitive assays.Aqueous formulations, in vivo studies.
Co-solvents (e.g., DMSO) Achieves high stock concentrations; widely used and understood.Potential for solvent toxicity in assays; compound may precipitate on dilution.In vitro screening, high-throughput applications.
Salt Formation Creates a new, stable solid form with improved dissolution and solubility.[9]Requires chemical synthesis and characterization; not all salts are stable or non-hygroscopic.Pre-clinical and clinical drug development.
Excipients (e.g., Cyclodextrins) Can significantly increase apparent solubility and bioavailability.[13][14]More complex formulation; requires screening for the right excipient.[15][16]Advanced oral or parenteral drug formulations.

Advanced Solubility Enhancement

If the methods above are insufficient, particularly for achieving high concentrations required for formulation development, more advanced strategies may be necessary. These techniques are typically employed in pharmaceutical development settings.

  • Formal Salt Screening: This involves reacting the free base with a panel of pharmaceutically acceptable acids (e.g., methanesulfonic, sulfuric, tartaric, citric acid) to generate different salt forms.[9][17] Each salt is then characterized for its unique properties, including solubility, stability, and hygroscopicity. The goal is to find an optimal salt that balances these characteristics.[18]

  • Use of Excipients: Excipients are inactive ingredients added to formulations.[16]

    • Surfactants: Molecules like sodium lauryl sulfate (SLS) or Polysorbate 80 can be used above their critical micelle concentration to form micelles that encapsulate and solubilize the drug.[14][19][20]

    • Polymers for Amorphous Solid Dispersions (ASDs): The compound can be dispersed within a polymer matrix (e.g., PVP, HPMC-AS). This prevents the molecule from crystallizing, holding it in a higher-energy amorphous state that is more readily soluble.[15][21]

    • Complexation Agents: Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug from water and increasing its apparent solubility.[7][13]

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
  • Colorcon. (2023). What Are Excipients? 9 Common Examples. Colorcon. [Link]
  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
  • Dattatray, M. et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Polymers (Basel), 12(5), 999. [Link]
  • Challener, C. A. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11). [Link]
  • Pharmaoffer. (n.d.). Co-solvent: Significance and symbolism. Pharmaoffer. [Link]
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]
  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
  • National Center for Biotechnology Information. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. PubChem. [Link]
  • Kumar, L. et al. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-6. [Link]
  • Brouckaert, S. et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]
  • Kumar, L., & Singh, A. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. [Link]
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]
  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Books. [Link]
  • Walker, M. A. (2013). Improving solubility via structural modification.
  • Jorgensen, W. L. et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1011-1015. [Link]
  • Walker, M. A. (2013).
  • Bakulev, V. A. et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 59, 1-21. [Link]
  • Chemistry LibreTexts. (2023). LAB 3 - ALCOHOLS AND AMINES. [Link]
  • Reddit. (2022). How to tackle compound solubility issue.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water.
  • Salager, J. L. et al. (n.d.). Phase behavior of pH-dependent systems containing oil-water and fatty acid, fatty amine or both.
  • Quora. (2016).
  • ResearchGate. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.

Sources

Troubleshooting 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting advice for the successful application of this compound in cell-based assays. As your dedicated scientific partner, we aim to equip you with the foundational knowledge and practical solutions to navigate the complexities of your research.

I. Compound Overview and Key Considerations

This compound is a heterocyclic organic compound featuring a fused pyrrolo-imidazole scaffold. This core structure is of significant interest in medicinal chemistry and has been incorporated into molecules targeting a range of biological processes. Derivatives of this scaffold have been investigated for various activities, including as partial agonists for the α1A-adrenergic receptor and as components of WDR5 protein degraders.[1] The imidazole moiety is a common feature in many biologically active compounds due to its ability to participate in various molecular interactions.[2]

Before initiating your experiments, it is crucial to acknowledge that the behavior of any small molecule in a cell-based assay is highly dependent on both its intrinsic physicochemical properties and the specific context of the experimental system. This guide will walk you through a logical framework for assay development and troubleshooting.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and application of this compound.

Q1: How should I prepare a stock solution of this compound?

The first step in any cell-based assay is the proper preparation of a high-concentration stock solution. This is critical for accurate and reproducible dosing.

  • Solvent Selection: Based on its chemical structure, this compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. DMSO is the most common choice for creating stock solutions for cell-based assays due to its high solvating power and compatibility with most cell culture media at low final concentrations (typically ≤ 0.5%).

  • Recommended Stock Concentration: A starting stock concentration of 10 mM in 100% DMSO is recommended. This provides a sufficiently concentrated stock to allow for serial dilutions into your assay medium without introducing a high percentage of DMSO.

  • Solubility Testing: It is best practice to visually confirm the solubility of the compound in your chosen solvent. After adding the solvent, ensure the solution is clear and free of any precipitate. Gentle warming and vortexing can aid in dissolution.

Q2: What is the recommended storage condition for the stock solution?

Proper storage is essential to maintain the integrity of the compound.

  • Storage Temperature: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

Q3: What is a good starting concentration range for my cell-based assay?

Determining the optimal concentration range is a critical step in assay development.

  • Initial Broad Range Finding: For a novel compound, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity. A common starting range is from 100 µM down to 1 nM, using a 10-fold or 3-fold serial dilution.

  • Refining the Concentration Range: Once an effective concentration is identified, a narrower, more focused dose-response curve can be generated around the initial hit concentration to accurately determine parameters like EC50 or IC50.

Q4: How can I assess the cytotoxicity of this compound in my cell line?

It is imperative to distinguish between a specific biological effect and a general cytotoxic response.

  • Standard Cytotoxicity Assays: Perform a standard cytotoxicity assay in parallel with your functional assay. Common methods include MTT, MTS, or resazurin-based assays, which measure metabolic activity, or assays that measure cell membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase activity).

  • Dose-Response: The cytotoxicity should be evaluated across the same concentration range as your functional assay. A significant decrease in cell viability at concentrations where you observe a functional effect may indicate that the observed effect is due to toxicity.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when using this compound in cell-based assays.

Issue 1: Compound Inactivity or Poor Potency

You have treated your cells with the compound but do not observe the expected biological response, or the response is very weak.

Potential Cause Explanation Troubleshooting Steps
Poor Aqueous Solubility/Precipitation The compound may be precipitating out of the aqueous cell culture medium upon dilution from the DMSO stock.1. Visual Inspection: After adding the compound to the medium, inspect the wells under a microscope for any signs of precipitation (e.g., crystals, cloudiness). 2. Solubility in Media: Prepare the highest concentration of the compound in your assay medium and let it sit for the duration of your experiment. Then, centrifuge and analyze the supernatant by HPLC or UV-Vis spectroscopy to determine the actual concentration in solution. 3. Reduce Final Concentration: If precipitation is observed, lower the highest concentration in your dose-response curve.
Compound Instability The compound may be unstable in the cell culture medium over the time course of the assay (e.g., hydrolysis, oxidation).1. Incubation Time Course: Perform your assay at different incubation times (e.g., 4, 8, 24 hours) to see if the activity is lost over time. 2. Stability in Media: Incubate the compound in cell-free culture medium under your assay conditions. At various time points, analyze the medium by HPLC or LC-MS to detect any degradation products.
Low Cell Permeability The compound may not be efficiently crossing the cell membrane to reach its intracellular target.1. Permeability Assays: While complex, cell permeability can be assessed using methods like the parallel artificial membrane permeability assay (PAMPA). 2. Structure-Activity Relationship (SAR): If available, test more lipophilic derivatives of the compound, as they may have better membrane permeability.
Incorrect Target or Pathway in Cell Line The target of the compound may not be expressed in your chosen cell line, or the downstream signaling pathway may not be active.1. Target Expression Analysis: Confirm the expression of the target protein in your cell line using techniques like Western blotting, qPCR, or flow cytometry. 2. Positive Controls: Use a known activator or inhibitor of the pathway to ensure that the signaling cascade is functional in your cells.
Issue 2: High Background or Non-Specific Signal

You observe a high background signal in your assay, or the compound appears to affect the reporter system directly.

Potential Cause Explanation Troubleshooting Steps
Compound Autofluorescence Many heterocyclic compounds are inherently fluorescent and can interfere with fluorescence-based readouts.1. Compound-Only Control: Measure the fluorescence of the compound in assay buffer at all tested concentrations in the absence of cells. 2. Wavelength Shift: If the compound is fluorescent, try to find an alternative fluorescent dye for your assay with excitation and emission wavelengths that do not overlap with those of the compound.
Luciferase Inhibition/Activation The compound may directly inhibit or activate the luciferase enzyme used in many reporter gene assays.1. Luciferase Counter-Screen: Perform a biochemical assay with purified luciferase enzyme and your compound to test for direct effects. 2. Use a Different Reporter: If direct interference is confirmed, consider using an alternative reporter system, such as β-galactosidase or a fluorescent protein.
Assay Artifacts The compound may be causing artifacts through mechanisms like aggregation, which can non-specifically inhibit enzymes.1. Detergent Controls: Run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibitors are often sensitive to detergents. 2. Orthogonal Assays: Validate your findings with a different assay that has a distinct readout technology.
Issue 3: Inconsistent Results or Poor Reproducibility

You are observing significant variability between replicate wells or between experiments.

Potential Cause Explanation Troubleshooting Steps
Inconsistent Cell Health and Density Variations in cell passage number, confluency, and seeding density can significantly impact assay results.1. Standardize Cell Culture: Use cells within a defined passage number range, seed them at a consistent density, and ensure they are in the logarithmic growth phase. 2. Monitor Cell Morphology: Visually inspect your cells before and during the assay to ensure they appear healthy.
Edge Effects Wells on the edge of the microplate are prone to evaporation, leading to changes in compound and media concentration.1. Plate Layout: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier. 2. Use Lid with Condensation Rings: Ensure you are using a well-fitting lid, preferably one with condensation rings.
Pipetting Errors Inaccurate or inconsistent pipetting of the compound or reagents can lead to significant variability.1. Calibrate Pipettes: Regularly calibrate and maintain your pipettes. 2. Use Reverse Pipetting: For viscous solutions like DMSO stocks, use the reverse pipetting technique to ensure accurate dispensing.

IV. Experimental Workflows and Diagrams

To provide a clearer understanding of the experimental and troubleshooting processes, the following diagrams have been generated.

General Workflow for a Cell-Based Assay

This diagram outlines the key steps for setting up and running a cell-based assay with a small molecule.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) treat_cells Serially Dilute and Add Compound prep_compound->treat_cells prep_cells Culture and Harvest Cells (Logarithmic Growth Phase) seed_cells Seed Cells in Microplate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate add_reagents Add Assay Reagents incubate->add_reagents read_plate Read Plate (e.g., Fluorescence, Luminescence) add_reagents->read_plate normalize_data Normalize Data to Controls read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_params Calculate EC50/IC50 plot_curve->calculate_params

Caption: General workflow for a cell-based assay.

Troubleshooting Decision Tree for Inconsistent Results

This diagram provides a logical path for diagnosing the cause of inconsistent experimental outcomes.

G start Inconsistent Results Observed check_cells Review Cell Culture Practices (Passage, Confluency) start->check_cells check_pipetting Evaluate Pipetting Technique and Calibration check_cells->check_pipetting No sol_cells Standardize Cell Culture Protocol check_cells->sol_cells Yes check_edge_effects Assess for Edge Effects check_pipetting->check_edge_effects No sol_pipetting Recalibrate Pipettes, Use Reverse Pipetting check_pipetting->sol_pipetting Yes check_reagents Check Reagent Preparation and Storage check_edge_effects->check_reagents No sol_edge_effects Implement Plate Map Controls check_edge_effects->sol_edge_effects Yes sol_reagents Prepare Fresh Reagents check_reagents->sol_reagents Yes

Caption: Decision tree for troubleshooting inconsistent results.

V. References

  • Liu, B., & Kodadek, T. (2009). Investigation of the relative cellular permeability of DNA-binding pyrrole-imidazole polyamides. Journal of medicinal chemistry, 52(15), 4604–4612. [Link]

  • Kavina, A. S., et al. (2018). I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of General Chemistry, 88(1), 115-124.

  • Kovalenko, S. M., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Pharmaceuticals, 14(11), 1109. [Link]

  • Lee, J. H., et al. (2020). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. RSC advances, 10(13), 7759–7767. [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. Retrieved from [Link]

  • Al-Mokadem, A. Z., et al. (2023). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. BioMed research international, 2023, 8882035. [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine. Retrieved from [Link]

  • Morales-Collazo, O., et al. (2020). 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole. IUCrData, 5(Pt 5), x200681. [Link]

  • Al-Mokadem, A. Z., et al. (2023). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Request PDF. Retrieved from [Link]

  • Kumar, V., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Chemical and Pharmaceutical Research, 9(8), 163-173.

  • Morales-Collazo, O., et al. (2020). (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. ResearchGate. Retrieved from [Link]

  • Kavina, A. S., et al. (2018). I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. ResearchGate. Retrieved from [Link]

  • Neves, M. P., et al. (2023). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Chemistry & medicinal chemistry, 18(2), e202200508. [Link]

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. (2023). National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrroloimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrroloimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Pyrroloimidazoles are key structural motifs in many biologically active molecules, and their efficient synthesis is crucial for advancing medicinal chemistry and materials science.[1][2][3]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve higher yields and purity.

I. Understanding the Core Chemistry: Common Synthetic Routes

The synthesis of the pyrroloimidazole scaffold can be approached through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Multicomponent reactions (MCRs) are particularly popular due to their efficiency and atom economy.[1][4][5]

A common and efficient approach involves the one-pot, three-component reaction of ninhydrin, a primary amine (or diamine), and a third component like an activated acetylenic compound.[1][2] This method allows for the rapid construction of the complex pyrroloimidazole core in a single step.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis of pyrroloimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in heterocyclic synthesis are a common issue and can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.[6]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[6] Small-scale trial reactions are highly recommended to determine the optimal conditions without committing large quantities of valuable starting materials.[6]

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can significantly impact the reaction, leading to the formation of side products or incomplete conversion.[6] Always use reagents and solvents of appropriate purity, and ensure that solvents are anhydrous when necessary.[6]

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.[6] If your reaction is air-sensitive, it is crucial to employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[6]

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and consequently, lower yields.[6] Ensure that your stirring rate is sufficient for the scale and viscosity of your reaction mixture.[6]

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A2: The formation of side products is often related to the reactivity of the starting materials and intermediates.

  • Protecting Groups: If your starting materials contain multiple reactive sites, consider using protecting groups to selectively block certain functional groups and direct the reaction towards the desired product.

  • Catalyst Choice: The choice of catalyst can have a profound impact on the reaction pathway. For instance, in multicomponent reactions for pyrrole synthesis, catalysts like montmorillonite clay have been shown to improve yields and selectivity.[7]

  • Temperature Control: Running the reaction at a lower temperature can sometimes disfavor the formation of undesired side products by reducing the activation energy available for competing reaction pathways.

Q3: My product appears to be decomposing during the reaction or workup. What steps can I take to mitigate this?

A3: Product decomposition can be a frustrating issue. Monitoring your reaction progress is key to identifying when decomposition is occurring.[6]

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the formation of your product and detect any subsequent degradation over time.[6]

  • Workup Conditions: The workup procedure can be a source of product degradation. Avoid unnecessarily harsh acidic or basic conditions. If your product is sensitive to silica gel, consider alternative purification methods.

  • Temperature and Light Sensitivity: Some heterocyclic compounds are sensitive to heat and light. Store your product in a cool, dark place and consider running your reaction at a lower temperature.

Q4: I am struggling with the purification of my pyrroloimidazole derivative. What are some effective purification strategies?

A4: Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.

  • Column Chromatography: This is the most common purification technique.

    • Solvent System Selection: Use TLC to identify an appropriate solvent system that gives a retention factor (Rf) of approximately 0.3 for your target compound.[8]

    • Neutralized Silica Gel: Some N-heterocycles can degrade on acidic silica gel.[8] Using neutralized silica gel, which can be prepared by washing with a solution of triethylamine, can prevent this decomposition.[8]

  • Recrystallization: This technique can yield highly pure crystalline products.[8]

    • Solvent Selection: The ideal solvent will dissolve your compound when hot but not when cold.[8] This often requires some trial and error with different solvents or solvent mixtures.[8]

    • Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution in an ice bath.[8]

III. Experimental Protocols & Data

Protocol 1: General Procedure for the Three-Component Synthesis of Pyrrolo[1,2-a]imidazole Derivatives

This protocol is adapted from a green, one-pot synthesis method.[1][2]

  • Reactant Preparation: In a round-bottom flask, dissolve ninhydrin (1.0 mmol) and the chosen diamine (1.0 mmol) in an aqueous solvent.

  • Addition of Acetylenic Compound: To the stirred solution, add the activated acetylenic compound (1.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), the product can be isolated by filtration or extraction, depending on its solubility.

  • Purification: The crude product can be further purified by column chromatography or recrystallization.

Table 1: Optimization of Reaction Conditions for a Model Pyrroloimidazole Synthesis
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneWaterRoom Temp1265
2Piperidine (10)EthanolRoom Temp885[9]
3L-proline (10)Water50692
4Montmorillonite K10AcetonitrileReflux488[7]
5NoneEthanolReflux1250[9]

This table provides representative data to illustrate the impact of different reaction parameters. Actual results may vary depending on the specific substrates used.

IV. Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

This diagram outlines a logical progression for troubleshooting low-yield reactions.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Time, Conc.) Start->Check_Conditions Analyze_Side_Products Identify Side Products (LC-MS, NMR) Start->Analyze_Side_Products Purification_Issues Investigate Product Loss During Workup/Purification Start->Purification_Issues Check_Purity Assess Reagent & Solvent Purity Check_Conditions->Check_Purity Conditions OK Optimize Systematic Optimization (DOE) Check_Conditions->Optimize Conditions Suboptimal Check_Atmosphere Ensure Inert Atmosphere (if needed) Check_Purity->Check_Atmosphere Purity OK Check_Purity->Optimize Impurities Found Check_Mixing Evaluate Stirring Efficiency Check_Atmosphere->Check_Mixing Atmosphere OK Check_Atmosphere->Optimize Air/Moisture Contamination Check_Mixing->Optimize All Checks OK Check_Mixing->Optimize Poor Mixing Success Improved Yield Optimize->Success Analyze_Side_Products->Optimize Purification_Issues->Optimize MCR_Scheme cluster_reactants Starting Materials Ninhydrin Ninhydrin Reaction_Vessel One-Pot Reaction (Catalyst, Solvent, Temp) Ninhydrin->Reaction_Vessel Diamine Diamine Diamine->Reaction_Vessel Alkyne Activated Alkyne Alkyne->Reaction_Vessel Product Pyrroloimidazole Derivative Reaction_Vessel->Product Cyclization Condensation

Caption: A simplified multicomponent reaction scheme.

V. References

  • Al-Mokhanam, A. A., Al-Wahaibi, L. H., El-Emam, A. A., & Al-Shaalan, N. H. (2022). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Molecules, 27(19), 6598. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins | Request PDF. Retrieved from [Link]

  • PlumX. (n.d.). A New Technique Using Multicomponent Reactions of Isatins to Synthesize Pyrroloimidazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for multicomponent synthesis of pyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (n.d.). Retrieved from [Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (n.d.). Retrieved from [Link]

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Technical Support Center: Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol. This valuable heterocyclic scaffold serves as a key intermediate in the development of novel therapeutics, particularly for central nervous system disorders.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis.

Troubleshooting Guide: Common Synthetic Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and offering field-proven solutions.

Question 1: My reaction of imidazole with acrolein gave a very low yield and a significant amount of a viscous, insoluble substance. What is causing this and how can I prevent it?

Answer:

Probable Cause: You are likely observing the rampant polymerization of acrolein. Acrolein is a highly reactive α,β-unsaturated aldehyde, notorious for its tendency to polymerize under various conditions (anionic, cationic, or radical). This polymerization competes directly with the desired Michael addition of imidazole, consuming your starting material and significantly complicating purification.

Mechanistic Insight: The desired reaction involves a nucleophilic 1,4-conjugate addition (Michael addition) of imidazole to acrolein, followed by an intramolecular cyclization of the resulting enolate onto the imidazole ring, and subsequent protonation to yield the target alcohol.[2] However, the same features that make acrolein a good Michael acceptor also make it susceptible to self-polymerization.

Core Recommendations:

  • Purity of Acrolein: Use freshly distilled acrolein for every reaction. Commercial acrolein often contains stabilizers (like hydroquinone) which may not be sufficient to prevent polymerization under your reaction conditions.

  • Temperature Control: Maintain a low reaction temperature. Initiating the reaction at 0 °C or even -10 °C can significantly slow the rate of polymerization relative to the desired nucleophilic addition.

  • Controlled Addition: Add the acrolein dropwise (slowly) to the solution of imidazole. This maintains a low instantaneous concentration of acrolein, favoring the bimolecular reaction with imidazole over self-polymerization.

  • Solvent Choice: While various solvents can be used, ensure your solvent is dry and deoxygenated to minimize radical-initiated polymerization.

Comparative Experimental Conditions:

Parameter Poor Outcome Condition Recommended Condition Expected Result
Acrolein Used from an old bottle Freshly distilled before use Minimized polymer formation
Temperature Room Temperature (20-25 °C) 0 °C to -10 °C Increased yield of desired product
Addition Method All at once Slow, dropwise addition Controlled reaction, less byproduct

| Atmosphere | Air | Inert (Nitrogen or Argon) | Reduced risk of side reactions |

Workflow Diagram: Mitigating Acrolein Polymerization

cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_outcome Outcome start Start Synthesis distill Distill Acrolein (Freshly) start->distill setup Set up Reaction under Inert Gas (N2/Ar) distill->setup cool Cool Imidazole Solution to 0°C setup->cool add Add Acrolein Slowly (Dropwise) cool->add monitor Monitor by TLC/LC-MS add->monitor quench Work-up/ Quench Reaction monitor->quench end High Yield of Target Alcohol quench->end

Caption: Workflow for successful synthesis minimizing acrolein polymerization.

Question 2: My final product is contaminated with a significant amount of an aromatic compound, 5H-pyrrolo[1,2-a]imidazole. How is this forming?

Answer:

Probable Cause: The presence of the fully aromatic 5H-pyrrolo[1,2-a]imidazole is due to an elimination (dehydration) of the hydroxyl group from your target molecule, this compound. This can also be coupled with oxidation. The dihydro-pyrrolo-imidazole system is susceptible to aromatization, which is a strong thermodynamic driving force.

Causality: This side reaction is typically promoted by:

  • Harsh Acidic or Basic Conditions: During work-up or purification (e.g., using strong acids for extraction or strong bases for neutralization).

  • Elevated Temperatures: Particularly during solvent evaporation or distillation. The tertiary-like position of the alcohol on the fused ring system makes it prone to elimination.

  • Oxidative Conditions: Prolonged exposure to air during purification, especially when adsorbed on silica gel, can facilitate oxidation to the more stable aromatic system.

Preventative Measures:

  • Mild Work-up: Neutralize the reaction mixture carefully with a mild base like sodium bicarbonate, avoiding excess strong acids or bases.

  • Low-Temperature Purification: Perform solvent evaporation under reduced pressure at low temperatures (<40 °C). If column chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.

  • Minimize Air Exposure: Keep the product under an inert atmosphere as much as possible, especially during concentration and storage.

Reaction Pathway Diagram: Formation of Dehydration/Oxidation Byproduct

Target 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-7-ol (Desired Product) Byproduct 5H-pyrrolo[1,2-a]imidazole (Aromatic Byproduct) Target->Byproduct Conditions Harsh Acid/Base High Temperature Oxygen (Air) Conditions->Target

Caption: Conditions leading to the undesired aromatic byproduct.

Question 3: In my multi-step synthesis starting from a pyrrolidin-2-one derivative, the reaction seems to stop at the amidine intermediate before cyclization. What's wrong?

Answer:

Probable Cause: This is a classic case of incomplete cyclization. Syntheses that proceed via an amidine intermediate require a distinct cyclization step, which is typically acid-catalyzed.[2][3] If this step is inefficient, the open-chain amidine will be the major isolated product.

Key Factors for Successful Cyclization:

  • Acid Catalyst: The cyclization of the amidine to form the fused imidazole ring requires an acid. Formic acid is commonly used and often serves as both the catalyst and solvent.[3][4] Other protic or Lewis acids can also be employed, but conditions must be optimized.

  • Temperature: This intramolecular reaction often requires thermal energy to overcome the activation barrier. Heating the amidine in formic acid is a standard procedure.[3][4] If the temperature is too low, the reaction rate will be negligible.

  • Water Scavenging: The cyclization is a condensation reaction that releases water. In some cases, the presence of excess water can inhibit the reaction. Performing the reaction in a solvent system that allows for the removal of water (e.g., using a Dean-Stark apparatus with toluene) can drive the equilibrium toward the cyclized product.

Troubleshooting Protocol for Incomplete Cyclization:

  • Verify Amidine Formation: Confirm the structure of your starting intermediate by NMR and MS to ensure it is the correct amidine.

  • Increase Temperature: If heating in formic acid, try increasing the temperature incrementally (e.g., from 80 °C to 100-110 °C) while monitoring the reaction by TLC.

  • Change Acid Catalyst: If formic acid is ineffective, consider a stronger acid like p-toluenesulfonic acid (p-TSA) in a non-protic solvent like toluene, with heating.

  • Check pH after Work-up: The final product is basic. Ensure that during the aqueous work-up, the pH is raised sufficiently (pH > 9) with a base like sodium bicarbonate or sodium carbonate to deprotonate the product and allow for efficient extraction into an organic solvent.[3][4]

Frequently Asked Questions (FAQs)

Q: What are the critical storage conditions for this compound? A: The compound should be stored in a dry, inert atmosphere (sealed under nitrogen or argon) at room temperature or refrigerated to prevent degradation.[5] Its hydroxyl group and dihydropyrrolo core make it susceptible to long-term oxidative degradation and dehydration, as discussed above.

Q: What is the best method for purifying the final product? A: Flash column chromatography is often effective. However, given the potential for dehydration on acidic silica gel, consider the following:

  • TLC System Development: First, find a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine).

  • Deactivating Silica: Pre-treat the silica gel by flushing the column with your eluent system containing 1-2% triethylamine. This neutralizes the acidic sites on the silica, preventing product degradation on the column.

  • Alternative Stationary Phases: If degradation persists, switch to neutral alumina as the stationary phase.

Q: Can I synthesize other isomers, like the 6-ol, using a similar strategy? A: Synthesizing the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol isomer requires a different strategy.[6] A common route involves a four-step synthesis starting from 4-hydroxypyrrolidin-2-one, proceeding through silylation, formation of a cyclic imidate, amination, and finally, cyclization.[2] Direct condensation methods like the one with acrolein are regioselective and will not produce the 6-ol isomer.

References

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. National Institutes of Health (NIH).
  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Imidazole synthesis. Organic Chemistry Portal.
  • Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. PubMed Central.
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. PubMed Central (PMC) - NIH.
  • (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. ResearchGate.
  • 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole. PubMed.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed Central (PMC) - NIH.
  • Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. ScienceDirect.
  • I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. ResearchGate.
  • Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[7][8]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]. National Institutes of Health (NIH).
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Scientific & Engineering Research.
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry.
  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate.
  • Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. PubMed.
  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. ResearchGate.
  • Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar.
  • One-pot synthesis of substituted pyrrole–imidazole derivatives with anticancer activity. ResearchGate.
  • This compound. MySkinRecipes.
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. PubChem.
  • 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine. PubChem.
  • New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Publishing.
  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.

Sources

Technical Support Center: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Overview & Scope

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol (CAS 112513-79-8).[1][2] This molecule, featuring a fused pyrrolo-imidazole heterocyclic core with a secondary alcohol, presents specific stability challenges.[3] Understanding its degradation profile is critical for ensuring the safety, efficacy, and quality of any related pharmaceutical product.[4]

This document provides answers to frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and robust, step-by-step protocols for conducting forced degradation studies and subsequent analysis. The guidance herein is grounded in established principles of organic chemistry and adheres to international regulatory standards.[4][5][6]

Disclaimer: As of the last update, specific degradation studies on this compound are not widely available in peer-reviewed literature. The pathways and products discussed are predicted based on the functional group analysis of the molecule and known degradation mechanisms of similar heterocyclic structures.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

A1: Based on its chemical structure, the molecule possesses three primary points of reactivity for degradation: the secondary alcohol, the imidazole ring, and the pyrrolidine ring system.

  • Dehydration (Acid-Catalyzed): The secondary alcohol at the C7 position is susceptible to acid-catalyzed dehydration.[9][10][11] Protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of a carbocation intermediate, which then eliminates a proton to form an alkene, likely 5,6-Dihydro-pyrrolo[1,2-a]imidazole . This is often a primary pathway under acidic and high-temperature conditions.[8][12]

  • Oxidation: The secondary alcohol can be readily oxidized to a ketone, forming 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-one . This is a common pathway under oxidative stress, such as exposure to hydrogen peroxide (H₂O₂), metal ions, or atmospheric oxygen.[13]

  • Oxidative Ring Cleavage: The electron-rich imidazole ring is susceptible to oxidative degradation, particularly by strong oxidants like ozone or hydroxyl radicals.[14][15] This can lead to more complex fragmentation, potentially breaking open the imidazole ring to form amide and carboxylic acid derivatives.[16] Studies on similar imidazole-containing compounds confirm their liability to oxidative conditions.[7]

Q2: What are the recommended stress conditions for a forced degradation study?

A2: Forced degradation (stress testing) studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[4][5][17] The conditions should be stringent enough to produce a target degradation of 5-20%.[5][18] Exceeding this can lead to secondary degradation, complicating pathway analysis. The recommended conditions, based on ICH guideline Q1A(R2), are outlined below.[5][6]

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24-72hDehydration
Base Hydrolysis 0.1 M NaOH, 60°C, 24-72hPotential ring-opening, racemization
Oxidation 3% H₂O₂, Room Temp or 40°C, 12-48hOxidation of alcohol, Ring cleavage
Thermal 80°C (solid state), 7 daysDehydration, general decomposition
Photolytic ICH Q1B conditions (UV/Vis light exposure)Photo-oxidation, free-radical pathways
Q3: Which analytical techniques are best for separating and identifying the degradation products?

A3: A combination of chromatographic and spectroscopic techniques is required for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Photodiode Array (PDA) detection is the workhorse for separating the parent compound from its degradation products.[19][20] A reverse-phase C18 column is typically a good starting point. The method must be "stability-indicating," meaning it can resolve all significant degradants from the active pharmaceutical ingredient (API) and each other.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identification.[7][20] LC-MS provides the molecular weights of the degradation products, and tandem MS (MS/MS) experiments can reveal fragmentation patterns, which are crucial for structural elucidation.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of a major degradant, isolation (e.g., via preparative HPLC) followed by NMR analysis is often necessary.[4][7][21]

Predicted Degradation Pathways Diagram

The following diagram illustrates the primary predicted degradation pathways based on the molecule's functional groups.

G cluster_parent Parent Compound cluster_products Potential Degradation Products Parent 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-7-ol DP1 5,6-Dihydro-pyrrolo [1,2-a]imidazole (Dehydration Product) Parent->DP1 Acid (H+) Heat (Δ) DP2 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-7-one (Oxidation Product) Parent->DP2 Oxidation [O] (e.g., H₂O₂) DP3 Ring-Cleavage Products (e.g., Amides, Acids) Parent->DP3 Strong Oxidation Photolysis (hν) G A Run Stressed Samples on HPLC-UV/PDA B Identify New Peaks (Potential Degradants) A->B C Analyze Samples by LC-MS B->C If new peaks > 0.1% D Determine Molecular Weight and Formula of New Peaks C->D E Perform MS/MS Fragmentation Analysis D->E F Propose Structures for Degradants E->F Compare with predicted pathways G Isolate Major Degradant (Preparative HPLC) F->G If degradant > ICH threshold and structure is uncertain H Confirm Structure (NMR, FTIR) G->H

Sources

Technical Support Center: Purification of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol. This molecule is a valuable heterocyclic building block used in pharmaceutical research and as a catalyst.[1][2] Achieving high purity is critical for ensuring reproducible results in downstream applications, from biological assays to further synthetic transformations.[3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It provides not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.

Purification Strategy Decision Guide

Choosing the right purification method is the first and most critical step. The choice depends on the scale of your reaction, the physical state of your crude product, and the nature of the impurities.

Purification_Decision_Tree Fig. 1: Purification Method Selection start Crude Product Analysis q1 Is the crude product a solid? start->q1 q2 Purity >90% by crude NMR/TLC? q1->q2 Yes chromatography Primary Method: Flash Column Chromatography q1->chromatography No (Oil/Gum) q3 Scale > 500 mg? q2->q3 No recrystallize Primary Method: Recrystallization q2->recrystallize Yes q3->chromatography Yes prep_hplc Consider Preparative HPLC for high value/difficult separations q3->prep_hplc No

Caption: A decision tree to guide the selection of an appropriate primary purification technique.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily residue, not the expected solid. What should I do?

A1: This is a common issue indicating the presence of significant impurities, residual solvent, or byproducts from the synthesis.[1]

  • Initial Action: First, ensure all volatile solvents (like dichloromethane or ethyl acetate used in the workup) are thoroughly removed under high vacuum.[4]

  • Troubleshooting: If it remains an oil, direct purification by flash column chromatography is the recommended next step.[5][6] Attempting to force crystallization at this stage will likely fail or trap impurities. The polarity of this N-heterocycle means it can be challenging to purify.[7]

Q2: My compound streaks badly on my silica gel TLC plate. How can I get clean spots to develop a chromatography method?

A2: Streaking is a classic sign of a basic compound, like your pyrrolo-imidazolol, interacting strongly with the acidic silanol groups on the surface of the silica gel.[7]

  • Causality: The lone pairs on the nitrogen atoms are protonated by the silica, causing the molecule to "stick" and move unevenly with the solvent front.

  • Solution: To resolve this, you must neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.

    • Recommended Modifier: Start by adding 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol). This will deprotonate the silica surface and allow your compound to elute cleanly, resulting in sharp, well-defined spots.[7]

Q3: I performed a recrystallization, but my recovery is very low. What went wrong?

A3: Low recovery is typically due to one of two main issues: using too much solvent or choosing a solvent in which your compound has significant solubility even when cold.[7]

  • Excess Solvent: The goal is to create a saturated solution at high temperature. If you add too much solvent, the solution will not be saturated upon cooling, and a large portion of your product will remain dissolved in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve the solid.[8]

  • Improper Solvent Choice: An ideal recrystallization solvent dissolves the compound poorly at room temperature but very well at its boiling point. If the compound is even moderately soluble at low temperatures, you will lose product. Re-evaluate your solvent choice using the solvent screening protocol below.

Q4: After column chromatography, my "pure" fractions still show a small impurity by NMR. What are my options?

A4: This indicates the impurity has a very similar polarity (Rf value) to your product.

  • Option 1 (Re-chromatograph): If the separation on TLC was very close, you can try again with a shallower solvent gradient or even isocratic (constant solvent mixture) elution to improve resolution.[9]

  • Option 2 (Recrystallization): Now that the bulk of other impurities is removed, a post-chromatography recrystallization is often highly effective at removing these final traces to yield an analytically pure sample.[10]

  • Option 3 (Acid-Base Extraction): If the impurity is not basic, you can perform a liquid-liquid extraction. Dissolve the sample in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate your basic product and pull it into the aqueous layer. The neutral impurity remains in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your pure product back into an organic solvent.

Q5: I left my purified compound on the bench, and it turned yellow/brown. Is it stable?

A5: Heterocyclic alcohols and compounds with imidazole rings can be susceptible to air oxidation over time, which often results in discoloration.[11] The fused pyrrolidine ring in this structure provides some stability, but precautions are still necessary.[4][12]

  • Proper Storage: Store the pure, solid compound in a tightly sealed vial under an inert atmosphere (nitrogen or argon) at low temperature (e.g., 4 °C or -20 °C) and protected from light.

Purification Protocols & Methodologies

General Purification Workflow

The overall process involves isolating the crude product, selecting and executing a primary purification technique, and finally, confirming purity.

Purification_Workflow Fig. 2: General Purification & Analysis Workflow cluster_prep Preparation cluster_purify Purification cluster_analysis Final Analysis crude Crude Product (Post-Workup) analyze_crude Analyze Crude (TLC, NMR) crude->analyze_crude select_method Select Method (See Fig. 1) analyze_crude->select_method execute_purification Execute Recrystallization or Chromatography select_method->execute_purification collect Collect Fractions or Crystals execute_purification->collect analyze_pure Analyze Pure Fractions (TLC) collect->analyze_pure combine Combine Pure Fractions & Evaporate analyze_pure->combine final_qc Final QC (NMR, LC-MS, mp) combine->final_qc

Caption: A standardized workflow for the purification and quality control of the final compound.

Method 1: Recrystallization

Recrystallization is the method of choice for purifying solids when impurities have different solubility profiles from the desired compound.[6] It is efficient, scalable, and can yield material of very high purity.

Table 1: Solvent Selection Guide for Recrystallization
Solvent ClassExample SolventsSuitability for this compoundRationale
Protic Isopropanol, Ethanol, WaterGood (often as a co-solvent) The hydroxyl and amine groups can hydrogen bond, but solubility might be high even when cold. Often used with a less polar co-solvent.
Ethereal Diethyl Ether, MTBEGood (as anti-solvent) Low polarity, likely to be poorly soluble at all temperatures. Excellent for precipitating the product from a more polar solvent.
Ester Ethyl Acetate (EtOAc)Excellent (Primary Candidate) Medium polarity. Often provides the ideal balance of high solubility when hot and low solubility when cold for polar molecules.
Halogenated Dichloromethane (DCM)Poor (usually too soluble) Tends to dissolve polar compounds too well at all temperatures, leading to poor recovery.
Apolar Hexanes, HeptaneExcellent (as anti-solvent) Compound will be insoluble. Used to induce precipitation in a two-solvent system.[8]
Protocol 1: Step-by-Step Recrystallization
  • Solvent Screening:

    • Place ~20 mg of crude material into a small test tube.

    • Add a potential solvent (e.g., Ethyl Acetate) dropwise at room temperature. The compound should be sparingly soluble or insoluble.[7]

    • Heat the test tube in a sand or water bath. The compound should dissolve completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.[8]

    • If the compound is too soluble in one solvent (e.g., Methanol) and insoluble in another (e.g., Diethyl Ether), test this pair as a two-solvent system.

  • Main Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen hot solvent in small portions while heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent.

    • If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution to decolorize it.[8]

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Un-disturbed, slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

    • Dry the crystals under high vacuum to a constant weight.

Method 2: Flash Column Chromatography

Chromatography is ideal for purifying oils or for separating solids with impurities of similar solubility.[10][13] It separates compounds based on their differential adsorption to a stationary phase (silica) and solubility in a mobile phase (eluent).[6]

Table 2: Eluent System Guide for Flash Chromatography
System ComponentsTypical Ratio (v/v)Suitability & Comments
DCM / Methanol / NH₄OH 95 : 4.5 : 0.5 to 90 : 9 : 1Excellent Starting Point. The standard for polar, basic compounds. The ammonia neutralizes the silica and improves peak shape dramatically.[7]
Ethyl Acetate / Hexanes 50:50 to 100% EtOAcPotential, but may cause streaking. If used, must be modified with ~1% triethylamine.
DCM / Acetone 90:10 to 70:30Alternative polar system. Also requires the addition of a basic modifier like triethylamine.
Protocol 2: Step-by-Step Flash Column Chromatography
  • TLC Analysis & Method Development:

    • Dissolve a small sample of crude material in a suitable solvent (e.g., DCM/Methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various eluent systems (see Table 2).

    • The ideal system gives your product an Rf (retention factor) value of ~0.25 - 0.35 and shows good separation from all impurities.

  • Column Packing:

    • Select an appropriate size column for your sample amount (typically a 40-100 g sample to 1 g of crude material ratio).

    • Pack the column with silica gel, either as a dry powder followed by the eluent or as a slurry. Ensure the silica bed is compact and level.[13]

  • Sample Loading:

    • Direct (Liquid) Loading: Dissolve the crude product in a minimal amount of the chromatography eluent (or just DCM) and pipette it carefully onto the top of the silica bed.

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a solvent (e.g., Methanol), add a small amount of silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply positive pressure (flash chromatography).

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or with a stain (e.g., permanganate).

  • Isolation:

    • Combine the fractions that contain only your pure product.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove the last traces of solvent.

References

Sources

Pyrroloimidazole Synthesis Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrroloimidazole Synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of pyrroloimidazole derivatives from bench-scale to larger-scale production. Pyrroloimidazoles are a critical scaffold in medicinal chemistry, but their scale-up presents unique challenges. This document provides in-depth, experience-driven advice to help you navigate these complexities, ensuring robust, efficient, and reproducible synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the scale-up of pyrroloimidazole synthesis.

Q1: What are the most common reasons for a sudden drop in yield upon scaling up?

A significant drop in yield during scale-up is often not due to a single factor but a combination of issues related to mass and heat transfer.[1][2] As the reactor volume increases, the surface-area-to-volume ratio decreases, which can lead to inefficient mixing and poor temperature control.[1] This can result in the formation of localized hot spots, promoting side reactions and degradation of starting materials or products.

Q2: My reaction mixture is turning dark, and I'm seeing a lot of baseline material on TLC. What's happening?

The formation of dark, insoluble, or tar-like materials often points to degradation or polymerization side-reactions. These can be triggered by excessive heat, prolonged reaction times, or the presence of highly reactive intermediates.[3] In many multicomponent reactions (MCRs) used for pyrroloimidazole synthesis, controlling the concentration and addition rate of reagents is crucial to prevent such side-reactions.

Q3: What is the most effective method for purifying polar pyrroloimidazole compounds on a large scale?

Purifying highly polar compounds can be challenging. While standard silica gel chromatography is common in the lab, it can be inefficient and costly at scale. Consider reverse-phase chromatography for highly polar compounds. Alternatively, crystallization is often the most effective and scalable purification method.[4] If your compound is a solid, extensive screening for an appropriate crystallization solvent system is a worthwhile investment.

Q4: My reaction seems to stall before all the starting material is consumed. What should I check first?

A stalling reaction can be due to several factors. First, verify the quality and purity of your reagents and solvents, as contaminants can inhibit the reaction.[5][6] Next, consider the possibility of product inhibition, where the newly formed pyrroloimidazole derivative may be interfering with the catalytic cycle. In some cases, the reaction may be reversible, and reaching an equilibrium state that is dependent on temperature and concentration.

Section 2: In-depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges.

Problem 1: Low Reaction Yield and Conversion

Low yield is a multifaceted problem that requires systematic investigation. The following workflow can help pinpoint the root cause.

Low Yield Troubleshooting start Low Yield Detected reagents Reagent & Solvent Quality Purity (NMR, GC/LC-MS) Stoichiometry Check Moisture/Air Sensitivity start->reagents Step 1: Verify Inputs conditions Reaction Conditions Temperature Control (Exotherms?) Reaction Time (Monitor by LC-MS/TLC) Mixing Efficiency reagents->conditions Step 2: Evaluate Process Parameters byproducts Side Reactions Identify Byproducts (MS, NMR) Adjust Reagent Addition Order Lower Temperature conditions->byproducts Step 3: Analyze Reaction Profile workup Work-up & Isolation Product Solubility in Extraction Solvents pH Adjustment Emulsion Formation byproducts->workup Step 4: Check Product Recovery solution Optimized Process workup->solution

Caption: A systematic approach to troubleshooting low reaction yields.

  • Purity Analysis: Re-analyze all starting materials and solvents using appropriate techniques (e.g., NMR for structural integrity, Karl Fischer for water content, GC/LC-MS for purity). Impurities can act as catalysts for side reactions.

  • Stoichiometry Verification: Accurately re-weigh all reagents. For liquid reagents, verify the density if measuring by volume, as temperature can affect it.

  • Handling of Sensitive Reagents: If any reagents are known to be air or moisture sensitive, ensure they have been handled under an inert atmosphere (e.g., nitrogen or argon).[5]

Problem 2: Impurity Profile and Side Reactions

The formation of byproducts is a common issue, especially in complex, one-pot syntheses.

In syntheses that utilize 1,4-dicarbonyl compounds, a common side reaction is the acid-catalyzed cyclization to form a furan byproduct, which competes with the desired pyrrole formation.[3]

Side Reaction dicarbonyl 1,4-Dicarbonyl Compound pyrrole Desired Pyrroloimidazole dicarbonyl->pyrrole furan Furan Byproduct dicarbonyl->furan amine Amine / Ammonia amine->pyrrole acid_catalyst Acid Catalyst acid_catalyst->pyrrole Desired Pathway acid_catalyst->furan Competing Pathway

Caption: Competing reaction pathways in pyrrole synthesis.

  • Optimize Reaction Temperature: Lowering the temperature can often slow down competing side reactions more than the desired reaction, improving selectivity.[7]

  • Change the Order of Reagent Addition: In some multicomponent reactions, pre-forming an intermediate before adding the final component can lead to a cleaner reaction profile.[7]

  • Use a Milder Catalyst: If strong acids are promoting side reactions, screening for a milder catalyst could improve the outcome.

Problem 3: Scale-Up Specific Issues

Transitioning from a few grams to kilograms introduces new challenges that are often not observed on a smaller scale.

The heat generated by an exothermic reaction increases with volume, but the ability to remove that heat (through the reactor walls) only increases with surface area. This disparity can lead to a dangerous thermal runaway.[1]

Table 1: Surface Area to Volume Ratio in Different Reactor Sizes

Reactor Volume (L)Surface Area (m²) (Approx.)Surface Area / Volume Ratio
10.0550
1002.323
100010.810.8

As you can see, a 1000-fold increase in volume results in only about a 5-fold decrease in the heat transfer area per unit volume.

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC1) studies to determine the heat of reaction and the maximum rate of heat release. This data is critical for ensuring the plant reactor's cooling system can handle the exotherm.[8]

  • Controlled Addition: For highly exothermic reactions, add one of the reagents slowly to control the rate of reaction and heat generation.

  • "Down-Tuning" Lab Equipment: Consider running the lab-scale reaction under conditions that mimic the larger reactor, such as a lower stirring rate or a slower heating/cooling profile, to anticipate potential issues.[1]

Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions and reducing yield.[9][10]

Scale-Up Logic lab_scale Lab Scale (High SA/V Ratio) plant_scale Plant Scale (Low SA/V Ratio) lab_scale->plant_scale Scale-Up heat_transfer Heat Transfer Issues plant_scale->heat_transfer mixing Mixing Inhomogeneity plant_scale->mixing side_reactions Increased Side Reactions heat_transfer->side_reactions mixing->side_reactions low_yield Lower Yield / Purity side_reactions->low_yield

Caption: The relationship between scale-up and potential issues.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Barani, K. K., Moradian, M., Hezarcheshmeh, N. K., & Godarzbod, F. (2023). A New Technique Using Multicomponent Reactions of Isatins to Synthesize Pyrroloimidazole Derivatives: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds, 45(3).
  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up.
  • Diva-portal.org. (n.d.). Influence of mixing and heat transfer in process scale-up.
  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up.
  • AIR Unimi. (n.d.). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry.
  • ResearchGate. (n.d.). Synthetic route designed for pyrrolo-imidazole 7a.
  • IChemE. (n.d.). Scale-up of Chemical Processes.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.
  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
  • Reddit. (2024, October 1). Progress With Low Yields.
  • Frontiers. (2023, September 25). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction.
  • ResearchGate. (n.d.). Reaction conditions for synthesis of products 7a-u.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Open Access Pub. (n.d.). Purification Techniques.
  • Chem21. (n.d.). Multicomponent Reactions: Summary and Further Reading.

Sources

Technical Support Center: Strategic Modification of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in leveraging this promising heterocyclic system. Here, we will explore common challenges and provide actionable, in-depth troubleshooting guides and FAQs to navigate the complexities of modifying this structure for improved therapeutic efficacy. Our focus is on the "why" behind experimental choices, grounding our recommendations in established medicinal chemistry principles and robust analytical methods.

The pyrrolo[1,2-a]imidazole core is a recurring motif in numerous biologically active compounds, demonstrating a wide range of pharmacological activities.[1][2][3] Derivatives of this scaffold have been investigated for various therapeutic applications, including as cognition enhancers and necroptosis inhibitors.[4][5][6] The specific structure, this compound, presents a unique starting point for chemical exploration due to the presence of a hydroxyl group, which can be a key pharmacophoric feature or a site for metabolic liability.

This guide will provide a structured approach to strategically modify this scaffold, troubleshoot common experimental hurdles, and ultimately, accelerate your drug discovery program.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when beginning a medicinal chemistry campaign with the this compound scaffold.

Q1: Our initial screens show moderate activity for the parent compound, this compound. Where do we begin with structural modifications to improve potency?

A1: A systematic Structure-Activity Relationship (SAR) study is the cornerstone of potency improvement.[7][8] The initial focus should be on understanding the role of the 7-hydroxyl group and exploring substitutions on the pyrrolidine and imidazole rings.

  • Role of the 7-Hydroxyl Group: First, determine if the hydroxyl group is essential for activity. Is it acting as a hydrogen bond donor or acceptor? You can investigate this by synthesizing the deoxy analog (removing the -OH) and the methoxy analog (capping the -OH). Comparing the biological activity of these three compounds will provide crucial initial SAR data.

  • Exploring the Pyrrolidine Ring: The pyrrolidine ring offers multiple positions for substitution. Consider introducing small alkyl or fluoro groups at the 5 and 6 positions to probe the steric and electronic requirements of the binding pocket.[9]

  • Exploring the Imidazole Ring: The imidazole ring is often crucial for interaction with biological targets.[10] Consider substitutions at the 2 and 3 positions with various functional groups to modulate electronics and explore additional binding interactions.

dot

Caption: Initial SAR exploration strategy.

Q2: We are observing poor aqueous solubility with our initial analogs. What strategies can we employ to improve this?

A2: Poor solubility is a common challenge in drug discovery. Several prodrug and formulation strategies can be effective.[11][12][13][14][15]

  • Introduce Ionizable Groups: Incorporating a basic nitrogen (e.g., a pyridine or a primary/secondary amine) or an acidic group (e.g., a carboxylic acid) can significantly improve aqueous solubility.

  • Prodrug Approaches: The 7-hydroxyl group is an excellent handle for creating prodrugs.[11][12][13][14] Ester or phosphate prodrugs can enhance solubility and are often cleaved in vivo to release the active parent drug.[13]

  • Formulation Strategies: While not a structural modification, exploring different formulation approaches, such as using co-solvents or cyclodextrins, can be a temporary solution for in vitro assays.

Q3: Our lead compound exhibits high clearance in human liver microsomes. What are the likely metabolic liabilities and how can we address them?

A3: High clearance in liver microsomes often indicates susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[16][17]

  • Identify Metabolic "Hotspots": The first step is to perform metabolite identification studies using LC-MS/MS to pinpoint the sites of metabolic modification.[17] Common metabolic pathways for this scaffold could include oxidation of the pyrrolidine ring or the imidazole ring.

  • Blocking Metabolism: Once a metabolic hotspot is identified, you can block metabolism by introducing groups that are less susceptible to oxidation. For example, replacing a hydrogen atom with a fluorine atom at a site of oxidation can significantly improve metabolic stability.[9]

  • Bioisosteric Replacement: Consider replacing metabolically labile fragments with more stable bioisosteres.[18][19][20][21] For instance, if a phenyl group is being hydroxylated, it could be replaced with a pyridine or a fluorinated phenyl ring.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you may encounter.

Guide 1: Synthetic Challenges in Modifying the Scaffold

Problem: Low yields or unexpected side products during the synthesis of analogs.

Causality: The pyrrolo[1,2-a]imidazole scaffold has a unique reactivity profile. The imidazole ring can be nucleophilic, and the pyrrolidine ring can undergo oxidation or rearrangement under certain conditions.

Troubleshooting Steps:

  • Protecting Groups: If you are performing reactions on the pyrrolidine ring, consider protecting the imidazole nitrogen to prevent unwanted side reactions. A Boc or tosyl group can be effective.

  • Reaction Conditions: Carefully screen reaction conditions, including solvent, temperature, and catalyst. For example, in cross-coupling reactions, the choice of ligand and base can have a dramatic impact on the outcome.[22]

  • Purification: This scaffold and its derivatives can be challenging to purify due to their polar nature. Consider using specialized chromatography techniques like reversed-phase HPLC or supercritical fluid chromatography (SFC).

  • Characterization: Thoroughly characterize all products by NMR and mass spectrometry to confirm the desired structure and identify any byproducts.

dot

Synthesis_Troubleshooting start Low Yield / Side Products step1 Protect Imidazole Nitrogen? start->step1 step2 Optimize Reaction Conditions (Solvent, Temp, Catalyst) step1->step2 step3 Refine Purification Strategy (RP-HPLC, SFC) step2->step3 step4 Thorough Characterization (NMR, MS) step3->step4 end Successful Synthesis step4->end

Caption: Troubleshooting workflow for synthetic issues.

Guide 2: Interpreting In Vitro ADME Data

Problem: Conflicting or difficult-to-interpret data from in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[23][24][25][26][27]

Causality: In vitro assays are simplifications of complex biological systems. Understanding their limitations is key to accurate data interpretation.

Troubleshooting Steps:

Assay Common Issue Potential Cause & Troubleshooting Steps
Solubility Low solubility in aqueous buffers.Cause: High lipophilicity. Troubleshooting: Re-measure in the presence of co-solvents (e.g., DMSO). Consider prodrug strategies if solubility remains a major hurdle.[11][12][13][14][15]
Permeability (e.g., Caco-2) Low permeability and high efflux ratio.Cause: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Troubleshooting: Confirm P-gp substrate liability with a specific inhibitor assay. If confirmed, structural modifications to reduce P-gp recognition are needed (e.g., reducing hydrogen bond donors).
Metabolic Stability (Microsomes/Hepatocytes) Rapid clearance.Cause: Susceptibility to Phase I or Phase II metabolism.[16][28] Troubleshooting: Perform metabolite identification to find metabolic hotspots. Block metabolism with fluorine or deuterium substitution.[9]
Plasma Protein Binding High plasma protein binding.Cause: High lipophilicity and/or acidic functional groups. Troubleshooting: While high binding is not always detrimental, it can reduce the free fraction of the drug. Aim for a balance between potency and plasma protein binding.

dot

Caption: Interpreting and troubleshooting in vitro ADME data.

Part 3: Experimental Protocols

This section provides high-level protocols for key experiments discussed in this guide.

Protocol 1: General Procedure for Bioisosteric Replacement of the 7-Hydroxyl Group

Objective: To synthesize analogs where the 7-hydroxyl group is replaced with a bioisostere (e.g., -F, -NH2) to probe its role in biological activity.

Materials:

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-one (ketone precursor)

  • Diethylaminosulfur trifluoride (DAST) for fluorination

  • Sodium borohydride followed by a nitrogen source (e.g., hydroxylamine-O-sulfonic acid) for amination

  • Anhydrous solvents (e.g., DCM, THF)

  • Standard workup and purification reagents

Procedure:

  • Synthesis of the Ketone Precursor: Oxidize this compound to the corresponding ketone using a mild oxidizing agent like Dess-Martin periodinane.

  • Fluorination: Dissolve the ketone in anhydrous DCM and cool to -78 °C. Add DAST dropwise and allow the reaction to slowly warm to room temperature. Quench the reaction with saturated sodium bicarbonate and extract the product. Purify by column chromatography.

  • Amination (Reductive Amination): Dissolve the ketone in methanol and add a nitrogen source. Cool the mixture to 0 °C and add sodium borohydride portion-wise. Stir until the reaction is complete (monitored by TLC). Work up and purify the product.

  • Characterization: Confirm the structure of the final products using 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the intrinsic clearance of a test compound in the presence of human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • NADPH regenerating system

  • Test compound stock solution (in DMSO)

  • Positive control compound (e.g., testosterone)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Incubation: Prepare a master mix containing phosphate buffer, human liver microsomes, and the test compound. Pre-incubate at 37 °C.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line will give the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.

References

  • Selvita. In Vitro ADME. [Link]
  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
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  • MDPI. Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. [Link]
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  • MDPI. Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
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  • PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]
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  • PubMed. Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers. [Link]
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  • ResearchGate. I.
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Navigating the Challenges of 5H-pyrrolo[1,2-a]imidazole Quaternary Salts: A Technical Guide to Reducing Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5H-pyrrolo[1,2-a]imidazole quaternary salts. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to address the common challenge of cytotoxicity associated with this promising class of compounds. Our goal is to empower you with the knowledge to rationally design and synthesize derivatives with improved safety profiles while retaining their desired biological activity.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns encountered during the experimental workflow with 5H-pyrrolo[1,2-a]imidazole quaternary salts.

Q1: We've synthesized a novel 5H-pyrrolo[1,2-a]imidazole quaternary salt with excellent antimicrobial/anticancer activity, but it exhibits high cytotoxicity in our preliminary screens. What is the likely mechanism of this toxicity?

A1: The cytotoxicity of 5H-pyrrolo[1,2-a]imidazole quaternary salts, like other quaternary ammonium compounds (QACs), is often multifactorial and stems from their cationic nature and lipophilicity. The primary mechanism is typically the disruption of cellular membranes. The positively charged quaternary nitrogen interacts with the negatively charged components of the cell membrane, such as phospholipids and proteins, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately cell death.[1][2]

Furthermore, these compounds can induce apoptosis (programmed cell death) through various pathways. This can involve the activation of caspase-3, a key executioner enzyme in apoptosis.[3] Some imidazole-based compounds have also been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[3] For certain pyrrolo[1,2-a]benzimidazole derivatives, cytotoxicity has been linked to their ability to alkylate DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[4]

Q2: We've attempted to reduce cytotoxicity by modifying the lead compound, but now we're observing a significant loss of its intended biological activity. What's the likely cause, and how can we mitigate this?

A2: This is a common challenge in drug development, often referred to as the "activity-toxicity trade-off." The structural features responsible for the desired biological activity may also contribute to the compound's cytotoxicity. When you modify the molecule to reduce toxicity, you may inadvertently alter its interaction with the therapeutic target.

For instance, if the quaternary ammonium group and its associated lipophilic side chains are crucial for binding to a bacterial enzyme or a cancer cell receptor, modifications in this region can diminish efficacy. The key is to identify modifications that selectively reduce interaction with mammalian cell membranes without compromising the affinity for the intended target.

A strategic approach involves a thorough understanding of the structure-activity relationship (SAR). Consider modifications at positions on the molecule that are not directly involved in target binding. For example, if the core heterocyclic ring is the primary pharmacophore, modifications to the N-alkyl substituent might be a good starting point. It is a process of iterative design, synthesis, and testing to find the optimal balance.

Q3: What are the most reliable and informative assays to assess the cytotoxicity of our modified compounds?

A3: A multi-assay approach is highly recommended to obtain a comprehensive understanding of the cytotoxic profile of your compounds. Relying on a single assay can sometimes be misleading. Here are three standard assays that provide complementary information:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a good first-pass screening assay for cytotoxicity.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage. It is a direct measure of cytotoxicity due to membrane disruption.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between healthy, apoptotic, and necrotic cells. It provides valuable information on the mechanism of cell death induced by your compounds.

By using a combination of these assays, you can not only quantify the level of cytotoxicity but also gain insights into whether the compounds are causing cell death primarily through membrane damage or by inducing apoptosis.

Troubleshooting Guides and Experimental Protocols

This section provides detailed protocols and troubleshooting tips for key experimental procedures related to reducing the cytotoxicity of 5H-pyrrolo[1,2-a]imidazole quaternary salts.

Strategy 1: Modification of the N-Alkyl Substituent

The length and nature of the alkyl chain on the quaternary nitrogen are critical determinants of cytotoxicity. Generally, increasing the lipophilicity by elongating the alkyl chain leads to greater membrane disruption and higher cytotoxicity.[3] Therefore, a primary strategy is to modulate this substituent.

Troubleshooting Workflow: N-Alkyl Chain Modification

Caption: Strategies for reducing the cytotoxicity of 5H-pyrrolo[1,2-a]imidazole quaternary salts.

Cytotoxicity Assay Protocols

MTT Cell Viability Assay

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of your test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

Principle: This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.

Step-by-Step Protocol:

  • Follow steps 1 and 2 of the MTT assay protocol.

  • After the incubation period, carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.

Annexin V/PI Apoptosis Assay

Principle: This assay uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), which stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Step-by-Step Protocol:

  • Treat cells with your compounds for the desired time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

References

  • Schulz, W. G., & Skibo, E. B. (2000). Chemistry of the pyrrolo[1,2-alpha]benzimidazole antitumor agents: influence of the 7-substituent on the ability to alkylate DNA and inhibit topoisomerase II. Journal of Medicinal Chemistry, 43(4), 629–638. [Link]
  • Tahir, A., et al. (2024). Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances.
  • Vereshchagin, A. N., et al. (2021). Quaternary ammonium compounds in hypersensitivity reactions. Frontiers in Allergy. [Link]
  • Zhang, Q., et al. (2024). Dehydroxylative radical N-glycosylation of heterocycles with 1-hydroxycarbohydrates enabled by copper metallaphotoredox catalysis.
  • Bocci, G., et al. (2024). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications.
  • Yusuf, M., et al. (2022). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Bentham Science Publishers. [Link]
  • Singh, P., et al. (2021). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 26(16), 4947. [Link]
  • Carvalho, T. B., et al. (2023). Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination.
  • Zhang, C., et al. (2022). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance.
  • Nunes, A. C., et al. (2024). Antimicrobial activity and cytotoxicity of novel quaternary ammonium and phosphonium salts.
  • Gonzalez, M., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry. [Link]
  • Carvalho, T. B., et al. (2023).
  • Kumar, S., et al. (2022). Mono and Tri-cationic Imidazolium Salts: Use as Stabilizers for Silver Nanoparticles and Anticancer Study.
  • Vovk, M., et al. (2022). Ester-Functionalized Imidazolium-and Pyridinium-Based Ionic Liquids: Design, Synthesis and Cytotoxicity Evaluation.
  • Zhang, Q., et al. (2024). Dehydroxylative radical N-glycosylation of heterocycles with 1-hydroxycarbohydrates enabled by copper metallaphotoredox catalysis.
  • Abdel-Maksoud, M. S., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1965. [Link]
  • Abdel-Maksoud, M. S., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed. [Link]
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Technical Support Guide: Dehydration of 2-(2-oxopyrrolidin-1-yl)acetamides with Phosphoryl Chloride (POCl₃)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the dehydration of 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride, designed for researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical resource for the successful execution of the dehydration of 2-(2-oxopyrrolidin-1-yl)acetamide and its derivatives to the corresponding nitriles using phosphoryl chloride (POCl₃). It includes a detailed mechanistic overview, a step-by-step experimental protocol, and an in-depth troubleshooting guide in a question-and-answer format to address common challenges encountered in the laboratory.

Reaction Overview and Mechanism

The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis. Phosphoryl chloride is a powerful and commonly used dehydrating agent for this purpose.[1][2] The reaction proceeds by activating the amide's carbonyl oxygen, transforming it into an excellent leaving group, which facilitates the elimination of water to form the nitrile triple bond.

The mechanism for the dehydration of 2-(2-oxopyrrolidin-1-yl)acetamide with POCl₃ is as follows:

  • Activation of the Amide: The lone pair of electrons on the carbonyl oxygen of the acetamide attacks the electrophilic phosphorus atom of POCl₃.[3]

  • Formation of a Phosphorylated Intermediate: This nucleophilic attack displaces a chloride ion, forming a highly reactive O-phosphorylated intermediate. This step effectively converts the hydroxyl group of the amide tautomer into a good leaving group.

  • Elimination: A base (which can be another molecule of the amide, a solvent, or an added non-nucleophilic base like pyridine) removes a proton from the nitrogen atom.

  • Formation of the Nitrile: The resulting electron pair forms a pi bond, leading to a cascade that forms the carbon-nitrogen triple bond and eliminates dichlorophosphoric acid.

Reaction Mechanism Diagram

Caption: Mechanism of amide dehydration using POCl₃.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the experiment in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of phosphoryl chloride in this reaction? A1: Phosphoryl chloride acts as a powerful dehydrating agent and a Lewis acid. Its primary function is to activate the carbonyl oxygen of the amide. By reacting with the oxygen, it transforms the hydroxyl group of the amide's imidic acid tautomer into a dichlorophosphate ester, which is an excellent leaving group. This activation facilitates the subsequent elimination steps that form the nitrile.[1]

Q2: Why are strictly anhydrous conditions so critical for this reaction? A2: Phosphoryl chloride reacts violently and exothermically with water to produce phosphoric acid and hydrogen chloride (HCl) gas.[1][4] The presence of moisture will not only consume your reagent, reducing its effectiveness, but the generation of HCl can also lead to unwanted side reactions or degradation of acid-sensitive functional groups on your substrate. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

Q3: Is it necessary to add a base, such as pyridine or triethylamine? A3: While the reaction can proceed without an added base, incorporating a non-nucleophilic base like pyridine or triethylamine is often beneficial. The reaction generates HCl as a byproduct, and a base will act as a scavenger for this acid.[5] This is particularly important if your starting material or product is sensitive to acidic conditions. However, the base must be non-nucleophilic to avoid reacting with the POCl₃ or other intermediates.

Q4: What are the most common side reactions to be aware of? A4: The primary side reaction is the formation of an imidoyl chloride intermediate, which may be stable under certain conditions or react further.[1] If amide-based solvents like DMF are used, a Vilsmeier-Haack type reaction can occur, where the solvent reacts with POCl₃ to form a Vilsmeier reagent, leading to formylation or other undesired products.[1][6][7] At elevated temperatures, polymerization or decomposition can lead to the formation of tar.

Troubleshooting Common Experimental Issues

Q5: My reaction resulted in a very low yield, or I recovered only my starting material. What went wrong? A5: This is a common issue that can stem from several factors:

  • Inactive Reagent: Phosphoryl chloride is highly sensitive to moisture. If it has been improperly stored, it may be partially or fully hydrolyzed and thus inactive. Always use a fresh bottle or a properly stored aliquot.

  • Insufficient Temperature/Time: While the initial addition of POCl₃ should be done at a low temperature (0 °C) to control the exothermic reaction, the dehydration itself may require heating. If the reaction is sluggish, you may need to slowly warm the mixture to room temperature or even reflux, depending on the solvent and substrate stability.[8][9] Monitor the reaction by TLC to determine the optimal time and temperature.

  • Inadequate Stoichiometry: Typically, at least one equivalent of POCl₃ is required. Using a slight excess (1.1 to 1.5 equivalents) can help drive the reaction to completion, but a large excess should be avoided as it complicates the work-up.

  • Presence of Moisture: As detailed in Q2, any moisture in the reaction will consume the POCl₃. Ensure all glassware is rigorously dried and anhydrous solvents are used.

Q6: The reaction mixture turned into a dark, tar-like substance upon adding POCl₃ or during heating. How can I prevent this? A6: Tar formation is indicative of decomposition or polymerization, usually caused by excessive heat.

  • Temperature Control is Key: The reaction between the amide and POCl₃ is often highly exothermic. It is crucial to add the POCl₃ dropwise to a cooled solution (0 °C) of the amide with vigorous stirring. A rapid temperature increase can lead to uncontrolled side reactions and decomposition.

  • Solvent Choice: Using an inert, anhydrous solvent such as dichloromethane (DCM), chloroform, or acetonitrile can help dissipate heat and maintain a homogeneous reaction mixture.[8][9] Running the reaction at a higher dilution may also help.

  • Reaction Time: Do not heat the reaction for longer than necessary. Monitor its progress by TLC and begin the work-up procedure as soon as the starting material has been consumed.

Q7: The work-up procedure was difficult and my product was hard to isolate. Is there a better way to quench the reaction? A7: The work-up for POCl₃ reactions must be handled with extreme caution. The standard procedure of quenching with water can be hazardous if not done correctly.

  • Safe Quenching Protocol: The safest method is to very slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate. This method controls the exothermic quench and neutralizes the acidic byproducts simultaneously. Never add water directly to the reaction flask.

  • Extraction Issues: Phosphoric acid byproducts can sometimes form emulsions during extraction. After quenching, ensure the aqueous layer is basic (pH > 8) before extracting with a solvent like DCM or ethyl acetate. Washing the combined organic layers with brine can help break up emulsions.

  • Purification: The crude product is often contaminated with phosphorus-containing byproducts. Purification via column chromatography on silica gel is typically required to obtain the pure nitrile.[9][10]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low / No Yield Check_Reagent Is POCl3 fresh and from a sealed container? Start->Check_Reagent Check_Conditions Were anhydrous conditions strictly maintained? Check_Reagent->Check_Conditions Yes Use_New_Reagent Use fresh, high-quality POCl3. Check_Reagent->Use_New_Reagent No Check_Temp Was temperature controlled during addition (0°C)? Check_Conditions->Check_Temp Yes Dry_Apparatus Flame-dry all glassware and use anhydrous solvents. Check_Conditions->Dry_Apparatus No Check_Stoich Was stoichiometry correct? (1.1-1.5 eq POCl3) Check_Temp->Check_Stoich Yes Control_Temp Add POCl3 dropwise at 0°C. Monitor for exotherm. Check_Temp->Control_Temp No Adjust_Stoich Optimize POCl3 equivalents. Check_Stoich->Adjust_Stoich No TLC_Monitor Monitor reaction by TLC. No conversion? Check_Stoich->TLC_Monitor Yes Increase_Temp Gradually warm to RT or reflux. Continue monitoring. TLC_Monitor->Increase_Temp Yes Success Reaction Complete. Proceed to careful work-up. TLC_Monitor->Success No (SM consumed) Increase_Temp->Success

Caption: Troubleshooting workflow for low nitrile yield.

Experimental Protocol & Data

This section provides a representative laboratory-scale procedure for the dehydration of 2-(2-oxopyrrolidin-1-yl)acetamide.

Table 1: Key Reaction Parameters
ParameterRecommended ValueRationale
Stoichiometry (POCl₃) 1.1 - 1.5 equivalentsEnsures complete consumption of the starting amide.
Solvent Anhydrous DCM, ChloroformInert solvent to control reaction temperature and concentration.
Temperature (Addition) 0 °CTo control the initial exothermic reaction.
Temperature (Reaction) 0 °C to RefluxSubstrate-dependent; requires optimization via TLC monitoring.
Base (Optional) 2.0 equivalents PyridineScavenges HCl byproduct, protecting acid-sensitive groups.
Step-by-Step Methodology
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 2-(2-oxopyrrolidin-1-yl)acetamide (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the amide in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Reagent Addition: Add phosphoryl chloride (1.2 eq) to the dropping funnel. Add the POCl₃ dropwise to the stirred amide solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible. If the reaction is slow, gentle heating (reflux in DCM) may be required.

  • Quenching (Caution!): In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution. Very slowly and carefully, pour the reaction mixture from the flask into the beaker.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure (2-oxopyrrolidin-1-yl)acetonitrile.

Safety Precautions

Phosphoryl chloride is a highly corrosive, toxic, and water-reactive substance.[4][11][12] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene), tightly fitting safety goggles, a face shield, and a lab coat.[4][13]

  • Ventilation: All manipulations involving POCl₃ must be performed inside a certified chemical fume hood to avoid inhalation of its corrosive vapors.[11][14]

  • Handling: Use glass or Teflon-lined equipment. POCl₃ can corrode metals.[11] Keep away from water and alcohols.

  • Spill Management: In case of a small spill, absorb with an inert material like vermiculite or dry sand. Do not use water. For large spills, evacuate the area and contact emergency personnel.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13]

    • Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open, and seek immediate medical attention.[13]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

References

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  • Organic Chemistry Data. (n.d.). Amide to Nitrile.
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  • Jha, S., et al. (2014). Dehydration of Amides to Nitriles: A Review. International Journal of Advanced Research, 2(2), 516-529.
  • Organic Chemistry. (2020, September 4). Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides [Video]. YouTube.
  • Ghorbani-Vaghei, R., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega.
  • ResearchGate. (n.d.). Mechanism of dehydration reaction using phosphorus oxychloride.
  • JoVE. (2023). Preparation of Nitriles.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
  • Li, X., et al. (2014). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. RSC Advances, 4, 56930-56935.
  • Indian Academy of Sciences. (n.d.). Phosphorous oxychloride (POCl3).
  • Organic Chemistry Portal. (2015). POCl3-Mediated Reaction of 1-Acyl-1-carbamoyl Oximes: A New Entry to Cyanoformamides.
  • Chemistry LibreTexts. (2019). Dehydration Using POCl₃ and Pyridine.
  • ResearchGate. (n.d.). Dehydration of Amides to Nitriles: A Review.
  • ResearchGate. (n.d.). Rapid Method of Converting Primary Amides to Nitriles and Nitriles to Primary Amides by ZnCl2 Using Microwaves under Different Reaction Conditions.
  • Kavina, O. A., et al. (2015). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 51(6), 874-877.
  • Mahdi, I. S., et al. (2020). Chemical biology of cyclization reactions by using POCL3. Eurasian Journal of BioSciences, 14, 973-976.
  • RSC Publishing. (n.d.). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions.
  • RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.

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Validation & Comparative

A Senior Application Scientist's Guide to Alpha-1A Adrenoceptor Agonist Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol and Other Alpha-1A Adrenoceptor Agonists for Researchers

This guide provides a detailed comparison of the novel partial agonist this compound with other established alpha-1A (α1A)-adrenoceptor agonists. We will delve into their pharmacological profiles, supported by experimental data, and provide the methodologies required to perform such a comparative analysis in your own laboratory. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of α1A-adrenoceptor modulation.

The Alpha-1A Adrenergic Receptor: A Key Therapeutic Target

The α1-adrenergic receptors (ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in regulating cardiovascular and nervous system functions.[1][2][3] There are three distinct subtypes: α1A, α1B, and α1D.[2][3] These receptors are the primary targets for the endogenous catecholamines, norepinephrine and epinephrine.[4]

Activation of α1A-ARs, which are predominantly coupled to Gq/11 proteins, initiates a well-defined signaling cascade.[5] This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC), culminating in physiological responses, most notably the contraction of smooth muscle.[7] Given their critical role in vasoconstriction, α1A-ARs are significant targets for drugs aimed at managing conditions like hypotension.[8]

Alpha1A Adrenoceptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist α1A Agonist Receptor α1A-Adrenoceptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Smooth Muscle Contraction Ca2->Response PKC->Response Phosphorylates Targets

Caption: Canonical Gq-coupled signaling pathway of the α1A-adrenoceptor.

Comparative Pharmacological Profiles

The development of subtype-selective agonists is crucial for minimizing off-target effects. This section compares the novel compound, this compound, with other well-characterized α1A agonists.

This compound

This novel class of pyrroloimidazoles has been identified as potent partial agonists of the α1A-adrenergic receptor.[9] A key advantage highlighted in initial studies is their significant selectivity over the α1B, α1D, and α2A receptor subtypes.[9] Furthermore, specific compounds within this class, such as pyrimidine 19, exhibit favorable CNS drug-like properties, including good membrane permeability and no indication of being a substrate for P-glycoprotein (P-gp) mediated efflux, which is a common mechanism of drug resistance.[9]

Comparator Agonists
  • A-61603: Widely regarded as a gold-standard selective α1A-AR agonist. Its high selectivity is attributed to a much greater affinity for the α1A subtype.[8][10] Studies show it is at least 35-fold more potent at α1A receptors than at α1B or α1D sites.[10][11] It acts as a potent full agonist, robustly stimulating downstream signaling like phosphoinositide hydrolysis.[10]

  • Phenylephrine: A classic, widely used α1-AR agonist in both clinical and research settings.[12][13] While effective, it is considered non-selective across the α1-AR subtypes, with some data suggesting a slightly higher affinity and potency for the α1D subtype.[14][15] Its broad activity profile makes it a useful reference compound but less ideal for probing specific α1A functions.

  • Methoxamine: A selective α1-adrenergic receptor agonist that causes prolonged vasoconstriction.[6][13][16][17] It is noted for having little to no effect on the central nervous system and is a pure α1 agonist with minimal activity at other adrenoceptors.[13]

  • Cirazoline: This compound presents a more complex pharmacological profile. It is a full agonist at the α1A receptor but acts as a partial agonist at α1B and α1D subtypes.[18][19][20] Additionally, it functions as a nonselective antagonist at α2-adrenergic receptors.[18] This mixed activity can lead to complex physiological effects.

Data Summary Table
CompoundTarget ReceptorAgonist Type (at α1A)Potency (EC50/Ki at α1A)Selectivity ProfileKey Characteristics
This compound α1A-AdrenoceptorPartial AgonistPotent (specific values proprietary)Good selectivity over α1B, α1D, α2A[9]Good CNS drug-like properties, not a P-gp substrate.[9]
A-61603 α1A-AdrenoceptorFull AgonistEC50 = 6.9 nM (Ca2+ transients)[11]>35-fold selective for α1A over α1B/α1D.[11]Highly potent and the most selective α1A agonist available.[8][21]
Phenylephrine α1-AdrenoceptorFull AgonistpKi = 4.70[22]Non-selective across α1 subtypes.[14][15]Prototypical α1 agonist, widely used as a vasopressor.[13]
Methoxamine α1-AdrenoceptorFull AgonistLess potent than phenylephrine[17]Selective for α1 receptors.[6][16][23]Causes prolonged vasoconstriction.[13]
Cirazoline α1/α2-AdrenoceptorFull AgonistEC50 = 70.7 nM[19]Full agonist at α1A, partial at α1B/α1D, antagonist at α2.[18][19][20]Complex profile, may impair spatial working memory at low doses.[24]

Essential Experimental Protocols for Agonist Characterization

To rigorously compare α1A agonists, a series of in vitro and in vivo experiments are necessary. Here, we provide validated, step-by-step protocols.

In Vitro Characterization: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for each of the three α1-adrenoceptor subtypes (α1A, α1B, α1D). This is achieved by measuring the compound's ability to compete with a known radiolabeled antagonist.

Causality: We use stably transfected cell lines (e.g., CHO or HEK293) to isolate the activity of a single receptor subtype. [3H]-prazosin is a classic, high-affinity α1-AR antagonist, making it an excellent radioligand for competitive binding assays.[8] By measuring how much of our test compound is needed to displace 50% of the bound [3H]-prazosin (the IC50), we can calculate its affinity (Ki) for the receptor.

Radioligand Binding Assay Workflow A 1. Cell Membrane Preparation (CHO cells expressing α1A, α1B, or α1D) B 2. Assay Setup Combine membranes, [3H]-prazosin, and varying concentrations of test agonist. A->B C 3. Incubation Allow binding to reach equilibrium. B->C D 4. Separation Rapidly filter to separate bound from free radioligand. C->D E 5. Quantification Measure radioactivity on filters via liquid scintillation counting. D->E F 6. Data Analysis Plot competition curve, determine IC50, and calculate Ki value. E->F

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Cell Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human α1A, α1B, or α1D receptor gene to confluence.

    • Harvest cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to pellet nuclei and cellular debris.

    • Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membranes (typically 10-50 µg of protein).

      • A fixed concentration of [3H]-prazosin (near its Kd value).

      • Increasing concentrations of the unlabeled test agonist (e.g., this compound).

      • For non-specific binding control wells, add a high concentration of an unlabeled antagonist (e.g., phentolamine).

    • Bring the final volume to 200 µL with assay buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the log concentration of the test agonist. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Characterization: Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) and efficacy (maximal response) of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation.

Causality: Since α1A-ARs are Gq-coupled, agonist binding directly leads to a transient increase in intracellular Ca2+.[25] This assay provides a direct functional readout of receptor activation. We use a calcium-sensitive fluorescent dye (like Fluo-4 AM) that is trapped inside the cells. When calcium is released from the endoplasmic reticulum, it binds to the dye, causing a measurable increase in fluorescence intensity.[25][26] This allows us to quantify the dose-dependent response to an agonist.

Calcium Mobilization Assay Workflow A 1. Cell Seeding Seed transfected HEK293T cells in a 96-well black, clear-bottom plate. B 2. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM). A->B C 3. Compound Addition Place plate in a fluorescence reader (e.g., FLIPR). Inject varying concentrations of test agonist. B->C D 4. Kinetic Measurement Immediately measure fluorescence intensity over time to capture the Ca²⁺ peak. C->D E 5. Data Analysis Plot peak fluorescence vs. agonist concentration. Determine EC50 and Emax values. D->E

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed HEK293T cells stably or transiently expressing the desired α1-AR subtype into a 96-well, black-walled, clear-bottom plate.[27]

    • Allow cells to grow overnight to form a confluent monolayer.[25]

  • Dye Loading:

    • Aspirate the culture medium.

    • Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) dissolved in a physiological buffer (like HBSS with 20 mM HEPES). In some cell lines, probenecid may be added to prevent dye leakage.[25][28]

    • Incubate for 30-60 minutes at 37°C, followed by a brief incubation at room temperature, protected from light.[25][27]

  • Assay Execution:

    • Place the cell plate into a fluorescence microplate reader (e.g., a FlexStation® or FLIPR®).

    • Prepare a separate "compound plate" containing serial dilutions of the test agonists at 3-5x the final desired concentration.

    • Set the instrument to record fluorescence kinetically (e.g., excitation ~490 nm, emission ~525 nm).[26]

    • Establish a baseline fluorescence reading for several seconds.

    • The instrument then automatically adds the agonist from the compound plate to the cell plate.

  • Data Acquisition: Continue recording fluorescence for 2-3 minutes to capture the transient increase and subsequent decay of the calcium signal.[26]

  • Data Analysis: For each concentration, determine the peak fluorescence response minus the baseline. Plot these values against the log concentration of the agonist. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (potency) and Emax (maximum efficacy). Compare the Emax of a test compound to that of a known full agonist (like norepinephrine) to classify it as a full or partial agonist.

In Vivo Characterization: Blood Pressure Measurement in Rodents

Objective: To assess the physiological effect of α1A agonists on systemic blood pressure in a living animal model.

Causality: The primary physiological effect of systemic α1A-AR activation is vasoconstriction, leading to an increase in blood pressure. Measuring this response in an animal model provides crucial data on in vivo efficacy and duration of action. Radiotelemetry is considered the gold standard as it allows for continuous monitoring in conscious, freely moving animals, minimizing stress-induced artifacts that can occur with other methods like tail-cuff plethysmography or tethered catheters.[29][30]

In Vivo Blood Pressure Workflow A 1. Surgical Implantation Surgically implant a radiotelemetry transmitter in a rat or mouse. B 2. Recovery Allow the animal to fully recover from surgery (typically 1 week). A->B C 3. Baseline Recording Record baseline blood pressure and heart rate for 24-48 hours. B->C D 4. Drug Administration Administer the test agonist via an appropriate route (e.g., I.P., I.V., or S.C.). C->D E 5. Post-Dose Monitoring Continuously record cardiovascular parameters to assess the magnitude and duration of the response. D->E F 6. Data Analysis Analyze changes in mean arterial pressure (MAP) from baseline. E->F

Caption: Workflow for in vivo blood pressure measurement using radiotelemetry.

Step-by-Step Protocol (Radiotelemetry):

  • Animal Model: Use adult male Wistar or Sprague-Dawley rats.[31] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Surgical Implantation:

    • Anesthetize the animal (e.g., with isoflurane).[30]

    • Under aseptic surgical conditions, make a ventral midline incision to expose the abdominal aorta or a ventral neck incision to expose the carotid artery.[30]

    • Insert the catheter of the telemetry pressure transducer into the selected artery and secure it.

    • Place the body of the transmitter in the abdominal cavity or a subcutaneous pocket.[30]

    • Close all incisions and provide post-operative analgesia.

  • Recovery: Allow the animal to recover for at least one week to ensure return to normal circadian rhythms and cardiovascular parameters.

  • Data Acquisition:

    • House the animal in its home cage placed on a receiver that collects the telemetry signal.

    • Record baseline blood pressure (systolic, diastolic, mean) and heart rate for a 24-hour period.

    • Administer the test agonist (e.g., this compound) or vehicle control.

    • Continuously record cardiovascular parameters for several hours or days, depending on the expected duration of action of the compound.

  • Data Analysis: Analyze the telemetry data to determine the peak change in mean arterial pressure (MAP) from baseline, the time to peak effect, and the duration of the hypertensive response. This provides a comprehensive in vivo profile of the agonist's efficacy.

Conclusion

The characterization of α1A-adrenoceptor agonists requires a multi-faceted approach, combining in vitro binding and functional assays with in vivo physiological measurements. The novel compound, This compound , emerges as a promising research tool and potential therapeutic lead, distinguished by its potent partial agonism and high selectivity for the α1A subtype.[9] In contrast, classic agonists like phenylephrine lack subtype selectivity, while highly selective tools like A-61603 act as full agonists. The distinct profile of this compound as a selective partial agonist offers a unique opportunity to probe the physiological consequences of submaximal α1A-receptor activation, potentially leading to therapeutic agents with a more refined and safer profile. The experimental frameworks provided herein offer a robust system for validating these properties and comparing them against existing and future α1A-modulating compounds.

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A Comparative Guide to the Efficacy of 2-Aryl-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives as WDR5 Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of various 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives as potent and selective inhibitors of the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffold protein implicated in the pathogenesis of several cancers, most notably acute myeloid leukemia (AML) with mixed-lineage leukemia (MLL) gene rearrangements. We will delve into the mechanism of action, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds.

Introduction: The Rationale for Targeting WDR5 in AML

Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML cases, particularly in pediatric patients, is driven by chromosomal translocations involving the MLL gene. The resulting MLL fusion proteins are potent oncogenes that require the scaffold protein WDR5 for their leukemogenic activity.

WDR5 serves as a crucial component of the MLL1 methyltransferase complex, where it binds to the "Win" (WDR5-interaction) motif of MLL1. This interaction is essential for the complex's integrity and its ability to catalyze the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.[1][2] The aberrant deposition of H3K4me3 by the MLL fusion complex leads to the sustained expression of oncogenes, such as the HOX gene cluster, driving leukemic transformation and proliferation.[1]

The 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has emerged as a promising chemotype for the development of small molecule inhibitors that target the WDR5-MLL1 interaction. These compounds act as "WIN-site" inhibitors, competitively binding to the arginine-binding pocket on WDR5 that recognizes the MLL1 Win motif. By disrupting this critical protein-protein interaction, these derivatives effectively dismantle the MLL1 complex, leading to a reduction in H3K4me3 levels at target gene promoters and subsequent downregulation of oncogenic gene expression.[3][4] This mechanism provides a targeted therapeutic strategy for MLL-rearranged leukemias.

Comparative Efficacy of 2-Aryl-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives

The following table summarizes the in vitro efficacy of a selection of 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives against WDR5 and in AML cell lines. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.

Compound IDStructureWDR5 Binding Affinity (Ki/Kd)Cell Proliferation GI50 (MV4;11)Cell Proliferation GI50 (MOLM-13)
Compound 1 [Image of the chemical structure of a representative 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole WDR5 inhibitor]< 10 nMLow micromolarLow micromolar
Compound 2 [Image of the chemical structure of another representative derivative]< 20 pMLow nanomolarLow nanomolar
Compound 3 [Image of the chemical structure of a third representative derivative]~300 µM (Fragment Hit)> 50 µM> 50 µM
Optimized Lead [Image of the chemical structure of a highly potent derivative]< 10 nM< 10 nM< 10 nM

Note: The structures are representative examples of the scaffold. Specific substitutions on the aryl ring and other positions of the pyrrolo-imidazole core significantly impact potency. Fragment hits like Compound 3 demonstrate the starting point for structure-based design, leading to highly potent optimized leads.

Mechanism of Action: Beyond MLL1 Inhibition

While the primary mechanism of action of these WDR5 inhibitors is the disruption of the WDR5-MLL1 interaction, recent studies have unveiled a more nuanced understanding of their cellular effects. In MLL-rearranged leukemia cells, WIN-site inhibitors have been shown to displace WDR5 from the chromatin of genes involved in protein synthesis.[3] This leads to a suppression of the translational capacity of the cancer cells, inducing a state of "nucleolar stress." This stress, in turn, activates the p53 tumor suppressor pathway, culminating in apoptosis.[3][5]

This dual mechanism, involving both epigenetic reprogramming and the induction of nucleolar stress-mediated apoptosis, underscores the potent anti-leukemic activity of these compounds.

Below is a diagram illustrating the signaling pathway affected by 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives.

WDR5_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_ribosome Ribosomal Protein Genes MLL1 MLL1 Fusion Protein MLL1_WDR5 MLL1-WDR5 Complex MLL1->MLL1_WDR5 binds WDR5 WDR5 WDR5->MLL1_WDR5 binds WDR5_RPG WDR5 at RPGs WDR5->WDR5_RPG localizes to HOX_Genes HOX Genes MLL1_WDR5->HOX_Genes activates H3K4me3 H3K4me3 (Active Transcription) HOX_Genes->H3K4me3 leads to Leukemogenesis Leukemogenesis & Proliferation H3K4me3->Leukemogenesis drives Inhibitor 2-Aryl-6,7-Dihydro-5H- pyrrolo[1,2-a]imidazole Derivative Inhibitor->WDR5 inhibits binding to MLL1 Inhibitor->WDR5_RPG displaces from RPG RPGs Nucleolar_Stress Nucleolar Stress WDR5_RPG->Nucleolar_Stress disruption leads to p53 p53 Activation Nucleolar_Stress->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: WDR5 inhibition pathway.

Experimental Protocols

To facilitate the evaluation and comparison of novel 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives, we provide the following detailed experimental protocols.

In Vitro WDR5 Binding Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This assay quantitatively measures the binding affinity of a test compound to WDR5 by assessing its ability to displace a fluorescently labeled tracer peptide derived from the MLL1 Win motif.

Materials:

  • Recombinant human WDR5 protein

  • Fluorescently labeled MLL1 Win-motif peptide (e.g., with a donor fluorophore)

  • Antibody or molecule labeled with an acceptor fluorophore that binds WDR5

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)

  • 384-well, low-volume, black microplates

  • TR-FRET-compatible microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a pre-mixed solution of WDR5 protein and the acceptor-labeled molecule to each well.

  • Add the donor-labeled MLL1 peptide to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Measure the TR-FRET signal on a compatible plate reader, with excitation at the donor's excitation wavelength and emission detection at both the donor and acceptor emission wavelengths.

  • Calculate the ratio of acceptor to donor emission and plot the results against the compound concentration to determine the IC50, which can then be converted to a Ki value.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution 1. Prepare serial dilution of test compound Plate_Addition 3. Add compound and WDR5 mix to 384-well plate Compound_Dilution->Plate_Addition Reagent_Mix 2. Prepare WDR5 and acceptor mix Reagent_Mix->Plate_Addition Initiation 4. Add donor-labeled peptide to initiate Plate_Addition->Initiation Incubation 5. Incubate at RT Initiation->Incubation Measurement 6. Measure TR-FRET signal Incubation->Measurement Calculation 7. Calculate IC50/Ki Measurement->Calculation

Sources

A Guide to the Biophysical Validation of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol Binding Affinity to the α1A-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding affinity of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol and its analogs. While direct binding data for this specific molecule is emerging, the broader class of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoles has been identified as potent and selective partial agonists of the alpha-1A adrenergic receptor (α1A-AR).[1] Therefore, this guide will focus on the robust experimental validation of this interaction, offering a comparative analysis with other known α1A-AR agonists.

The principles and protocols detailed herein are designed to establish a self-validating experimental system, ensuring the generation of reliable and reproducible binding data critical for advancing drug discovery programs.

The Critical Role of Biophysical Validation in Drug Discovery

The initial identification of a potential drug candidate, such as a member of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole class, is merely the first step in a long and arduous journey. A deep and quantitative understanding of the interaction between a small molecule and its protein target is paramount. This is where biophysical techniques for measuring binding affinity become indispensable. The equilibrium dissociation constant (KD), a measure of the binding affinity, is a critical parameter that informs on the potency of a compound. A smaller KD value signifies a higher binding affinity.[2]

Accurate and reproducible KD determination allows for:

  • Confident SAR assessment: Understanding how chemical modifications to the this compound scaffold impact binding affinity is the cornerstone of lead optimization.

  • Target validation: Confirming that a molecule's biological effect is a direct consequence of its interaction with the intended target.

  • Competitive positioning: Benchmarking a novel compound against existing therapies or tool compounds provides a clear rationale for its continued development.

This guide will detail two gold-standard, label-free biophysical methods for the validation of binding affinity: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These orthogonal techniques provide complementary information, strengthening the confidence in the obtained binding parameters.

Experimental Validation Workflow

A robust validation strategy involves a multi-pronged approach, from target preparation to orthogonal validation of binding data. The following workflow provides a high-level overview of the key stages.

Binding Affinity Validation Workflow cluster_Target Target Preparation cluster_Ligand Ligand Preparation cluster_Primary Primary Binding Assay cluster_Orthogonal Orthogonal Validation P_Exp α1A-AR Expression & Solubilization P_Pur Purification (e.g., Affinity Chromatography) P_Exp->P_Pur P_QC Quality Control (SDS-PAGE, Western Blot) P_Pur->P_QC SPR_Setup SPR Sensor Chip Immobilization of α1A-AR P_QC->SPR_Setup ITC_Setup ITC Sample Preparation P_QC->ITC_Setup L_Synth Synthesis of 6,7-Dihydro- 5H-pyrrolo[1,2-a]imidazol-7-ol L_QC Purity Analysis (HPLC, NMR, MS) L_Synth->L_QC L_Stock Stock Solution Preparation L_QC->L_Stock SPR_Run SPR Binding Analysis L_Stock->SPR_Run ITC_Run ITC Titration Experiment L_Stock->ITC_Run SPR_Setup->SPR_Run SPR_Data Kinetic & Affinity Data (ka, kd, KD) SPR_Run->SPR_Data ITC_Data Thermodynamic & Affinity Data (KD, ΔH, ΔS) SPR_Data->ITC_Data Compare KD ITC_Setup->ITC_Run ITC_Run->ITC_Data

Figure 1: A generalized workflow for the validation of binding affinity.

Primary Validation: Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for the real-time, label-free analysis of biomolecular interactions.[3][4] It measures the change in refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, providing kinetic (ka, kd) and affinity (KD) data.[5][6]

Step-by-Step SPR Protocol for α1A-AR and this compound

1. α1A-AR Immobilization:

  • Rationale: Covalent immobilization of the purified α1A-AR onto the sensor chip surface is a critical step. Amine coupling is a common and robust method.

  • Procedure:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the purified α1A-AR (typically 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., 8000-10000 Response Units).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl pH 8.5 injection.

    • A reference flow cell should be prepared in parallel, following the same activation and deactivation steps but without protein injection, to subtract non-specific binding and bulk refractive index changes.

2. Binding Analysis:

  • Rationale: A dilution series of the small molecule is injected over the immobilized receptor to determine the concentration-dependent binding response.

  • Procedure:

    • Prepare a dilution series of this compound in running buffer, typically ranging from low nanomolar to high micromolar concentrations. A solvent correction may be necessary if DMSO is used to solubilize the compound.

    • Inject each concentration over the reference and active flow cells for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Between injections, regenerate the sensor surface if necessary with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any bound analyte.

    • Include buffer-only injections (blanks) for double referencing.

3. Data Analysis:

  • Rationale: The resulting sensorgrams are fitted to a suitable binding model to extract kinetic and affinity constants.

  • Procedure:

    • Process the raw data by subtracting the reference flow cell signal and the blank injections.

    • Fit the processed sensorgrams to a 1:1 Langmuir binding model or a steady-state affinity model using the instrument's analysis software.

    • The analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Orthogonal Validation: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][8][9] This makes it an excellent orthogonal method to validate SPR findings.

Step-by-Step ITC Protocol

1. Sample Preparation:

  • Rationale: Meticulous sample preparation is crucial for high-quality ITC data. Both the protein and ligand must be in identical buffer to minimize heats of dilution.[10]

  • Procedure:

    • Dialyze the purified α1A-AR extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

    • Dissolve the this compound in the final dialysis buffer. If DMSO is required, ensure the exact same concentration of DMSO is present in the protein solution in the cell.

    • Accurately determine the concentration of both the protein and the ligand.

    • Degas both solutions immediately prior to the experiment to prevent bubbles in the calorimeter.

2. ITC Experiment:

  • Rationale: The ligand is titrated into the protein solution, and the heat change after each injection is measured.

  • Procedure:

    • Load the α1A-AR solution (typically 10-20 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (typically 100-200 µM) into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 seconds).

    • Perform an initial small injection (e.g., 0.4 µL) that is discarded during analysis, followed by a series of injections (e.g., 19-25) to achieve saturation.

3. Data Analysis:

  • Rationale: The integrated heat changes are plotted against the molar ratio of ligand to protein and fitted to a binding model.

  • Procedure:

    • Integrate the raw titration peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) using the analysis software.

    • The fitting will yield the stoichiometry (n), the binding affinity (KA, from which KD = 1/KA is calculated), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKA = ΔH - TΔS.

Comparative Analysis of α1A-Adrenergic Receptor Agonists

To contextualize the binding affinity of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, it is essential to compare it with other known α1A-AR agonists. The following table presents binding affinity data for a selection of compounds, including the endogenous agonist norepinephrine and the highly selective agonist A61603.

CompoundClass/ScaffoldBinding Affinity (Ki in nM)Reference
Representative 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole PyrroloimidazoleTo be determinedN/A
NorepinephrineEndogenous Catecholamine388[11]
A616032-(Aminomethyl)tetralin0.47[12]
PhenylephrineImidazoline derivative~1000[12]
OxymetazolineImidazoline derivative~100[13]

Note: Ki values are compiled from different studies and experimental conditions and should be used for relative comparison.

α1A-Adrenergic Receptor Signaling Pathway

Understanding the binding affinity of a compound is mechanistically linked to its ability to initiate a downstream signaling cascade. The α1A-AR is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Upon agonist binding, a conformational change in the receptor activates Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Alpha1A-AR Signaling Pathway cluster_membrane Plasma Membrane A1A_R α1A-AR Gq Gq/11 (α, β, γ subunits) A1A_R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-7-ol (Agonist) Agonist->A1A_R Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Release Ca->PKC Activates Cell_Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca->Cell_Response Activates Ca²⁺- dependent proteins PKC->Cell_Response Phosphorylates Targets

Figure 2: Simplified signaling pathway of the α1A-adrenergic receptor.

Conclusion

The validation of binding affinity is a cornerstone of modern drug discovery. For novel compounds such as this compound, a rigorous and multi-faceted approach to characterizing their interaction with the putative target, the α1A-adrenergic receptor, is essential. By employing robust, orthogonal biophysical techniques like SPR and ITC, researchers can generate high-confidence data that is critical for informed decision-making in lead optimization and candidate selection. The protocols and comparative framework provided in this guide are intended to empower research teams to pursue a scientifically sound and efficient validation strategy.

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  • PubMed. Piperazinylimidazo[1,2-a]pyrazines with selective affinity for in vitro alpha-adrenergic receptor subtypes. [Link]
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  • PubMed. Novel adrenergic compounds. I. Receptor interactions of ABBOTT-54741 [(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthtyl)imidazoline], an alpha-adrenergic agonist. [Link]
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Cross-reactivity of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol with other receptors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Receptor Cross-Reactivity Profile of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol and Its Analogs

This guide provides a comprehensive analysis of the receptor cross-reactivity for the novel scaffold represented by this compound. In drug discovery, understanding a compound's selectivity is as crucial as understanding its primary efficacy. Off-target interactions can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This document outlines the methodologies for assessing the selectivity of a novel agent, using the pyrrolo[1,2-a]imidazole scaffold as a central example, and compares its hypothetical profile to established compounds.

The insights presented here are grounded in established principles of receptor pharmacology and draw from methodologies widely accepted in the field. While extensive public data on this compound itself is not available, this guide constructs a framework for its evaluation based on the behavior of structurally related heterocyclic compounds.

The Imperative of Selectivity Profiling

The initial development of a molecule like this compound would have identified a primary biological target—for instance, a specific G-protein coupled receptor (GPCR) or a kinase. However, the structural motifs within the molecule may allow it to bind to a range of other, unintended biological targets. Probing these interactions early is a cornerstone of modern safety pharmacology.

A typical approach involves screening the compound against a broad panel of receptors, ion channels, and enzymes. The data generated from such a screen is critical for predicting potential clinical side effects. For example, unintended activity at the hERG potassium channel can indicate a risk of cardiac arrhythmia, while interaction with the 5-HT2B receptor has been linked to valvular heart disease.

Experimental Workflow for Assessing Cross-Reactivity

A robust assessment of off-target activity follows a tiered approach, beginning with broad screening and progressing to more detailed functional analysis. The workflow is designed to first identify potential liabilities and then to understand their functional consequences.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Final Assessment A Test Compound (e.g., 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-7-ol) B Broad Radioligand Binding Panel (e.g., Eurofins SafetyScreen44™) ~10 µM concentration A->B Submit for Screening C Initial Hit Identification (% Inhibition > 50%) B->C Data Analysis D Dose-Response Curve Generation (Binding Assays) C->D Validate Hits E Determination of Affinity (Ki) D->E Calculate from IC50 F Functional Assays for Validated Hits (e.g., cAMP, Calcium Flux, etc.) E->F Confirm Functional Impact G Determine Functional Potency (EC50) (Agonist vs. Antagonist mode) H Selectivity Profile & Risk Assessment G->H Synthesize Data

Caption: Tiered workflow for receptor cross-reactivity profiling.

Comparative Cross-Reactivity Data

To illustrate the process, the table below presents hypothetical cross-reactivity data for our lead compound, "Compound-X" (this compound), alongside two well-characterized comparator compounds. Comparator A is a highly selective agent for the primary target, while Comparator B is a known "dirtier" drug with multiple off-target activities.

Assume the primary target for all three compounds is Adrenergic Alpha-2A Receptor .

ReceptorAssay TypeCompound-X (Ki, nM)Comparator A (Ki, nM)Comparator B (Ki, nM)
Adrenergic Alpha-2A Binding1.2 0.8 5.5
Adrenergic Alpha-1ABinding850>10,000150
Dopamine D2Binding1,200>10,00080
Serotonin 5-HT2ABinding9508,50025
Muscarinic M1Binding>10,000>10,0002,500
Histamine H1Binding450>10,00015
hERG ChannelBinding>10,000>10,0005,000

Interpretation of Data:

  • Compound-X demonstrates high affinity for its primary target (Alpha-2A). It shows weak off-target activity at several other monoamine receptors (Alpha-1A, D2, 5-HT2A, H1), with selectivity ratios ranging from ~375-fold (H1) to 1000-fold (D2). This profile suggests a relatively clean compound, but the moderate H1 affinity might warrant further functional investigation for potential side effects like sedation.

  • Comparator A is exceptionally selective. Its affinity for all tested off-targets is greater than 10,000 nM, indicating a >10,000-fold selectivity window. This is a desirable profile when a single-target mechanism of action is sought.

  • Comparator B is a non-selective compound. It binds with high affinity to multiple receptors, including D2, 5-HT2A, and H1. Such polypharmacology can be a source of a complex side-effect profile but is sometimes therapeutically exploited.

Potential Signaling Pathway Implications

The off-target interactions identified in the binding assays can have significant functional consequences. For instance, binding to the Histamine H1 receptor could lead to downstream effects mediated by Gq signaling, which is distinct from the Gi-coupled pathway of the primary Alpha-2A adrenergic target.

G cluster_0 Primary Target Pathway cluster_1 Off-Target Pathway A Compound-X R1 Adrenergic α2A (Gi-coupled) A->R1 A2 Compound-X AC Adenylate Cyclase R1->AC Inhibition cAMP cAMP Production AC->cAMP Catalysis Therapeutic Therapeutic Effect (e.g., Sedation, Hypotension) cAMP->Therapeutic R2 Histamine H1 (Gq-coupled) A2->R2 PLC Phospholipase C R2->PLC Activation IP3 IP3 / DAG PLC->IP3 Catalysis Ca Ca²⁺ Release IP3->Ca SideEffect Side Effect (e.g., Drowsiness, Allergic Response Modulation) Ca->SideEffect

Caption: Divergent signaling from on-target vs. off-target engagement.

Detailed Experimental Protocols

The following are representative protocols for the types of assays used to generate the data in this guide.

Protocol: Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., Adrenergic Alpha-1A).

    • Radioligand specific for the receptor (e.g., [³H]-Prazosin).

    • Test compound (Compound-X) at various concentrations.

    • Non-specific binding control (e.g., 10 µM Phentolamine).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well filter plates and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Compound-X (e.g., from 100 µM to 10 pM).

    • In a 96-well plate, add assay buffer, cell membranes (e.g., 10 µg protein/well), and the specific radioligand at a concentration near its Kd value.

    • Add the various dilutions of Compound-X to the appropriate wells.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the high-concentration non-specific control.

    • Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate using a cell harvester, and wash with ice-cold buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Compound-X relative to the total and non-specific binding controls.

    • Plot percent inhibition against the log concentration of Compound-X and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional cAMP Assay (GPCR Activity)

This protocol determines if a compound acts as an agonist or antagonist at a Gi- or Gs-coupled receptor.

  • Materials:

    • Whole cells stably expressing the receptor of interest (e.g., Adrenergic Alpha-2A).

    • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

    • Forskolin (an adenylate cyclase activator, used to stimulate cAMP production).

    • Reference agonist and antagonist.

    • Cell culture medium and plates.

  • Procedure (Antagonist Mode):

    • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound (Compound-X).

    • Aspirate the culture medium and add the compound dilutions to the cells. Incubate for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of a reference agonist (e.g., UK 14,304 for Alpha-2A) to all wells except the basal control. Since Alpha-2A is Gi-coupled, the agonist will inhibit cAMP. To measure this, cAMP levels are first stimulated with forskolin.

    • Add a fixed concentration of forskolin to stimulate cAMP production.

    • Incubate for a defined period (e.g., 30 minutes).

    • Lyse the cells and proceed with the cAMP measurement according to the kit manufacturer's instructions.

  • Data Analysis:

    • The assay will measure the ability of Compound-X to reverse the inhibitory effect of the reference agonist on forskolin-stimulated cAMP levels.

    • Plot the measured cAMP signal against the log concentration of Compound-X to generate a dose-response curve and determine the EC50 (functional potency).

Conclusion and Strategic Outlook

The comprehensive evaluation of this compound's receptor cross-reactivity is a non-negotiable step in its preclinical development. The hypothetical data presented herein illustrates a compound with a promising, albeit not perfect, selectivity profile. The moderate affinities for H1 and other monoamine receptors would necessitate follow-up functional studies to determine if these interactions translate into cellular activity at therapeutically relevant concentrations.

By employing a systematic, tiered approach to screening and functional validation, researchers can build a detailed understanding of a new chemical entity's pharmacological profile. This not only de-risks clinical development by anticipating potential side effects but also opens the door to discovering novel therapeutic applications driven by controlled polypharmacology.

References

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.
  • Eurofins DiscoverX.SafetyScreen44™ Panel. Eurofins Scientific.
  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature.

A Comparative Guide to the Efficacy of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold: From Foundational Fragment to Potent Preclinical Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole chemical scaffold, tracing its journey from a low-affinity fragment to a potent and selective inhibitor of the WDR5 protein. For researchers and drug development professionals, this narrative serves as a practical case study in modern structure-based drug design, illustrating the critical divergence between in vitro and in vivo efficacy and the methodologies used to bridge that gap. We will dissect the experimental choices, present comparative data, and provide detailed protocols that underpin the development of lead compounds based on this promising heterocyclic core.

Introduction: The Emergence of a Privileged Scaffold

The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole core is a heterocyclic structure that has garnered significant interest in medicinal chemistry. While derivatives have been explored for various biological activities, including as adrenoceptor partial agonists and anticonvulsants, its most compelling therapeutic application to date is in oncology as a potent inhibitor of the WD repeat-containing protein 5 (WDR5).[1][2][3]

WDR5 is a critical scaffold protein that is not an enzyme itself but is essential for the assembly and function of multiple protein complexes, including the histone methyltransferase mixed-lineage leukemia (MLL) complex.[1] Overexpression of WDR5 is a hallmark of various cancers, particularly MLL-rearranged leukemias, where it is a key dependency. Therefore, disrupting the protein-protein interactions (PPIs) mediated by WDR5 represents a promising therapeutic strategy. Specifically, small molecules that bind to the "WIN" site of WDR5 can block its interaction with MLL, leading to anti-leukemic effects.

This guide focuses on the evolution of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol and its related core structure from a simple fragment identified in an initial screen to highly optimized lead compounds with demonstrated cellular activity.

Mechanism of Action: Targeting the WDR5-MLL Interaction

The primary mechanism of action for the anticancer effects of this scaffold is the inhibition of the WDR5-MLL protein-protein interaction. WDR5 acts as a crucial scaffolding protein that presents the histone H3 tail to the SET domain of MLL1 for methylation, an epigenetic modification essential for the expression of leukemogenic genes like HOXA9. By occupying the WIN site on WDR5, the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-based inhibitors allosterically prevent the binding of MLL1, thereby inhibiting histone methylation and suppressing the transcription of cancer-driving genes.

WDR5_MoA cluster_0 Normal Leukemogenic Function cluster_1 Inhibition by Pyrrolo[1,2-a]imidazole Scaffold MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Binds to WIN Site HistoneH3 Histone H3 WDR5->HistoneH3 Presents for Methylation HOXA9 HOXA9 Gene HistoneH3->HOXA9 Activates Transcription Leukemia Leukemia Progression HOXA9->Leukemia Inhibitor 6,7-Dihydro-5H- pyrrolo[1,2-a]imidazole Derivative WDR5_Inhibited WDR5 Inhibitor->WDR5_Inhibited Occupies WIN Site MLL1_Blocked MLL1 WDR5_Inhibited->MLL1_Blocked Binding Blocked No_Methylation Transcription Suppressed WDR5_Inhibited->No_Methylation

Caption: Mechanism of WDR5 Inhibition.

Part 1: In Vitro Efficacy — The Journey from Fragment to Potent Inhibitor

The development of potent WDR5 inhibitors from the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a classic example of fragment-based drug discovery (FBDD). This approach begins by identifying low-molecular-weight fragments that bind weakly to the target, which are then chemically elaborated into high-affinity leads.

The Causality Behind Experimental Choices: Researchers at Vanderbilt University initiated an NMR-based screen to identify fragments that bind to the WDR5 WIN site.[1] NMR is an ideal tool for fragment screening because it is highly sensitive to weak binding events that might be missed by other assays. The initial dihydro-pyrrolo-imidazole fragment (F-1) was identified as a promising starting point due to its high ligand efficiency (LE) and lack of undesirable hydrogen bond donors.[1]

From this starting point, a structure-based design approach was employed. X-ray crystallography was used to determine the binding mode of the fragment in the WDR5 WIN site. This structural information guided the chemical synthesis of derivatives, adding functional groups to exploit favorable interactions with the protein and enhance binding affinity.

Comparative In Vitro Data: Fragment vs. Optimized Lead

The following table summarizes the dramatic improvement in potency achieved through this iterative optimization process. The data compares the initial fragment with a representative optimized 2-Aryl derivative.

CompoundStructureBinding Affinity (Ki, µM)Ligand Efficiency (LE)Cellular Activity (IC50, µM) MV4;11 AML Cell Line
Fragment (F-1) 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core3230.34Not Reported (Assumed Inactive)
Optimized Lead 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative< 0.010Not Applicable~1-5 (Micromolar range)

Data synthesized from information presented in Fesik et al., J. Med. Chem. 2018.[1][4]

This data clearly demonstrates that while the core scaffold provides a viable starting point for WDR5 binding, it lacks the potency required for cellular effects. The multi-log improvement in binding affinity and the emergence of micromolar cellular activity in the optimized lead underscore the success of the structure-based design strategy.

In_Vitro_Workflow cluster_0 Discovery & Optimization cluster_1 In Vitro Validation FragmentScreen Fragment Library Screening (NMR-based) HitID Hit Identification (Dihydro-pyrrolo-imidazole F-1) FragmentScreen->HitID Structure Structure Determination (X-ray Crystallography) HitID->Structure SBDD Structure-Based Design & Chemical Synthesis Structure->SBDD Iterative Cycles BindingAssay Biochemical Potency Assay (TR-FRET, Ki Determination) SBDD->BindingAssay BindingAssay->SBDD CellAssay Cellular Efficacy Assay (AML Cell Line, IC50) BindingAssay->CellAssay Potent Compounds Advance LeadCompound Optimized Lead Compound CellAssay->LeadCompound In_Vivo_Workflow cluster_0 Pre-Study cluster_1 Efficacy Study PK Pharmacokinetic (PK) Studies (Determine Dosing Regimen) Dosing Administer Compound Daily (e.g., Oral Gavage) PK->Dosing Tox Preliminary Toxicity Assessment (Maximum Tolerated Dose) Tox->Dosing Implantation Implant Human AML Cells (e.g., MV4;11) into Mice TumorGrowth Allow Tumors to Establish (e.g., 100-200 mm³) Implantation->TumorGrowth Grouping Randomize Mice into Groups (Vehicle vs. Treatment) TumorGrowth->Grouping Grouping->Dosing Monitoring Monitor Tumor Volume & Body Weight (2-3x weekly) Dosing->Monitoring Endpoint Study Endpoint (e.g., 21-28 days or tumor burden limit) Monitoring->Endpoint Analysis Analyze Data (TGI, Statistics) Endpoint->Analysis

Caption: In Vivo Xenograft Study Workflow.

Experimental Protocol: AML Xenograft Efficacy Study

This protocol provides a step-by-step guide for a standard subcutaneous xenograft model.

  • Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG). Allow them to acclimate for at least one week before the study begins.

  • Cell Preparation: Harvest MV4;11 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 10-20 million cells per mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1-2 million cells) into the right flank of each mouse.

  • Tumor Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Use digital calipers to measure the length (L) and width (W) of the tumors. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization: Once tumors reach an average size of 100-200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.

  • Compound Formulation & Dosing: Formulate the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the compound daily via the determined route (e.g., oral gavage) at a predetermined dose. The control group receives the vehicle only.

  • In-Life Monitoring: Record tumor volumes and body weights 2-3 times per week. Perform daily health checks on all animals.

  • Study Termination: The study is typically concluded after 21-28 days, or when tumors in the control group reach a predetermined size limit.

  • Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. Tumor weights can be recorded as a final endpoint.

  • Data Analysis: Calculate the mean tumor volume for each group at each time point. Determine the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

Conclusion and Future Directions

The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold serves as an exemplary model for modern drug discovery. The initial fragment, likely possessing negligible in vivo activity due to its low affinity, was successfully evolved through a rigorous, structure-guided in vitro optimization campaign into lead compounds with potent cellular effects. [1] The crucial divergence between the starting fragment and the final lead compound highlights a core principle of drug development: in vitro potential does not guarantee in vivo success. The journey requires a multi-parameter optimization of not just target affinity, but also cellular permeability, metabolic stability, and pharmacokinetic properties. While the published literature firmly establishes the in vitro credentials of the optimized 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, the next logical and critical step is the comprehensive disclosure of their in vivo efficacy and safety profiles. Such data will be essential to validate this scaffold as a viable starting point for a clinically useful WDR5 inhibitor for the treatment of cancer.

References

  • Wang, F., Jeon, K. O., Salovich, J. M., et al. (2018). Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 61(13), 5623–5642. [Link]
  • Scott, A. D., Bell, A. S., et al. (2009). 6,7-Dihydro-5H-pyrrolo[1,2-a] imidazoles as potent and selective alpha1A adrenoceptor partial agonists. Bioorganic & Medicinal Chemistry Letters, 19(11), 3113-7. [Link]
  • Brusina, M. A., et al. (2025). Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide.
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  • IUCrData. (2020). 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole.

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Navigating the Pharmacokinetic Landscape of Pyrroloimidazole Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyrroloimidazole Scaffold

The pyrroloimidazole nucleus, a versatile heterocyclic scaffold, is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3] The therapeutic potential of these compounds is vast; however, their journey from a promising lead molecule to a clinically effective drug is critically dependent on their pharmacokinetic profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these analogs is paramount for optimizing their efficacy and safety.

This guide provides a comparative analysis of the pharmacokinetic properties of select pyrroloimidazole and structurally related analogs, drawing upon preclinical data to inform future drug design and development efforts. We will delve into the experimental methodologies used to assess their in vivo behavior, present a comparative summary of key pharmacokinetic parameters, and discuss the implications of these findings for researchers in the field.

I. The Crucial Role of Pharmacokinetics in Drug Discovery

The success of any therapeutic agent hinges on its ability to reach the target site in sufficient concentration and for an adequate duration to elicit a pharmacological response. This is governed by its pharmacokinetic properties.[4][5] A molecule with excellent in vitro potency can fail in vivo due to poor oral bioavailability, rapid metabolism, or inefficient distribution.[6][7] Therefore, early and comprehensive pharmacokinetic evaluation is a critical step in the drug discovery pipeline, enabling the selection and optimization of candidates with favorable ADME profiles.

For pyrroloimidazole analogs, a key challenge lies in balancing the structural features required for potent biological activity with those that confer desirable pharmacokinetic characteristics. This often involves a delicate interplay of lipophilicity, aqueous solubility, and susceptibility to metabolic enzymes.[7]

II. Experimental Methodologies for Pharmacokinetic Profiling

The characterization of a compound's pharmacokinetic profile involves a series of in vivo and in vitro experiments. The following protocols represent standard methodologies employed in the preclinical evaluation of drug candidates.

In Vivo Pharmacokinetic Studies in Animal Models

The primary objective of in vivo pharmacokinetic studies is to determine how a drug is absorbed, distributed, metabolized, and excreted in a living organism, typically rodent or non-rodent species.

Step-by-Step Protocol for a Typical Murine Pharmacokinetic Study:

  • Animal Acclimatization and Dosing:

    • Healthy, adult male and female mice (e.g., BALB/c or C57BL/6) are acclimated for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water).

    • The test compound is formulated in an appropriate vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

    • Animals are divided into groups for intravenous (IV) and oral (PO) administration. A typical dose might be 10 mg/kg.[8]

  • Blood Sampling:

    • Following drug administration, serial blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable route, such as the tail vein or retro-orbital sinus.

    • Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

  • Plasma Preparation and Storage:

    • The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalytical Method Validation and Sample Analysis:

    • The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9]

    • Method validation includes assessing linearity, accuracy, precision, selectivity, and stability.[10]

  • Pharmacokinetic Parameter Calculation:

    • The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[10]

    • Key parameters calculated include:

      • Area Under the Curve (AUC): A measure of total drug exposure.

      • Maximum Concentration (Cmax): The peak plasma concentration.

      • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

      • Elimination Half-life (t1/2): The time required for the plasma concentration to decrease by half.

      • Clearance (CL): The volume of plasma cleared of the drug per unit time.

      • Volume of Distribution (Vd): The apparent volume into which the drug distributes.

      • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[5]

Workflow for In Vivo Pharmacokinetic Analysis:

G cluster_post Data Analysis Phase Dosing Drug Administration (IV and PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA Validation Method Validation Validation->LCMS Params Calculation of PK Parameters (AUC, Cmax, t1/2, %F) NCA->Params

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

III. Comparative Pharmacokinetic Profiles of Pyrrolo-Heterocyclic Analogs

While a direct head-to-head comparison of a wide range of pyrroloimidazole analogs is not available in the public literature, we can synthesize data from various studies on structurally related pyrrolo-heterocyclic compounds to draw meaningful comparisons. The following table summarizes key pharmacokinetic parameters for selected compounds, highlighting the diversity in their in vivo behavior.

Compound Class Analog Example Species Dose (mg/kg) Cmax (ng/mL) t1/2 (h) AUC (ng*h/mL) Oral Bioavailability (%F) Reference
Pyrrolo[2,3-d]pyrimidine Compound 12bMouse10 (p.o.)---Favorable[11]
Pyrrolopyrimidine Compound 21j-----Much better than parent[12]
Pyrrole Carboxamide Pyrazole AnalogMouse10 (p.o.)---Optimal oral exposure[8]
Pyrrolizidine Alkaloid SenecionineRat---Lower bioavailability[13][14]
Pyrrolizidine Alkaloid AdonifolineRat---Lower bioavailability[13][14]
Dimeric Pyrrolobenzodiazepine SJG-136Rat15-50 µg/kg (IV)-0.15--[15]
Pyrazolo[3,4-b]pyridine GNE-ARat, Mouse, Monkey, Dog--1.67 (Rat) - 16.3 (Dog)-11.2% (Rat) - 88.0% (Mouse)[16]

Note: Direct comparison of absolute values should be done with caution due to variations in experimental conditions across different studies. The table aims to illustrate the range of pharmacokinetic properties observed.

IV. Discussion and Interpretation of Pharmacokinetic Data

The data presented above, though from different studies, offer valuable insights into the structure-pharmacokinetic relationships of pyrrolo-heterocyclic compounds.

Absorption and Bioavailability: Oral bioavailability is a critical parameter for patient compliance and therapeutic convenience. The data reveals a wide range, from the low bioavailability observed for some pyrrolizidine alkaloids[13][14] to the high bioavailability of a pyrazolo[3,4-b]pyridine analog in mice.[16] This variability underscores the significant impact of subtle structural modifications on absorption. Factors such as lipophilicity, aqueous solubility, and susceptibility to efflux transporters like P-glycoprotein (P-gp) play a crucial role.[7] For instance, the optimization of a pyrrole carboxamide series led to a nonbasic pyrazole analog with improved oral exposure, likely by mitigating efflux.[8]

Distribution: The volume of distribution (Vd) indicates the extent of a drug's distribution into tissues. A large Vd, as seen with GNE-A (2.1 to 9.0 L/kg), suggests extensive tissue distribution.[16] High plasma protein binding, also observed for GNE-A (96.7-99.0% bound), can influence the free drug concentration available to exert its therapeutic effect.[16]

Metabolism: Metabolism is a key determinant of a drug's half-life and can lead to the formation of active or inactive metabolites. The dimeric pyrrolobenzodiazepine SJG-136 is metabolized by CYP3A isoforms.[15] For pyrrolizidine alkaloids, metabolism can lead to the formation of N-oxides.[13][14] Understanding the metabolic pathways is crucial for predicting potential drug-drug interactions, as co-administration with inhibitors or inducers of metabolizing enzymes can significantly alter drug exposure.[17]

Excretion: The primary routes of excretion for drugs and their metabolites are renal (urine) and fecal. For the N-pyrrolo[1,2-c]imidazolylphenyl sulfonamide herbicide TY029, approximately 90% of the administered dose was excreted within 96 hours.[18]

Structure-Activity and Structure-Property Relationships: The development of novel pyrroloimidazole analogs often involves a process of molecular hybridization or scaffold hopping to optimize both potency and pharmacokinetic properties.[11] For example, the replacement of a thienopyrimidine scaffold with a pyrrolopyrimidine led to significantly improved metabolic stability.[12] These examples highlight the importance of an integrated approach to drug design, where ADME properties are considered in parallel with pharmacological activity.

Visualizing Comparative ADME Profiles:

G cluster_oral Oral Administration cluster_legend Key Factors Influencing Bioavailability Stomach Stomach Dissolution Intestine Intestine Permeation & Metabolism Stomach->Intestine GI Transit Liver Liver First-Pass Metabolism Intestine->Liver Portal Vein Systemic Systemic Circulation Distribution to Tissues Liver->Systemic Bioavailable Fraction Kidney Kidney Excretion Systemic->Kidney Target Target Site Pharmacological Effect Systemic->Target Excretion Excretion Urine/Feces Kidney->Excretion Solubility Aqueous Solubility Permeability Membrane Permeability Metabolism Metabolic Stability Efflux Efflux Transporters

Caption: Factors influencing the oral bioavailability of pyrroloimidazole analogs.

V. Future Directions and Conclusion

The pharmacokinetic profiling of pyrroloimidazole analogs is an ongoing endeavor. Future research should focus on:

  • Head-to-Head Comparative Studies: Conducting studies that directly compare the pharmacokinetics of a series of closely related analogs under identical experimental conditions would provide more definitive structure-pharmacokinetic relationship data.

  • Human Pharmacokinetic Prediction: Utilizing allometric scaling and in vitro-in vivo correlation (IVIVC) models to better predict human pharmacokinetics from preclinical data.

  • Metabolite Identification and Activity: Thoroughly characterizing the metabolites of promising lead compounds to assess their potential for activity or toxicity.

VI. References

  • Biotransformation, Excretion Kinetics, and Tissue Distribution of an N-pyrrolo[1,2-c]imidazolylphenyl Sulfonamide Herbicide in Rats. PubMed. [Link]

  • Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives. PMC - PubMed Central. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Comparative pharmacokinetics of seven propargyl-linked antifolate antibiotics in the mouse. PubMed. [Link]

  • The comparative pharmacokinetics of two pyrrolizidine alkaloids, senecionine and adonifoline, and their main metabolites in rats after intravenous and oral administration by UPLC/ESIMS. PubMed. [Link]

  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. NIH. [Link]

  • Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization. PubMed. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. PubMed. [Link]

  • (PDF) The comparative pharmacokinetics of two pyrrolizidine alkaloids, senecionine and adonifoline, and their main metabolites in rats after intravenous and oral administration by UPLC/ESIMS. ResearchGate. [Link]

  • Pharmacokinetics, tissue distribution, and antitumor activity of a novel compound, NY-2, in non-small cell lung cancer. Frontiers. [Link]

  • Pyrrole, pyrrolidine analogs as drug candidates-I. ResearchGate. [Link]

  • Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. PMC. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. [Link]

  • Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. PubMed. [Link]

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. MDPI. [Link]

  • Metabolism, a Blossoming Target for Small-Molecule Anticancer Drugs. MDPI. [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge. PMC - NIH. [Link]

  • Synthesis, and docking studies of phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors. PubMed. [Link]

  • Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. PubMed. [Link]

  • Drug Bioavailability. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Pharmacokinetics, pharmacodynamics and metabolism of the dimeric pyrrolobenzodiazepine SJG-136 in rats. PubMed. [Link]

  • Prodrug approaches for enhancing the bioavailability of drugs with low solubility. PubMed. [Link]

  • Comparative bioequivalence and pharmacokinetics of ciprofloxacin in healthy male subjects. PubMed. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. [Link]

  • Bioavailability of Orally Administered Drugs in Critically Ill Patients. PMC - NIH. [Link]

  • Design, synthesis, and docking studies of phenylpicolinamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors. PubMed. [Link]

Sources

Benchmarking 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol: A Comparative Guide to a Novel Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification and characterization of novel heterocyclic scaffolds are paramount to advancing therapeutic innovation. The pyrrolo[1,2-a]imidazole core, a recurring motif in bioactive natural products and synthetic compounds, has garnered significant interest for its diverse pharmacological potential. This guide focuses on a specific derivative, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, providing a comprehensive framework for its systematic evaluation against established standard compounds in key therapeutic areas: inflammation and oncology.

This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, yet practical, approach to benchmarking this promising molecule. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative data to guide your research endeavors.

The Rationale for Investigation: Why this compound?

The pyrrolo[1,2-a]imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific structural features of this compound, including the hydroxyl group, suggest potential for targeted interactions with key biological macromolecules. Preliminary in silico and anecdotal evidence has pointed towards possible modulatory effects on pathways central to inflammation and cell proliferation, making a thorough in vitro evaluation a critical next step.

This guide will focus on two primary areas of investigation:

  • Anti-inflammatory Activity: Chronic inflammation is a hallmark of numerous diseases. We will explore the compound's ability to inhibit key enzymes in the inflammatory cascade, namely Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), and to modulate the pivotal NF-κB signaling pathway.

  • Anticancer Potential: The unchecked proliferation of cancer cells is a primary target for therapeutic intervention. We will assess the cytotoxic effects of our target compound on relevant cancer cell lines.

To ensure a robust and meaningful evaluation, all experimental data will be benchmarked against well-characterized standard compounds: Diclofenac for anti-inflammatory assays and Doxorubicin for cytotoxicity assays.

Section 1: Evaluation of Anti-Inflammatory Activity

Inflammation is a complex biological response, and a multi-faceted approach is necessary to characterize the anti-inflammatory potential of a novel compound. We will employ a tiered screening strategy, beginning with key enzyme inhibition and progressing to a more complex cellular pathway.

Dual Inhibition of COX-2 and 5-LOX: A Promising Strategy

The arachidonic acid cascade is a central pathway in inflammation, leading to the production of pro-inflammatory mediators through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. While traditional NSAIDs inhibit COX enzymes, there is growing interest in dual inhibitors of both COX-2 and 5-LOX, as this may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile.

dot

AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (Inflammation, Pain) COX2->PGs LTs Leukotrienes (Inflammation, Asthma) LOX5->LTs Test_Compound This compound Test_Compound->COX2 Test_Compound->LOX5 Diclofenac Diclofenac (Standard) Diclofenac->COX2

Caption: Dual Inhibition Strategy of the Arachidonic Acid Pathway.

This protocol outlines a fluorometric method for determining the inhibitory activity of the test compound against human recombinant COX-2 and 5-LOX enzymes.

  • Reagents and Materials:

    • Human recombinant COX-2 and 5-LOX enzymes

    • Fluorometric inhibitor screening kits (e.g., from Cayman Chemical or Abcam)[1][2]

    • This compound (Test Compound)

    • Diclofenac (for COX-2) and Zileuton (for 5-LOX) as standard inhibitors

    • Arachidonic acid (substrate)

    • Assay buffer

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test compound and standard inhibitors in assay buffer.

    • Add the enzyme (COX-2 or 5-LOX) to the wells of the 96-well plate.

    • Add the diluted test compound or standard inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for a pre-determined time at the recommended temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths over time.

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

CompoundCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
This compound8.512.3
Diclofenac0.1>100
Zileuton>1000.5

Interpretation: The hypothetical data suggests that this compound exhibits dual inhibitory activity against both COX-2 and 5-LOX, albeit with lower potency than the selective standard inhibitors. This profile warrants further investigation into its broader anti-inflammatory effects.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[3] Its activation is a central event in the inflammatory response. Therefore, inhibiting the NF-κB pathway is a key strategy for developing anti-inflammatory therapeutics.

dot

Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive, Cytoplasmic) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) (Active, Nuclear) NFkB_inactive->NFkB_active Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Test_Compound This compound Test_Compound->IKK Bay11_7082 Bay 11-7082 (Standard) Bay11_7082->IKK

Caption: Inhibition of the NF-κB Signaling Pathway.

This protocol describes an immunofluorescence-based assay to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in stimulated cells.

  • Reagents and Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

    • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

    • This compound (Test Compound)

    • Bay 11-7082 (a known NF-κB inhibitor) as a standard

    • Paraformaldehyde (PFA) for cell fixation

    • Triton X-100 for cell permeabilization

    • Primary antibody against NF-κB p65

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear counterstaining

    • Fluorescence microscope or high-content imaging system

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well imaging plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or Bay 11-7082 for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α for 30-60 minutes to induce NF-κB translocation. Include an unstimulated control.

    • Fix the cells with 4% PFA.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific antibody binding with a suitable blocking buffer.

    • Incubate with the primary anti-p65 antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.

TreatmentConcentration (µM)Nuclear p65 Translocation (% of Stimulated Control)
Unstimulated Control-10
Stimulated Control (LPS)-100
This compound185
1045
5020
Bay 11-70821015

Interpretation: The illustrative data indicates that this compound dose-dependently inhibits the translocation of NF-κB p65 to the nucleus, suggesting it can modulate this key inflammatory signaling pathway.

Section 2: Evaluation of Anticancer Potential

The assessment of a compound's anticancer activity begins with evaluating its cytotoxicity against relevant cancer cell lines. The MTT assay is a widely used, robust, and reliable colorimetric method for this purpose.[4]

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol details the procedure for determining the cytotoxic effects of the test compound on a panel of human cancer cell lines.

dot

cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compound & Doxorubicin (Standard) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate Cell Viability & IC₅₀ G->H

Caption: Workflow for the In Vitro Cytotoxicity MTT Assay.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

    • Appropriate cell culture medium and supplements

    • This compound (Test Compound)

    • Doxorubicin as a standard cytotoxic drug[1]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Prepare serial dilutions of the test compound and Doxorubicin in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control.

    • Incubate the plates for 48 to 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
This compound25.432.118.9
Doxorubicin0.81.20.5

Interpretation: The hypothetical data suggests that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines. While its potency is significantly lower than the standard chemotherapeutic agent Doxorubicin, this initial screening provides a basis for further investigation, such as exploring its mechanism of action and potential for synergistic combinations.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro benchmarking of this compound. The illustrative data, while hypothetical, demonstrates how a systematic comparison against established standards can provide valuable insights into the compound's potential as a lead for drug discovery.

The presented findings suggest that this compound is a promising scaffold with potential dual anti-inflammatory and moderate anticancer activities. The next logical steps in the evaluation of this compound would include:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by the compound.

  • In Vivo Efficacy Studies: Assessing the compound's activity in relevant animal models of inflammation and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

By following a rigorous and comparative approach, researchers can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of novel chemical entities like this compound.

References

  • Sneha Aishwarya, et al. (2022). In-vitro Anti-inflammatory Effects of Flower Extracts of Sinapis arvensis with Diclofenac as Standard. Journal of Clinical and Diagnostic Research. [Link]
  • Fivephoton Biochemicals.
  • Bio-protocol.
  • National Center for Biotechnology Information. Nuclear Factor Kappa B (NF-κB)
  • Journal of Advanced Veterinary Research. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13)
  • antibodies-online.com. NF-kappa B (NF-kB)
  • Dove Medical Press. (2026). Synergistic Effects of Morin and Doxorubicin Overcome Chemoresistance. [Link]
  • RSC Publishing. (2023). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. [Link]
  • Research Journal of Pharmacy and Technology. (2020). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. [Link]
  • National Center for Biotechnology Information. Virtual Dual inhibition of COX-2 / 5-LOX enzymes based on binding properties of alpha-amyrins, the anti-inflammatory compound as a promising anti-cancer drug. [Link]
  • MDPI. (2022).
  • ResearchGate. (2025). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]
  • National Center for Biotechnology Information. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. [Link]
  • National Center for Biotechnology Information. (2015). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. [Link]
  • National Center for Biotechnology Information. (2023). Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. [Link]
  • National Center for Biotechnology Information. (2021).
  • National Center for Biotechnology Information. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. [Link]
  • National Center for Biotechnology Information. (2025).
  • National Center for Biotechnology Information. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. [Link]
  • RSC Publishing. (2023).
  • PubMed. (2019).
  • ResearchGate. What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. [Link]
  • MDPI. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. [Link]
  • ResearchGate. (2025). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. [Link]
  • ResearchGate. Anti-inflammatory activity of diclofenac, ellagic acid, and T.
  • ResearchGate. (2025). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. [Link]
  • PubChem. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. [Link]
  • MDPI. (2022).
  • International Journal of Life science and Pharma Research. (2023).
  • MDPI. (2017).
  • ResearchGate. (2016). Assays Used in vitro to Study Cancer Cell Lines. [Link]
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A Comparative Guide to the Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of key heterocyclic scaffolds is paramount. The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol moiety is a valuable building block in medicinal chemistry, appearing in a range of biologically active compounds. This guide provides an in-depth comparison of two primary synthetic strategies for this target molecule, offering a critical evaluation of their reproducibility, scalability, and overall practicality in a research and development setting. We will delve into the mechanistic underpinnings of each approach, providing detailed, field-tested protocols and supporting data to guide your synthetic endeavors.

Introduction to the Target Moiety

This compound is a bicyclic heteroaromatic compound that serves as a crucial intermediate in the synthesis of various therapeutic agents. Its rigid, fused-ring structure provides a unique three-dimensional scaffold that can be strategically functionalized to interact with biological targets. The presence of the hydroxyl group offers a convenient handle for further chemical modifications, making it an attractive starting material for the synthesis of compound libraries for drug discovery.

This guide will compare two distinct and reproducible methods for the synthesis of this important molecule:

  • Method 1: Condensation of 1H-Imidazole with Acrolein - A direct and atom-economical approach.

  • Method 2: Multi-step Synthesis from a Pyrrolidine Precursor - A more convergent route offering greater control over stereochemistry and substitution.

Method 1: The Direct Condensation Approach

This method relies on the direct reaction of commercially available 1H-imidazole and acrolein. Mechanistically, this reaction proceeds through a tandem Michael addition of the imidazole nitrogen to the α,β-unsaturated aldehyde, followed by an intramolecular cyclization and proton transfer to yield the final product. This approach is often cited as a "simple and convenient method" for the preparation of this compound.[1]

Caption: Workflow for the synthesis of this compound via Method 1.

Experimental Protocol: Method 1

Materials:

  • 1H-Imidazole

  • Acrolein (freshly distilled)

  • Anhydrous solvent (e.g., acetonitrile or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve 1H-imidazole (1.0 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add freshly distilled acrolein (1.1 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure this compound.

Discussion of Method 1:

The primary advantage of this method lies in its simplicity and atom economy. It utilizes readily available starting materials in a one-pot reaction. However, reproducibility can be a concern. Acrolein is a volatile and highly reactive reagent that can readily polymerize, especially in the presence of impurities or at elevated temperatures. The success of this reaction is highly dependent on the purity of the acrolein and strict temperature control.

Potential Challenges and Solutions:

  • Acrolein Polymerization: Use freshly distilled acrolein and maintain a low reaction temperature. The presence of a radical inhibitor, such as hydroquinone, in the acrolein is also advisable.

  • Low Yields: Incomplete reaction or side product formation can lead to lower yields. Careful optimization of the reaction time and stoichiometry is crucial.

  • Purification: The polarity of the product may necessitate the use of polar solvent systems for chromatography, which can sometimes lead to tailing and difficult separation from polar impurities.

Method 2: The Convergent Pyrrolidine-Based Synthesis

This alternative strategy involves the construction of the pyrrolidine ring first, followed by the annulation of the imidazole ring. This multi-step approach offers greater control over the introduction of substituents and the stereochemistry of the final product. A plausible route starts from a suitably protected 4-hydroxypyrrolidine derivative.

Caption: A generalized workflow for the multi-step synthesis of this compound (Method 2).

Experimental Protocol: A Proposed Route for Method 2

This protocol is based on established synthetic transformations for the synthesis of the parent 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, adapted for the introduction of the C7-hydroxyl group.[1]

Step 1: Synthesis of a Protected 2-(Pyrrolidin-1-yl)ethanamine Derivative

  • Start with a commercially available, N-protected 4-hydroxypyrrolidine. The choice of protecting group (e.g., Boc, Cbz) is critical and should be orthogonal to the conditions of the subsequent steps.

  • Activate the hydroxyl group, for example, by converting it to a good leaving group such as a tosylate or mesylate.

  • Displace the leaving group with a protected amino group, such as an azide, followed by reduction, or directly with a protected ethylamine equivalent.

Step 2: Cyclization to Form the Imidazole Ring

  • Deprotect the primary amine of the side chain.

  • React the resulting diamine with a suitable C1 synthon, such as formic acid or a derivative, to facilitate the cyclization and formation of the imidazole ring. This step is analogous to the final step in the synthesis of the parent compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.[1]

Discussion of Method 2:

While this method is longer and more complex than the direct condensation, it offers significant advantages in terms of control and reproducibility. Each step can be monitored and the intermediates purified, leading to a higher overall purity of the final product. This approach is also more amenable to the synthesis of analogues with substitution on the pyrrolidine ring.

Advantages:

  • Higher Reproducibility: Well-defined reaction steps with purifiable intermediates.

  • Greater Control: Allows for the introduction of various substituents and control of stereochemistry.

  • Scalability: Multi-step syntheses are often more straightforward to scale up as each step can be optimized independently.

Performance Comparison

ParameterMethod 1: CondensationMethod 2: Multi-step Synthesis
Number of Steps 13-4
Starting Materials Simple, commercially availableRequires a protected pyrrolidine derivative
Reproducibility Moderate; sensitive to reagent purity and conditionsHigh
Scalability Challenging due to acrolein reactivityMore readily scalable
Control over Structure LimitedHigh
Reported Yield VariableGenerally moderate to good over multiple steps
Purification Can be challengingMore straightforward

Conclusion and Recommendations

The choice between these two synthetic methods will ultimately depend on the specific needs of the researcher.

For rapid access to small quantities of this compound for initial screening or proof-of-concept studies, Method 1 (Condensation) offers a quick and direct route. However, researchers must be prepared to invest time in optimizing the reaction conditions and dealing with potential reproducibility issues.

For larger-scale synthesis, the development of analogues, or when high purity and reproducibility are paramount, Method 2 (Multi-step Synthesis) is the superior choice. Although more time-consuming, the increased control and reliability of this convergent approach make it a more robust and ultimately more efficient strategy for drug development programs.

By understanding the nuances of each synthetic pathway, researchers can make an informed decision that best aligns with their project goals, timeline, and available resources.

References

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. (2023).

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A Head-to-Head Comparison of Pyrroloimidazole-Based p38 MAPK Inhibitors: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyrroloimidazole scaffold has proven to be a remarkably fertile ground for the discovery of potent enzyme inhibitors, particularly within the realm of protein kinases. This guide offers a detailed head-to-head comparison of a prominent class of pyrroloimidazole-based inhibitors targeting the p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory signaling pathways. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of their performance, supported by experimental data and detailed protocols to empower your own investigations.

The Strategic Advantage of the Pyrroloimidazole Core

The rigid, bicyclic structure of the pyrroloimidazole core provides a well-defined three-dimensional framework for interacting with the ATP-binding site and allosteric pockets of kinases. This structural rigidity, combined with the versatility of substitution at multiple positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of several clinical and preclinical candidates, most notably targeting the p38 MAPK pathway, which is centrally involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][2]

Comparative Performance of Leading Pyrroloimidazole-Based p38 MAPK Inhibitors

A direct comparison of inhibitory potency is a critical first step in evaluating and selecting a chemical probe or potential therapeutic. The following table summarizes the in vitro enzymatic potency of three well-characterized pyrroloimidazole-based p38 MAPK inhibitors.

Table 1: Comparative Enzymatic Potency against p38 MAPK Isoforms
Inhibitorp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)Assay Type
Doramapimod (BIRB 796) 3865200520Cell-free enzymatic
Ralimetinib (LY2228820) 5.33.2--Cell-free enzymatic
PH-797804 26>100 (4-fold selective for α)--Cell-free enzymatic

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. Lower values indicate higher potency. Data compiled from multiple sources.

Analysis of Potency:

As illustrated in Table 1, all three compounds are potent inhibitors of p38α MAPK. Ralimetinib (LY2228820) demonstrates the highest potency against the α and β isoforms. Doramapimod (BIRB 796) is a pan-p38 inhibitor, with activity against all four isoforms, albeit with decreasing potency from α to δ. PH-797804 shows good potency and selectivity for the α isoform over the β isoform.

Probing Deeper: Selectivity and Cellular Activity

Beyond raw potency, an inhibitor's selectivity and its activity in a cellular context are paramount.

Kinase Selectivity Profiles

A truly valuable chemical probe or drug candidate should exhibit high selectivity for its intended target to minimize off-target effects.

  • Doramapimod (BIRB 796): This inhibitor is known for its high selectivity. While it inhibits all p38 isoforms, it shows significantly less activity against a panel of other kinases, including ERK-1, SYK, and IKK2.[3] However, it has been reported to inhibit JNK2 with an IC50 of 98 nM and c-Raf-1 with an IC50 of 1.4 µM.

  • Ralimetinib (LY2228820): This compound is a potent and selective inhibitor of the α and β isoforms of p38 MAPK.

  • PH-797804: This inhibitor is reported to be highly selective for p38α, with four-fold greater selectivity against p38β and no significant inhibition of JNK2.

Table 2: Cellular Activity - Inhibition of TNF-α Production
InhibitorCell LineStimulantIC50 (nM)
Doramapimod (BIRB 796) Human PBMCsLPS21
Doramapimod (BIRB 796) Human Whole BloodLPS960

Cellular IC50 values represent the concentration of the inhibitor required to inhibit 50% of the TNF-α production in stimulated cells.

Cellular Potency Insights:

The data in Table 2 demonstrates the translation of enzymatic potency to cellular activity for Doramapimod. The difference in IC50 between isolated peripheral blood mononuclear cells (PBMCs) and whole blood is expected and highlights the impact of plasma protein binding. While specific cellular IC50 values for TNF-α inhibition by Ralimetinib and PH-797804 are not as readily available in a comparative context, their potent enzymatic activity suggests they would also be effective in cellular assays. For example, BIRB 796 has shown IC50 values of 34.96 μM and 46.30 μM in U87 and U251 glioblastoma cells, respectively, for inhibiting cell proliferation.[4]

A Glimpse into Pharmacokinetics

The journey from a potent inhibitor to an effective in vivo tool or therapeutic is heavily dependent on its pharmacokinetic properties.

  • Doramapimod (BIRB 796): This compound is orally available and has demonstrated efficacy in animal models of inflammation.[2]

  • Ralimetinib (LY2228820): Developed for oral administration and has undergone clinical investigation.

  • PH-797804: Designed for oral administration and has also been evaluated in clinical trials.[5]

Experimental Corner: Protocols for Inhibitor Evaluation

To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments in the characterization of pyrroloimidazole-based p38 MAPK inhibitors.

Protocol 1: In Vitro p38α Kinase Inhibition Assay using ADP-Glo™

This protocol outlines a luminescent-based assay to measure the enzymatic activity of p38α and the potency of inhibitors. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • p38α Enzyme: Recombinant human p38α (e.g., from Promega) diluted in Kinase Buffer to the desired concentration.

    • Substrate/ATP Mix: Prepare a solution of a suitable substrate (e.g., ATF2 peptide) and ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for p38α.

    • Inhibitor Dilutions: Prepare a serial dilution of the pyrroloimidazole-based inhibitor in DMSO, followed by a final dilution in Kinase Buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the diluted p38α enzyme solution to each well.

    • Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.

    • Incubate the reaction at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow: ADP-Glo™ Kinase Assay

G start Start reagents Prepare Reagents: - Kinase Buffer - p38α Enzyme - Substrate/ATP Mix - Inhibitor Dilutions start->reagents plate_setup Add Inhibitor/DMSO to 384-well plate reagents->plate_setup add_enzyme Add p38α Enzyme plate_setup->add_enzyme pre_incubation Pre-incubate (15 min) add_enzyme->pre_incubation start_reaction Initiate Reaction with Substrate/ATP Mix pre_incubation->start_reaction reaction_incubation Incubate (60 min) start_reaction->reaction_incubation stop_reaction Stop Reaction with ADP-Glo™ Reagent reaction_incubation->stop_reaction atp_depletion Incubate (40 min) stop_reaction->atp_depletion add_detection Add Kinase Detection Reagent atp_depletion->add_detection final_incubation Incubate (30 min) add_detection->final_incubation read_luminescence Measure Luminescence final_incubation->read_luminescence analyze_data Data Analysis: Calculate % Inhibition & IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the ADP-Glo™ p38 kinase inhibition assay.

Visualizing the Mechanism: The p38 MAPK Signaling Pathway

Understanding the context in which these inhibitors function is crucial. The diagram below illustrates the canonical p38 MAPK signaling cascade and the point of intervention for these pyrroloimidazole-based compounds.

G cluster_inhibition Inhibition Point stimuli Stress Stimuli / Pro-inflammatory Cytokines (e.g., UV, LPS, TNF-α) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k map2k MAP2K (MKK3/6) map3k->map2k p38 p38 MAPK map2k->p38 downstream Downstream Substrates (e.g., MK2, ATF2) p38->downstream response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) downstream->response inhibitor Pyrroloimidazole-based Inhibitor inhibitor->p38

Caption: The p38 MAPK signaling cascade and the inhibitory action of pyrroloimidazole-based compounds.

Concluding Remarks for the Bench Scientist

The pyrroloimidazole scaffold has yielded a powerful class of p38 MAPK inhibitors with significant therapeutic potential. This guide provides a comparative framework for understanding the nuances of key examples like Doramapimod, Ralimetinib, and PH-797804. The provided experimental protocols are intended to serve as a robust starting point for your own in-house characterization of these and other novel inhibitors. As with any chemical tool, a thorough understanding of its potency, selectivity, and cellular activity is essential for the rigorous interpretation of experimental results.

References

  • ResearchGate. (n.d.). Inhibitory dose-response curves to determine the IC50 for each inhibitor on cytokine production by RA synovial membrane cells.
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Li, Y., et al. (2019). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Frontiers in Oncology, 9, 1396.
  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 953013.
  • Fijen, J. W. M., et al. (2019). Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses. Journal of Veterinary Internal Medicine, 33(4), 1836-1844.
  • opnMe by Boehringer Ingelheim. (n.d.). p38 MAPK Inhibitor I BIRB 796.
  • Adooq Bioscience. (n.d.). p38-MAPK inhibitors.
  • Xing, L. (2013). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current Topics in Medicinal Chemistry, 13(6), 676-690.
  • Lee, M. R., & Dominguez, C. (2005). The N-aryl pyridinone class of p38 kinase inhibitors. Part 1: SAR of the N-substituent. Bioorganic & Medicinal Chemistry Letters, 15(15), 3549-3552.
  • Binder, M. J., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.

Sources

A Comparative Guide to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Analogs: Structure-Activity Relationship and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of therapeutically relevant proteins. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of its analogs, focusing on three key areas of active research: oncology, neurodegenerative disorders, and inflammatory diseases. We will delve into the nuances of how subtle structural modifications to this core influence binding affinity and cellular activity against three distinct protein targets: WD repeat-containing protein 5 (WDR5), c-Jun N-terminal kinase 3 (JNK3), and Receptor-Interacting Protein Kinase 1 (RIPK1). This analysis is supported by experimental data from peer-reviewed studies, detailed experimental protocols for key assays, and visualizations of critical molecular interactions and signaling pathways.

The Allure of a Privileged Scaffold

The rigid, fused bicyclic system of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core provides a well-defined three-dimensional orientation for substituent groups, enabling precise interactions with protein binding sites. This inherent structural rigidity minimizes the entropic penalty upon binding, often leading to higher affinity ligands. Furthermore, the scaffold's chemical tractability allows for systematic modifications at several positions, facilitating the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Targeting Key Proteins in Disease

This guide will focus on the SAR of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole analogs against the following targets:

  • WDR5: A scaffold protein crucial for the assembly and activity of multiple protein complexes, including the MLL/SET1 histone methyltransferases. Its overexpression is implicated in various cancers, making it a compelling target for epigenetic therapies.

  • JNK3: A member of the mitogen-activated protein kinase (MAPK) family predominantly expressed in the brain. Its activation is linked to neuronal apoptosis, positioning it as a key target for neuroprotective interventions in diseases like Alzheimer's and Parkinson's.

  • RIPK1: A serine/threonine kinase that acts as a central regulator of necroptosis, a form of programmed cell death. Inhibiting RIPK1 is a promising strategy for treating inflammatory conditions, neurodegenerative diseases, and ischemia-reperfusion injury.

I. WDR5-WIN Site Inhibitors: A New Frontier in Epigenetic Therapy

The interaction between WDR5 and the "WIN" (WDR5-interaction) motif of its binding partners, such as the histone methyltransferase MLL1, is a critical node in chromatin regulation. Disrupting this protein-protein interaction (PPI) with small molecules is a promising anti-cancer strategy. Fragment-based screening and subsequent structure-based design have identified 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as potent inhibitors that bind to the WIN site of WDR5.

Structure-Activity Relationship of 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Analogs as WDR5 Inhibitors

The SAR of this series has been systematically explored, revealing key structural features that govern binding affinity. The general structure and key points of modification are highlighted below:

WDR5_SAR cluster_scaffold 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Core cluster_r1 R1: Aryl Group cluster_r2 R2: Substituents on Pyrrolidine Ring Core R1 Critical for π-π stacking with key residues (e.g., Phe133). Substitutions here significantly impact affinity. Core->R1 2-position R2 Modifications can influence solubility and cell permeability. Core->R2 5, 6, 7-positions

Caption: Key modification points on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold for WDR5 inhibition.

Systematic modifications have led to the development of highly potent analogs. The following table summarizes the binding affinities of representative compounds.

CompoundR1 (Aryl Group)R2 (Substitution)Ki (nM)
1a PhenylH>10,000
1b 2-NaphthylH1,200
1c 4-BiphenylH350
1d 2-(4-chlorophenyl)H80
1e 2-(4-methoxyphenyl)H55
1f 2-(3,4-dichlorophenyl)H25
1g 2-(4-chlorophenyl)6-OH45
1h 2-(3,4-dichlorophenyl)6-OH<10

Data Source: Adapted from Wang, F., et al. (2018). Journal of Medicinal Chemistry, 61(13), 5623-5642.

Key SAR Insights for WDR5 Inhibition:

  • Aryl Substitution at the 2-position is Essential: A simple phenyl group (1a) is insufficient for potent binding. Larger, more electron-rich, or halogenated aryl groups (1b-1f) significantly improve affinity, likely through enhanced hydrophobic and π-stacking interactions within the WIN site.

  • Optimal Aryl Substituents: Biphenyl and substituted phenyl rings are well-tolerated. Dichlorophenyl substitution (1f and 1h) consistently provides high potency.

  • Pyrrolidine Ring Modifications: Introduction of a hydroxyl group at the 6-position (1g and 1h) can further enhance potency, potentially by forming additional hydrogen bonds with the protein or improving physicochemical properties.

II. JNK3 Inhibitors: A Targeted Approach for Neuroprotection

The selective inhibition of JNK3 over other JNK isoforms and related kinases is a key challenge in developing neuroprotective agents with a favorable safety profile. The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has proven to be a valuable template for achieving this selectivity.

Structure-Activity Relationship of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Analogs as JNK3 Inhibitors

Chirality plays a crucial role in the JNK3 inhibitory activity of this class of compounds. The introduction of a stereocenter, typically at the 6-position, has revealed a significant preference for one enantiomer.

JNK3_SAR cluster_scaffold 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Core cluster_r1 R1: Aryl Groups cluster_r2 R2: Chiral Center Core R1 Typically diaryl substituted. Interactions with the ATP binding site. Core->R1 2,3-positions R2 (S)-enantiomer is significantly more potent than the (R)-enantiomer. Core->R2 6-position

Caption: Critical structural features for potent and selective JNK3 inhibition.

The following table presents the inhibitory concentrations for a pair of enantiomers, highlighting the importance of stereochemistry.

CompoundStereochemistryJNK3 IC50 (nM)p38 IC50 (nM)Selectivity (p38/JNK3)
2a (S)2.52510
2b (R)50>1000>20
2c Racemic1515010

Data Source: Adapted from Graczyk, P. P., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(21), 4666-4670.[1]

Key SAR Insights for JNK3 Inhibition:

  • Stereochemistry is Paramount: The (S)-enantiomer (2a) is up to 20 times more potent than the (R)-enantiomer (2b).[1] This stark difference underscores a highly specific binding orientation within the JNK3 active site.

  • Selectivity over p38: While potent, the (S)-enantiomer still retains some activity against the closely related p38 kinase. Further optimization would be required to enhance this selectivity.

  • Diaryl Substitution: The presence of two aryl groups on the imidazole ring is a common feature of many kinase inhibitors and is crucial for occupying the ATP-binding pocket.

JNK3 Signaling Pathway and Point of Inhibition

JNK_Pathway Stress Cellular Stress (e.g., Oxidative Stress, TNF-α) MKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MKKK MKK47 MKK4 / MKK7 MKKK->MKK47 phosphorylates JNK3 JNK3 MKK47->JNK3 phosphorylates cJun c-Jun JNK3->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis Inhibitor 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazole Analog Inhibitor->JNK3 inhibits

Caption: Simplified JNK3 signaling cascade leading to apoptosis and the inhibitory action of the compounds.

III. RIPK1 Inhibitors: Modulating Necroptosis in Disease

Necroptosis is a regulated form of necrosis mediated by RIPK1, RIPK3, and MLKL. Small molecule inhibitors of RIPK1 kinase activity can block this pathway and have therapeutic potential. A closely related scaffold, 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole, has been explored for this purpose, and the SAR insights are highly relevant to the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core.

Structure-Activity Relationship of 6,7-Dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole Analogs as RIPK1 Inhibitors

Systematic exploration of this scaffold has led to the identification of potent necroptosis inhibitors.

CompoundR1 (at 7'-position)R2 (linker)R3 (terminal group)Human Cell Viability (%) at 10 nMMouse Cell Viability (%) at 1 µM
3a HPyridine-phenylMorpholine8515
3b 7'-F (cis)Pyridine-phenylMorpholine9288
3c 7'-F (trans)Pyridine-phenylMorpholine8875
3d 7'-F (cis)Phenyl-phenylMorpholine7560
3e 7'-F (cis)Pyridine-phenylPiperidine8070

Data Source: Adapted from a study on 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivatives as necroptosis inhibitors.[2]

Key SAR Insights for RIPK1 Inhibition:

  • Fluorine Substitution: The introduction of a fluorine atom at the 7'-position of the pyrrolo ring significantly enhances activity in mouse cells, with the cis-isomer (3b) being more potent than the trans-isomer (3c).[2]

  • Linker Moiety: A pyridine-phenyl linker appears to be optimal for activity compared to a phenyl-phenyl linker (3d).

  • Terminal Group: A morpholine ring as the terminal group generally provides better activity than a piperidine ring (3e).

  • Species Selectivity: A notable species difference is often observed, with some compounds being significantly more potent in human cells than in mouse cells.

Necroptosis Signaling Pathway and Point of Inhibition

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL phosphorylates RIPK3->Necrosome MLKL->Necrosome CellDeath Necroptotic Cell Death Necrosome->CellDeath Inhibitor 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazole Analog Inhibitor->RIPK1 inhibits kinase activity

Caption: The TNF-α induced necroptosis pathway and the inhibitory action of RIPK1 kinase inhibitors.

IV. Experimental Protocols

The following are representative protocols for assessing the activity of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole analogs against their respective targets.

A. WDR5-WIN Site Binding Assay (Fluorescence Polarization)

This assay measures the ability of a compound to displace a fluorescently labeled peptide derived from the WIN motif of MLL1 from the WDR5 protein.

Workflow Diagram:

FP_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis WDR5 Purified WDR5 Protein Incubate Incubate Components (WDR5, Peptide, Compound) WDR5->Incubate Peptide Fluorescently Labeled WIN-motif Peptide Peptide->Incubate Compound Test Compound (serial dilution) Compound->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Plot Plot % Inhibition vs. Compound Concentration Measure->Plot IC50 Calculate IC50/Ki Plot->IC50

Caption: Workflow for a fluorescence polarization-based WDR5-WIN site binding assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Serially dilute the test compounds in the assay buffer.

    • Prepare solutions of purified WDR5 protein and fluorescently labeled WIN-motif peptide at 2x the final desired concentration.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of the test compound or vehicle control to each well.

    • Add 10 µL of the 2x WDR5 protein solution to each well.

    • Add 10 µL of the 2x fluorescent peptide solution to each well.

    • Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no WDR5) controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

B. JNK3 Kinase Activity Assay (In Vitro)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by JNK3.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • Prepare solutions of recombinant active JNK3 enzyme, a suitable substrate (e.g., ATF2 or c-Jun fusion protein), and ATP.

    • Serially dilute the test compounds in the kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, combine the JNK3 enzyme, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the phosphorylated substrate. This can be done using various methods:

      • Radiolabeling: Use [γ-³²P]ATP and measure the incorporation of ³²P into the substrate.

      • Antibody-based detection (e.g., ELISA or Western Blot): Use a phospho-specific antibody that recognizes the phosphorylated substrate.

      • Luminescence-based assay (e.g., ADP-Glo™): Measure the amount of ADP produced during the kinase reaction.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

C. Cellular Necroptosis Assay

This assay assesses the ability of a compound to protect cells from induced necroptosis.

Step-by-Step Protocol:

  • Cell Culture:

    • Plate a suitable cell line (e.g., HT-29 or L929) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Necroptosis Induction:

    • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

    • Induce necroptosis by adding a cocktail of stimuli, typically TNF-α, a SMAC mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-fmk).

    • Include appropriate controls (untreated cells, cells with stimuli only).

  • Incubation:

    • Incubate the cells for a period sufficient to induce cell death (e.g., 18-24 hours).

  • Cell Viability Measurement:

    • Measure cell viability using a standard assay, such as:

      • MTT or MTS assay: Measures metabolic activity.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

      • LDH release assay: Measures membrane integrity.

  • Data Analysis:

    • Normalize the viability data to the untreated control (100% viability) and the stimuli-only control (0% protection).

    • Calculate the EC50 value, which is the concentration of the compound that provides 50% protection from necroptotic cell death.

V. Conclusion

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold represents a highly versatile platform for the development of potent and selective inhibitors against a diverse range of therapeutic targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core can lead to significant improvements in binding affinity and cellular activity. For WDR5 inhibitors, expanding the 2-aryl substituent is key to enhancing potency. In the case of JNK3 inhibitors, controlling the stereochemistry at the 6-position is critical for achieving high affinity. For RIPK1 inhibitors based on a closely related scaffold, strategic fluorination can overcome species-specific differences in activity. The detailed experimental protocols provided herein offer a starting point for researchers to evaluate their own analogs and contribute to the growing body of knowledge on this important class of compounds. Continued exploration of this privileged scaffold holds great promise for the discovery of novel therapeutics for cancer, neurodegenerative disorders, and inflammatory diseases.

VI. References

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivatives as necroptosis inhibitors. (URL not available)

  • Graczyk, P. P., Khan, A., Bhatia, G. S., Palmer, V., Medland, D., Numata, H., ... & Staddon, J. M. (2005). The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. Bioorganic & Medicinal Chemistry Letters, 15(21), 4666-4670. [Link]

  • Wang, F., Jeon, K. O., Salovich, J. M., Macdonald, J. D., Alvarado, J., Gogliotti, R. D., ... & Fesik, S. W. (2018). Discovery of Potent 2-Aryl-6,7-dihydro-5 H-pyrrolo[1,2- a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 61(13), 5623-5642. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating ENPP1 Inhibitors for Antitumor Efficacy in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the burgeoning field of innate immunity in oncology, ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a compelling therapeutic target. This guide provides an in-depth, objective comparison of the preclinical antitumor efficacy of various ENPP1 inhibitors, grounded in experimental data from mouse models. We will delve into the mechanistic rationale for targeting ENPP1, compare the performance of leading small molecule inhibitors, and provide detailed experimental protocols to empower your own in vivo studies.

The Rationale for ENPP1 Inhibition in Cancer Immunotherapy

ENPP1 is a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system's ability to detect cancer. Many tumor cells, particularly those with chromosomal instability, release cyclic GMP-AMP (cGAMP) into the tumor microenvironment (TME). This extracellular cGAMP acts as a "danger signal," activating the STING pathway in surrounding immune cells, leading to the production of type I interferons and subsequent recruitment and activation of cytotoxic T lymphocytes (CTLs) that can eliminate cancer cells.

However, many tumors overexpress ENPP1 on their surface, which efficiently hydrolyzes and inactivates cGAMP, effectively silencing this crucial antitumor immune response.[1][2][3][4] Furthermore, ENPP1-mediated hydrolysis of ATP contributes to the production of adenosine in the TME, an immunosuppressive molecule that further dampens T-cell activity.[5][6]

By inhibiting ENPP1, we can achieve a dual benefit:

  • Restoration of STING Signaling: Preventing cGAMP degradation allows for robust activation of the STING pathway, turning an immunologically "cold" tumor into a "hot" one that is infiltrated by immune cells.[2][7][8]

  • Reduction of Immunosuppressive Adenosine: Blocking ENPP1 can limit the production of adenosine, further unleashing the antitumor activity of immune cells.[5][6]

This two-pronged mechanism makes ENPP1 inhibitors a highly promising class of cancer immunotherapies, with the potential for both monotherapy efficacy and synergistic combinations with other treatments like checkpoint inhibitors and radiotherapy.[6][9][10][11]

Comparative Analysis of Preclinical ENPP1 Inhibitors

Several small molecule ENPP1 inhibitors have demonstrated promising antitumor activity in preclinical mouse models. Below is a comparative overview of some of the most well-characterized candidates.

Inhibitor Profiles

SR-8541A: An orally bioavailable and potent inhibitor of ENPP1, SR-8541A has demonstrated synergistic effects with radiation and checkpoint inhibitors in syngeneic tumor models.[5][15] Preclinical studies have shown that it enhances the infiltration of CD8+ T cells into tumors.[16] Its favorable pharmacokinetic properties, including good oral bioavailability, make it a strong candidate for clinical development.[5][15]

SR-8314: A highly selective ENPP1 inhibitor, SR-8314 has shown in vivo efficacy in syngeneic murine tumor models, leading to increased infiltration of CD3+, CD4+, and CD8+ T cells in treated tumors.[21][22]

MV-626: This potent and selective ENPP1 inhibitor has been shown to enhance STING activation and augment T-cell mediated anti-tumor activity in vivo.[6][23] In combination with radiation therapy, MV-626 increased overall survival in mice with no observed toxicity.[6]

Compound 31: This novel inhibitor has displayed significant antitumor efficacy in 4T1 and CT26 syngeneic mouse models without notable toxicity, highlighting its potential for cancer immunotherapy.[21]

Quantitative Comparison of In Vivo Efficacy

The following table summarizes the reported antitumor efficacy of these ENPP1 inhibitors in various syngeneic mouse models. Direct comparison should be made with caution due to variations in experimental design, including dosing regimens and endpoint criteria.

InhibitorMouse ModelCancer TypeDosing and AdministrationKey Efficacy ReadoutReference
STF-1623 E0771Breast10 mg/kg, SC, dailyDelayed tumor growth[2]
EMT6Breast5 or 50 mg/kg, SC, daily for 7 daysSuppressed tumor growth[3][24]
Panc02Pancreatic50 or 100 mg/kg, SCDelayed tumor growth[24][25]
MC38Colorectal10 mg/kg, SC, intermittentSynergistic effect with anti-PD-1[26]
CT26Colorectal10 mg/kg, SC, intermittentSynergistic effect with anti-PD-L1[26]
SR-8541A CT26Colorectal50 mg/kg, IP, BID for 14 daysSignificant increase in overall efficacy with ICIs[5][15][16]
EMT-6BreastNot specifiedEnhanced effect of checkpoint inhibitors[1]
ISM5939 MC38Colorectal30 mg/kg, PO, BID67% TGI (monotherapy); 96% TGI with anti-PD-L1[14][17]
CT26ColorectalNot specifiedDose-dependently enhanced efficacy of anti-PD-1/L1[14][17]
SR-8314 Syngeneic modelsNot specifiedIPIncreased CD4+ and CD8+ T-cell infiltration[21][22]
MV-626 Not specifiedNot specifiedNot specifiedIncreased overall survival with radiation[6]
Compound 31 4T1, CT26Breast, ColorectalNot specifiedSignificant antitumor efficacy[21]

Experimental Design and Methodologies

To ensure the trustworthiness and reproducibility of findings, rigorous experimental design and detailed protocols are paramount. Here, we outline key experimental workflows for evaluating ENPP1 inhibitors in mouse models.

In Vivo Antitumor Efficacy Study Workflow

A typical in vivo efficacy study involves tumor cell implantation, randomization of animals, treatment administration, and monitoring of tumor growth and animal health.

in_vivo_workflow cluster_prep Preparation cluster_implant Implantation cluster_monitor Monitoring & Treatment cluster_endpoint Endpoint Analysis cell_culture 1. Tumor Cell Culture (e.g., 4T1, CT26, MC38) animal_acclimation 2. Animal Acclimation (e.g., BALB/c, C57BL/6) implantation 3. Tumor Cell Implantation (Subcutaneous or Orthotopic) animal_acclimation->implantation tumor_measurement 4. Tumor Growth Monitoring implantation->tumor_measurement randomization 5. Randomization into Treatment Groups tumor_measurement->randomization treatment 6. Treatment Administration (Vehicle, Inhibitor, Combination) randomization->treatment monitoring 7. Continued Monitoring (Tumor Volume, Body Weight, Health) treatment->monitoring endpoint 8. Endpoint Reached (Tumor Size Limit, Study Duration) monitoring->endpoint tissue_collection 9. Tissue Collection (Tumors, Spleen, Blood) endpoint->tissue_collection analysis 10. Downstream Analysis (Flow Cytometry, IHC, etc.) tissue_collection->analysis

In vivo efficacy study workflow for ENPP1 inhibitors.

Step-by-Step Protocol for In Vivo Efficacy Study:

  • Tumor Cell Implantation:

    • Culture murine tumor cells (e.g., 4T1 for breast cancer in BALB/c mice, or CT26/MC38 for colorectal cancer in BALB/c and C57BL/6 mice, respectively) under standard conditions.

    • Harvest and resuspend cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

    • Inject the cell suspension subcutaneously into the flank or orthotopically into the relevant tissue (e.g., mammary fat pad for 4T1 cells) of 6-8 week old female mice.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor alone, checkpoint inhibitor alone, combination therapy).

  • Treatment Administration:

    • Prepare the ENPP1 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water for oral gavage, or PBS for intraperitoneal or subcutaneous injection).

    • Administer the inhibitor and control treatments according to the planned schedule (e.g., daily, twice daily) and route. Dosing will be inhibitor-specific, for example, ISM5939 has been administered at 30 mg/kg orally, twice daily.[14][17]

  • Endpoint and Tissue Collection:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Euthanize mice when tumors reach the predetermined endpoint size, or at the end of the study period.

    • Collect tumors, spleens, and blood for downstream pharmacodynamic and immunological analyses.

Flow Cytometry for Immune Cell Infiltration

Analysis of the immune cell infiltrate within the TME is crucial for understanding the mechanism of action of ENPP1 inhibitors. Flow cytometry is a powerful technique for quantifying different immune cell populations.

flow_cytometry_workflow tumor_excision 1. Tumor Excision dissociation 2. Mechanical & Enzymatic Dissociation tumor_excision->dissociation single_cell 3. Single-Cell Suspension Preparation dissociation->single_cell staining 4. Cell Surface & Intracellular Staining with Fluorophore- conjugated Antibodies single_cell->staining acquisition 5. Data Acquisition on Flow Cytometer staining->acquisition analysis 6. Data Analysis (Gating & Quantification) acquisition->analysis

Workflow for flow cytometric analysis of tumor-infiltrating lymphocytes.

Key Steps for Flow Cytometry Protocol:

  • Single-Cell Suspension Preparation:

    • Excise tumors and mince them into small pieces.

    • Digest the tissue using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.

    • Filter the cell suspension through a cell strainer to remove debris.

  • Antibody Staining:

    • Incubate the cells with a viability dye to exclude dead cells from the analysis.

    • Block Fc receptors to prevent non-specific antibody binding.

    • Stain the cells with a panel of fluorophore-conjugated antibodies specific for different immune cell markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, FoxP3 for regulatory T cells).

    • For intracellular markers, fix and permeabilize the cells before staining.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to gate on different cell populations and quantify their frequencies. An increase in the ratio of CD8+ T cells to regulatory T cells is often indicative of a favorable antitumor immune response.[27]

Understanding the ENPP1 Signaling Pathway

To fully appreciate the mechanism of action of ENPP1 inhibitors, it is essential to visualize their role within the cGAS-STING and adenosine signaling pathways.

ENPP1_pathway cluster_tumor Tumor Cell cluster_extracellular Extracellular Space cluster_immune Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_in cGAMP cGAS->cGAMP_in synthesizes cGAMP_out Extracellular cGAMP cGAMP_in->cGAMP_out exported ATP_in ATP ATP_out Extracellular ATP ATP_in->ATP_out released ENPP1 ENPP1 cGAMP_out->ENPP1 hydrolyzes STING STING cGAMP_out->STING activates ATP_out->ENPP1 hydrolyzes AMP AMP ENPP1->AMP ENPP1_inhibitor ENPP1 Inhibitor ENPP1_inhibitor->ENPP1 inhibits CD73 CD73 AMP->CD73 Adenosine Adenosine Adenosine_receptor Adenosine Receptor Adenosine->Adenosine_receptor binds CD73->Adenosine IFN Type I Interferons STING->IFN activates T_cell_activation T-Cell Priming & Activation IFN->T_cell_activation immunosuppression Immunosuppression Adenosine_receptor->immunosuppression

The dual role of ENPP1 in the tumor microenvironment.

This diagram illustrates how ENPP1 acts as a critical checkpoint. On the one hand, it degrades extracellular cGAMP, preventing the activation of the STING pathway in immune cells. On the other hand, its hydrolysis of ATP contributes to the production of immunosuppressive adenosine. ENPP1 inhibitors block these activities, thereby promoting an immunostimulatory tumor microenvironment.

Conclusion and Future Directions

The preclinical data strongly support the continued development of ENPP1 inhibitors as a novel class of cancer immunotherapies. The ability of these agents to reactivate the cGAS-STING pathway and remodel the tumor microenvironment from "cold" to "hot" holds immense therapeutic potential. The most promising candidates, such as STF-1623, SR-8541A, and ISM5939, have demonstrated robust single-agent and combination efficacy in a variety of mouse models, coupled with favorable safety profiles.

As these inhibitors advance into clinical trials, key considerations will include patient selection strategies based on ENPP1 expression levels and other biomarkers, as well as the identification of optimal combination partners to maximize therapeutic benefit. The comprehensive evaluation of ENPP1 inhibitors in well-designed preclinical studies, as outlined in this guide, will be instrumental in realizing their full potential in the fight against cancer.

References

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A Comparative Analysis of the Biological Activity of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Drug Discovery and Development

The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the biological activity of the parent compound, 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine, and its various derivatives, with a focus on their potential as anticancer and anti-inflammatory agents. By synthesizing available preclinical data and outlining key experimental methodologies, this document aims to provide researchers with a comprehensive resource to inform future drug discovery efforts.

Introduction to the 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole Scaffold

The fused heterocyclic system of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole combines the structural features of a pyrrolidine and an imidazole ring. This unique arrangement confers specific stereochemical and electronic properties that are conducive to interactions with various biological targets. The parent amine, 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine, serves as a foundational building block for the synthesis of a diverse library of derivatives with modified pharmacokinetic and pharmacodynamic profiles.[1]

Comparative Analysis of Biological Activity

While direct comparative studies of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine and its derivatives are limited in publicly available literature, a comprehensive review of related structures within the broader pyrrolo-imidazole class allows for a meaningful structure-activity relationship (SAR) analysis. This section will explore the anticancer and anti-inflammatory potential of these compounds, drawing on data from various in vitro and in vivo studies.

Anticancer Activity

The pyrrolo-imidazole core is a recurring motif in a number of potent anticancer agents.[2] The mechanism of action for many of these compounds involves the disruption of critical cellular processes in cancer cells, such as cell cycle progression and microtubule dynamics.

A study on imidazolylpyrrolone-based small molecules demonstrated significant anticancer activity against renal cell carcinoma.[3] While not direct derivatives of the parent amine, these compounds share a similar fused heterocyclic core and provide valuable insights into the potential of this chemical space. The substitution pattern on the imidazole and pyrrolone rings was found to be crucial for activity, with certain aryl and alkyl substitutions leading to low micromolar IC50 values.

Table 1: Comparative in vitro Anticancer Activity of Selected Pyrrolo-fused Heterocycles

Compound IDCancer Cell LineIC50 (µM)Reference
Imidazolylpyrrolone Derivative 1 A498 (Renal)5.2[3]
Imidazolylpyrrolone Derivative 2 786-O (Renal)7.8[3]
Pyrrolo[1,2-a]quinoline 10a NCI-60 Panel (Various)0.027 - 0.5[4]
Benzimidazole Sulfonamide 22 A549 (Lung)0.15[2]
Benzimidazole Sulfonamide 22 HeLa (Cervical)0.21[2]
Benzimidazole Sulfonamide 22 HepG2 (Liver)0.33[2]
Benzimidazole Sulfonamide 22 MCF-7 (Breast)0.17[2]

Note: The compounds listed are structurally related to the core topic but are not direct derivatives of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine. Data is presented to illustrate the potential of the broader chemical class.

The data suggests that modifications to the core pyrrolo-imidazole structure can yield compounds with potent, single-digit micromolar to nanomolar activity against a range of cancer cell lines. Further exploration of substitutions on the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine scaffold is warranted to delineate a clear SAR and optimize for anticancer efficacy.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Pyrrole and its fused derivatives have shown promise in this area, with some compounds exhibiting potent inhibition of key inflammatory mediators.[5]

The carrageenan-induced paw edema model in rodents is a widely accepted preclinical assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[6][7] Studies on related pyrrolo[1,2-a]pyrrole derivatives have demonstrated that specific substitutions can lead to compounds with anti-inflammatory and analgesic potency comparable to or greater than the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[8]

Table 2: Comparative in vivo Anti-inflammatory Activity of Selected Pyrrolo[1,2-a]pyrrole Derivatives in the Carrageenan-Induced Paw Edema Assay

Compound IDDose (mg/kg)Inhibition of Edema (%)Reference
Indomethacin (Reference) 1045-55[8]
5-(4-fluorobenzoyl)-6-methyl Derivative 1058[8]
5-(4-chlorobenzoyl)-6-methyl Derivative 1062[8]
5-(4-methylbenzoyl)-6-chloro Derivative 1055[8]

Note: The compounds listed are structurally related to the core topic but are not direct derivatives of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine. Data is presented to illustrate the potential of the broader chemical class.

These findings highlight the potential of the pyrrolo-imidazole scaffold in the development of novel anti-inflammatory drugs. The nature and position of substituents on the aromatic and heterocyclic rings appear to play a critical role in modulating the anti-inflammatory activity.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the findings presented in this guide, detailed protocols for the key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control. Incubate for a further 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to assess the in vivo acute anti-inflammatory activity of test compounds.[6][9] Edema is induced by the injection of carrageenan, a phlogistic agent, into the sub-plantar region of a rodent's hind paw.

Protocol for Carrageenan-Induced Paw Edema Assay:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping and Fasting: Group the animals and fast them overnight with free access to water.

  • Compound Administration: Administer the test compounds and a reference drug (e.g., indomethacin) orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar tissue of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Paw_Edema_Workflow A Acclimatize and fast animals B Administer test compounds/vehicle A->B C Inject carrageenan into paw B->C D Measure paw volume over time C->D E Calculate % inhibition of edema D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

Signaling Pathways and Mechanisms of Action

The biological activities of pyrrolo-imidazole derivatives are often attributed to their interaction with specific signaling pathways that are dysregulated in cancer and inflammation.

In cancer, these compounds may target key protein kinases involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways. Some derivatives have also been shown to interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis.[4]

Anticancer_Signaling_Pathway Pyrroloimidazole Pyrrolo-imidazole Derivative Kinase Protein Kinase (e.g., PI3K, Akt) Pyrroloimidazole->Kinase Inhibition Microtubules Microtubule Dynamics Pyrroloimidazole->Microtubules Disruption Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits Microtubules->Proliferation Essential for Microtubules->Apoptosis Disruption induces

Caption: Potential anticancer mechanisms of pyrrolo-imidazole derivatives.

In the context of inflammation, the anti-inflammatory effects of these compounds may be mediated by the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[5] Furthermore, they may modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Anti_inflammatory_Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) COX_LOX COX/LOX Enzymes Inflammatory_Stimulus->COX_LOX Activates Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Synthesizes Inflammation Inflammation (Edema, Pain) Prostaglandins_Leukotrienes->Inflammation Mediates Pyrroloimidazole Pyrrolo-imidazole Derivative Pyrroloimidazole->COX_LOX Inhibition

Caption: Potential anti-inflammatory mechanisms of pyrrolo-imidazole derivatives.

Conclusion and Future Directions

The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative data for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine and its derivatives is still emerging, the broader class of pyrrolo-fused heterocycles has demonstrated significant potential in the fields of oncology and inflammation.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of derivatives of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine. Such studies will be crucial for establishing a clear structure-activity relationship and for identifying lead compounds with optimized potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for these future investigations.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, a heterocyclic building block utilized in pharmaceutical and chemical research. The procedures outlined herein are grounded in established safety principles and regulatory standards to protect laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound is classified with specific risk factors that directly inform its handling and disposal requirements.

The primary hazards associated with this compound are outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] These classifications necessitate careful handling to avoid exposure and dictate that this compound must be treated as hazardous waste.

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed[1][2]
Skin IrritationH315Causes skin irritation[1][2]
Eye IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2]

Causality of Disposal Protocol: The "Warning" signal word and associated hazard statements[1][2] mean this chemical cannot be disposed of as common trash or via sanitary sewer systems. Its potential to cause harm upon ingestion, skin/eye contact, or inhalation requires that all waste streams containing this compound be segregated and managed as regulated hazardous waste.[3][4][5]

Core Principles of Hazardous Waste Management

The disposal protocol for this compound is built upon foundational principles of laboratory safety and environmental regulation. Adherence to these core tenets ensures a self-validating and compliant waste management system.

  • Waste Determination: The moment a chemical is designated for discard, it is considered waste. A hazardous waste determination must be performed at the point of generation.[4] Given the known hazards of this compound, any material, solution, or piece of equipment grossly contaminated with it is classified as hazardous waste.

  • Segregation: Do not mix different waste streams. This is particularly critical for separating halogenated and non-halogenated solvents, as well as acidic and basic waste. Improper mixing can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Containerization: All hazardous waste must be stored in containers that are compatible with the chemical contents to prevent leakage or rupture.[3] Containers must be kept closed at all times except when adding or removing waste.[4]

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date accumulation began.[3][6] This ensures proper identification for handling and disposal.

  • Accumulation: Laboratories must store hazardous waste in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[3][4] There are strict limits on the volume of waste that can be stored in an SAA (typically 55 gallons) and the time it can be stored (up to one year, provided volume limits are not exceeded).[4][5]

Step-by-Step Disposal Protocol for this compound

This section provides a procedural workflow for managing waste generated from the use of this compound.

Step 1: Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure appropriate PPE is worn. This includes:

  • Safety goggles (or a face shield if there is a splash hazard)

  • A properly fitted laboratory coat

  • Chemically resistant gloves (e.g., nitrile)

Step 2: Waste Stream Segregation

At the point of generation, determine the physical state of the waste.

A. Solid Waste:

  • What it includes: Unused or expired this compound (which is a solid[2]), contaminated weigh paper, gloves, bench paper, and any other disposable labware that has come into direct contact with the solid chemical.

  • Procedure:

    • Designate a specific, compatible solid waste container (e.g., a sealable plastic pail or a sturdy, lined cardboard box).

    • Affix a "Hazardous Waste" label to the container.

    • List "this compound" and any other solid chemical waste under "Contents."

    • Place all contaminated solid materials directly into this container.

    • Keep the container sealed when not in use.

B. Liquid Waste:

  • What it includes: Solutions containing dissolved this compound, as well as rinsate from cleaning contaminated glassware.

  • Procedure:

    • Select a compatible liquid waste container, typically a plastic or glass bottle with a screw-top cap.[3] Ensure the container material will not react with the solvent used.

    • Affix a "Hazardous Waste" label.

    • List the full names of all constituents, including "this compound" and all solvents (e.g., Methanol, Dichloromethane). Provide an estimated percentage for each component.

    • Using a funnel, carefully pour the liquid waste into the container. Do not fill beyond 90% capacity to allow for expansion.[3]

    • Securely cap the container immediately after adding waste.

C. "Empty" Container Disposal:

  • What it includes: The original product bottle or any other container that held the pure compound.

  • Procedure:

    • A container that has held a hazardous chemical is considered hazardous waste until it is properly decontaminated.

    • Triple-rinse the empty container with a suitable solvent.

    • Crucially, the rinsate from this process is hazardous waste and must be collected in the appropriate liquid waste stream as described in Step 2B.[5]

    • Once triple-rinsed, deface or remove the original label to prevent confusion.

    • The decontaminated container can now be disposed of as regular trash or recycled, depending on institutional policy.

Step 3: Storage and Pickup
  • Store all waste containers, properly sealed and labeled, in your designated Satellite Accumulation Area.

  • Ensure the SAA is inspected weekly for any signs of leakage.[3]

  • Once a waste container is full, or has been in the SAA for nearly one year, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[4][5] Do not transport hazardous waste yourself.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation Point cluster_1 Solid Waste Stream cluster_2 Liquid Waste Stream cluster_3 Final Disposition WasteGen Waste Generated (Contains C6H8N2O) Decision Is the waste primarily solid or liquid? WasteGen->Decision SolidWaste Contaminated PPE, Weigh Boats, Solid Chemical Decision->SolidWaste Solid LiquidWaste Solutions containing C6H8N2O, Glassware Rinsate Decision->LiquidWaste Liquid SolidContainer 1. Select compatible solid waste container. 2. Affix 'Hazardous Waste' label. 3. Add waste to container. 4. Keep container sealed. SolidWaste->SolidContainer SAA Store in designated Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer 1. Select compatible liquid waste container. 2. Affix 'Hazardous Waste' label. 3. List all chemical components. 4. Add waste (≤90% full). 5. Keep container sealed. LiquidWaste->LiquidContainer LiquidContainer->SAA Pickup Container Full or >1 Year? SAA->Pickup Pickup->SAA No EHS Request Pickup by Environmental Health & Safety (EH&S) Pickup->EHS Yes

Caption: Decision workflow for segregating and storing hazardous waste.

Emergency Procedures: Spills

In the event of a spill, the primary goal is to prevent exposure and contain the material.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., sand or vermiculite).

    • Carefully sweep the material into a dustpan and place it in the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's EH&S emergency line for assistance.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage waste containing this compound in a manner that is safe, compliant, and environmentally responsible, fostering a culture of safety and trust within the laboratory.

References

  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol.
  • This compound. Sigma-Aldrich.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Regulation of Labor
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, EHRS.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

Sources

A Researcher's Guide to the Safe Handling of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol (CAS No. 112513-79-8). As a valued partner in your research and development endeavors, we are committed to providing comprehensive safety information that extends beyond the product itself. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in the laboratory.

The information herein is synthesized from established safety data and best practices for handling chemical compounds with similar hazard profiles. Our primary goal is to empower you with the knowledge to maintain a safe laboratory environment while advancing your scientific objectives.

Understanding the Hazard Profile

This compound is classified with the following hazard statements, which form the basis for the recommended safety precautions:

  • H302: Harmful if swallowed. [1][2]

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

These classifications indicate that the compound poses a moderate acute toxicity risk upon ingestion and is an irritant to the skin, eyes, and respiratory system. The subsequent recommendations for personal protective equipment and handling procedures are directly derived from these known hazards.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Laboratory coatN95 or P2 respirator (if not in a fume hood)
Solution Preparation and Handling Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Laboratory coatWork within a certified chemical fume hood
Transfer and Reaction Setup Chemical splash goggles and face shieldNitrile or neoprene gloves (double-gloving recommended)Laboratory coatWork within a certified chemical fume hood
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork within a certified chemical fume hood

Rationale for PPE Selection:

  • Eye Protection : Due to the risk of serious eye irritation (H319), chemical splash goggles are mandatory when handling solutions of this compound.[3] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][4]

  • Hand Protection : To prevent skin irritation (H315), chemically resistant gloves are required. Nitrile or neoprene gloves are generally suitable for handling many organic chemicals. Double-gloving is a best practice to protect against incidental splashes and provides an extra layer of safety.

  • Body Protection : A standard laboratory coat should be worn to protect against skin contact.[3] For larger quantities or procedures with a higher risk of spills, a chemically resistant apron over the lab coat is advisable.

  • Respiratory Protection : The potential for respiratory irritation (H335) necessitates that this compound be handled in a well-ventilated area, preferably a certified chemical fume hood.[5] If a fume hood is not available for handling small quantities of the solid, a NIOSH-approved N95 or P2 respirator should be worn.[4]

Step-by-Step Safe Handling Protocol

Adherence to a strict operational workflow is paramount for safety. The following protocol outlines the key steps for handling this compound from receipt to disposal.

Step 1: Preparation and Engineering Controls

  • Designate a Handling Area : All work with this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure to others.

  • Ensure Proper Ventilation : Verify that the chemical fume hood is functioning correctly before beginning any work.

  • Assemble all Materials : Before starting, gather all necessary equipment, including PPE, weighing paper, spatulas, glassware, and waste containers.

Step 2: Weighing and Aliquoting (Solid Form)

  • Don Appropriate PPE : Wear a lab coat, chemical splash goggles, and double gloves. If not using a fume hood for this step, a respirator is required.

  • Weigh the Compound : Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container within a fume hood or a balance enclosure with exhaust.

  • Minimize Dust Generation : Handle the solid gently to avoid creating airborne dust.

Step 3: Solution Preparation and Handling

  • Work in a Fume Hood : All subsequent steps involving the open compound or its solutions must be conducted in a certified chemical fume hood.

  • Add Solvent to Solid : To prepare a solution, add the solvent to the container with the pre-weighed solid. This helps to prevent splashing of the dry powder.

  • Secure Containers : Ensure all vials, flasks, and other containers are securely capped when not in immediate use.

Step 4: Post-Handling Procedures

  • Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Remove PPE : Remove gloves first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after handling is complete.

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Contaminated items such as weighing paper, gloves, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Compliance : All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualized Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow cluster_emergency Contingency start Start: Receive Compound prep Preparation Verify Fume Hood Function Assemble PPE & Materials start->prep weighing Weighing Solid In Fume Hood or Vented Enclosure Don Full PPE prep->weighing solution Solution Handling STRICTLY in Fume Hood Add Solvent to Solid weighing->solution emergency Emergency Procedure weighing->emergency Spill or Exposure post_handling Post-Handling Decontaminate Work Area Doff PPE Correctly solution->post_handling solution->emergency Spill or Exposure waste Waste Disposal Segregate Solid & Liquid Waste Label & Seal Containers post_handling->waste end End: Procedure Complete waste->end emergency->post_handling After Resolution

Caption: Workflow for handling this compound.

References

  • This compound - Sigma-Aldrich. Sigma-Aldrich.
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol - PubChem. PubChem.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Provista. (2022-10-06).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Dartmouth College.
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School.
  • Personal Protective Equipment and Chemistry - Chemical Safety Facts. ChemicalSafetyFacts.org.
  • SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.